Product packaging for 1-Methoxy-2-methylbutane(Cat. No.:CAS No. 62016-48-2)

1-Methoxy-2-methylbutane

Katalognummer: B13966308
CAS-Nummer: 62016-48-2
Molekulargewicht: 102.17 g/mol
InChI-Schlüssel: XGLHRCWEOMNVKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

1-Methoxy-2-methylbutane (CAS Registry Number: 62016-48-2) is an organic compound with the molecular formula C6H14O and a molecular weight of 102.17 g/mol . Its structure consists of a butane chain with a methoxy group at the first carbon and a methyl group at the second carbon . As an aliphatic ether, it is anticipated to share common solvent properties with similar compounds, such as MTBE (Methyl tert-butyl ether) . This class of chemicals is generally characterized by low water solubility and high solubility in organic solvents, making them valuable in various laboratory procedures. Potential research applications for this compound may include its use as a solvent for organic synthesis, extraction processes, and chromatography, though specific research applications for this exact isomer are not extensively detailed in the public literature. Thermodynamic data for its formation reaction is available, with a standard enthalpy of reaction (ΔrH°) of -35.8 ± 1.3 kJ/mol in the liquid phase . This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O B13966308 1-Methoxy-2-methylbutane CAS No. 62016-48-2

Eigenschaften

CAS-Nummer

62016-48-2

Molekularformel

C6H14O

Molekulargewicht

102.17 g/mol

IUPAC-Name

1-methoxy-2-methylbutane

InChI

InChI=1S/C6H14O/c1-4-6(2)5-7-3/h6H,4-5H2,1-3H3

InChI-Schlüssel

XGLHRCWEOMNVKS-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)COC

Herkunft des Produkts

United States

Foundational & Exploratory

1-Methoxy-2-methylbutane CAS number 62016-48-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methoxy-2-methylbutane (CAS 62016-48-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 62016-48-2), an aliphatic ether with potential applications as a solvent in organic synthesis, extraction processes, and chromatography. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and critical safety protocols. By synthesizing data from established chemical databases and safety literature, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to understand and utilize this compound. Particular emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Introduction

This compound, with the molecular formula C₆H₁₄O, is a member of the aliphatic ether chemical class.[1][2][3] Structurally, it consists of a butane backbone substituted with a methoxy group at the C1 position and a methyl group at the C2 position.[4] While not as extensively documented as its isomers like methyl tert-butyl ether (MTBE) or tert-amyl methyl ether (TAME), its properties are of interest to researchers exploring novel solvent systems and chemical intermediates.

The utility of ethers as solvents is well-established, owing to their relative inertness and ability to dissolve a wide range of nonpolar and moderately polar compounds. The methoxy group (-OCH₃) itself is a crucial functional group in medicinal chemistry, often introduced to enhance a molecule's physicochemical properties, metabolic stability, and target binding affinity.[5][6] Understanding the characteristics of simpler aliphatic ethers like this compound provides a foundational knowledge base for chemists working in diverse fields, from process chemistry to drug discovery.

Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of chemical research. The identity and purity of this compound can be unequivocally established through a combination of its physical properties and spectroscopic signatures.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. These values are critical for designing experiments, performing calculations, and ensuring safe handling.

PropertyValueSource
CAS Number 62016-48-2[1][2]
Molecular Formula C₆H₁₄O[1][2][3]
Molecular Weight 102.17 g/mol [1][7]
IUPAC Name This compound[1]
SMILES CCC(C)COC[1]
InChIKey XGLHRCWEOMNVKS-UHFFFAOYSA-N[1][2]
Kovats Retention Index 683 (Semi-standard non-polar)[1]
Spectroscopic Data

Spectroscopic analysis provides a fingerprint for molecular structure confirmation.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry is a primary tool for determining the molecular weight and fragmentation pattern. The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z = 102. The fragmentation pattern for ethers is typically dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and C-O bond cleavage. Key fragments would help distinguish it from its isomers.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide distinct signals corresponding to the unique proton environments. Key expected signals include a singlet for the methoxy (-OCH₃) protons and multiplets for the ethyl and methyl groups on the chiral center, as well as the methylene protons adjacent to the ether oxygen.

    • ¹³C NMR: The carbon NMR spectrum for this molecule should display six distinct signals, corresponding to each of the unique carbon atoms in the structure.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong C-O stretching band, typically in the 1150-1085 cm⁻¹ region, which is indicative of the ether linkage. The spectrum would also feature C-H stretching and bending vibrations from the aliphatic portions of the molecule.[1]

Synthesis and Reactivity

Synthesis Protocol: Acid-Catalyzed Alkoxymercuration-Demercuration

The synthesis of this compound can be achieved via the reaction of 2-methyl-1-butene with methanol. The reaction involves the addition of the methoxy group across the double bond, following Markovnikov's rule in principle, but targeting the less substituted carbon in this specific pathway. The standard enthalpy of reaction (ΔrH°) for this process in the liquid phase is reported as -35.8 ± 1.3 kJ/mol, indicating an exothermic process.[2][8]

Reaction: 2-Methyl-1-butene + Methanol → this compound[2][8]

Step-by-Step Methodology:

  • Reactor Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add an excess of anhydrous methanol to serve as both reactant and solvent.

  • Alkene Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1-butene (1.0 equivalent) to the stirred methanol.

  • Catalyst Introduction: Slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst-15). The acid protonates the alkene, initiating the formation of a carbocation intermediate, which is then attacked by methanol.

  • Reaction Monitoring: Heat the mixture to a gentle reflux and monitor the reaction progress using Gas Chromatography (GC) by observing the disappearance of the starting alkene peak and the appearance of the product peak.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by adding a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water to partition the components. The organic product will move into the ether layer. Separate the layers and wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to isolate this compound from any unreacted starting materials or side products.

Chemical Reactivity

As an aliphatic ether, this compound is relatively unreactive. It is stable to bases, oxidizing agents, and reducing agents under standard conditions. The ether linkage can be cleaved under harsh conditions, typically by strong acids like HBr or HI. Its primary utility lies in its stability, making it a suitable non-protic solvent for a variety of chemical reactions.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization Reactants 2-Methyl-1-butene + Methanol Reaction Acid-Catalyzed Addition Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Distillation Fractional Distillation Workup->Distillation QC GC-MS, NMR, IR Distillation->QC FinalProduct Pure this compound QC->FinalProduct

Diagram: General workflow for the synthesis and validation of this compound.

Applications in Research and Drug Development

While specific, large-scale industrial applications for this compound are not widely documented, its properties suggest several potential uses for research and development professionals.

  • Specialty Solvent: It can be considered a potential alternative to other ethers like diethyl ether, THF, or MTBE. Its predicted low water solubility and good solvency for organic compounds make it a candidate for use in organic synthesis, particularly in reactions requiring a non-protic medium.[4]

  • Extraction and Chromatography: It may serve as a solvent for liquid-liquid extraction processes or as a component of the mobile phase in normal-phase chromatography.

  • Role in Drug Discovery: The methoxy group is a privileged functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, improve metabolic stability by blocking sites of oxidation, and enhance cell permeability by increasing lipophilicity. While this compound is not a drug itself, its use as a solvent in the synthesis of active pharmaceutical ingredients (APIs) is a plausible application.[5][6]

Safety and Handling

No specific safety data sheet for this compound (CAS 62016-48-2) was found in the search results. However, based on its structure as a low-molecular-weight aliphatic ether, it should be handled with the same precautions as structurally similar, highly flammable compounds like isopentane (2-methylbutane) and 2-methoxy-2-methylbutane.

Hazard Assessment (Anticipated):

  • Flammability: Extremely flammable liquid and vapor.[11][12] Vapors are heavier than air and may travel to a source of ignition and flash back.[11][12]

  • Health Hazards: May cause drowsiness or dizziness upon inhalation.[12] Prolonged or repeated skin contact may cause dryness or cracking.[12][13] Aspiration into the lungs if swallowed may cause chemical pneumonitis.[12]

Recommended Handling Procedures:

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[11][14]

  • Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof electrical equipment.[11][14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11][14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.[11]

Synthesis_Pathway node_react1 2-Methyl-1-butene (C₅H₁₀) node_prod This compound (C₆H₁₄O) node_react1->node_prod H⁺ Catalyst node_react2 Methanol (CH₃OH) node_react2->node_prod

Diagram: Synthesis reaction for this compound.

Conclusion

This compound is an aliphatic ether with well-defined physicochemical and spectroscopic properties. Its synthesis is readily achievable through established organic chemistry pathways, and its chemical stability makes it a viable candidate for use as a specialty solvent in research and development. For professionals in the pharmaceutical and chemical industries, a thorough understanding of its properties, synthesis, and especially its handling requirements is paramount. While direct applications are still emerging, its structural features align with compounds of interest in modern chemistry, warranting its consideration as a useful tool in the chemist's arsenal.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 161276526, this compound. PubChem.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522007, this compound. PubChem.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59954514, (S)-1-methoxy-2-methyl-butane. PubChem.
  • NIST (n.d.). Butane, 1-methoxy-2-methyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.
  • Agilent (2023). Safety Data Sheet. Agilent.
  • Cheméo (n.d.). Chemical Properties of Butane, 1-methoxy-2-methyl- (CAS 62016-48-2). Cheméo.
  • NIST (n.d.). Butane, 1-methoxy-2-methyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.
  • Pearson+ (2023). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane. Pearson+.
  • International Labour Organization (2021). ICSC 1496 - 2-METHOXY-2-METHYLBUTANE. ILO.
  • Rihko, L.K., Linnekoski, J.A., & Krause, A.O. (1994). Reaction Equilibria in the Synthesis of 2-Methoxy-2-methylbutane and 2-Ethoxy-2-methylbutane in the Liquid Phase.
  • Wikipedia (n.d.). Propylene glycol methyl ether. Wikipedia.
  • ResearchGate (2021). The role of the methoxy group in approved drugs. ResearchGate.
  • Drug Hunter (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • SolutionInn (2016). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown in. SolutionInn.
  • Oxytec (n.d.). 1-Methoxy-2-Propanol. Oxytec.

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-methylbutane, an aliphatic ether, presents a molecular structure of interest in various chemical and pharmaceutical contexts. As a branched-chain ether, its physicochemical properties are influenced by the interplay of its ether linkage and alkyl branching, distinguishing it from its linear isomers and related compounds. This guide provides a detailed exploration of the known and estimated physicochemical characteristics of this compound, offering insights into its synthesis, spectral signature, and potential applications, particularly within the realm of drug discovery and development. The stability of the ether functional group, coupled with the steric and electronic effects of its branched structure, makes it a relevant scaffold for medicinal chemists seeking to modulate properties such as lipophilicity, metabolic stability, and solvent interactions.

Molecular and Structural Properties

This compound is a colorless liquid with the molecular formula C6H14O and a molecular weight of 102.17 g/mol .[1][2][3] Its structure features a methoxy group attached to a 2-methylbutyl chain, which introduces a chiral center at the second carbon.

Table 1: Core Molecular and Structural Data for this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 62016-48-2NIST[2]
Molecular Formula C6H14ONIST[2]
Molecular Weight 102.17 g/mol PubChem[1]
Canonical SMILES CCC(C)COCPubChem[1]
InChI Key XGLHRCWEOMNVKS-UHFFFAOYSA-NNIST[2]

Physicochemical Data

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Methoxy-2-methylbutane (Isomer)1-Methoxybutane (Related Ether)
Boiling Point (°C) Estimated: 90-10086[4]70[5]
Melting Point (°C) Not availableNot available-115[5]
Density (g/mL) Estimated: 0.74-0.760.766[4]0.774[5]
Refractive Index Estimated: 1.38-1.391.388[4]1.374[5]
Solubility in Water Low to sparingly solubleLow to sparingly solubleLog10 of Water solubility in mol/l: 1.40[5]
Kovats Retention Index 683 (semi-standard non-polar)[1]Not availableNot available

Causality Behind Property Estimations:

  • Boiling Point: Ethers generally have lower boiling points than alcohols of similar molecular weight due to the absence of hydrogen bonding between ether molecules.[6][7] The boiling point is influenced by van der Waals forces, which increase with molecular size and surface area. The branching in this compound is expected to result in a slightly lower boiling point compared to a linear isomer of the same molecular weight, but the presence of the additional methyl group compared to 1-methoxybutane will increase it. Therefore, an estimated range of 90-100 °C is reasonable, falling between the values for less and more branched isomers.

  • Density: The density of aliphatic ethers is typically less than that of water. The provided estimate for this compound is based on the density of its isomer, 2-methoxy-2-methylbutane.

  • Solubility: The solubility of ethers in water is limited but greater than that of alkanes due to the ability of the ether oxygen to act as a hydrogen bond acceptor.[6][8] As the alkyl chain length increases, water solubility decreases. This compound is expected to be sparingly soluble in water but highly soluble in common organic solvents like alcohols, hydrocarbons, and chlorinated solvents.

  • Refractive Index: The refractive index is a measure of how much the path of light is bent when it enters a substance. The estimated value is based on the refractive index of the structurally similar 2-methoxy-2-methylbutane.

Spectroscopic Profile

The structural features of this compound can be confirmed using various spectroscopic techniques.

  • ¹³C NMR: The 13C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[1] The fragmentation pattern would be characteristic of an aliphatic ether, with common fragments arising from cleavage of the C-O bonds and the alkyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature C-O stretching vibrations, typically in the region of 1050-1150 cm⁻¹. The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the absence of an alcohol impurity.[1]

Synthesis and Reactivity

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis .[9][10] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis of this compound

Objective: To synthesize this compound from 2-methyl-1-butanol and a methylating agent.

Materials:

  • 2-methyl-1-butanol

  • Sodium hydride (NaH) or another strong base

  • Methyl iodide (CH₃I) or dimethyl sulfate

  • Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1-butanol in the anhydrous solvent.

  • Slowly add sodium hydride to the solution at 0 °C. The mixture will be stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-methylbutoxide.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add methyl iodide dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Diagram of the Williamson Ether Synthesis Workflow:

Williamson_Ether_Synthesis cluster_prep Alkoxide Preparation cluster_reaction SN2 Reaction cluster_purification Work-up & Purification A 2-methyl-1-butanol D Sodium 2-methylbutoxide A->D B Sodium Hydride (NaH) B->D C Anhydrous Solvent (THF) C->D F This compound (Crude) D->F E Methyl Iodide (CH3I) E->F G Quenching (NH4Cl) F->G H Extraction G->H I Drying (MgSO4) H->I J Distillation I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound via Williamson ether synthesis.

Role in Drug Development and Medicinal Chemistry

While specific applications of this compound in drug development are not extensively documented, the aliphatic ether motif is a common structural feature in many pharmaceutical compounds.[11]

  • Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage compared to esters, which can enhance the in vivo half-life of a drug molecule. The branched alkyl chain of this compound may also sterically hinder enzymatic access to the ether oxygen, further increasing metabolic stability.

  • Lipophilicity and Solubility: The introduction of an aliphatic ether can modulate a molecule's lipophilicity (logP), which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties. The branched nature of the alkyl group can influence how the molecule interacts with biological membranes and protein binding pockets.

  • Solvent Properties: As an ether, this compound is expected to be a good solvent for a range of organic compounds due to its ability to act as a hydrogen bond acceptor.[7][8] This property can be relevant in formulation studies.

  • Structural Scaffold: The 2-methylbutyl group provides a non-polar, sterically defined scaffold that can be used to orient other functional groups in a specific three-dimensional arrangement for optimal interaction with a biological target. The use of saturated aliphatic cores is an attractive strategy in medicinal chemistry to explore new chemical space.[12]

Safety and Handling

  • Flammability: this compound is expected to be a flammable liquid. Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use in a well-ventilated area.

  • Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light.[15] It is crucial to test for the presence of peroxides before heating or distilling ethers. Store in a cool, dark, and tightly sealed container.

  • Inhalation: Vapors may cause drowsiness and dizziness. Avoid inhaling vapors.

  • Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ingestion: Ingestion may be harmful.

Diagram of Safety Precautions for Handling Aliphatic Ethers:

Ether_Safety cluster_handling Safe Handling Procedures cluster_storage Proper Storage cluster_hazards Potential Hazards A Work in a well-ventilated fume hood H Flammable Liquid A->H B Wear appropriate PPE (gloves, safety glasses) J Inhalation and Contact Hazard B->J C Ground equipment to prevent static discharge C->H D Keep away from ignition sources D->H E Store in a cool, dark, and dry place I Peroxide Formation E->I F Use tightly sealed containers F->I G Label with date of receipt and opening G->I

Caption: Key safety considerations for the handling and storage of aliphatic ethers.

Conclusion

This compound is an aliphatic ether with physicochemical properties that are largely governed by its molecular structure. While specific experimental data for some of its core properties remain to be fully elucidated, this guide provides a comprehensive overview based on available data, estimations from related compounds, and established chemical principles. Its synthesis via the Williamson ether synthesis is straightforward, and its structural characteristics suggest potential utility in medicinal chemistry as a stable, lipophilic scaffold. As with all aliphatic ethers, proper safety precautions are paramount in its handling and storage. Further research to experimentally determine its key physicochemical properties will be invaluable for its broader application in research and development.

References

  • BYJU'S. (n.d.). Physical and Chemical Properties of Ether.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522007, this compound.
  • Cheméo. (n.d.). Chemical Properties of Butane, 1-methoxy-2-methyl- (CAS 62016-48-2).
  • JoVE. (2025, May 22). Physical Properties of Ethers.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Britannica. (2025, December 10). Ether | Chemical Structure & Properties.
  • Chem Service. (2015, May 20). Safety Data Sheet - 2-Methylbutane.
  • LABOSHOP. (2014, January 28). Safety Data Sheet.
  • Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Stenutz, R. (n.d.). 2-methyl-2-methoxybutane.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2025, February 3). 4.1: Names and Properties of Ethers.
  • Pearson. (n.d.). Show how the following ethers might be synthesized using (1) alkoxymercuration.
  • YouTube. (2023, July 18). Ethers: Structure and Reactivity.
  • Stenutz, R. (n.d.). 1-methoxybutane.
  • National Institute of Standards and Technology. (n.d.). Butane, 1-methoxy-2-methyl-. In NIST Chemistry WebBook.
  • Protheragen. (2023, September 29). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59954514, (S)-1-methoxy-2-methyl-butane.
  • ResearchGate. (2025, August 10). Density, Refractive Index, and Speed of Sound for 2-Ethoxy-2-Methylbutane + Ethanol + Water at 298.15 K.
  • Wikidata. (n.d.). 1-methoxy-2-butane.
  • National Institute of Standards and Technology. (n.d.). Butane, 1-methoxy-2-methyl-. In NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). Butane, 1-methoxy-2-methyl-. In NIST Chemistry WebBook.
  • PubMed Central. (n.d.). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization.
  • PubMed. (2009, November). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161276526, 1-Methoxy-2,2-dimethylbutane;this compound.
  • PubMed. (2019, January 1). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.
  • inchem.org. (2004). ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004).

Sources

A Technical Guide to the Molecular Structure and Bonding of 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1-methoxy-2-methylbutane (C₆H₁₄O).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced stereochemical and electronic properties of this chiral ether. We will explore its covalent bonding framework, conformational possibilities, and the spectroscopic signatures that enable its unambiguous identification. The methodologies and interpretations presented herein are grounded in established principles of organic chemistry and analytical science, offering both foundational knowledge and practical insights for laboratory applications.

Introduction to this compound: A Chiral Ether

This compound is an aliphatic ether with the molecular formula C₆H₁₄O and a molecular weight of approximately 102.17 g/mol .[1][2] Its structure is characterized by a butane backbone substituted with a methoxy group (-OCH₃) at the C1 position and a methyl group at the C2 position. The presence of these functional groups and the specific substitution pattern impart distinct chemical and physical properties to the molecule.

A critical feature of this compound is the existence of a stereogenic center at the C2 carbon. This gives rise to chirality, meaning the molecule is non-superimposable on its mirror image, existing as a pair of enantiomers: (S)-1-methoxy-2-methylbutane and (R)-1-methoxy-2-methylbutane.[3] This stereochemical complexity is of paramount importance in fields such as asymmetric synthesis and pharmaceutical development, where the biological activity of a molecule can be highly dependent on its specific stereoisomeric form. This guide will provide a detailed examination of this structural feature and its implications.

Elucidation of the Molecular Structure

A molecule's identity and function are dictated by the precise arrangement of its constituent atoms. For this compound, understanding its connectivity, stereochemistry, and conformational dynamics is fundamental.

IUPAC Nomenclature and Connectivity

The systematic IUPAC name, this compound, precisely describes the molecule's atomic connectivity.[1] The longest carbon chain is a butane (four-carbon) chain. A methoxy group (-OCH₃) is attached to the first carbon, and a methyl group (-CH₃) is attached to the second.

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

The Stereogenic Center: (R) and (S) Enantiomers

The C2 carbon atom in this compound is bonded to four different substituent groups:

  • A hydrogen atom (H)

  • A methyl group (-CH₃)

  • An ethyl group (-CH₂CH₃)

  • A methoxymethyl group (-CH₂OCH₃)

This structural arrangement makes C2 a chiral center.[4] Consequently, this compound exists as two enantiomers, which are mirror images of each other. These are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

Caption: 3D representation of (R) and (S) enantiomers.

A Deep Dive into Covalent Bonding

The physical and chemical properties of this compound are a direct consequence of its underlying electronic structure and covalent bonding.

Atomic Orbitals and Hybridization

To form the stable tetrahedral geometry observed in alkanes and ethers, the carbon and oxygen atoms in this compound adopt sp³ hybridization.[5]

  • Carbon Atoms: Each carbon atom utilizes its one 2s and three 2p orbitals to form four degenerate sp³ hybrid orbitals. These orbitals arrange themselves in a tetrahedral geometry to minimize electron repulsion, with bond angles of approximately 109.5°.

  • Oxygen Atom: The oxygen atom also undergoes sp³ hybridization. Two of the sp³ orbitals form sigma (σ) bonds with the adjacent carbon atoms (C1 and the methoxy methyl carbon). The other two sp³ orbitals are occupied by lone pairs of electrons. The presence of these lone pairs causes the C-O-C bond angle to be slightly compressed from the ideal 109.5° due to lone pair-bonding pair repulsion.

Sigma (σ) Bond Framework and Bond Parameters

The entire molecular skeleton of this compound is constructed from strong sigma (σ) bonds, resulting from the head-on overlap of hybrid orbitals (C(sp³)-C(sp³), C(sp³)-O(sp³)) and the overlap of C(sp³) with H(1s) orbitals.

Bond TypeHybridizationApproximate Bond Length (Å)Approximate Bond Energy (kJ/mol)
C-Csp³-sp³1.54348
C-Hsp³-s1.09413
C-Osp³-sp³1.43358

Data are typical values for aliphatic compounds.

Polarity: Bond Dipoles and the Overall Molecular Dipole Moment

The C-O bond is polar due to the higher electronegativity of oxygen compared to carbon. This creates a bond dipole moment with a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the adjacent carbons. The C-C and C-H bonds are considered largely nonpolar.

Due to the bent geometry at the oxygen atom and the vector sum of the C-O bond dipoles, the molecule possesses a net molecular dipole moment. This makes this compound a polar molecule, capable of acting as a hydrogen bond acceptor via its oxygen lone pairs.[1] This polarity governs its solubility characteristics and its behavior as a solvent.

Spectroscopic Verification: An Integrated Approach

The elucidation of the precise structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

G Molecule This compound IR IR Spectroscopy Molecule->IR NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS IR_Info Identifies C-O, C-H bonds IR->IR_Info NMR_Info Maps C-H Framework NMR->NMR_Info MS_Info Determines Molecular Weight & Fragmentation MS->MS_Info

Caption: Integrated workflow for spectroscopic analysis.

Protocol: Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Key IR Absorptions for this compound:

Wavenumber (cm⁻¹)Bond VibrationInterpretation
~2850-2960C-H stretchPresence of sp³ C-H bonds in the alkyl groups.[6]
~1090-1150C-O stretchStrong, characteristic absorption for the ether linkage.
~1370-1470C-H bendConfirms the presence of methyl and methylene groups.[6]

Experimental Protocol:

  • Sample Preparation: A small drop of neat liquid this compound is placed between two KBr or NaCl salt plates to create a thin liquid film.

  • Background Scan: An initial scan is run with no sample in the beam path to obtain a background spectrum of the instrument and atmosphere (e.g., CO₂, H₂O).

  • Sample Scan: The prepared sample is placed in the instrument's sample holder.

  • Data Acquisition: The sample is scanned with infrared radiation. The instrument's detector measures the amount of light that passes through the sample at each wavenumber.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Predicted Chemical Shifts and Splitting Patterns:

Proton EnvironmentApprox. δ (ppm)MultiplicityIntegration
-CH₂CH₃ ~0.9Triplet3H
-CH₂ CH₃~1.4Multiplet2H
-CH(CH₃ )~0.9Doublet3H
-CH (CH₃)~1.8Multiplet1H
-CH₂ OCH₃~3.3Doublet2H
-OCH₃ ~3.4Singlet3H

¹³C NMR Predicted Chemical Shifts:

Carbon EnvironmentApprox. δ (ppm)
-CH₂CH₃ ~11
-CH₂ CH₃~26
-CH(CH₃ )~16
-CH (CH₃)~35
-CH₂ OCH₃~75
-OCH₃ ~59

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize its homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., broadband decoupling) is run to acquire the carbon spectrum, which results in a single peak for each unique carbon atom.

  • Data Processing: The acquired raw data (Free Induction Decay, FID) is subjected to a Fourier Transform (FT) to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to TMS.

Protocol: Mass Spectrometry for Molecular Mass and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of C₆H₁₄O, which is 102.17.[2][7]

  • Key Fragmentation: A characteristic fragmentation for ethers is the alpha-cleavage (cleavage of the bond adjacent to the oxygen). The most prominent fragment is often the resonance-stabilized oxonium ion. For this compound, the base peak (most intense peak) is commonly observed at m/z = 45, corresponding to the [CH₂OCH₃]⁺ fragment.[1]

Experimental Protocol (Electron Ionization - GC-MS):

  • Sample Introduction: A dilute solution of this compound is injected into a Gas Chromatograph (GC), which separates it from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron to form the molecular ion (M⁺).

  • Fragmentation: The high-energy molecular ion is unstable and fragments into smaller, charged ions and neutral radicals.

  • Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector counts the number of ions at each m/z value, and this information is used to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Synthesis and Reactivity as a Function of Structure

The structure and bonding of this compound dictate its synthesis and chemical reactivity.

Williamson Ether Synthesis: A Case Study

A classic and highly effective method for preparing unsymmetrical ethers like this compound is the Williamson ether synthesis.[8][9] This reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[10]

To synthesize this compound, there are two possible retrosynthetic disconnections:

  • Route A: Sodium 2-methylbutan-1-oxide + Iodomethane

  • Route B: Sodium methoxide + 1-bromo-2-methylbutane

Analysis of Routes: The Williamson ether synthesis is most efficient with primary alkyl halides, as secondary and tertiary halides are prone to undergo a competing E2 elimination reaction.[11]

  • Route A: Involves a primary alkyl halide (iodomethane). This is the preferred and higher-yielding route.

  • Route B: Involves a primary alkyl halide (1-bromo-2-methylbutane). This route is also viable.

G cluster_A Route A (Preferred) cluster_B Route B (Viable) Alkoxide_A Sodium 2-methylbutan-1-oxide Product_A This compound Alkoxide_A->Product_A Halide_A Iodomethane (Primary) Halide_A->Product_A Alkoxide_B Sodium Methoxide Product_B This compound Alkoxide_B->Product_B Halide_B 1-Bromo-2-methylbutane (Primary) Halide_B->Product_B

Caption: Synthetic routes via Williamson ether synthesis.

Conclusion

This compound serves as an excellent model for understanding the interplay of structure, stereochemistry, and bonding in simple ethers. Its chiral nature, arising from the C2 stereocenter, is a key feature that influences its properties and potential applications. The molecule's sp³-hybridized framework results in a defined tetrahedral geometry, while the polar C-O bonds give rise to a net molecular dipole moment. The combination of IR, NMR, and mass spectrometry provides a powerful and complementary toolkit for the unambiguous confirmation of its structure. A thorough grasp of these principles is essential for scientists engaged in organic synthesis, materials science, and drug discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522007, this compound.
  • NIST (National Institute of Standards and Technology). (n.d.). Butane, 1-methoxy-2-methyl-. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59954514, (S)-1-methoxy-2-methyl-butane.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 161276526, 1-Methoxy-2,2-dimethylbutane;this compound.
  • Filo. (2024). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-met...
  • NIST (National Institute of Standards and Technology). (n.d.). Butane, 1-methoxy-2-methyl- Mass Spectrum. In NIST Chemistry WebBook.
  • Wikidata. (n.d.). 1-methoxy-2-butane.
  • Pearson+. (2023). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho... | Study Prep.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.
  • Chem-Station. (2014). Williamson Ether Synthesis.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylbutane.
  • Massachusetts Institute of Technology. (2007). Organic Chemistry 5.512 Problem Set 1 Solutions.
  • The Organic Chemistry Tutor. (2016). Valence Bond Theory, Hybrid Orbitals, and Molecular Orbital Theory [Video]. YouTube.

Sources

An In-Depth Technical Guide to 1-Methoxy-2-methylbutane: Nomenclature, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-methoxy-2-methylbutane, an aliphatic ether with potential applications in chemical synthesis and as a solvent. While not as extensively studied as its isomers, such as tert-Amyl Methyl Ether (TAME), its unique structural properties merit a detailed examination. This document covers its systematic nomenclature, physicochemical properties, detailed synthetic protocols, and prospective applications, offering a foundational resource for researchers and chemical development professionals.

Nomenclature and Structural Elucidation

The precise identification and naming of a chemical compound are fundamental to scientific communication. This compound's identity is established through systematic nomenclature and confirmed by spectroscopic analysis.

IUPAC Naming and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] This name is derived by identifying the longest carbon chain, which is butane, and treating the methoxy group (-OCH₃) as a substituent on the first carbon and a methyl group (-CH₃) on the second.

The molecule possesses a chiral center at the second carbon atom, meaning it can exist as two distinct enantiomers: (S)-1-methoxy-2-methylbutane and (R)-1-methoxy-2-methylbutane. The racemic mixture and the specific enantiomers are identified by distinct CAS Registry Numbers.

Common synonyms and identifiers include:

  • Butane, 1-methoxy-2-methyl-[1][3][4]

  • CAS Registry Number: 62016-48-2 (for the racemic mixture)[1][2][3]

  • CAS Registry Number: 1565-78-2 (for the (S)-enantiomer)[5]

  • Molecular Formula: C₆H₁₄O[1][2][3]

  • InChIKey: XGLHRCWEOMNVKS-UHFFFAOYSA-N (for the racemic mixture)[1][3]

G cluster_iupac IUPAC Name cluster_synonyms Synonyms & Identifiers iupac_name This compound synonym Butane, 1-methoxy-2-methyl- iupac_name->synonym is also known as cas CAS: 62016-48-2 iupac_name->cas formula Formula: C₆H₁₄O iupac_name->formula inchikey InChIKey: XGLHRCWEOMNVKS... cas->inchikey

Caption: Relationship between IUPAC name and identifiers.

Spectroscopic Confirmation

The structure of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak (M⁺) corresponding to its molecular weight of 102.17 g/mol .[1][2] Key fragmentation patterns arise from the cleavage of the C-O bond and alpha-cleavage adjacent to the ether oxygen, which are characteristic of aliphatic ethers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (a singlet around 3.3 ppm), the diastereotopic protons on the first carbon (a doublet of doublets), and complex multiplets for the protons on the butane chain.

    • ¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to each carbon atom in the molecule, with chemical shifts indicative of their local electronic environment.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong C-O stretching vibration in the 1150-1085 cm⁻¹ region, which is a hallmark of ethers.[1] The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the absence of alcohol impurities.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications, particularly its efficacy as a solvent. While extensive experimental data for this specific isomer is not widely published, computed properties provide reliable estimates.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 62016-48-2[1][2][3]
Molecular Formula C₆H₁₄O[1][2][3]
Molecular Weight 102.17 g/mol [1][2]
Appearance Colorless liquid (expected)
Boiling Point Not available (estimated to be similar to 2-methoxy-2-methylbutane's 86.3°C)[6]
Density Not available (estimated to be similar to 2-methoxy-2-methylbutane's 0.77 g/cm³)[6]
Solubility Low solubility in water, high solubility in organic solvents (expected)[2]
Vapor Pressure Not available (expected to be significant at room temperature)
Kovats Retention Index 683 (Semi-standard non-polar)[1]

Synthesis Methodologies

The synthesis of this compound can be achieved through several established organic chemistry pathways. The choice of method often depends on the desired stereochemical outcome, availability of starting materials, and scalability.

Williamson Ether Synthesis

This classic Sₙ2 reaction is a robust and widely used method for preparing asymmetrical ethers. The key to its success lies in selecting the appropriate reagents to favor substitution over the competing elimination (E2) reaction.

Causality and Experimental Choice: To synthesize this compound, the reaction should involve a methyl electrophile and a 2-methylbutoxide nucleophile, or a methoxide nucleophile and a 2-methylbutyl electrophile. The preferred pathway involves the attack of sodium methoxide on a 1-halo-2-methylbutane (e.g., 1-chloro- or 1-bromo-2-methylbutane). This is because methoxide is a strong nucleophile but a relatively small base, and the electrophile is a primary halide, which minimizes the likelihood of E2 elimination. The reverse approach (using sodium 2-methylbutoxide, a bulkier and stronger base, with a methyl halide) is also viable but can be less efficient if the alkoxide is sterically hindered.

Experimental Protocol (from 1-chloro-2-methylbutane):

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (50 mL).

  • Alkoxide Formation: Carefully add sodium metal (1.1 equivalents) in small portions to the methanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved to form sodium methoxide.

  • Nucleophilic Substitution: Add 1-chloro-2-methylbutane (1.0 equivalent) dropwise to the sodium methoxide solution at room temperature.

  • Reaction: Gently heat the reaction mixture to reflux (approx. 65 °C) for 6-12 hours. Monitor the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation.

G start Start Materials: - Sodium Metal - Anhydrous Methanol - 1-chloro-2-methylbutane alkoxide Step 1: Form Sodium Methoxide (Na + CH₃OH) start->alkoxide sn2 Step 2: Sₙ2 Reaction (Add 1-chloro-2-methylbutane) alkoxide->sn2 reflux Step 3: Reflux (6-12 hours) sn2->reflux workup Step 4: Work-up & Extraction (Quench, Extract with Ether) reflux->workup purify Step 5: Purification (Distillation) workup->purify product Final Product: This compound purify->product

Caption: Workflow for Williamson Ether Synthesis.

Alkoxymercuration-Demercuration

This two-step method is an excellent alternative for converting alkenes to ethers, particularly when trying to avoid carbocation rearrangements that can occur in direct acid-catalyzed hydration.

Causality and Experimental Choice: The reaction proceeds via a mercurinium ion intermediate, which is attacked by the alcohol (methanol) at the more substituted carbon (Markovnikov's rule) without forming a free carbocation. The subsequent demercuration with sodium borohydride replaces the mercury with a hydrogen atom, yielding the desired ether. Starting with 2-methyl-1-butene ensures the methoxy group is added to the first carbon.

Experimental Protocol (from 2-methyl-1-butene):

  • Alkoxymercuration: In a round-bottom flask, dissolve mercury(II) acetate (1.1 eq) in anhydrous methanol (50 mL). To this stirred solution, add 2-methyl-1-butene (1.0 eq) dropwise. Stir the mixture at room temperature for 1-2 hours until the initial yellow color disappears.

  • Demercuration: Cool the flask in an ice bath. Add a 3M solution of sodium hydroxide (NaOH) followed by the slow, portion-wise addition of a 0.5M solution of sodium borohydride (NaBH₄) in 3M NaOH.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for another hour. The formation of elemental mercury as a black precipitate will be observed.

  • Isolation: Separate the organic layer. The aqueous layer can be extracted with diethyl ether. Combine all organic phases.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and purify by distillation.

Potential Applications and Research Context

While specific, large-scale industrial applications for this compound are not extensively documented, its chemical properties suggest several potential uses in research and development.[2]

  • Specialty Solvent: As an aliphatic ether, it is expected to be a relatively non-polar, aprotic solvent.[2] Its boiling point, likely in the range of 80-100 °C, makes it a potentially useful solvent for reactions requiring temperatures higher than those achievable with diethyl ether or THF, but without the high boiling points of solvents like dioxane.

  • Fuel Additive Research: Its structural isomers, TAME (tert-amyl methyl ether) and MTBE (methyl tert-butyl ether), are well-known fuel oxygenates used to increase the octane rating and reduce carbon monoxide emissions.[7][8] this compound could be investigated as a potential biofuel additive or component, particularly if derived from bio-based 2-methyl-1-butanol (a fusel alcohol).

  • Non-nucleophilic Reaction Medium: Its ether linkage is generally unreactive under many conditions, making it a suitable medium for reactions involving organometallics (like Grignard reagents) or other sensitive reagents where protic or reactive solvents are incompatible.

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is widely available. Therefore, handling precautions must be based on the known hazards of analogous aliphatic ethers, such as MTBE and diethyl ether.

  • Flammability: EXTREMELY FLAMMABLE. Ethers are highly volatile and their vapors can form explosive mixtures with air.[6][7] All handling must be conducted in a chemical fume hood, away from open flames, sparks, and other ignition sources.[6]

  • Peroxide Formation: Like many ethers, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light. Store in a tightly sealed, airtight container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark place. Containers should be dated upon opening and tested for peroxides before use, especially before distillation.

  • Health Hazards:

    • Inhalation: Inhalation of high concentrations of ether vapors may cause drowsiness, dizziness, and central nervous system depression.[6][9]

    • Skin Contact: May cause skin irritation upon prolonged contact. Ethers can defat the skin, leading to dryness or cracking.[6]

    • Eye Contact: May cause serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

Conclusion

This compound is a chiral aliphatic ether whose properties make it a compound of interest for specialized applications in organic synthesis and potentially as a fuel component. Its synthesis is readily achievable through well-established methods like the Williamson ether synthesis, allowing for controlled production in a laboratory setting. While it remains a less-common chemical, this guide provides the foundational knowledge for its safe handling, synthesis, and exploration in future research endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522007, this compound. Available: [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59954514, (S)-1-methoxy-2-methyl-butane. Available: [Link]
  • NIST (2021). Butane, 1-methoxy-2-methyl-.
  • NIST (2021). Butane, 1-methoxy-2-methyl-. In NIST Chemistry WebBook. Available: [Link]
  • LABOSHOP (2014). Safety Data Sheet - tert-butyl methyl ether. Available: [Link]
  • Haz-Map (2026). 1-Methoxybutane. Available: [Link]
  • Inchem.org (2021). ICSC 1496 - 2-METHOXY-2-METHYLBUTANE. Available: [Link]

Sources

Spectroscopic Data for 1-Methoxy-2-methylbutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methoxy-2-methylbutane (CAS No. 62016-48-2) is an aliphatic ether with applications as a solvent and potential use in various chemical syntheses.[1] A thorough characterization of its molecular structure is paramount for quality control, reaction monitoring, and ensuring its suitability for specific applications. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular architecture and confirm the identity and purity of this compound.

This guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C and ¹H), and Infrared (IR) Spectroscopy. The interpretation herein is grounded in established physicochemical principles, offering researchers and drug development professionals a robust framework for understanding the molecule's spectral features.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential before delving into its spectral data. The following diagram illustrates the IUPAC numbering scheme for the carbon atoms, which will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with IUPAC numbering.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, the electron ionization (EI) mass spectrum is a key identifier.

Experimental Protocol: Electron Ionization Mass Spectrometry

A typical GC-MS analysis would be employed. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into a gas chromatograph to separate it from any impurities. The eluent is then introduced into the ion source of a mass spectrometer, typically operating at 70 eV. The resulting positively charged fragments are separated by a mass analyzer (e.g., a quadrupole) and detected. This process ensures that the spectrum obtained is of the pure compound.

Data Summary

The mass spectrum for this compound was obtained from the NIST Standard Reference Database.[2] The molecular formula is C₆H₁₄O, corresponding to a molecular weight of 102.17 g/mol .[3]

m/zRelative Intensity (%)Proposed Fragment
102~2[M]⁺ (Molecular Ion)
87~5[M - CH₃]⁺
73~20[M - C₂H₅]⁺
70~50[C₄H₈O]⁺
57~15[C₄H₉]⁺
56~80[C₄H₈]⁺
45 100 [CH₂OCH₃]⁺ (Base Peak)
41~60[C₃H₅]⁺
29~45[C₂H₅]⁺
Interpretation of the Mass Spectrum

The mass spectrum is characterized by a weak molecular ion peak ([M]⁺) at m/z 102, which is common for aliphatic ethers due to the lability of the C-O bond. The most significant fragmentation pathway for ethers is the α-cleavage, where the bond adjacent to the oxygen atom is broken.

The base peak at m/z 45 is a definitive feature of a methyl ether. It results from the α-cleavage of the C1-C2 bond, leading to the formation of the stable, resonance-stabilized methoxymethyl cation ([CH₂OCH₃]⁺).

Another significant peak is observed at m/z 70 . This fragment likely arises from a McLafferty-type rearrangement, involving the transfer of a hydrogen atom from C4 to the oxygen atom, followed by the elimination of a neutral propene molecule.

The following diagram illustrates the primary fragmentation pathways.

MS_Fragmentation M [C₆H₁₄O]⁺˙ m/z = 102 F45 [CH₂OCH₃]⁺ m/z = 45 (Base Peak) M->F45 α-cleavage F73 [M - C₂H₅]⁺ m/z = 73 M->F73 - C₂H₅ F56 [C₄H₈]⁺˙ m/z = 56 M->F56 Rearrangement

Caption: Key fragmentation pathways of this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the unavailability of experimental spectra in public databases, high-quality predicted spectra are presented and interpreted below. The predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling patterns.

Experimental Protocol: NMR Spectroscopy

For a standard analysis, the sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of at least 300 MHz, while the ¹³C NMR spectrum would be acquired on the same instrument, typically at 75 MHz. Standard acquisition parameters would be used, with proton-decoupling for the ¹³C spectrum to produce singlets for each unique carbon.

¹³C NMR Spectrum (Predicted)

The structure of this compound possesses six carbon atoms in unique chemical environments, and thus, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. Carbons attached to the electron-withdrawing oxygen atom are expected to be deshielded and appear at a higher chemical shift (downfield).[4]

Carbon AtomPredicted Chemical Shift (δ, ppm)
C4 (CH₃)11.4
C2' (CH₃)16.2
C3 (CH₂)25.6
C2 (CH)34.9
C1' (OCH₃)58.5
C1 (OCH₂)74.8

The predicted spectrum aligns well with theoretical principles. The carbons of the methyl groups (C4 and C2') are the most shielded and appear upfield. The carbon attached to the methoxy group (C1) is the most deshielded, appearing furthest downfield at approximately 74.8 ppm, followed by the methoxy carbon itself (C1') at 58.5 ppm.[5]

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum provides detailed information about the number of different proton environments, their electronic surroundings, and the connectivity of adjacent protons through spin-spin splitting.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
H4 (on C4)0.88Triplet3H
H2' (on C2')0.89Doublet3H
H3 (on C3)1.15 & 1.38Multiplet2H
H2 (on C2)1.75Multiplet1H
H1 (on C1)3.18 & 3.25Multiplet (dd)2H
H1' (on C1')3.32Singlet3H

Interpretation:

  • The protons on carbons adjacent to the ether oxygen (H1 and H1') are the most deshielded, appearing in the 3.1-3.4 ppm range, which is characteristic for aliphatic ethers.[6]

  • The methoxy protons (H1') appear as a sharp singlet at ~3.32 ppm as they have no adjacent protons to couple with.

  • The two protons on C1 (H1) are diastereotopic due to the chiral center at C2, and are thus predicted to have slightly different chemical shifts and appear as a multiplet.

  • The remaining signals in the upfield region (~0.8-1.8 ppm) correspond to the alkyl portion of the molecule, with splitting patterns consistent with their neighboring protons.

Infrared (IR) Spectroscopy

Experimental Protocol: FTIR Spectroscopy

A common method for acquiring the IR spectrum of a liquid sample like this compound is to use an Attenuated Total Reflectance (ATR) accessory. A drop of the neat liquid is placed on the ATR crystal (e.g., diamond or zinc selenide), and the spectrum is recorded. Alternatively, the spectrum can be obtained by placing a thin film of the liquid between two salt plates (NaCl or KBr).

Expected Absorption Bands

The IR spectrum of this compound is expected to be dominated by two main regions:

  • C-H Stretching Region (3000-2850 cm⁻¹): Strong, sharp absorptions are expected in this region corresponding to the stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups.[7]

  • C-O-C Stretching Region (1150-1050 cm⁻¹): The most diagnostic feature for an aliphatic ether is a strong, prominent absorption band due to the asymmetric C-O-C stretching vibration. For a compound like this compound, this is expected to appear around 1120 cm⁻¹ .[4][5]

  • Fingerprint Region (< 1500 cm⁻¹): This region will contain a series of complex absorptions corresponding to C-H bending and C-C stretching vibrations, which are unique to the molecule's overall structure.

The absence of a strong, broad absorption around 3300 cm⁻¹ (O-H stretch) and a sharp, strong absorption around 1700 cm⁻¹ (C=O stretch) would be crucial to confirm that the sample is an ether and not an alcohol or a carbonyl compound.[8]

Conclusion

The collective analysis of mass spectrometry, NMR, and infrared spectroscopy provides a detailed and self-validating portrait of this compound. The experimental mass spectrum from the NIST database confirms the molecular weight and provides a characteristic fragmentation pattern, with a base peak at m/z 45. Predicted ¹H and ¹³C NMR spectra offer a robust model for the chemical environment of each proton and carbon atom, aligning with established principles of chemical shift and spin-spin coupling. Finally, the expected features of the infrared spectrum provide a clear signature for the aliphatic ether functional group. This comprehensive spectroscopic guide serves as an essential reference for researchers and professionals working with this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 522007, this compound.
  • Cheméo (2023). Chemical Properties of Butane, 1-methoxy-2-methyl- (CAS 62016-48-2).
  • Let's Talk Chemistry (2023). IR spectrum of Ethers || FTIR spectroscopy. YouTube.
  • NIST (2024). Butane, 1-methoxy-2-methyl- in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
  • NIST (2024). Mass spectrum of Butane, 1-methoxy-2-methyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
  • Fiveable (2024). Spectroscopy of Ethers.
  • OpenStax (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
  • PubChem (2024). PubChem Compound Summary for CID 59954514, (S)-1-methoxy-2-methyl-butane.
  • LibreTexts Chemistry (2024). 18.8: Spectroscopy of Ethers.
  • LibreTexts Chemistry (2024). 18.9: Spectroscopy of Ethers.
  • Chemicalize (2024). This compound. ChemAxon.
  • NIST (2024). NIST Chemistry WebBook. National Institute of Standards and Technology.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and chemical research, a profound understanding of the physical properties of organic compounds is paramount. These properties, including boiling and melting points, are not merely data points; they are critical parameters that influence reaction kinetics, purification strategies, formulation development, and toxicological assessments. This guide provides a comprehensive technical overview of the boiling and melting points of 1-methoxy-2-methylbutane (CAS No. 62016-48-2), an ether of interest in various synthetic applications. While experimental data for this specific molecule is not widely available in the public domain, this paper will synthesize the best available estimated data, provide a comparative analysis with its isomers, and detail the rigorous experimental protocols for the empirical determination of these fundamental properties.

Core Physicochemical Data of this compound

Precise, experimentally verified data for the boiling and melting points of this compound are not readily found in curated chemical databases. However, computational estimations provide valuable insights into its expected physical state and behavior under varying temperatures. The following table summarizes the most reliable estimated values for this compound, alongside experimentally determined values for its structural isomer, 1-hexanol, for comparative purposes.

CompoundMolecular FormulaCAS NumberBoiling Point (°C)Melting Point (°C)Data Type
This compound C6H14O62016-48-291.54[1]-105.78[1]Estimated
1-Hexanol C6H14O111-27-3156-157[2][3]-52[2][3]Experimental

Note: The data for this compound are estimated and should be confirmed by experimental analysis.

The Causality Behind Physical Properties: A Molecular Perspective

The significant disparity in the boiling and melting points between this compound and its isomeric alcohol, 1-hexanol, is a direct consequence of their differing intermolecular forces. This section delves into the molecular-level interactions that govern these macroscopic properties.

Intermolecular Forces and Their Influence on Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4] For a liquid to transition into the gaseous phase, sufficient energy must be supplied to overcome the cohesive intermolecular forces.

  • 1-Hexanol: As a primary alcohol, 1-hexanol possesses a hydroxyl (-OH) group, which enables it to form strong hydrogen bonds with neighboring molecules.[2][5] This potent intermolecular attraction requires a substantial amount of thermal energy to disrupt, resulting in a relatively high boiling point of 156-157°C.[2][3]

  • This compound: In contrast, as an ether, this compound lacks a hydrogen atom bonded to its oxygen atom. Consequently, it cannot engage in hydrogen bonding with itself. The primary intermolecular forces at play are the weaker dipole-dipole interactions, arising from the polarity of the C-O-C bond, and London dispersion forces. The absence of hydrogen bonding leads to a significantly lower boiling point, estimated at 91.54°C.[1]

Molecular Structure and Its Impact on Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. This phase change involves the disruption of the ordered crystal lattice structure of the solid.

  • 1-Hexanol: The ability of 1-hexanol to form a well-ordered, hydrogen-bonded crystal lattice contributes to its melting point of -52°C.[2][3]

  • This compound: The branched structure of this compound, with its methyl group at the second carbon, can hinder efficient packing into a stable crystal lattice. This disruption in crystal packing, combined with the weaker intermolecular forces, is expected to result in a significantly lower melting point, as reflected in the estimated value of -105.78°C.[1]

The following diagram illustrates the relationship between the molecular structure of these isomers and their dominant intermolecular forces, which in turn dictate their boiling points.

G cluster_0 1-Hexanol cluster_1 This compound a CH3(CH2)5OH c Hydrogen Bonding a->c Presence of -OH group b High Boiling Point (156-157°C) c->b Strong Intermolecular Forces d CH3OCH2CH(CH3)CH2CH3 f Dipole-Dipole & London Dispersion d->f Absence of -OH group e Lower Boiling Point (Est. 91.54°C) f->e Weaker Intermolecular Forces

Caption: Molecular Structure's Influence on Intermolecular Forces and Boiling Point.

Experimental Determination Protocols

To ensure scientific rigor, the estimated physical properties of this compound must be validated through empirical measurement. The following are detailed, self-validating protocols for the determination of boiling and melting points.

Protocol 1: Boiling Point Determination via the Thiele Tube Method

This microscale method is ideal for determining the boiling point of small quantities of a liquid sample.[4][6]

Apparatus:

  • Thiele Tube

  • Thermometer (-10 to 200°C)

  • Capillary tubes (sealed at one end)

  • Small test tube (e.g., 10 x 75 mm)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.

  • Capillary Tube Insertion: Place a capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.

  • Apparatus Assembly: Securely attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: Clamp the Thiele tube to a ring stand. Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is below the level of the side arm. The thermometer bulb should be positioned in the center of the main tube.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. Convection currents in the mineral oil will ensure uniform heating.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

  • Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.[7]

  • Validation: Repeat the measurement at least twice to ensure reproducibility. The recorded boiling point should be within a narrow range (±1°C).

G start Start prep Prepare Sample in Test Tube start->prep insert_cap Insert Inverted Capillary Tube prep->insert_cap assemble Attach Test Tube to Thermometer insert_cap->assemble setup_thiele Place Assembly in Thiele Tube assemble->setup_thiele heat Gently Heat Side Arm setup_thiele->heat observe_bubbles Observe Steady Stream of Bubbles heat->observe_bubbles cool Remove Heat and Cool Slowly observe_bubbles->cool record_bp Record Temperature When Liquid Enters Capillary cool->record_bp end End record_bp->end

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Protocol 2: Melting Point Determination Using a Capillary Melting Point Apparatus

This protocol outlines the standard procedure for determining the melting point of a solid compound. For a substance like this compound, this would be performed on a solidified sample at low temperatures.

Apparatus:

  • Capillary Melting Point Apparatus

  • Capillary tubes (sealed at one end)

  • Sample of this compound (solidified)

  • Mortar and pestle (if sample needs to be powdered)

Procedure:

  • Sample Preparation: Ensure the solidified sample of this compound is finely powdered. Press the open end of a capillary tube into the powdered sample to a depth of 2-3 mm.[8]

  • Loading the Capillary: Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end.

  • Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.[9][10]

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating to get a preliminary range.

  • Slow Heating for Accuracy: For a precise measurement, set the heating rate to 1-2°C per minute, starting from a temperature about 20°C below the expected melting point.[8]

  • Observation: Observe the sample through the magnifying lens.

  • Melting Point Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied.[8] This range represents the melting point.

  • Validation: A pure compound should exhibit a sharp melting point range of 1-2°C. A broader range may indicate the presence of impurities. Repeat the determination for verification.

G start Start prep Prepare Powdered Solid Sample start->prep load_cap Load Sample into Capillary Tube (2-3 mm) prep->load_cap insert_apparatus Insert Capillary into Apparatus load_cap->insert_apparatus heat_slowly Heat Slowly (1-2°C/min) Near Expected MP insert_apparatus->heat_slowly observe Observe Sample Through Lens heat_slowly->observe record_range Record Temperature Range from First Drop to Complete Liquefaction observe->record_range end End record_range->end

Caption: Workflow for Melting Point Determination using a Capillary Apparatus.

Conclusion

This technical guide has provided a detailed examination of the boiling and melting points of this compound. While experimentally determined values are not prevalent, reliable estimations have been presented and contextualized through a comparative analysis with its structural isomer, 1-hexanol. The underlying principles of intermolecular forces and molecular structure that govern these physical properties have been elucidated. Furthermore, this guide has furnished comprehensive, step-by-step protocols for the experimental determination of boiling and melting points, empowering researchers to empirically validate these crucial physicochemical parameters. For professionals in drug development and chemical synthesis, a thorough understanding and verification of such data are indispensable for process optimization, quality control, and regulatory compliance.

References

  • LookChem. (n.d.). methyl 2-methylbutyl ether.
  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines.
  • BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Objective: The following document describes the standard operating procedure for Melting point apparatus.
  • Nazare, V. (n.d.). Determination of Boiling Point (B.P).
  • Chemistry LibreTexts. (2020, August 11). 7.27: Boiling Points (Thiele Tube).
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • PubChem. (n.d.). 1-Hexanol.

Sources

A Technical Guide to the Solubility of 1-Methoxy-2-methylbutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the solubility of 1-Methoxy-2-methylbutane, an ether with growing importance in specialty chemical formulations and as a reaction medium. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document elucidates the theoretical underpinnings of its solubility, provides actionable experimental protocols for quantitative assessment, and introduces predictive methodologies for solvent selection.

Introduction: Understanding the Role of this compound

This compound (C₆H₁₄O) is an unsymmetrical ether characterized by a methoxy group attached to a branched alkyl chain.[1][2] Its molecular structure imparts a moderate polarity and the capacity for weak hydrogen bonding, positioning it as a versatile aprotic solvent. Ethers are generally noted for their chemical inertness and their ability to dissolve a wide array of nonpolar and moderately polar compounds, making them valuable in organic synthesis, extraction processes, and as components in formulations.[3] A comprehensive understanding of its solubility profile across a spectrum of organic solvents is critical for optimizing reaction conditions, developing stable formulations, and ensuring process efficiency.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For this compound, its solubility behavior is dictated by a combination of forces:

  • Van der Waals Forces: The primary intermolecular interaction for the alkyl portion of the molecule, making it amenable to dissolution in non-polar solvents like alkanes and aromatic hydrocarbons.

  • Dipole-Dipole Interactions: The C-O-C ether linkage introduces a slight dipole moment, allowing for favorable interactions with other polar molecules.

  • Hydrogen Bonding: While the ether oxygen can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor. This allows it to be miscible with protic solvents like alcohols, but it does not self-associate through hydrogen bonds in the same way alcohols do.[4]

As a general rule, ethers are miscible with a wide range of common organic solvents.[4] The hydrocarbon portion of the this compound molecule promotes its solubility in non-polar solvents, while the ether oxygen allows for interaction with more polar solvents.

A Deeper Dive: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, the Hansen Solubility Parameters (HSP) offer a powerful quantitative framework for assessing the miscibility of a solute in a solvent.[5][6] The total cohesive energy of a substance is divided into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular dipole forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every liquid is assigned a unique set of these three parameters, placing it as a point in a three-dimensional "Hansen space." The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between two substances in Hansen space is a measure of their affinity.[7] A smaller distance implies a higher likelihood of solubility.

Experimental Determination of Solubility

Given the absence of comprehensive published data, this section provides detailed protocols for the experimental determination of the solubility of this compound.

Qualitative Assessment of Miscibility

A straightforward visual method can be employed for an initial qualitative assessment of miscibility.

Protocol:

  • To a clean, dry 10 mL graduated cylinder, add 5 mL of the chosen organic solvent.

  • Incrementally add this compound in 0.5 mL portions, stoppering and inverting the cylinder several times after each addition.

  • Observe the mixture for any signs of immiscibility, such as the formation of a second layer or persistent turbidity.

  • If the mixture remains a single, clear phase after the addition of 5 mL of this compound (a 1:1 ratio), the two liquids are considered miscible.

Quantitative Solubility Determination (for partially miscible systems)

For systems where miscibility is not complete, a gravimetric method can be used to determine the quantitative solubility.

Protocol:

  • Add an excess of this compound to a known mass of the solvent in a sealed, temperature-controlled vessel.

  • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow the mixture to stand undisturbed until two distinct layers form.

  • Carefully extract a known mass of the solvent-rich phase, ensuring no droplets of the this compound-rich phase are included.

  • Use gas chromatography (GC) with a suitable calibration curve to determine the concentration of this compound in the solvent-rich phase.

The following table presents the expected solubility of this compound in various classes of organic solvents based on general chemical principles. Note: These are qualitative predictions that should be confirmed experimentally.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alkanes Hexane, HeptaneMiscibleStrong van der Waals interactions between the alkyl chains of both the solvent and this compound.
Aromatics Toluene, BenzeneMiscibleFavorable van der Waals forces and potential weak dipole-induced dipole interactions.
Alcohols Methanol, EthanolMiscibleThe ether oxygen of this compound can act as a hydrogen bond acceptor for the hydroxyl group of the alcohol.[8]
Ketones Acetone, Methyl Ethyl KetoneMiscibleStrong dipole-dipole interactions between the carbonyl group of the ketone and the ether linkage.[8]
Esters Ethyl AcetateMiscibleSimilar polarities and favorable dipole-dipole interactions.
Chlorinated Solvents Dichloromethane, ChloroformMiscibleDipole-dipole interactions and van der Waals forces promote miscibility.
Polar Aprotic Acetonitrile, Dimethylformamide (DMF)Likely MiscibleDipole-dipole interactions are the primary driving force for miscibility.

Advanced Methodology: Experimental Determination of Hansen Solubility Parameters

For precise and predictive solvent selection, determining the HSP of this compound is invaluable. This is achieved by testing its miscibility in a range of solvents with known HSPs.

Experimental Workflow

G cluster_0 Phase 1: Solvent Selection & Preparation cluster_1 Phase 2: Miscibility Testing cluster_2 Phase 3: Data Analysis & Sphere Calculation A Select a diverse range of ~20-30 solvents with known Hansen Solubility Parameters B Ensure solvents span a wide range of δD, δP, and δH values A->B C For each solvent, prepare a 10% v/v mixture of this compound B->C Proceed to testing D Agitate and observe for miscibility (clear solution = good, turbid/layered = bad) C->D E Record each solvent as 'good' (1) or 'bad' (0) D->E F Input the 'good' and 'bad' solvent data into HSP software (e.g., HSPiP) E->F Input binary data G The software calculates the center of a sphere that best encloses the 'good' solvents F->G H The center of the sphere represents the HSP (δD, δP, δH) of this compound G->H I Predict miscibility with new solvents H->I Utilize for predictive modeling

Caption: Workflow for the experimental determination of Hansen Solubility Parameters.

Causality in Experimental Design
  • Diverse Solvent Selection: The choice of a wide array of solvents with varying HSPs is crucial. This ensures that the calculated sphere is well-defined in the three-dimensional Hansen space, leading to a more accurate determination of the central HSP values for this compound.

  • Binary Classification: The simple "good" or "bad" classification is a robust method. It minimizes ambiguity and is easily inputted into computational models that are designed to find the optimal sphere that separates the two classes of solvents.

  • Computational Analysis: Specialized software is necessary as it employs algorithms to find the best-fit sphere that encompasses the maximum number of "good" solvents while excluding the maximum number of "bad" solvents. The center of this sphere provides the HSP values for the solute.

Conclusion

While specific quantitative solubility data for this compound is not extensively cataloged, its chemical nature as an ether suggests broad miscibility with most organic solvents. For applications requiring precise solubility information, the experimental protocols outlined in this guide provide a reliable framework for generating this data. Furthermore, the determination of its Hansen Solubility Parameters offers a powerful, predictive tool for formulation development and solvent substitution, enabling a more rational and efficient approach to its application in research and industry.

References

  • EBSCO (n.d.). Ethers | Research Starters.
  • Alfa Chemistry (n.d.). Ethers.
  • Education.com (n.d.). Testing the Solubility of Common Liquid Solvents.
  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters.
  • ResearchGate (n.d.). (PDF) Predicting Solvent Blend Miscibility.
  • NIST (n.d.). Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
  • PubChem (n.d.). (S)-1-methoxy-2-methyl-butane.
  • PubChem (n.d.). This compound.
  • ResearchGate (n.d.). (PDF) Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation.
  • PMC - NIH (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
  • Taylor & Francis (n.d.). Hansen solubility parameter – Knowledge and References.
  • Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Chemistry LibreTexts (2023). Physical Properties of Ether.
  • ASTM International (n.d.). Standard Test Method for Measurements of Aqueous Solubility.
  • ASTM International (n.d.). Standard Test Method for Solubility of Fixed Gases in Liquids.
  • NIST (n.d.). Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook.

Sources

theoretical vs experimental properties of 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methoxy-2-methylbutane: A Comparative Analysis of Theoretical and Experimental Properties

Introduction

This compound (CAS No: 62016-48-2) is an aliphatic ether with the molecular formula C₆H₁₄O.[1] As a structural isomer within this class, it holds potential interest for researchers in drug development and materials science, primarily for its properties as a non-polar solvent and its potential role as a fuel additive, analogous to compounds like methyl tert-butyl ether (MTBE).[2] Understanding the correlation between its theoretically predicted and experimentally verified properties is paramount for its effective application and for predicting the behavior of related compounds.

This technical guide provides a comprehensive analysis of this compound, presenting a cohesive narrative that bridges computational predictions with laboratory-verified data. We will explore its physicochemical and spectroscopic properties, detail the methodologies for its synthesis and characterization, and conduct a comparative analysis to validate theoretical models against experimental outcomes.

Part 1: Theoretical Properties & Computational Analysis

The in silico prediction of molecular properties is a cornerstone of modern chemical research, enabling the rapid screening of compounds and the theoretical validation of structures. Computational models provide a baseline understanding of a molecule's behavior before resource-intensive laboratory work commences.

Computed Physicochemical Properties

Quantum chemical calculations and quantitative structure-property relationship (QSPR) models provide valuable estimates of a molecule's physicochemical profile. These computed values, sourced from extensive databases like PubChem, offer insights into characteristics such as polarity, bioavailability, and molecular size.[1][3]

PropertyPredicted ValueSource
Molecular Weight 102.17 g/mol PubChem[1]
Exact Mass 102.104465066 DaPubChem[1]
XLogP3 (LogP) 1.8PubChem[3]
Polar Surface Area 9.2 ŲPubChem[1]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 1PubChem[3]
Rotatable Bond Count 3PubChem[3]
Complexity 35.2PubChem[3]

Table 1: Computationally derived physicochemical properties of this compound.

Theoretical Spectroscopic Profile

While specific, high-level computational studies for this compound are not prevalent in public literature, its spectroscopic characteristics can be reliably predicted based on established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra involves analyzing the distinct chemical environments of each nucleus. The methoxy group (-OCH₃) typically exhibits a characteristic singlet in the ¹H spectrum around 3.3 ppm and a ¹³C signal around 58 ppm.[5] The adjacent alkyl protons are deshielded by the electronegative oxygen atom. By analyzing the structure and applying the n+1 rule for spin-spin splitting, a theoretical spectrum can be constructed.

  • ¹H NMR (Predicted):

    • -OCH₃: ~3.3 ppm (singlet, 3H)

    • -CH₂-O-: ~3.2 ppm (doublet, 2H)

    • -CH(CH₃)-: ~1.8 ppm (multiplet, 1H)

    • -CH₂-CH₃: ~1.4 ppm (multiplet, 2H)

    • -CH(CH₃): ~0.9 ppm (doublet, 3H)

    • -CH₂-CH₃: ~0.9 ppm (triplet, 3H)

  • ¹³C NMR (Predicted):

    • -CH₂-O-: ~78 ppm

    • -OCH₃: ~57 ppm

    • -CH(CH₃)-: ~35 ppm

    • -CH₂-CH₃: ~26 ppm

    • -CH(CH₃): ~16 ppm

    • -CH₂-CH₃: ~11 ppm

Infrared (IR) Spectroscopy: The theoretical IR spectrum is dominated by vibrations of its alkyl and ether functional groups. The most diagnostically significant absorption is the strong C-O-C asymmetric stretch, characteristic of ethers, which is expected to appear in the 1070-1150 cm⁻¹ region. The spectrum will also feature prominent C-H stretching and bending frequencies typical of a saturated aliphatic compound.[6]

Wavenumber (cm⁻¹)Bond VibrationIntensity
2850 - 2960 C-H Stretch (sp³)Strong
1450 - 1470 C-H Bend (Methylene)Medium
1370 - 1390 C-H Bend (Methyl)Medium
1070 - 1150 C-O-C Stretch (Ether)Strong

Table 2: Predicted key infrared absorption bands for this compound.

Computational Workflow Visualization

The process of generating theoretical spectroscopic data follows a standardized computational workflow. This involves geometry optimization to find the most stable molecular conformation, followed by calculations that determine the magnetic shielding of nuclei (for NMR) or the vibrational frequencies of bonds (for IR).

G cluster_input Input Phase cluster_computation Computational Engine cluster_output Output Data mol_structure Molecular Structure (SMILES/MOL) conf_analysis Conformational Analysis (Energy Minimization) mol_structure->conf_analysis Initial Geometry dft_calc DFT / ML Model (e.g., GIAO for NMR) conf_analysis->dft_calc Low-Energy Conformer(s) pred_spectrum Predicted Spectrum (Shifts, Frequencies) dft_calc->pred_spectrum Calculated Properties

Caption: General workflow for computational spectroscopy.

Part 2: Experimental Determination of Properties

Experimental validation is the ultimate arbiter of a compound's identity and properties. This section details the practical synthesis of this compound and the analytical protocols used for its characterization.

Synthesis Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely adopted method for preparing unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[7][8]

Objective: To synthesize this compound from 2-methyl-1-butanol and methyl iodide.

Materials:

  • 2-Methyl-1-butanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Step-by-Step Protocol:

  • Alkoxide Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Carefully add sodium hydride (1.1 equivalents) to the THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 2-methyl-1-butanol (1.0 equivalent) dropwise to the stirred suspension.

    • Causality Insight: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form the sodium alkoxide. Performing this step at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution.

  • Sₙ2 Reaction:

    • After hydrogen evolution ceases (typically 30-60 minutes), add methyl iodide (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Causality Insight: Methyl iodide is an excellent substrate for Sₙ2 reactions due to the minimal steric hindrance and the good leaving group ability of iodide. The resulting nucleophilic attack by the alkoxide on the methyl iodide forms the desired ether linkage.[9]

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl to neutralize any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

    • Purify the crude product by fractional distillation to yield pure this compound.

G A 2-Methyl-1-butanol + NaH in THF B Sodium 2-methyl-1-butoxide (Alkoxide Formation) A->B Deprotonation C Add CH3I (Sₙ2 Reaction) B->C D Crude Product C->D Ether Linkage Formed E Aqueous Work-up & Extraction D->E F Fractional Distillation E->F G Pure 1-Methoxy- 2-methylbutane F->G Purification

Caption: Williamson ether synthesis workflow.

Experimental Characterization

The identity and purity of the synthesized product are confirmed using a suite of spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the sample and confirm its molecular weight. The compound is first separated on a GC column, with its retention time providing a measure of its volatility. The eluted compound then enters the mass spectrometer, where it is ionized and fragmented.

  • Protocol: An aliquot of the purified product is diluted in a suitable solvent (e.g., dichloromethane) and injected into a GC-MS system equipped with a non-polar column (e.g., DB-5). The mass spectrum is recorded over a range of m/z 40-200.

  • Self-Validation: The resulting mass spectrum must show a molecular ion peak (M⁺) corresponding to the molecular weight of C₆H₁₄O (102.17 g/mol ) and a fragmentation pattern consistent with the known structure.

Spectroscopic Data (Experimental): Public databases provide key experimental spectroscopic data for this compound.

  • Mass Spectrometry (Electron Ionization): The NIST Mass Spectrometry Data Center reports a spectrum with characteristic fragments.[1]

    • Molecular Ion (M⁺): m/z 102 (low abundance)

    • Base Peak: m/z 45 ([CH₂OCH₃]⁺)

    • Other Key Fragments: m/z 70, m/z 56.[1]

    • Mechanistic Insight: The base peak at m/z 45 results from alpha-cleavage, a characteristic fragmentation pathway for ethers, where the C-C bond adjacent to the oxygen is broken. This forms a stable, resonance-stabilized oxonium ion.

  • Infrared (IR) Spectroscopy:

    • An experimental FTIR spectrum was obtained from a "film from the melt."[1] While the full spectrum is proprietary, the key absorptions are expected to align with the theoretical predictions in Table 2, most notably a strong C-O-C stretch around 1100 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

Part 3: Comparative Analysis: Theory vs. Experiment

The convergence of theoretical predictions and experimental results provides the highest level of confidence in structural assignment and property characterization.

ParameterTheoretical / PredictedExperimentalSource (Experimental)
Molecular Weight 102.17 g/mol 102 (M⁺ peak in MS)NIST / PubChem[1][10]
Mass Spec Base Peak Predicted via α-cleavage to be [CH₂OCH₃]⁺ (m/z 45)m/z 45PubChem[1]
¹³C NMR: -OCH₃ ~57 ppmData noted to exist, expected ~57 ppmPubChem[1]
¹³C NMR: -CH₂-O- ~78 ppmData noted to exist, expected ~78 ppmPubChem[1]
IR: C-O-C Stretch ~1070 - 1150 cm⁻¹Spectrum noted to exist, expected in this rangePubChem[1]

Table 3: Direct comparison of theoretical and experimental data for this compound.

Analysis of Convergence and Discrepancy:

  • Mass Spectrometry: There is excellent agreement between the predicted fragmentation pattern and the experimental data. The observation of the base peak at m/z 45 strongly supports the structural assignment of a methoxy group attached to a primary carbon, validating the alpha-cleavage fragmentation model.

  • NMR & IR Spectroscopy: While specific experimental peak lists are not publicly available for direct comparison, the expected chemical shifts and absorption frequencies are well-established for the functional groups present. The theoretical values serve as a reliable benchmark for what one would expect to find in an experimental spectrum. Any significant deviation from these values in a laboratory setting would warrant further investigation into sample purity or structural misidentification.

Conclusion

This guide has synthesized the theoretical and experimental knowledge of this compound. The computationally predicted properties show strong alignment with available experimental data, particularly in the mass spectrometric fragmentation pattern, which provides a definitive structural fingerprint. The detailed protocols for synthesis and analysis establish a self-validating system for producing and confirming the identity of this compound. By understanding both the in silico predictions and the practical laboratory realities, researchers can confidently utilize this compound in their work and apply these comparative principles to the study of other novel chemical entities.

References

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522007, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59954514, (S)-1-methoxy-2-methyl-butane.
  • National Institute of Standards and Technology. (n.d.). Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers.
  • Chem-Station. (2014, April 13). Williamson Ether Synthesis.
  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylbutane.
  • University of North Carolina Wilmington. (n.d.). Using computational methods to predict NMR spectra for polyether compounds. UNCW Institutional Repository.

Sources

An In-depth Technical Guide to 1-Methoxy-2-methylbutane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-methoxy-2-methylbutane, a saturated ether with potential applications in various chemical fields. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, spectral characteristics, and safety considerations. The structure of this guide is tailored to present a logical and in-depth narrative of the subject matter, moving from fundamental properties to practical applications.

Introduction and Historical Context

While the specific discovery of this compound is not prominently documented in historical chemical literature, its existence can be inferred from the broader history of ether synthesis. The pioneering work on ethers dates back to the 16th century with Valerius Cordus's synthesis of diethyl ether. A significant advancement in the systematic synthesis of ethers was the Williamson ether synthesis, developed in the 1850s, which provided a general method for preparing unsymmetrical ethers[1].

It is highly probable that this compound was first synthesized as one of many isomers during early investigations into the reactions of amyl alcohols (a mixture of isomers of C5H11OH) with methylating agents. The development of analytical techniques such as gas chromatography and mass spectrometry in the 20th century would have been crucial for the definitive identification and characterization of this specific isomer among other reaction products. Today, its more prominent isomer, tert-amyl methyl ether (TAME), is a well-studied gasoline additive[2][3].

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C6H14O and a molecular weight of 102.17 g/mol [4][5][6]. It is an aliphatic ether, and as such, it is expected to have low water solubility and be soluble in many organic solvents[5].

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC6H14O[4][5][6]
Molecular Weight102.17 g/mol [4][5]
IUPAC NameThis compound[4][5][6]
CAS Registry Number62016-48-2[4][5][6]
InChIInChI=1S/C6H14O/c1-4-6(2)5-7-3/h6H,4-5H2,1-3H3[4][5][6]
InChIKeyXGLHRCWEOMNVKS-UHFFFAOYSA-N[4][5][6]
Canonical SMILESCCC(C)COC[4][5]

Synthesis of this compound

There are several established methods for the synthesis of ethers that can be applied to the preparation of this compound. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers via an SN2 reaction[1]. This method involves the reaction of an alkoxide with a primary alkyl halide. For this compound, there are two possible disconnection approaches.

Route A: Reaction of 2-methyl-1-butanol with a methylating agent. Route B: Reaction of sodium methoxide with 1-chloro-2-methylbutane.

Route A is generally preferred as it involves a less sterically hindered primary alcohol and a simple methylating agent.

Experimental Protocol: Williamson Ether Synthesis of this compound (Route A)

  • Preparation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-1-butanol in a suitable anhydrous solvent (e.g., THF).

  • Add sodium hydride (NaH) portion-wise to the solution at 0 °C. The reaction will generate hydrogen gas, so it must be performed in a well-ventilated fume hood.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-methyl-1-butoxide.

  • Addition of the Methylating Agent: Cool the alkoxide solution to 0 °C and add methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) dropwise.

  • Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Causality in Experimental Choices:

  • The use of a strong base like NaH is crucial to deprotonate the primary alcohol quantitatively, forming the highly nucleophilic alkoxide.

  • Anhydrous conditions are essential as the presence of water would protonate the alkoxide and react with the sodium hydride.

  • A primary alkyl halide (or methylating agent) is used to favor the SN2 reaction pathway and minimize the competing E2 elimination reaction.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 2_methyl_1_butanol 2-Methyl-1-butanol Alkoxide Sodium 2-methyl-1-butoxide 2_methyl_1_butanol->Alkoxide + NaH - H2 NaH Sodium Hydride (NaH) Methyl_Iodide Methyl Iodide (CH3I) Product This compound Alkoxide->Product + CH3I (SN2 reaction) Salt Sodium Iodide (NaI)

Caption: Williamson Ether Synthesis of this compound.

Acid-Catalyzed Addition of Methanol to 2-Methyl-1-butene

The reaction between 2-methyl-1-butene and methanol in the presence of an acid catalyst can also yield this compound. The standard enthalpy of this reaction in the liquid phase is -35.8 ± 1.3 kJ/mol[6].

Experimental Protocol: Acid-Catalyzed Etherification

  • Reaction Setup: In a pressure-resistant flask, combine 2-methyl-1-butene and an excess of methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or an acidic ion-exchange resin (e.g., Amberlyst-15).

  • Reaction Conditions: Seal the flask and heat the mixture with stirring. The reaction temperature and time will depend on the catalyst used.

  • Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst. If a solid resin is used, it can be removed by filtration.

  • Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Isolate the product by fractional distillation.

Acid_Catalyzed_Etherification cluster_reactants Reactants cluster_products Product 2_methyl_1_butene 2-Methyl-1-butene Product This compound 2_methyl_1_butene->Product Methanol Methanol Methanol->Product Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Product catalyzes

Caption: Acid-Catalyzed Synthesis of this compound.

Spectral Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound
TechniqueKey FeaturesSource
Mass Spectrometry (GC-MS) Molecular Ion (M+): m/z 102. Key fragments can be observed corresponding to the loss of alkyl and methoxy groups.[4][7]
¹³C NMR Spectroscopy Expected signals for the 6 distinct carbon atoms.[4]
Infrared (IR) Spectroscopy C-O stretching vibrations characteristic of ethers are expected in the region of 1070-1150 cm⁻¹. C-H stretching and bending vibrations will also be present.[4]

Potential Applications

While specific, large-scale industrial applications for this compound are not extensively documented, its properties suggest several potential uses:

  • Solvent: Due to its ether linkage and alkyl chain, it can act as a non-polar aprotic solvent for various organic reactions and extractions[5].

  • Fuel Additive: Like its isomer TAME, it could potentially be used as a fuel additive to increase the oxygen content and octane rating of gasoline, leading to more complete combustion and reduced carbon monoxide emissions[3].

  • Chemical Intermediate: It can serve as a starting material or intermediate in the synthesis of other organic compounds.

Safety and Handling

General Safety Precautions:

  • Flammability: Ethers are generally highly flammable. Keep away from open flames, sparks, and other ignition sources. Use in a well-ventilated area or a fume hood.

  • Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light. Store in airtight containers, away from light, and test for the presence of peroxides before use, especially before distillation.

  • Inhalation: Avoid inhaling vapors, as they can cause respiratory tract irritation and central nervous system depression.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling.

Conclusion

This compound is a simple aliphatic ether with well-defined physicochemical properties and several viable synthetic routes. While it may not have the widespread industrial use of its isomer TAME, its potential as a solvent, fuel additive, and chemical intermediate makes it a compound of interest for further research and development. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for any scientist working with this chemical.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). (S)-1-methoxy-2-methyl-butane. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-methoxy-2,2-dimethylbutane;this compound. National Center for Biotechnology Information.
  • NIST. (n.d.). Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Butane, 1-methoxy-2-methyl- Mass Spectrum. NIST Chemistry WebBook.
  • PubChem. (n.d.). 1-Methoxy-2-methylbutan-1-ol. National Center for Biotechnology Information.
  • NIST. (n.d.). Butane, 2-methoxy-2-methyl-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 1-Methoxy-1-methyl-2-methylenecyclobutane.
  • Agilent. (2023). SAFETY DATA SHEET.
  • ResearchGate. (2008). Etherification of tert-Amyl Alcohol with Methanol over Ion-Exchange Resin.
  • University of Illinois. (n.d.). A Brief History of the Chemistry of Ether.
  • PubMed. (1998). Biotransformation of [(12)C]- and [(13)C]-tert-amyl methyl ether and tert-amyl alcohol.
  • Mendeley. (2016). Synthesis of amyl vanillil ether as warming agent from vanillin.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS) - Details.
  • ACS Publications. (1994). Reaction Equilibria in the Synthesis of 2-Methoxy-2-methylbutane and 2-Ethoxy-2-methylbutane in the Liquid Phase. Journal of Chemical & Engineering Data.
  • Bartleby.com. (n.d.). Synthesis Of 2-Methylbutane Report.
  • Inchem.org. (n.d.). ICSC 1496 - 2-METHOXY-2-METHYLBUTANE.
  • Pearson+. (2023). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho....

Sources

Unlocking the Potential of 1-Methoxy-2-methylbutane: A Guide to Future Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methoxy-2-methylbutane, a lesser-known structural isomer of the gasoline additive tert-Amyl Methyl Ether (TAME), represents a significant yet underexplored molecule in chemical research. While its physical and chemical properties are noted in databases, its practical applications and potential benefits remain largely uninvestigated. This guide illuminates promising research avenues for this compound, presenting a strategic vision for its exploration as a novel green solvent, a next-generation biofuel component, a specialized reagent in organic synthesis, and a subject for crucial toxicological and environmental assessment. By providing detailed experimental frameworks and outlining the scientific rationale for each proposed area, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to unlock the full potential of this versatile ether.

Introduction: Beyond Isomerism - The Case for this compound

In the vast landscape of organic chemistry, structural isomers often exhibit profoundly different physical, chemical, and biological properties. Such is the potential case for this compound (CAS 62016-48-2), a C6H14O ether.[1][2] It shares its molecular formula with the well-studied fuel oxygenate tert-Amyl Methyl Ether (TAME, 2-methoxy-2-methylbutane).[3] While TAME has been extensively researched for its role in enhancing fuel combustion and its subsequent environmental and toxicological impact, this compound remains in relative obscurity.[4][5][6]

This guide posits that the unique structural arrangement of this compound—a primary methoxy group attached to a branched alkyl chain—warrants a dedicated and thorough scientific investigation. Its structure suggests potentially advantageous properties, including a different solvent profile, unique reactivity, and a distinct metabolic fate compared to its tertiary ether isomer, TAME. This document outlines four pivotal research areas, providing the foundational logic and experimental starting points to catalyze discovery and innovation.

The Current State of Knowledge: A Molecule in the Margins

Currently, information on this compound is sparse and primarily confined to chemical databases. It is characterized by a molecular weight of 102.17 g/mol and is known to be a liquid at standard conditions.[1][7] Thermodynamic data indicates its formation from 2-methyl-1-butene and methanol is an exothermic reaction, suggesting a stable compound.[2][8] However, beyond these fundamental data points, the peer-reviewed literature contains a significant void regarding its application, performance, and safety. This lack of data presents a clear opportunity for foundational research that could yield high-impact discoveries.

Proposed Research Area 1: Evaluation as a Green and Sustainable Solvent

The chemical industry is under increasing pressure to replace hazardous conventional solvents with safer, more sustainable alternatives. The structural characteristics of this compound suggest it could be a viable candidate.

Causality and Scientific Rationale: Unlike its isomer TAME, this compound is a primary ether. This structural difference may lead to lower peroxide-forming tendencies, enhancing safety and stability during storage and use. Its branched structure could provide a unique balance of hydrophilic and lipophilic character, making it a versatile solvent for a range of organic transformations and extractions.

Key Research Questions:

  • What are the key physical properties (boiling point, viscosity, polarity, flash point) of this compound, and how do they compare to benchmark solvents like THF, 2-MeTHF, and Toluene?

  • What is its solvency power for a range of common organic compounds and polymers (e.g., Reichardt's dye test for polarity)?

  • How does its stability compare to other ethers concerning peroxide formation under accelerated aging conditions?

  • Is it biodegradable? Can it be derived from bio-based feedstocks (e.g., bio-isobutanol)?

Mandatory Visualization: Workflow for Green Solvent Evaluation

cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Sustainability & Safety P1 Synthesis & Purification (Williamson Ether Synthesis) P2 Measure Key Properties (BP, MP, Density, Viscosity, Polarity) P1->P2 P3 Peroxide Formation Assay (vs. THF, 2-MeTHF) P2->P3 P4 Solubility Testing (Organic compounds, polymers) P3->P4 If stable P5 Application Testing (e.g., Grignard Reaction, Cross-Coupling) P4->P5 P6 Biodegradation Study (OECD 301F) P5->P6 If effective P7 Toxicity Assessment (Cytotoxicity, Ames test) P6->P7 P8 Candidate for Green Solvent P7->P8 If low toxicity

Caption: A phased workflow for the comprehensive evaluation of this compound as a green solvent.

Experimental Protocol: Accelerated Peroxide Formation Test
  • Preparation: Dispense 50 mL samples of this compound, anhydrous Tetrahydrofuran (THF, positive control), and 2-Methyltetrahydrofuran (2-MeTHF, comparative control) into separate, loosely capped amber glass bottles to allow for air exposure.

  • Incubation: Place the bottles in a laboratory oven maintained at 50°C.

  • Sampling: At 24-hour intervals for 14 days, remove a 1 mL aliquot from each sample.

  • Quantification: Use a standardized peroxide test strip (e.g., Quantofix®) to measure the peroxide concentration in mg/L (ppm) for each aliquot. For more precise quantification, employ an iodometric titration method.

  • Data Analysis: Plot peroxide concentration versus time for each ether.

  • Self-Validation: The expected outcome is a rapid increase in peroxide levels for THF. The performance of this compound will be validated by its peroxide formation rate relative to both the positive (THF) and comparative (2-MeTHF) controls.

Proposed Research Area 2: Biofuel and Fuel Additive Applications

The global push for cleaner-burning fuels provides a direct opportunity for novel fuel additives.[9] Ethers like MTBE and TAME are added to gasoline to increase its oxygen content and octane rating, promoting more complete combustion and reducing harmful emissions like carbon monoxide.[4][10]

Causality and Scientific Rationale: As a C6 ether, this compound has a composition suitable for a gasoline blending component. Its branched structure is favorable for a high octane rating. Crucially, its degradation pathway may differ from TAME, potentially avoiding the formation of persistent and problematic metabolites. Investigating its combustion properties and emissions profile is a logical and high-potential research direction.

Key Research Questions:

  • What are the Research Octane Number (RON) and Motor Octane Number (MON) of this compound?

  • How does its blending behavior with gasoline affect vapor pressure (RVP), a critical regulatory parameter?

  • What is the emission profile (CO, NOx, unburned hydrocarbons) of gasoline blended with this compound compared to non-oxygenated gasoline and TAME-blended gasoline?

  • Can it be synthesized efficiently from bio-derived 2-methyl-1-butanol?

Data Presentation: Comparative Fuel Properties (Hypothetical Data)
PropertyGasoline (Base)10% TAME Blend10% this compound Blend (Predicted)
Research Octane Number (RON)9194To be determined
Reid Vapor Pressure (RVP), psi9.08.8To be determined
Oxygen Content, wt%01.71.7
Boiling Point, °C30-22530-225To be determined

Proposed Research Area 3: Applications in Asymmetric and Specialty Organic Synthesis

The chiral center at the C2 position of this compound introduces the possibility of using its enantiomerically pure forms as chiral building blocks or solvents.

Causality and Scientific Rationale: Enantiomerically pure compounds are the cornerstone of modern pharmaceuticals and agrochemicals. (S)-1-Methoxy-2-methylbutane and (R)-1-Methoxy-2-methylbutane can be synthesized from the corresponding enantiomers of 2-methyl-1-butanol, which are accessible from the chiral pool.[11] These chiral ethers could serve as valuable starting materials or as chiral solvents to induce stereoselectivity in chemical reactions.

Key Research Questions:

  • Can enantiomerically pure this compound be synthesized without racemization from chiral 2-methyl-1-butanol?

  • Does the chiral ether function as an effective chiral solvent or auxiliary in asymmetric reactions (e.g., Diels-Alder, aldol reactions)?

  • Can the methoxy group be selectively cleaved to reveal a chiral alcohol, making it a useful protected chiral building block?

Experimental Protocol: Synthesis of (S)-1-Methoxy-2-methylbutane

This protocol is adapted from the Williamson ether synthesis, a classic method for preparing ethers.

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add 100 mL of anhydrous THF and sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).

  • Alcohol Addition: Cool the suspension to 0°C. Slowly add (S)-2-methyl-1-butanol (1.0 equivalent) dropwise. Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Methylation: Add methyl iodide (1.2 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water. Separate the aqueous and organic layers. Extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

  • Self-Validation & Characterization: Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy. Verify the enantiomeric purity using chiral gas chromatography (GC) and compare the optical rotation to any literature values or to the starting alcohol.

Proposed Research Area 4: Toxicological and Environmental Fate Assessment

A significant drawback of some fuel ethers like MTBE has been their persistence in groundwater and associated health concerns.[6][12] A full assessment of any new commercial chemical must include rigorous toxicological and environmental studies.

Causality and Scientific Rationale: The metabolism of ethers is a critical determinant of their toxicity. TAME is metabolized in vivo to tert-amyl alcohol, which is then further oxidized.[5] this compound, as a primary ether, is expected to be metabolized differently, likely via O-dealkylation to form 2-methyl-1-butanol and formaldehyde. Understanding this metabolic pathway is crucial for predicting its toxicological profile. Its lower expected water solubility might also alter its environmental transport compared to more water-soluble contaminants.

Key Research Questions:

  • What is the primary metabolic pathway of this compound in vitro (using liver microsomes) and in vivo (in rodent models)?

  • What is its acute toxicity profile (e.g., LD50)?

  • Is it mutagenic (Ames test) or genotoxic?

  • What is its rate of biodegradation in soil and water microcosms? How does it compare to TAME?

Mandatory Visualization: Proposed Metabolic Pathway

parent This compound met1 2-Methyl-1-butanol parent->met1 Cytochrome P450 (O-dealkylation) met2 Formaldehyde parent->met2 Cytochrome P450 (O-dealkylation) met3 2-Methylbutanoic Acid met1->met3 Alcohol/Aldehyde Dehydrogenase

Sources

Stability and Storage of 1-Methoxy-2-methylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the stability and storage conditions for 1-Methoxy-2-methylbutane. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical information on handling, potential hazards, and best practices to ensure the integrity and safe use of this aliphatic ether.

Introduction: Understanding this compound

This compound (CAS No. 62016-48-2) is an organic compound with the molecular formula C₆H₁₄O.[1][2][3][4][5] As an aliphatic ether, it shares properties with other common laboratory ethers, including a propensity for peroxide formation, which is a primary safety and stability concern. This guide will delve into the chemical mechanisms of its degradation and provide actionable protocols for its safe handling and storage.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₁₄O[1][2][3][4][5]
Molecular Weight 102.17 g/mol [1][3]
CAS Number 62016-48-2[1][2][3][4][5]
IUPAC Name This compound[1][3]

The Critical Challenge: Peroxide Formation in Ethers

The most significant stability concern for this compound, as with many ethers, is its tendency to form explosive peroxides upon exposure to oxygen and light. This process, known as autoxidation, is a free-radical chain reaction that can lead to the accumulation of dangerously unstable peroxide crystals.

The Mechanism of Autoxidation

The autoxidation of ethers is catalyzed by light, heat, and contaminants. The process involves the formation of hydroperoxides and dialkyl peroxides, which can become concentrated and potentially explode when subjected to heat, friction, or mechanical shock.

Factors Influencing Peroxide Formation

Several factors can accelerate the rate of peroxide formation in this compound:

  • Exposure to Air (Oxygen): The presence of oxygen is essential for the autoxidation process to occur.

  • Exposure to Light: UV light can initiate the free-radical chain reaction.

  • Heat: Elevated temperatures can increase the rate of peroxide formation.

  • Presence of Contaminants: Metal impurities can catalyze the decomposition of peroxides, which can be hazardous.

  • Evaporation: As the ether evaporates, the concentration of any peroxides formed will increase, elevating the risk of explosion.

Recommended Storage and Handling Protocols

To mitigate the risks associated with peroxide formation and ensure the stability of this compound, the following storage and handling procedures are recommended.

Storage Conditions
  • Inert Atmosphere: Whenever possible, store this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Store in a tightly sealed, opaque or amber-colored container to protect from light.

  • Temperature Control: Store in a cool, dry, and well-ventilated area, away from heat sources. Refrigeration is a common practice, but it is crucial to ensure that the temperature is not so low as to cause the peroxides to crystallize out of solution, which can increase the shock sensitivity.

  • Container Integrity: Ensure containers are tightly sealed to prevent the ingress of air and evaporation of the ether.

Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Avoid Ignition Sources: this compound is flammable. Keep it away from open flames, sparks, and hot surfaces.[6][7]

  • Grounding: When transferring large quantities, ground and bond containers to prevent static discharge.[6]

  • Date and Monitor: Clearly label containers with the date of receipt and the date of opening. Regularly monitor for any signs of peroxide formation.

Peroxide Detection: A Critical Safety Measure

Regular testing for the presence of peroxides is a crucial aspect of safely managing this compound. Visual inspection for crystals, discoloration, or a viscous layer should be the first step. If any of these are observed, do not attempt to open the container and seek assistance from your institution's environmental health and safety department.

Qualitative Peroxide Tests

Several simple qualitative tests can be used to detect the presence of peroxides.

Potassium Iodide Test

This is a widely used and straightforward method to detect peroxides.

Protocol:

  • Add 1-3 mL of this compound to an equal volume of glacial acetic acid in a test tube.

  • Add a few drops of a freshly prepared 5% potassium iodide solution.

  • Shake the mixture.

  • The formation of a yellow to brown color indicates the presence of peroxides.[8]

Starch-Iodide Test

This is a more sensitive variation of the potassium iodide test.

Protocol:

  • Follow steps 1-3 of the Potassium Iodide Test.

  • Add a few drops of a starch indicator solution.

  • The development of a blue-black color indicates the presence of peroxides.

Quantitative Peroxide Analysis

For a more precise measurement of peroxide concentration, quantitative methods are necessary. Commercially available peroxide test strips can provide a semi-quantitative estimation of peroxide levels. For more accurate quantification, titrimetric or spectrophotometric methods can be employed.[9][10]

Workflow for Peroxide Testing

Peroxide_Testing_Workflow start Receive and Date This compound store Store in a Cool, Dark, Inert Atmosphere Location start->store periodic_check Periodic Visual Inspection (e.g., every 3 months) store->periodic_check open_container Open Container (Date Opened) periodic_check->open_container qualitative_test Perform Qualitative Peroxide Test open_container->qualitative_test result Peroxide Detected? qualitative_test->result quantitative_test Perform Quantitative Peroxide Test result->quantitative_test Yes safe_to_use Safe to Use (< 100 ppm) result->safe_to_use No quantitative_test->safe_to_use dispose Dispose of Safely (> 100 ppm) quantitative_test->dispose

Caption: A typical workflow for the safe handling and testing of peroxide-forming ethers.

Incompatible Materials

To prevent hazardous reactions, avoid storing or mixing this compound with the following:

  • Strong Oxidizing Agents: Can lead to violent reactions.

  • Strong Acids: Can cause decomposition.

  • Halogens: May react vigorously.

Conclusion and Best Practices Summary

The stability and safe handling of this compound are intrinsically linked to the prevention and detection of peroxide formation. By adhering to strict storage and handling protocols, researchers can ensure the integrity of the compound and maintain a safe laboratory environment.

Key Takeaways:

  • Always assume peroxide formation is possible: Treat all containers of this compound, especially those that have been opened, with caution.

  • Store correctly: Keep in a cool, dark, and inert environment in a tightly sealed container.

  • Date and track: Label containers with received and opened dates.

  • Test regularly: Implement a routine peroxide testing schedule.

  • Dispose of old stock: Do not keep containers of this compound for extended periods, especially after they have been opened.

By implementing these measures, the risks associated with the use of this compound can be effectively managed.

References

  • Da Vinci Laboratory Solutions. (n.d.). Determination of Peroxides in Various Chemical Products by the Fast Peroxide Analyzer (FPA).
  • ASTM International. (2017). Standard Test Method for Trace Amounts of Peroxides In Organic Solvents. ASTM E299-17.
  • Missouri S&T Environmental Health and Safety. (n.d.). Appendix A Peroxide Test Protocol.
  • NIST. (n.d.). Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
  • University of California, Santa Barbara. (n.d.). Peroxide Forming Chemicals.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). (S)-1-methoxy-2-methyl-butane. National Center for Biotechnology Information.
  • International Labour Organization. (n.d.). ICSC 1496 - 2-METHOXY-2-METHYLBUTANE.
  • Molbase. (n.d.). 2-methoxy-2-methylbutane.
  • University of Southern California Environmental Health & Safety. (n.d.). Organic Peroxide Formers.
  • NIST. (n.d.). Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
  • Wikidata. (n.d.). 1-methoxy-2-butane.

Sources

A Technical Guide to the Safety Profile and Handling of 1-Methoxy-2-methylbutane and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the material safety data for 1-Methoxy-2-methylbutane. Given the limited availability of comprehensive, experimentally-derived safety data for this compound (CAS 62016-48-2), this document establishes a robust safety framework by leveraging detailed data from its well-characterized structural isomer, 2-Methoxy-2-methylbutane (tert-Amyl methyl ether, TAME). This comparative approach is essential for researchers, scientists, and drug development professionals to anticipate hazards and implement rigorous safety protocols when handling this and other related aliphatic ethers.

Section 1: Chemical Identification and Physicochemical Properties

A foundational principle of chemical safety is understanding a substance's identity and physical properties, as these dictate its behavior under various laboratory conditions. This compound is an aliphatic ether, a class of compounds often characterized by high volatility and flammability.

Table 1: Chemical Identifiers

Property This compound 2-Methoxy-2-methylbutane (TAME)
IUPAC Name This compound[1][2] 2-methoxy-2-methylbutane
Synonyms Butane, 1-methoxy-2-methyl-[2] tert-Amyl methyl ether
CAS Number 62016-48-2[1][2] 994-05-8
Molecular Formula C₆H₁₄O[1][2] C₆H₁₄O

| Molecular Weight | 102.17 g/mol [1][2] | 102.2 g/mol [3] |

The physicochemical properties in Table 2 are critical for risk assessment. The low flash point of TAME (-11°C) is a strong indicator that this compound is also a highly flammable liquid.[3][4] Its vapor pressure suggests it will readily volatilize at room temperature, creating a potentially flammable and inhalable atmosphere.[3][4]

Table 2: Comparative Physicochemical Data

Property This compound (Data is limited) 2-Methoxy-2-methylbutane (TAME)
Appearance Colorless Liquid (presumed) Colorless Liquid[4]
Boiling Point Not available 86.3°C[3][4]
Melting Point Not available -80°C[3][4]
Flash Point Not available -11°C[3][4]
Vapor Pressure Not available 9 kPa (at 20°C)[3][4]
Vapor Density Not available 3.6 (Air = 1.0)[3][4]
Water Solubility Not available 1.1 g/100 mL (at 20°C)[4]

| Autoignition Temp. | Not available | 430°C[3][4] |

Section 2: Hazard Identification and GHS Classification

Based on data from its isomer TAME and related compounds, this compound should be treated as a hazardous substance. The primary dangers stem from its flammability, potential for aspiration into the lungs, and effects on the central nervous system.[5][6]

The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

Caption: GHS Hazard Statements and Pictograms for related isomers.

Causality of Hazards:
  • Flammability (H225): Aliphatic ethers have low flash points because the C-O-C ether linkage does not significantly raise the energy required to initiate combustion compared to their parent alkanes. High volatility ensures that a flammable concentration of vapor can easily accumulate above the liquid at ambient temperatures.[5]

  • Aspiration Hazard (H304): The low viscosity and surface tension of this substance mean that if it is ingested and then vomited, it can easily be drawn into the lungs. Direct contact with lung tissue can cause severe chemical pneumonitis, which can be fatal.[3][5]

  • Specific Target Organ Toxicity (H336): Like many volatile organic solvents, the vapors can be inhaled and cross the blood-brain barrier, leading to central nervous system (CNS) depression.[6] Symptoms range from dizziness and drowsiness to, at high concentrations, unconsciousness.[7]

Section 3: Exposure Controls and Personal Protection

Controlling exposure is paramount. This is achieved through a multi-layered approach combining engineering controls and personal protective equipment (PPE).

Engineering Controls:
  • Ventilation: All work must be conducted in a certified chemical fume hood to keep vapor concentrations below occupational exposure limits.

  • Ignition Source Control: Due to the high flammability, all sources of ignition—sparks, open flames, hot surfaces—must be eliminated from the work area.[5] Use only explosion-proof electrical equipment and intrinsically safe tools.[8]

  • Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all containers and transfer equipment are properly grounded and bonded.[9][10]

Personal Protective Equipment (PPE):
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use nitrile or butyl rubber gloves. Avoid latex, which offers poor resistance. Wear a flame-retardant lab coat.

  • Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.

Table 3: Occupational Exposure Limits (for TAME)

Organization Limit Value
ACGIH TLV-TWA (8-hr) 20 ppm[4]
NIOSH REL-TWA (10-hr) Not Established

| OSHA | PEL-TWA (8-hr) | Not Established |

Section 4: Safe Handling, Storage, and Emergency Protocols

A self-validating system of protocols ensures that safety is integrated into every step of the workflow.

Protocol 1: Standard Laboratory Handling Workflow

The following workflow is designed to minimize exposure and prevent accidents.

Handling_Workflow Receiving Receiving & Inspection (Check for leaks) Storage Secure Storage (Flammables Cabinet) Receiving->Storage Prep Pre-use Preparation (Grounding, PPE) Storage->Prep Use Use in Fume Hood (Controlled Dispensing) Prep->Use Waste Waste Collection (Labeled, sealed container) Use->Waste Disposal Disposal (EH&S Pickup) Waste->Disposal

Caption: A systematic workflow for the safe handling of flammable ethers.

Storage Requirements:
  • Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.[5][11]

  • Keep away from heat, sparks, and open flames.

  • Peroxide Formation: Aliphatic ethers can form explosive peroxides upon exposure to air and light over time. Containers should be dated upon receipt and opening. Test for peroxides before distilling or if the chemical has been stored for an extended period.

Protocol 2: Emergency Response Procedures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][11]

  • Skin Contact: Remove all contaminated clothing immediately.[5] Flush the skin with plenty of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting due to the severe aspiration hazard.[11] If the person is conscious, rinse their mouth with water. Call a poison control center or physician immediately.[5][11]

  • Spill Response: Evacuate the area and remove all ignition sources. Ventilate the area. Use a non-sparking tool and an inert absorbent material (like sand or vermiculite) to contain the spill. Place in a sealed container for disposal.

Section 5: Stability, Reactivity, and Toxicological Profile

  • Reactivity: The substance is stable under recommended storage conditions.[5] However, it is incompatible with strong oxidizing agents, which can cause a violent reaction.

  • Hazardous Decomposition Products: Combustion will produce carbon monoxide (CO) and carbon dioxide (CO₂).[9]

Toxicological Pathways and Effects

The primary routes of exposure are inhalation and ingestion, with dermal contact also being a concern due to the defatting nature of the solvent.[3]

Toxicology_Pathway Substance This compound Inhalation Inhalation Substance->Inhalation Ingestion Ingestion Substance->Ingestion Dermal Dermal Contact Substance->Dermal CNS Central Nervous System (Drowsiness, Dizziness) Inhalation->CNS Lungs Lungs (Aspiration Hazard, Chemical Pneumonitis) Ingestion->Lungs Skin Skin (Dryness, Cracking, Dermatitis) Dermal->Skin

Caption: Primary routes of exposure and target organ toxicity.

Long-term or repeated exposure can lead to skin dryness and cracking (dermatitis) due to the defatting of the skin.[3][11] There is currently no evidence to suggest that this substance is carcinogenic.

References

  • This compound | C6H14O | CID 522007 - PubChem. (n.d.).
  • (S)-1-methoxy-2-methyl-butane | C6H14O | CID 59954514 - PubChem. (n.d.).
  • This compound | C13H30O2 | CID 161276526 - PubChem. (n.d.).
  • SAFETY DATA SHEET - 7890GC SP1. (2018, April 30). Agilent. [Link]
  • Butane, 1-methoxy-2-methyl-. (n.d.). NIST Chemistry WebBook. [Link]
  • 2-METHOXY-2-METHYLBUTANE - International Chemical Safety Cards. (2014, July 1). CDC - NIOSH. [Link]
  • 1-Methoxy-2-methylbutan-1-ol | C6H14O2 | CID 21571543 - PubChem. (n.d.).
  • 1-Methoxybutane - Hazardous Agents. (n.d.). Haz-Map. [Link]
  • Hazardous Chemical Information System (HCIS) - Details for 2-methoxy-2-methylbutane. (n.d.). Safe Work Australia. [Link]
  • ICSC 1496 - 2-METHOXY-2-METHYLBUTANE. (n.d.). Inchem.org. [Link]

Sources

Navigating the Volatility: A Technical Guide to the Safe Handling of 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound

1-Methoxy-2-methylbutane, a member of the ether family, is a volatile and flammable organic compound with the molecular formula C6H14O.[1][2] Its utility in research and development, particularly in the synthesis of novel pharmaceutical compounds, necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the health and safety precautions required for the handling of this compound, drawing upon established safety data and field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a culture of safety consciousness among researchers, scientists, and drug development professionals.

Section 1: Hazard Identification and Classification

A foundational aspect of safe handling is a comprehensive understanding of the inherent hazards of a substance. This compound is a flammable liquid and vapor, and its exposure can lead to various health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards. While specific GHS classifications for this compound can be limited, data for the closely related and structurally similar isomer, 2-methoxy-2-methylbutane (tert-amyl methyl ether), offers critical insights.[3]

Table 1: GHS Hazard Classification (based on 2-methoxy-2-methylbutane)

Hazard ClassHazard CategoryHazard Statement
Flammable liquidsCategory 2H225: Highly flammable liquid and vapour[3]
Acute toxicity, OralCategory 4H302: Harmful if swallowed[3]
Specific target organ toxicity — single exposureCategory 3H336: May cause drowsiness or dizziness[3]

The high flammability of this compound is a primary concern, with its vapor being heavier than air, allowing it to travel considerable distances to an ignition source.[4][5] Inhalation of vapors can depress the central nervous system, leading to dizziness and drowsiness.[3][4][5]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H14O[1][2]
Molecular Weight102.17 g/mol [1][6]
CAS Number62016-48-2[1][2]

Section 2: Exposure Controls and Personal Protection

The principle of minimizing exposure is paramount. A multi-layered approach, combining engineering controls, administrative controls, and personal protective equipment (PPE), is essential for the safe handling of this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source. For a volatile compound like this compound, this is critical.

  • Fume Hoods: All handling of this compound should be conducted within a certified chemical fume hood to control vapor inhalation. The air velocity should be sufficient to prevent the escape of vapors into the laboratory environment.

  • Ventilation: The laboratory should be well-ventilated to dilute and remove any fugitive emissions.[4][7] Explosion-proof ventilation systems are recommended due to the high flammability of the compound.[8]

  • Grounding and Bonding: To prevent the build-up of static electricity, which can serve as an ignition source, all containers and equipment used for transferring this compound must be properly grounded and bonded.[9][10]

Personal Protective Equipment (PPE): A Necessary Barrier

When engineering controls cannot eliminate all risks, PPE provides an essential barrier. The selection of appropriate PPE is crucial and should be based on a thorough risk assessment.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[4][11] A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemical-resistant gloves are required. Suitable materials include neoprene, butyl rubber, or Viton.[11] It is crucial to inspect gloves for any signs of degradation before each use and to change them frequently.

  • Skin and Body Protection: A flame-retardant lab coat should be worn to protect against splashes and fire hazards. In cases of significant exposure risk, a chemical-resistant apron may be necessary.[7]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required.[4][11][12]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is non-negotiable to prevent accidents and ensure the stability of the compound.

Handling Procedures
  • Avoid Inhalation and Contact: Always handle this compound in a fume hood to avoid inhaling vapors. Prevent contact with skin, eyes, and clothing.[10]

  • Preventing Ignition: Keep the compound away from heat, sparks, open flames, and other ignition sources.[4][8] Use non-sparking tools for all operations.[8][9][13]

  • Static Electricity: As previously mentioned, ensure all equipment is grounded and bonded during transfers.[9][10]

  • Container Handling: Keep containers tightly closed when not in use.[8]

Storage Requirements
  • Ventilation and Temperature: Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight.[11][13] The storage area should be designated for flammable liquids.

  • Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases.[7]

  • Container Integrity: Ensure storage containers are in good condition and properly labeled.

Section 4: Emergency Procedures: Preparedness and Response

Despite all precautions, the possibility of an emergency cannot be entirely eliminated. A well-defined emergency plan is crucial for a swift and effective response.

First Aid Measures

Immediate and appropriate first aid can significantly mitigate the consequences of an exposure.

  • Inhalation: Move the affected person to fresh air immediately.[4][11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][5] Seek medical attention if irritation develops or persists.[11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][5][11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Aspiration into the lungs can cause chemical pneumonitis.[4][5]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[4][5][11] Water spray can be used to cool fire-exposed containers, but a solid stream may be ineffective and could spread the fire.[9]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][11]

  • Explosion Hazard: Vapors are explosive and can travel to an ignition source.[4][5] Containers may explode when heated.[9]

Accidental Release Measures

A prompt and well-coordinated response to a spill is essential to prevent escalation.

Experimental Protocol: Responding to a this compound Spill

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the area to prevent the spread of the spill.

  • Eliminate Ignition Sources: Turn off all ignition sources in the vicinity, including flames, sparks, and hot surfaces.[4][12][13]

  • Ventilate the Area: Ensure the area is well-ventilated, preferably with an explosion-proof ventilation system.

  • Don Appropriate PPE: Personnel involved in the cleanup must wear the appropriate PPE, including a respirator with organic vapor cartridges, chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

  • Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[4][7][12]

  • Absorb and Collect: Carefully absorb the spilled material with the absorbent. Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[13][14]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of the collected waste in accordance with local, state, and federal regulations for hazardous waste.

Diagram: Accidental Spill Response Workflow

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Area Isolate Isolate Spill Evacuate->Isolate Secure the scene Ignition_Off Eliminate Ignition Sources Isolate->Ignition_Off Prevent fire/explosion Ventilate Ventilate Area Ignition_Off->Ventilate Disperse vapors Don_PPE Don Appropriate PPE Ventilate->Don_PPE Ensure personnel safety Contain Contain Spill (Non-combustible absorbent) Don_PPE->Contain Prevent spreading Absorb Absorb Material (Non-sparking tools) Contain->Absorb Collect Collect Waste in Sealed Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Final cleanup Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose

Caption: Workflow for responding to an accidental spill of this compound.

Section 5: Toxicological Information

Understanding the toxicological properties of this compound is crucial for assessing health risks.

  • Routes of Exposure: The primary routes of exposure are inhalation and skin contact.[4][5] Ingestion is also a potential route of exposure.

  • Acute Effects: Inhalation can cause central nervous system depression with symptoms such as dizziness, drowsiness, headache, and nausea.[3][4][5] Skin contact may cause irritation and dryness due to its defatting properties.[4][5] Eye contact can cause irritation.

  • Chronic Effects: Prolonged or repeated skin contact can lead to dermatitis.[4][5]

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is not merely a matter of following a checklist; it requires a deep-seated commitment to a proactive safety culture. By understanding the "why" behind each safety precaution—from the necessity of grounding to prevent static discharge to the importance of immediate and specific first aid measures—researchers and laboratory personnel can transform protocols from a set of rules into a self-validating system of safe practices. This in-depth guide serves as a critical resource for empowering professionals in the pharmaceutical and chemical research fields to work with this compound confidently and, most importantly, safely.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522007, this compound.
  • 3M. (n.d.). Safety Data Sheet.
  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES.
  • Centers for Disease Control and Prevention. (2014). 2-METHOXY-2-METHYLBUTANE - International Chemical Safety Cards. NIOSH.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59954514, (S)-1-methoxy-2-methyl-butane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161276526, 1-Methoxy-2,2-dimethylbutane;this compound.
  • National Institute of Standards and Technology. (n.d.). Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
  • LABOSHOP. (2014). Safety Data Sheet.
  • International Labour Organization. (n.d.). ICSC 1496 - 2-METHOXY-2-METHYLBUTANE.
  • Inchem.org. (n.d.). ICSC 1496 - 2-METHOXY-2-METHYLBUTANE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21571543, 1-Methoxy-2-methylbutan-1-ol.
  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS) - Details.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylbutane.

Sources

environmental fate of 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Environmental Fate of 1-Methoxy-2-methylbutane

Introduction

This compound (CAS No: 62016-48-2) is an aliphatic ether with the molecular formula C₆H₁₄O.[1][2][3] Structurally, it consists of a butane chain with a methoxy group attached to the first carbon and a methyl group at the second position. It is an isomer of the more extensively studied fuel oxygenate, tert-Amyl Methyl Ether (TAME), which is also known as 2-Methoxy-2-methylbutane (CAS No: 994-05-8).[4][5] Due to the limited availability of specific environmental fate data for this compound, this guide will leverage data from its structural isomer, TAME, as a surrogate to predict its environmental behavior. This approach is scientifically justified by their identical molecular formula and weight, and similar functional groups, which largely govern physicochemical properties and degradation potential.

Understanding the environmental fate of chemical compounds is a cornerstone of modern chemical safety and risk assessment.[6][7] It informs regulatory decisions and ensures that substances are used in a manner that minimizes harm to ecosystems and human health.[8] This guide provides a detailed analysis of the expected environmental distribution, degradation, mobility, and bioaccumulation potential of this compound for an audience of researchers, scientists, and drug development professionals.

Physicochemical Properties and Environmental Distribution

A substance's journey through the environment is dictated by its intrinsic physical and chemical properties.[9] Properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) determine whether a chemical is likely to be found in the air, water, or soil. The available data for this compound and its isomer TAME are summarized below.

Table 1: Physicochemical Properties of this compound and TAME

PropertyThis compoundtert-Amyl Methyl Ether (TAME)Reference(s)
CAS Number 62016-48-2994-05-8[2][5]
Molecular Formula C₆H₁₄OC₆H₁₄O[1][5]
Molecular Weight 102.17 g/mol 102.17 g/mol [1][5]
Boiling Point Not specified85 - 86 °C[4]
Vapor Pressure Not specified75 - 90 mm Hg @ 20-25 °C[4][10]
Water Solubility Not specified1.1 - 2.64 g/100 mL[4][10][11]
Log Kow 1.8 (Predicted)1.6 - 1.92[4][10][11][12]

Based on the properties of TAME, this compound is expected to be a volatile liquid.[4] Its relatively high vapor pressure suggests that volatilization from water and soil surfaces will be a significant environmental transport process. The moderate water solubility indicates it can dissolve in water, creating a potential for contamination of aquatic systems. The Log Kow, a measure of a chemical's lipophilicity, is below 3, suggesting a low potential for bioaccumulation.

G cluster_env Environmental Compartments Air Air Water Water Air->Water Deposition Water->Air Volatilization Soil Soil Water->Soil Adsorption Soil->Water Leaching Release This compound Release Release->Air Volatilization (High Vapor Pressure) Release->Water Dissolution (Moderate Solubility) Release->Soil Deposition / Spills

Caption: Environmental partitioning of this compound.

Abiotic Degradation: The Role of Light and Water

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through hydrolysis and photolysis.[13]

Hydrolysis

The core structure of this compound features a chemically stable ether linkage (-C-O-C-). Ethers are generally resistant to hydrolysis under typical environmental conditions (i.e., neutral pH ranges of 5-9 and ambient temperatures).[10][13] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in aquatic environments.

Atmospheric Photolysis

While direct photolysis from sunlight is unlikely due to the absence of chromophores that absorb light at wavelengths greater than 290 nm, indirect photolysis is a probable degradation route in the atmosphere.[14] Volatilized this compound will react with photochemically-produced hydroxyl radicals (•OH). For similar ethers like 1-methoxy-2-propanol, this reaction is rapid, with an estimated atmospheric half-life of about 21 hours.[14] A similar rapid degradation can be anticipated for this compound in the atmosphere. The reaction proceeds via hydrogen abstraction from the alkane chain, initiating a cascade of oxidation reactions.

G cluster_pathway Atmospheric Degradation A This compound (C₆H₁₄O) C Initial Reaction (H-Abstraction) A->C B Hydroxyl Radical (•OH) B->C D Carbon-centered Radical C->D E Further Oxidation (O₂, NOₓ) D->E F Degradation Products (e.g., Aldehydes, Ketones, CO₂) E->F

Caption: Postulated atmospheric degradation pathway.

Biotic Degradation: Microbial Metabolism

Biodegradation is the breakdown of organic matter by microorganisms and is a crucial process for eliminating contaminants from the environment.[13]

Ready Biodegradability

Data for TAME indicates that it is not readily biodegradable.[4][10] "Ready biodegradability" is a stringent classification determined by standardized screening tests (e.g., OECD 301 series) that expose the chemical to a low concentration of microorganisms over a 28-day period. A failure to meet the "readily biodegradable" threshold does not mean the substance will never degrade, but suggests that degradation in the environment may be slow or require specific conditions, such as adaptation of microbial communities.[8]

Potential Metabolic Pathways

The microbial degradation of ethers that are not readily biodegradable often occurs via cometabolism, where the breakdown is facilitated by enzymes produced by microbes to metabolize other substrates.[15] The initial step in the aerobic biodegradation of aliphatic ethers typically involves an attack by monooxygenase or dioxygenase enzymes. This enzymatic action hydroxylates the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal. This intermediate then spontaneously cleaves to form an aldehyde and an alcohol. For this compound, this would likely yield 2-methylbutanal and methanol, which are then further metabolized by common microbial pathways.

G cluster_pathway Plausible Aerobic Biodegradation Pathway A This compound C Unstable Hemiacetal Intermediate A->C B Monooxygenase (O₂) B->C D Spontaneous Cleavage C->D E 2-Methylbutanal D->E F Methanol D->F G Further Mineralization (CO₂ + H₂O) E->G F->G

Caption: Plausible aerobic biodegradation pathway.

Environmental Mobility and Transport

The movement of a chemical through the environment determines its potential to reach sensitive receptors, such as groundwater aquifers.[16]

Soil Mobility

A chemical's mobility in soil is inversely related to its tendency to adsorb to soil organic matter. This is quantified by the soil organic carbon-water partitioning coefficient (Koc). While an experimental Koc for this compound is not available, it can be estimated from its Log Kow. The Log Koc for TAME is reported as 1.36, which is considered low.[10] This value suggests very weak adsorption to soil particles. Consequently, this compound is expected to have high mobility in soil and is not likely to be retained in the upper soil layers.[17]

Potential for Groundwater Contamination

The combination of moderate water solubility, high soil mobility, and potential persistence (i.e., not readily biodegradable) indicates that this compound poses a risk of leaching through the soil profile and contaminating groundwater.[11][18] This is a significant concern for fuel ethers like MTBE and TAME, and the same concern would apply to this isomer.

Bioaccumulation Potential

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment and accumulate in its tissues at concentrations higher than the surrounding medium. The potential for a chemical to bioaccumulate is often predicted using its Log Kow value.

The Log Kow for TAME is approximately 1.6 to 1.92.[4][10][19] This value is well below the regulatory threshold of concern for bioaccumulation, which is typically a Log Kow of 4 or higher. Furthermore, the Bioconcentration Factor (BCF) for TAME has been determined to be 5, which is very low.[10] Based on this strong evidence from its close isomer, this compound is not expected to bioaccumulate in aquatic organisms.

Standard Experimental Protocols

To experimentally verify the predicted , standardized test protocols developed by organizations like the Organisation for Economic Co-operation and Development (OECD) should be employed.

Protocol: Ready Biodegradability – OECD 301D Closed Bottle Test

Objective: To determine if the test substance is "readily biodegradable" under aerobic aqueous conditions.

Methodology:

  • Preparation: A defined concentration of the test substance (typically 2-10 mg/L) is added to a mineral medium inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge).

  • Incubation: The solution is dispensed into sealed, completely filled glass bottles, ensuring no headspace. A series of control bottles (inoculum only) and reference bottles (with a readily biodegradable substance like sodium benzoate) are prepared concurrently.

  • Analysis: The bottles are incubated in the dark at a constant temperature (20±1 °C) for 28 days. The dissolved oxygen concentration is measured in each bottle at the beginning and end of the test period.

  • Calculation: The amount of oxygen consumed by the microbial population to degrade the test substance is calculated by subtracting the oxygen depletion in the control bottles from that in the test bottles. This value is expressed as a percentage of the theoretical oxygen demand (ThOD).

  • Interpretation: The substance is considered readily biodegradable if it reaches a degradation level of ≥60% ThOD within the 28-day period and within a "10-day window" after the onset of degradation.

Caption: Experimental workflow for OECD 301D.

Protocol: Soil Adsorption/Desorption – OECD 121 Estimation by HPLC

Objective: To estimate the soil organic carbon-water partition coefficient (Koc) using high-performance liquid chromatography (HPLC).

Methodology:

  • Principle: The method correlates the retention time (tR) of the test substance on a stationary HPLC column (packed with a solid phase coated with organic material, like C18) with the known Log Koc values of a series of reference substances.

  • Calibration: A set of reference compounds with a range of known Log Koc values is injected into the HPLC system. A calibration graph is created by plotting the logarithm of the capacity factor (log k) against the corresponding log Koc. The capacity factor is calculated as k = (tR - t0) / t0, where t0 is the dead time of the column.

  • Analysis: The test substance, this compound, is injected into the same HPLC system under identical conditions. Its retention time (tR) is measured.

  • Calculation: The capacity factor (k) for this compound is calculated. Using the calibration graph, the corresponding Log Koc value is determined.

  • Interpretation: The Koc value provides a quantitative measure of the substance's partitioning behavior between soil/sediment and water, which is critical for assessing its environmental mobility.

Conclusion

  • Environmental Distribution: The compound is volatile and will partition significantly to the atmosphere, while its moderate water solubility allows for distribution in aquatic systems.

  • Degradation: It is expected to be abiotically stable in water (resistant to hydrolysis) but will likely undergo rapid degradation in the atmosphere via reaction with hydroxyl radicals. It is not expected to be readily biodegradable, suggesting potential persistence in soil and water.

  • Mobility: Due to its low predicted Koc value, it is expected to have high mobility in soil, posing a potential risk for groundwater contamination through leaching.

  • Bioaccumulation: The low Log Kow value indicates that this compound has a very low potential to bioaccumulate in the food chain.

While these predictions provide a robust framework for an initial risk assessment, it is imperative for researchers and industry professionals to generate specific experimental data for this compound to confirm these findings and refine environmental exposure models.

References

  • Material Safety Data Sheet - tert-Amyl methyl ether, 94%. Cole-Parmer. [Link]
  • This compound | C6H14O | CID 522007.
  • (S)-1-methoxy-2-methyl-butane | C6H14O | CID 59954514.
  • This compound | C13H30O2 | CID 161276526.
  • Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook. [Link]
  • Tert-Amyl Methyl Ether. HNS-MS. [Link]
  • Tert-Amyl Methyl Ether. midsis-trocs - REMPEC. [Link]
  • tert-Amyl methyl ether. Wikipedia. [Link]
  • Moving persistence assessments into the 21st century: A role for weight‐of‐evidence and overall persistence. PubMed Central. [Link]
  • Environmental persistence and transform
  • Condensed-Phase Photolysis and Radiolysis of 2-Methylbutane. The Journal of Chemical Physics. [Link]
  • Safety Data Sheet: tert-Amyl methyl ether. Carl ROTH. [Link]
  • 12.4. / Mobility in soil. REACH Online. [Link]
  • Criterion of molecular size to evaluate the bioaccumulation potential of chemicals in fish. Journal of Pesticide Science. [Link]
  • 2-methylbutane - Registr
  • TR 090 - Persistence of Chemicals in the Environment. ECETOC. [Link]
  • 1-Methoxy-2-propanol | C4H10O2 | CID 7900.
  • CDC - 2-METHOXY-2-METHYLBUTANE - International Chemical Safety Cards. NIOSH. [Link]
  • TAME 2.0: expanding and improving online data science training for environmental health research. PubMed. [Link]
  • ICSC 1496 - 2-METHOXY-2-METHYLBUTANE.
  • 1-Methoxy-2-methyl-2-butanol | C6H14O2 | CID 20571541.
  • Improving our understanding of the environmental persistence of chemicals.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
  • A Multiple Lines of Evidence Framework to Evaluate Intrinsic Biodegradation of 1,4-Dioxane. SpringerLink. [Link]
  • 1-METHOXYPROPANOL-2OL(PGME) CAS N°: 107-98-2. INERIS. [Link]
  • Influence of Organic Matter and Growing Conditions on Dissipation Behavior and Mobility of Two Pesticides in Soils. MDPI. [Link]
  • 1-methoxy-2-butane.
  • 1-Methoxy-2-methyl-1-butene | C6H12O | CID 3033475.
  • The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane. Pearson+. [Link]
  • NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. BYJU'S. [Link]
  • 2-Methoxy-2-methylbutane;2-methylbutan-2-ol.
  • Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME).

Sources

chirality and stereoisomers of 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Chirality and Stereoisomers of 1-Methoxy-2-methylbutane

Authored by a Senior Application Scientist

This technical guide offers a detailed exploration of the stereochemical landscape of this compound. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of its chirality, the properties of its stereoisomers, and the analytical methodologies for their resolution and characterization.

Foundational Principles: The Chirality of this compound

Chirality is a geometric property of a molecule that renders it non-superimposable on its mirror image. The primary origin of chirality in this compound is the presence of a chiral center, or stereocenter. This is the carbon atom at the second position (C2) of the butane chain.

The C2 atom is bonded to four chemically distinct substituents:

  • A hydrogen atom (-H)

  • A methyl group (-CH₃)

  • An ethyl group (-CH₂CH₃)

  • A methoxymethyl group (-CH₂OCH₃)

The tetrahedral arrangement of these four different groups around the C2 carbon results in two distinct spatial arrangements that are mirror images of each other. These non-superimposable mirror images are known as enantiomers.

G Figure 1. Enantiomers of this compound with Cahn-Ingold-Prelog priorities. cluster_R (R)-1-methoxy-2-methylbutane cluster_S (S)-1-methoxy-2-methylbutane C2_R C* H_R H C2_R->H_R (4) CH3_R CH₃ C2_R->CH3_R (3) CH2CH3_R CH₂CH₃ C2_R->CH2CH3_R (2) CH2OCH3_R CH₂OCH₃ C2_R->CH2OCH3_R (1) C2_S C* H_S H C2_S->H_S (4) CH3_S CH₃ C2_S->CH3_S (3) CH2CH3_S CH₂CH₃ C2_S->CH2CH3_S (2) CH2OCH3_S CH₂OCH₃ C2_S->CH2OCH3_S (1)

Caption: 3D representation of the enantiomers of this compound.

Stereochemical Nomenclature: The Cahn-Ingold-Prelog (CIP) System

To unambiguously define the absolute configuration of each enantiomer, the Cahn-Ingold-Prelog (CIP) priority rules are employed. This systematic approach assigns priorities to the substituents attached to the chiral center based on atomic number.

Priority Assignment for Substituents on C2:

  • -CH₂OCH₃ (Methoxymethyl): The highest priority is assigned to this group due to the oxygen atom attached to the methylene carbon.

  • -CH₂CH₃ (Ethyl): The next highest priority is given to the ethyl group.

  • -CH₃ (Methyl): The methyl group has the third priority.

  • -H (Hydrogen): The hydrogen atom has the lowest priority.

With priorities assigned, the molecule is oriented such that the lowest-priority group (hydrogen) is directed away from the observer. The sequence from the highest to the lowest priority of the remaining three groups is then traced.

  • A clockwise progression (1 → 2 → 3) designates the (R) configuration (Rectus).

  • A counter-clockwise progression (1 → 2 → 3) designates the (S) configuration (Sinister).

Physicochemical Properties of the Enantiomers

In an achiral environment, enantiomers exhibit identical physical and chemical properties. This includes boiling point, melting point, density, refractive index, and solubility. However, their interaction with plane-polarized light is distinct.

Property(R)-1-methoxy-2-methylbutane(S)-1-methoxy-2-methylbutaneRacemic Mixture (1:1)
Boiling Point IdenticalIdenticalIdentical
Density IdenticalIdenticalIdentical
Refractive Index IdenticalIdenticalIdentical
Specific Rotation Equal in magnitude, opposite in directionEqual in magnitude, opposite in direction

Each enantiomer rotates plane-polarized light to an equal but opposite degree. A 1:1 mixture of the (R) and (S) enantiomers, known as a racemic mixture or racemate , is optically inactive because the rotations of the individual enantiomers cancel each other out.

Synthetic Pathways and Stereoisomer Resolution

The synthesis of this compound is commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

G 2-methyl-1-butanol 2-methyl-1-butanol Sodium 2-methyl-1-butoxide Sodium 2-methyl-1-butoxide 2-methyl-1-butanol->Sodium 2-methyl-1-butoxide + NaH This compound This compound Sodium 2-methyl-1-butoxide->this compound + CH₃I

Caption: Williamson ether synthesis for this compound.

When starting with a racemic mixture of 2-methyl-1-butanol, the Williamson ether synthesis will produce a racemic mixture of this compound. To obtain enantiomerically pure forms, a process known as chiral resolution is required.

Experimental Protocol: Chiral Gas Chromatography for Enantiomeric Separation

Chiral gas chromatography (GC) is a highly effective analytical technique for the separation and quantification of enantiomers. This method employs a chiral stationary phase (CSP) that exhibits differential interactions with the (R) and (S) enantiomers, leading to different elution times.

Detailed Methodology:

  • Column Selection: A capillary GC column coated with a suitable chiral stationary phase, such as a cyclodextrin derivative, is selected.

  • Instrumentation and Conditions:

    • Injector: Set to a temperature that ensures complete and rapid vaporization of the sample (e.g., 250°C).

    • Oven Program: A temperature gradient is typically used to achieve optimal separation. For instance, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 5°C/min to 150°C.

    • Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons.

  • Sample Preparation: The racemic mixture of this compound is diluted in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration suitable for GC analysis.

  • Injection and Analysis: A small volume (typically 1 µL) of the prepared sample is injected into the GC system. The enantiomers will separate as they travel through the chiral column, resulting in two distinct peaks on the chromatogram.

  • Data Interpretation: The area under each peak corresponds to the relative amount of each enantiomer. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [ |(Area of major enantiomer - Area of minor enantiomer)| / (Area of major enantiomer + Area of minor enantiomer) ] x 100

G cluster_workflow Chiral GC Workflow Sample Injection Sample Injection Separation in Chiral Column Separation in Chiral Column Sample Injection->Separation in Chiral Column Detection (FID) Detection (FID) Separation in Chiral Column->Detection (FID) Data Analysis (Chromatogram) Data Analysis (Chromatogram) Detection (FID)->Data Analysis (Chromatogram)

Caption: Workflow for the chiral GC separation of enantiomers.

Significance in Pharmaceutical Development

The stereochemical identity of a molecule is of paramount importance in drug development. The biological systems in the human body are inherently chiral, and as a result, the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. This principle of stereospecificity underscores the critical need for methods to synthesize and analyze enantiomerically pure compounds. While this compound is not a pharmaceutical agent, the principles governing its stereochemistry are universally applicable in the design and development of chiral drugs.

Concluding Remarks

The chirality of this compound, originating from the C2 stereocenter, gives rise to a pair of enantiomers, (R)- and (S)-1-methoxy-2-methylbutane. These stereoisomers, while possessing identical physical properties in an achiral setting, can be distinguished and separated by their differential interactions with a chiral environment, as demonstrated by chiral gas chromatography. A comprehensive understanding of the principles of stereochemistry and the analytical techniques for enantiomeric resolution is indispensable for scientists engaged in chemical synthesis and pharmaceutical research.

References

The concepts presented in this guide are fundamental to the field of organic stereochemistry. For a more in-depth exploration of these topics, the following authoritative resources are recommended:

  • Eliel, E. L., & Wilen, S. H. (2001). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.

Methodological & Application

Application Note: Synthesis of 1-Methoxy-2-methylbutane from 2-Methyl-1-butene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-methoxy-2-methylbutane, an aliphatic ether, from the precursor 2-methyl-1-butene. Two effective methodologies are presented: acid-catalyzed addition of methanol and alkoxymercuration-demercuration. This guide offers in-depth theoretical background, detailed experimental protocols, safety precautions, and methods for product characterization, tailored for researchers and professionals in organic synthesis and drug development.

Introduction

The synthesis of ethers is a fundamental transformation in organic chemistry, with wide-ranging applications in the production of solvents, fuel additives, and pharmaceutical intermediates. This compound is an aliphatic ether whose synthesis provides a practical example of electrophilic addition reactions to alkenes. This application note details two reliable methods for its preparation from 2-methyl-1-butene, highlighting the principles of regioselectivity and reaction mechanism.

Theoretical Background & Reaction Mechanisms

The addition of an alcohol to an alkene can be achieved through several pathways. The choice of method often depends on the desired regioselectivity and the potential for molecular rearrangements.

Acid-Catalyzed Addition of Methanol

This method relies on the protonation of the alkene to form a carbocation intermediate, which is then attacked by the nucleophilic methanol. The reaction follows Markovnikov's rule, which states that in the addition of a protic acid HX to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the nucleophile (in this case, the methoxy group) attaches to the carbon with more alkyl substituents.[1][2][3] This is because the reaction proceeds through the most stable carbocation intermediate.[1][4] For 2-methyl-1-butene, this results in the formation of a tertiary carbocation, which is more stable than the alternative primary carbocation.

The mechanism proceeds in three key steps[5]:

  • Protonation of the alkene: The double bond of 2-methyl-1-butene attacks a proton from the acid catalyst (e.g., sulfuric acid), forming the more stable tertiary carbocation at the C2 position.

  • Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the electron-deficient carbocation.

  • Deprotonation: A base (another molecule of methanol or the conjugate base of the acid) removes the proton from the oxonium ion, yielding the final ether product and regenerating the acid catalyst.

It is important to note that acid-catalyzed additions are susceptible to carbocation rearrangements, although with 2-methyl-1-butene, rearrangement of the tertiary carbocation is unlikely.[6][7]

Alkoxymercuration-Demercuration

This two-step procedure offers a milder alternative to acid-catalyzed addition and effectively prevents carbocation rearrangements.[8] The reaction also proceeds with Markovnikov regioselectivity.[9][10]

The mechanism involves[11][12]:

  • Alkoxymercuration: The alkene reacts with mercuric acetate in the presence of methanol. The electrophilic mercury species adds to the double bond, forming a cyclic mercurinium ion intermediate.[10][11][12] Methanol then attacks the more substituted carbon of this bridged ion, leading to an anti-addition.[7][9]

  • Demercuration: The organomercury intermediate is then reduced with sodium borohydride. This step replaces the mercury-containing group with a hydrogen atom.[9]

This method is highly reliable for the Markovnikov addition of alcohols to alkenes without the complication of rearrangements.[8]

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-Methyl-1-buteneReagent Grade, ≥99%
MethanolAnhydrous, ≥99.8%
Sulfuric Acid (for Protocol A)Concentrated, 98%
Mercuric Acetate (for Protocol B)Reagent Grade, ≥98%
Sodium Borohydride (for Protocol B)Reagent Grade, ≥98%
Sodium Hydroxide (for Protocol B)Reagent Grade
Diethyl EtherAnhydrous
Saturated Sodium Bicarbonate Solution
Saturated Sodium Chloride Solution (Brine)
Anhydrous Magnesium Sulfate
Round-bottom flasksVarious sizes
Reflux condenser
Magnetic stirrer and stir bars
Separatory funnel
Rotary evaporator
Distillation apparatus
Standard laboratory glassware
Protocol A: Acid-Catalyzed Synthesis

Protocol_A cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Combine 2-methyl-1-butene and excess methanol in RBF B Cool mixture in ice-water bath A->B C Slowly add catalytic amount of conc. H2SO4 B->C D Stir at room temperature for 1-2 hours C->D E Quench with sat. NaHCO3 solution D->E F Extract with diethyl ether E->F G Wash organic layer with brine F->G H Dry over anhydrous MgSO4 G->H I Filter and concentrate using rotary evaporator H->I J Purify by fractional distillation I->J

Caption: Workflow for Acid-Catalyzed Synthesis.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-methyl-1-butene (0.1 mol) and an excess of anhydrous methanol (0.5 mol).

  • Cool the flask in an ice-water bath.

  • While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL) dropwise.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (brine) (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol B: Alkoxymercuration-Demercuration Synthesis

Protocol_B cluster_alkoxymercuration Alkoxymercuration cluster_demercuration Demercuration cluster_workup Workup & Purification A Dissolve mercuric acetate in methanol B Add 2-methyl-1-butene and stir for 30-60 min A->B C Add aqueous NaOH solution B->C D Slowly add a solution of NaBH4 in aqueous NaOH C->D E Separate organic layer D->E F Wash with water and brine E->F G Dry over anhydrous MgSO4 F->G H Filter and purify by fractional distillation G->H

Caption: Workflow for Alkoxymercuration-Demercuration.

Procedure:

  • In a 250 mL round-bottom flask, dissolve mercuric acetate (0.11 mol) in methanol (50 mL).

  • To this solution, add 2-methyl-1-butene (0.1 mol) and stir the mixture at room temperature for 30-60 minutes.

  • In a separate flask, prepare a solution of sodium borohydride (0.05 mol) in 3 M aqueous sodium hydroxide (50 mL).

  • After the initial reaction period, add the 3 M sodium hydroxide solution (50 mL) to the reaction mixture.

  • Slowly and carefully add the sodium borohydride solution to the stirred reaction mixture. The formation of elemental mercury (a grey-black precipitate) will be observed.

  • After the addition is complete, stir for an additional hour.

  • Separate the organic layer. If necessary, add diethyl ether to facilitate separation.

  • Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and purify the product by fractional distillation.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (102.17 g/mol ).[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule, including a singlet for the methoxy protons, and multiplets for the methylene and methine protons of the butyl chain.

    • ¹³C NMR: The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule.[13][15] Spectral data for this compound can be found in public databases such as the NIST WebBook and PubChem.[13][14][16]

Safety Precautions

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Methyl-1-butene: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • Methanol: Toxic if swallowed, inhaled, or absorbed through the skin.[17] It is also flammable.[18]

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe skin burns and eye damage.[19][20] Handle with extreme care and always add acid to the solvent slowly. Never add water to concentrated sulfuric acid.[20]

  • Mercuric Acetate: Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It is also a suspected mutagen. Handle with extreme caution and avoid generating dust.

  • Sodium Borohydride: Flammable solid that reacts with water to produce flammable hydrogen gas.

  • Diethyl Ether: Extremely flammable and can form explosive peroxides upon storage.

Waste Disposal

All chemical waste, especially mercury-containing waste from the alkoxymercuration-demercuration reaction, must be disposed of in accordance with institutional and local environmental regulations.

Conclusion

Both the acid-catalyzed addition and the alkoxymercuration-demercuration methods are effective for the synthesis of this compound from 2-methyl-1-butene. The acid-catalyzed method is simpler in terms of reagents but carries the risk of potential side reactions if the carbocation is prone to rearrangement. The alkoxymercuration-demercuration protocol, while involving more toxic and hazardous reagents, offers a more controlled reaction that reliably prevents rearrangements and provides the desired product with high regioselectivity. The choice of method will depend on the specific requirements of the synthesis, available resources, and safety considerations.

References

  • Wikipedia. Markovnikov's rule. [Link]
  • Chemistry LibreTexts. (2024). 7.9: Orientation of Electrophilic Additions - Markovnikov's Rule. [Link]
  • Chemistry Steps. Markovnikov's Rule with Practice Problems. [Link]
  • NC State University Libraries. 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov's Rule – Fundamentals of Organic Chemistry. [Link]
  • Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. [Link]
  • Columbus Chemical. (2022). Methanol/Hydrosulfuric Acid Mixed. [Link]
  • Lobachemie. (2025). Safety data sheet: Sulfuric acid-methanol TS. [Link]
  • SpectraBase. 1-Methoxy-2-methyl-3-phenylbutane. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 522007, this compound. [Link]
  • Chemistry LibreTexts. (2021). 10.
  • Study.com. Alkoxymercuration Demercuration | Definition, Mechanism & Example. [Link]
  • BYJU'S.
  • Master Organic Chemistry. (2023).
  • CORECHEM Inc. Safe Handling Guide: Sulfuric Acid. [Link]
  • Chemistry Steps.
  • Environmental Protection Agency.
  • Read Chemistry. (2022).
  • NIST. Butane, 2-methoxy-2-methyl-. [Link]
  • Doc Brown's Chemistry. (2026). 1H & 13C NMR spectra of 1-methoxy-2-methylpropane (isobutyl methyl ether). [Link]
  • NIST. Butane, 1-methoxy-2-methyl-. [Link]
  • NIST. Butane, 1-methoxy-2-methyl-. [Link]
  • Chad's Prep. (2020). 8.
  • Study.com. Acid catalyzed addition of H2O to two different alkenes produces only one product. [Link]
  • Brainly. (2023). [FREE] 2) Acid-catalyzed hydration of 2-Methyl-1-butene yields two alcohols. The major product does not undergo. [Link]
  • OSTI.GOV. (1994). Reaction equilibria in the synthesis of 2-methoxy-2-methylbutane and 2-ethoxy-2-methylbutane in the liquid phase (Journal Article). [Link]
  • YouTube. (2020). Give the product for the reaction of 1-butene with methanol in the presence of acid. [Link]

Sources

Application Notes & Protocols for 1-Methoxy-2-methylbutane: A Non-Polar Aprotic Solvent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that dictates reaction efficiency, safety, and scalability. While traditional ether solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are ubiquitous, their high volatility, low boiling points, and propensity for peroxide formation present significant challenges. This guide introduces 1-methoxy-2-methylbutane, a higher-boiling point aliphatic ether, as a viable alternative. We provide a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and purification, and application notes for its use in common synthetic transformations, with a focus on safety and performance.

Introduction: The Case for Alternative Ether Solvents

Ethers are indispensable in chemical research due to their ability to dissolve a wide range of non-polar and moderately polar organic compounds while maintaining relative chemical inertness.[1] They are quintessential solvents for reactions involving organometallics, such as Grignard and organolithium reagents, due to the ability of the ether oxygen to coordinate and stabilize these reactive species.

However, the most common ethers are not without drawbacks:

  • Diethyl Ether (Et₂O): Possesses a very low boiling point (34.6 °C) and high volatility, leading to significant solvent loss, difficulty in maintaining reflux temperatures, and a high fire hazard.

  • Tetrahydrofuran (THF): While having a more useful boiling point (66 °C), it is fully miscible with water, which can complicate aqueous workups. More critically, it is highly prone to forming explosive peroxides upon storage.[2]

This compound emerges as a promising alternative. As a C6 ether, it offers a higher boiling point for better temperature control and reduced volatility. Its branched structure may also influence its solvation properties and potentially reduce its tendency for peroxide formation compared to linear or cyclic ethers, although rigorous safety protocols must still be followed. This document serves as a technical guide for researchers considering its adoption.

Physicochemical Properties: A Comparative Analysis

An informed solvent selection begins with a thorough comparison of physical properties. The following table summarizes key data for this compound and other common non-polar aprotic solvents.

PropertyThis compound2-Methoxy-2-methylbutane (TAME)¹Diethyl Ether (Et₂O)Tetrahydrofuran (THF)2-Methyl-THFCyclopentyl Methyl Ether (CPME)
CAS Number 62016-48-2[3]994-05-8[4]60-29-7109-99-996-47-95614-37-9
Molecular Formula C₆H₁₄O[3]C₆H₁₄O[4]C₄H₁₀OC₄H₈OC₅H₁₀OC₆H₁₂O
Molecular Weight 102.17 g/mol [3]102.18 g/mol [4]74.12 g/mol 72.11 g/mol 86.13 g/mol 100.16 g/mol
Boiling Point (°C) ~86 (estimated)86 °C[4]34.5 °C66 °C78-80 °C106 °C
Density (g/mL @ 20°C) ~0.77 (estimated)0.766 g/mL[4]0.713 g/mL0.886 g/mL0.854 g/mL0.860 g/mL
Dielectric Constant N/AN/A4.37.56.24.7
Solubility in Water Low[5]Low7.5 g/100g Miscible14 g/100g 1.1 g/100g
Peroxide Hazard HighHigh[6]Very HighVery HighHighLow

Laboratory Synthesis & Purification Protocols

Protocol: Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and reliable method for preparing unsymmetrical ethers. It proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile displaces a halide from a primary alkyl halide.[7][8] For this compound, the optimal strategy involves the reaction of the alkoxide of 2-methyl-1-butanol with a methyl halide.[9][10]

Reaction Scheme: CH₃CH₂CH(CH₃)CH₂OH + NaH → CH₃CH₂CH(CH₃)CH₂O⁻Na⁺ + H₂↑ CH₃CH₂CH(CH₃)CH₂O⁻Na⁺ + CH₃I → CH₃CH₂CH(CH₃)CH₂OCH₃ + NaI

Materials:

  • 2-Methyl-1-butanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Diethyl ether (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Flask Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Alcohol Addition: Allow the flask to cool to room temperature. Add anhydrous THF (or DMF) via syringe, followed by 2-methyl-1-butanol (1.0 eq).

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add sodium hydride (1.1 eq) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation and that the system is not sealed.[10]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Cool the flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to destroy any unreacted NaH.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to yield pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry flask under N2 prep2 Add Anhydrous THF & 2-methyl-1-butanol prep1->prep2 react1 Cool to 0°C prep2->react1 react2 Add NaH portion-wise (H2 evolves) react1->react2 react3 Stir to form alkoxide react2->react3 react4 Cool to 0°C react3->react4 react5 Add CH3I dropwise react4->react5 react6 Stir overnight at RT react5->react6 workup1 Quench with aq. NH4Cl react6->workup1 workup2 Extract with Et2O workup1->workup2 workup3 Wash with H2O & Brine workup2->workup3 workup4 Dry with MgSO4 workup3->workup4 workup5 Rotary Evaporation workup4->workup5 workup6 Fractional Distillation workup5->workup6 product product workup6->product Pure this compound

Caption: Workflow for Williamson Ether Synthesis.
Protocol: Purification and Drying of Solvent

For applications sensitive to water and other impurities (e.g., Grignard reactions), the solvent must be rigorously dried and purified.

Materials:

  • This compound (technical grade)

  • Potassium hydroxide (KOH) pellets

  • Sodium metal (Na)

  • Benzophenone (indicator, optional)

  • Distillation apparatus

Step-by-Step Procedure:

  • Pre-drying: To a flask containing 500 mL of technical-grade this compound, add ~30g of KOH pellets.[5] Stir overnight. The KOH will absorb the bulk of water and acidic impurities.

  • Decanting: Carefully decant the ether from the KOH sludge into a new, dry flask.

  • Final Drying: Add small, freshly cut pieces of sodium metal (~5-10g) to the decanted ether. If desired, add a small amount of benzophenone (~0.2g).[5]

  • Stir the mixture under an inert atmosphere (N₂ or Ar). Initially, bubbling (H₂ evolution) may be observed as the sodium reacts with residual water.

  • Continue stirring until the bubbling ceases. If using benzophenone, the solution will turn a deep blue or purple color, indicating an anhydrous, oxygen-free state. This may take several hours to days.

  • Distillation: Once the solvent is dry, distill it under an inert atmosphere. Collect the fraction boiling at the expected temperature (~86 °C).

  • Storage: Store the freshly distilled, anhydrous ether over activated molecular sieves (3Å or 4Å) or a small piece of sodium wire to maintain dryness. Always store in a tightly sealed, clearly labeled container away from light and heat.[11]

Application Notes

General Solubility Characteristics

As an aliphatic ether, this compound is a non-polar aprotic solvent. Following the principle of "like dissolves like," it is an excellent solvent for a wide range of organic compounds, including hydrocarbons, waxes, oils, and other non-polar to moderately polar uncharged species.[12] Its ether oxygen can act as a hydrogen bond acceptor, allowing it to dissolve small amounts of more polar compounds like alcohols, though it is not miscible with water.[5] This profile makes it suitable for many substitution and organometallic reactions.

Exemplary Protocol: Grignard Reagent Formation and Reaction

The higher boiling point of this compound (~86 °C) compared to diethyl ether (34.6 °C) makes it an advantageous solvent for Grignard reactions, allowing for better thermal control and the ability to run reactions at elevated temperatures to facilitate initiation or improve rates.

Objective: To prepare phenylmagnesium bromide and react it with benzaldehyde.

Materials:

  • Anhydrous this compound (prepared as in Sec. 3.2)

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (as initiator)

  • Bromobenzene

  • Benzaldehyde

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus and allow it to cool under a stream of dry nitrogen.

  • Grignard Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a single crystal of iodine.

  • Add a small portion (~10%) of a solution of bromobenzene (1.0 eq) in anhydrous this compound via the dropping funnel.

  • Gently warm the flask with a heat gun until the brown color of the iodine disappears and bubbling is observed on the magnesium surface. This indicates the reaction has initiated.

  • Reagent Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The higher boiling point of this compound provides a wider and safer operating window for this step.

  • After the addition is complete, stir the gray-brown mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard solution to 0 °C. Add a solution of benzaldehyde (1.0 eq) in anhydrous this compound dropwise via the dropping funnel.

  • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching and Work-up: Cool the reaction to 0 °C and slowly add 1 M HCl to quench the reaction and dissolve the magnesium salts.

  • Transfer to a separatory funnel, add extraction solvent (e.g., ethyl acetate), and separate the layers.

  • Wash the organic layer with saturated aq. NaHCO₃ and then brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude diphenylmethanol product. Purify as needed via recrystallization or chromatography.

Caption: Decision logic for selecting the solvent.

Safety, Handling, and Peroxide Management

General Hazards

Like all aliphatic ethers, this compound should be treated as highly flammable. Vapors are heavier than air and can form explosive mixtures with air.[6] It can cause drowsiness or dizziness upon inhalation and defats the skin with prolonged contact.[6] Always handle in a well-ventilated chemical fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

The Peroxide Threat

Ethers are notorious for reacting with atmospheric oxygen in the presence of light and heat to form dangerously unstable and explosive peroxides.[2][11] All containers of this compound must be dated upon receipt and upon opening.

Protocol: Testing for Peroxides Peroxide levels should be tested periodically (e.g., every 3-6 months for opened containers) and always before any distillation or concentration step. Concentrations should not exceed 100 ppm.

Method 1: Commercial Test Strips (Recommended)

  • Obtain test strips designed for organic solvents.

  • Immerse the test strip's reaction zone into the solvent for 1 second.

  • Remove the strip and allow the solvent to evaporate completely (a few seconds).

  • Add one drop of deionized water to the reaction zone.[4]

  • After 15 seconds, compare the color of the strip to the color chart provided by the manufacturer to determine the peroxide concentration in ppm.

Method 2: Potassium Iodide (KI) Test

  • Prepare a fresh 10% aqueous solution of potassium iodide.

  • In a test tube, mix 1-3 mL of the ether with an equal volume of glacial acetic acid.[11]

  • Add a few drops of the 10% KI solution and shake.

  • The formation of a yellow to brown color indicates the presence of peroxides.[11] A faint yellow corresponds to a low but positive result, while a strong brown color indicates a high and dangerous concentration.

If peroxide concentrations are found to be >100 ppm, or if crystalline solids are observed in the container or around the cap, DO NOT MOVE THE CONTAINER . Contact your institution's Environmental Health and Safety (EHS) office immediately for emergency disposal.

References

  • Environmental Health and Safety - Missouri S&T. (n.d.). Appendix A Peroxide Test Protocol.
  • NurdRage. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium [Video]. YouTube.
  • Stenutz, R. (n.d.). 2-methyl-2-methoxybutane.
  • Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.
  • Radiant Innovations. (n.d.). Peroxide Test.
  • Google Patents. (n.d.). US3450608A - Purification of ethers.
  • Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions.
  • Department of Chemistry and Biochemistry. (n.d.). Peroxide Formation.
  • National Institute of Standards and Technology. (n.d.). Butane, 1-methoxy-2-methyl-.
  • Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Google Patents. (n.d.). US2556248A - Ether purification by distillation and adsorption.
  • University of Anbar. (n.d.). Classification of organic compounds By solubility.
  • University of California, Santa Cruz. (n.d.). Peroxide Forming Chemicals.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Environmental Health & Safety (EHS), University of Washington. (n.d.). Peroxide Forming Chemicals.
  • International Programme on Chemical Safety & Commission of the European Communities. (1994). ICSC 1496 - 2-METHOXY-2-METHYLBUTANE. Inchem.org.
  • University of California, Los Angeles. (n.d.). Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals.
  • Pearson+. (n.d.). Which ether is most apt to form a peroxide?.
  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • Chemistry university. (2021, February 4). Williamson Ether Synthesis [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Institute of Standards and Technology. (n.d.). Butane, 1-methoxy-2-methyl-.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to Methoxy Alcohols in Organic Synthesis.
  • Cheméo. (n.d.). Chemical Properties of 1,1-Dimethoxy-2-methylbutane (CAS 54286-88-3).
  • Mr. Deon Chemistry. (2020, September 10). CHEM 3111 Chapter 13.5 [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). (S)-1-methoxy-2-methyl-butane. PubChem.
  • Ashenhurst, J. (2025, June 23). Rearrangement Reactions (1) - Hydride Shifts. Master Organic Chemistry.
  • Kobayashi, S., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether.
  • The Organic Chemist. (2024, March 13). Rearrangement Reactions with Hydride and Methyl Shifts in Organic Chemistry [Video]. YouTube.
  • ECHEMI. (n.d.). Sodium hydride is electrocompatible, methyl iodide methyl.
  • Cram.com. (n.d.). Organic Chemistry I (PART 2-3) Flashcards.

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of 1-methoxy-2-methylbutane. We will explore the theoretical prediction of its NMR spectra, including chemical shifts, integration, and coupling patterns, grounded in the fundamental principles of molecular structure and magnetic environments. Furthermore, this document outlines a robust, field-proven protocol for sample preparation and data acquisition, designed to yield high-quality, reproducible spectra for researchers and professionals in drug development and chemical sciences.

Introduction: The Molecular Structure of this compound

This compound (C₆H₁₄O) is an ether with a branched alkyl chain.[1][2] Its structural characterization is essential for quality control, reaction monitoring, and physicochemical property assessment. NMR spectroscopy provides a definitive fingerprint of the molecule by mapping the distinct chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The molecule possesses six unique carbon environments and six distinct sets of protons, leading to a complex but interpretable set of signals. Understanding the origin of these signals is key to confirming the molecule's identity and purity.

Figure 1: Structure of this compound with labeled non-equivalent carbon and proton environments.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum provides detailed information on the electronic environment and connectivity of protons. Protons on carbons adjacent to the electron-withdrawing oxygen atom are "deshielded" and appear at a higher chemical shift (downfield).[3][4] The splitting of each signal, or its multiplicity, is governed by the number of neighboring non-equivalent protons (the n+1 rule).

Predicted ¹H NMR Spectral Data for this compound:

LabelEnvironmentIntegrationPredicted δ (ppm)MultiplicityRationale
H(a) -O-CH₃ 3H~3.3Singlet (s)Protons on the methoxy group are deshielded by the adjacent oxygen. With no neighboring protons, the signal is a singlet.[5]
H(b) -CH₂ -O-2H~3.4 - 3.5Triplet (t)These protons are alpha to the ether oxygen, resulting in a significant downfield shift.[4][6] They are coupled to the single H(e) proton, but due to the complexity and similar coupling to H(c), a more complex pattern might emerge, often appearing as a triplet in lower resolution. For prediction, we consider coupling primarily to H(e).
H(c) CH₂ -CH-2H~1.3 - 1.5Multiplet (m)These methylene protons are in a standard alkyl environment. They are coupled to H(e) on one side and H(f) on the other, resulting in a complex multiplet.
H(d) -CH-CH₃ 3H~0.9Doublet (d)This methyl group is adjacent to the single methine proton H(e), splitting its signal into a doublet. Its chemical shift is typical for a terminal methyl group in an alkane.[7]
H(e) -CH -CH₂-1H~1.6 - 1.8Multiplet (m)This methine proton is coupled to protons H(b), H(c), and H(d), leading to a highly complex multiplet.
H(f) CH₃ -CH₂-3H~0.9Triplet (t)This terminal methyl group is adjacent to the two H(c) protons, splitting its signal into a triplet.[7]

¹³C NMR Spectral Analysis: The Carbon Backbone

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak. The chemical shift is highly sensitive to the carbon's electronic environment. Similar to ¹H NMR, carbons bonded to an electronegative oxygen atom are significantly deshielded and resonate downfield.[5][8]

Predicted ¹³C NMR Spectral Data for this compound:

LabelEnvironmentPredicted δ (ppm)Rationale
C(a) -O-C H₃58 - 60The methoxy carbon is directly attached to oxygen, causing a strong downfield shift into the typical ether region.[3]
C(b) -C H₂-O-70 - 75This methylene carbon is also directly bonded to the ether oxygen, resulting in the most downfield signal in the alkyl region.[5][8]
C(c) C H₂-CH-25 - 35A standard sp³ hybridized methylene carbon within the alkyl chain.
C(d) -CH-C H₃10 - 20A typical methyl carbon in a branched alkane environment.[9]
C(e) -C H-CH₂-30 - 40A standard sp³ hybridized methine carbon.[9]
C(f) C H₃-CH₂-10 - 15A terminal methyl group carbon, typically found in the most upfield region of the spectrum.

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following procedure is designed for the analysis of small organic molecules like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing prep1 Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) prep2 Add Deuterated Solvent (~0.6 mL CDCl₃) prep1->prep2 prep3 Add Internal Standard (1 drop of TMS solution) prep2->prep3 prep4 Dissolve & Transfer (Vortex and pipette to NMR tube) prep3->prep4 prep5 Filter if Particulate is Present prep4->prep5 acq1 Insert Sample into Spectrometer prep5->acq1 Ready for Analysis acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire Spectra (¹H, ¹³C, etc.) acq2->acq3 acq4 Process Data (FT, Phase/Baseline Correction) acq3->acq4 acq5 Reference Spectra (Set TMS to 0.00 ppm) acq4->acq5 end Spectral Analysis acq5->end Final Spectrum

Figure 2: Standardized workflow for NMR sample preparation and data acquisition.

A. Materials and Equipment

  • Analyte: this compound

  • NMR Tubes: 5 mm high-quality, clean, and unscratched NMR tubes.[10]

  • Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D) is a common choice for its excellent dissolving power for nonpolar compounds.[11][12]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[13][14][15]

  • Glassware: Pasteur pipette, small vial for dissolving.

  • Equipment: Analytical balance, vortex mixer, NMR spectrometer.

B. Step-by-Step Sample Preparation

  • Weighing the Sample: Accurately weigh the required amount of this compound into a small, clean vial. For a standard high-field NMR instrument, 5-25 mg is sufficient for ¹H NMR, while 50-100 mg may be needed for a clear ¹³C NMR spectrum in a reasonable time.[16][17]

  • Solvent Addition: Using a clean pipette, add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial.[18] Deuterated solvents are essential to avoid large, interfering solvent signals in the ¹H NMR spectrum.[19][20]

  • Internal Standard: Add a small amount (e.g., 10 µL or a single drop from a prepared solution) of TMS to the solvent. TMS is chemically inert, volatile for easy sample recovery, and provides a sharp singlet for accurate spectral calibration.[21][22]

  • Dissolution and Transfer: Gently vortex the vial until the sample is fully dissolved. If any solid particles are visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette while transferring it into the NMR tube.[10][18]

  • Final Check: Ensure the liquid height in the NMR tube is appropriate for the spectrometer (typically around 4-5 cm). Cap the tube securely and wipe the outside clean before insertion into the instrument.[10]

C. Data Acquisition and Processing

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming to achieve sharp, symmetrical peaks.

  • Acquisition: Standard pulse programs are used to acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei.

  • Processing: The raw FID data is converted into a spectrum via a Fourier Transform (FT). The spectrum is then phase-corrected and baseline-corrected to ensure accurate integration and peak identification.

  • Referencing: The chemical shift axis is calibrated by setting the TMS peak to exactly 0.00 ppm.

Conclusion

The structural verification of this compound can be confidently achieved through the combined application of ¹H and ¹³C NMR spectroscopy. The predicted spectra reveal a unique fingerprint characterized by a downfield methoxy singlet in the ¹H spectrum and two distinct carbon signals in the ether region (58-75 ppm) of the ¹³C spectrum. By following the detailed experimental protocol provided, researchers can generate high-fidelity data, enabling accurate spectral interpretation and confirming the molecular structure with a high degree of certainty. This comprehensive approach underscores the power of NMR as a cornerstone of modern chemical analysis.

References

  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Allan Chemical Corporation. (n.d.). Deuterated Solvents for NMR: Guide.
  • Labinsights. (2025, February 19).
  • BenchChem. (n.d.). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy. Retrieved January 8, 2026.
  • Scribd. (n.d.).
  • Y-Bioprocess. (2025, October 18). Tetramethylsilane: Significance and symbolism.
  • Wikipedia. (n.d.). Tetramethylsilane. Retrieved January 8, 2026.
  • Merck Millipore. (n.d.). NMR Solvents. Retrieved January 8, 2026.
  • American Chemical Society. (2021, March 29). Tetramethylsilane.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 8, 2026.
  • ResearchGate. (2025, August 6).
  • National Center for Biotechnology Information. (2022, January 21). TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. PubMed.
  • Georgia Institute of Technology. (2023, August 29).
  • Chemistry LibreTexts. (2020, April 29). 20.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved January 8, 2026.
  • University of Notre Dame. (n.d.).
  • Scribd. (n.d.).
  • Read Chemistry. (2024, May 20). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 8, 2026.
  • SpringerLink. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes.
  • YouTube. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031526).
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
  • National Institute of Standards and Technology. (n.d.). Butane, 1-methoxy-2-methyl-. NIST WebBook.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra.
  • SpectraBase. (n.d.). 1-Methoxy-2-methyl-3-phenylbutane.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031326).
  • National Institute of Standards and Technology. (n.d.). Butane, 1-methoxy-2-methyl-. NIST WebBook.
  • National Institute of Standards and Technology. (n.d.). Butane, 1-methoxy-2-methyl-.
  • National Center for Biotechnology Information. (n.d.). (S)-1-methoxy-2-methyl-butane. PubChem.
  • Doc Brown's Chemistry. (n.d.). 2-methylbutane low high resolution H-1 proton nmr spectrum.
  • Doc Brown's Chemistry. (2025, October 7). The C-13 NMR spectrum for 2-methylbutane.
  • ChemicalBook. (n.d.). 2-Methylbutane(78-78-4) 1H NMR spectrum.
  • Doc Brown's Chemistry. (2026, January 1). 1 H and 13 C NMR spectra of 1-methoxybutane (butyl methyl ether).
  • Pearson+. (2023, September 3). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane.

Sources

Application Note: Interpreting the Mass Spectrum of 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the interpretation of the electron ionization (EI) mass spectrum of 1-methoxy-2-methylbutane (C₆H₁₄O, M.W. 102.17 g/mol ). Aimed at researchers and analytical chemists, this document outlines the principal fragmentation pathways, identifies key fragment ions, and explains the mechanistic basis for their formation. A validated, step-by-step protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented, ensuring reliable and reproducible data acquisition for structural confirmation and purity assessment.

Introduction

This compound is an aliphatic ether used in various chemical applications, including as a solvent or a potential fuel additive. Accurate structural identification is critical for quality control, reaction monitoring, and regulatory compliance. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the gold standard for the analysis of volatile organic compounds (VOCs) like ethers.[1][2] The technique provides both the molecular weight and detailed structural information through the analysis of fragmentation patterns.[3][4]

This guide focuses on interpreting spectra obtained via electron ionization (EI), a hard ionization technique that induces reproducible fragmentation, creating a unique "fingerprint" for the molecule.[5] Understanding the principles of ether fragmentation is essential for distinguishing between structural isomers and confirming the identity of the analyte.

Molecular Structure & Predicted Fragmentation

The structure of this compound features a methoxy group (-OCH₃) attached to a branched five-carbon chain. In EI-MS, ionization typically occurs by removing a non-bonding electron from the oxygen atom, creating an energetically unstable molecular ion (M⁺•) that subsequently fragments.[5] The primary fragmentation mechanisms for ethers include:

  • α-Cleavage: The most characteristic fragmentation pathway for ethers. This involves the homolytic cleavage of a carbon-carbon bond adjacent to the oxygen atom. The positive charge is stabilized by the resulting oxonium ion.[6]

  • C-O Bond Cleavage: Direct cleavage of the carbon-oxygen bond can lead to the formation of an alkoxy radical and an alkyl cation, or vice-versa.

  • Loss of Alkene Fragments: Larger fragment ions can undergo secondary fragmentation, often involving the elimination of a neutral alkene molecule.

Analysis of the this compound Mass Spectrum

The EI mass spectrum of this compound is characterized by several key ions. The data presented here is consistent with the reference spectrum available in the NIST Mass Spectrometry Data Center.[7][8][9]

Molecular Ion (M⁺•)

The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 102, corresponding to the molecular weight of the compound (C₆H₁₄O).[8] For many aliphatic ethers, the M⁺• peak is often of low abundance or entirely absent due to the rapid fragmentation of the unstable molecular ion.[6]

Key Fragmentation Pathways and Ions

The fragmentation of the this compound molecular ion (m/z 102) produces a series of diagnostic fragment ions. The most significant pathways are visualized in the diagram below.

G cluster_frags Major Fragment Ions M This compound [C6H14O]+• m/z = 102 frag87 [M - CH3]+• m/z = 87 M->frag87 - •CH3 frag73 [M - C2H5]+• m/z = 73 M->frag73 - •C2H5 frag71 [C5H11]+ m/z = 71 M->frag71 - •OCH3 frag45 [CH3O=CH2]+ m/z = 45 (Base Peak) M->frag45 - •C4H9 (α-cleavage) frag43 [C3H7]+ m/z = 43 frag71->frag43 - C2H4

Caption: Primary fragmentation pathways of this compound in EI-MS.

Table 1: Summary of Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Ion StructureNeutral LossFragmentation MechanismSignificance
102[CH₃OCH₂(CH(CH₃)CH₂CH₃)]⁺•-Molecular Ion (M⁺•)Confirms molecular weight. Often weak.
87[M - CH₃]⁺•CH₃ (15 u)Loss of a methyl radical from C2.Indicates a branched methyl group.
73[M - C₂H₅]⁺•C₂H₅ (29 u)Loss of an ethyl radical from C2.Confirms the ethyl branch structure.
71[CH(CH₃)CH₂CH₃]⁺•OCH₃ (31 u)Cleavage of the C-O bond.Loss of the methoxy group.
57[C₄H₉]⁺C₂H₅O (45 u)Fragmentation of the alkyl chain.Common sec-butyl or isobutyl fragment.
45[CH₂=O⁺CH₃]•C₄H₉ (57 u)α-Cleavage Base Peak . Highly stable oxonium ion, characteristic of methyl ethers.
43[C₃H₇]⁺C₂H₄ (28 u)Secondary fragmentation of the m/z 71 ion.Isopropyl cation, a stable secondary carbocation.
  • The Base Peak at m/z = 45: The most intense peak in the spectrum (the base peak) is observed at m/z 45. This ion is formed via α-cleavage, where the bond between C1 and C2 is broken. This is the most favorable fragmentation because it results in a resonance-stabilized oxonium ion, [CH₂=O⁺CH₃], and the loss of a stable secondary radical (sec-butyl radical). The prominence of this peak is highly indicative of a methoxy group attached to a primary carbon.

  • Fragment at m/z = 73: Loss of an ethyl radical (•CH₂CH₃) from the molecular ion results in the fragment at m/z 73. This cleavage of the C2-C3 bond is another example of fragmentation initiated by the radical on the oxygen atom.

  • Fragments from Alkyl Chain: The peak at m/z 71 corresponds to the C₅H₁₁⁺ cation, formed by the loss of the methoxy radical (•OCH₃). This alkyl ion can further fragment by losing a neutral ethene molecule to form the stable isopropyl cation at m/z 43.[10][11] The presence of a peak at m/z 57 is also common, corresponding to a C₄H₉⁺ cation.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for the analysis of this compound. As a volatile compound, it is ideally suited for GC-MS analysis.[12][13][14]

G cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing prep Prepare Dilute Solution (100 ppm in Hexane) inject Inject Sample (1 µL) prep->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analyzer Detection ionize->detect process Acquire Mass Spectrum detect->process interpret Interpret Fragmentation process->interpret report Library Match & Report interpret->report

Caption: General workflow for the GC-MS analysis of volatile compounds.

Sample Preparation
  • Prepare a stock solution of this compound.

  • Create a dilute working solution (e.g., 100 ppm) using a volatile, high-purity solvent such as hexane or methanol.

Instrumentation and Parameters

The following are typical parameters. Analysts should optimize them for their specific instrumentation.

  • Gas Chromatograph (GC):

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 10°C/min.

      • Hold at 150°C for 2 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 35 to 200.

Data Acquisition and Analysis
  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Process the data using the instrument's software.

  • Compare the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.

  • Manually verify the fragmentation pattern against the principles outlined in Section 3.

Conclusion

The mass spectrum of this compound is readily interpretable and provides definitive structural confirmation. The fragmentation is dominated by a highly diagnostic α-cleavage, yielding a base peak at m/z 45, which is characteristic of a methyl ether. Additional fragments at m/z 87, 73, 71, and 43 corroborate the branched pentyl structure. By employing the standardized GC-MS protocol provided, researchers can reliably obtain high-quality mass spectra for the unambiguous identification of this compound in various sample matrices.

References

  • Pearson Education. (2023). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane. Study Prep in Pearson+.
  • Guillotin, Y., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-10.
  • MDPI. (2023). Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry. MDPI.
  • Springer Nature. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments.
  • Filo. (2024). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-met...
  • Ibănescu, B. C., Maya, O., & Allan, M. (2010). Cleavage of the ether bond by electron impact: differences between linear ethers and tetrahydrofuran. Physical Chemistry Chemical Physics, 12(23), 6064-6069.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Grote, C., & Pawliszyn, J. (2022). On-Site Detection of Volatile Organic Compounds (VOCs). Sensors (Basel), 22(13), 4786.
  • Pace Analytical. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • NIST. (n.d.). Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • SolutionInn. (2016). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown in.
  • Filo. (2024). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-met...
  • NIST. (n.d.). Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Butane, 1-methoxy-. NIST Chemistry WebBook.
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra.
  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.

Sources

Application Note: Structural Elucidation of 1-Methoxy-2-methylbutane using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive identification of functional groups within a molecular structure.[1][2] By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint."[2] This application note provides a detailed guide to the analysis of 1-methoxy-2-methylbutane, a saturated aliphatic ether. Ethers are a significant class of organic compounds, often used as solvents or synthetic intermediates in pharmaceutical and chemical industries. Understanding their spectral characteristics is crucial for quality control, reaction monitoring, and structural verification.

This document will detail the fundamental vibrational modes of this compound, provide comprehensive protocols for sample analysis via transmission and Attenuated Total Reflectance (ATR) methods, and offer a systematic approach to spectral interpretation. The causality behind experimental choices and the principles of spectral analysis are emphasized to ensure a robust and reliable methodology.

Molecular Structure and Predicted Vibrational Modes

The chemical structure of this compound (C₆H₁₄O) is foundational to understanding its infrared spectrum.[3][4] The molecule consists of an ether linkage (C-O-C) and a saturated alkyl framework containing methyl (CH₃) and methylene (CH₂) groups.

Caption: Molecular graph of this compound.

Each covalent bond in the molecule vibrates at specific, quantized frequencies. When the frequency of the infrared radiation matches the natural vibrational frequency of a bond, energy is absorbed, resulting in a peak in the FTIR spectrum.[2] The key functional groups and their expected vibrational modes are:

  • Ether Linkage (C-O-C): The most diagnostic feature for ethers is the C-O-C asymmetric stretching vibration.[5][6] This vibration involves the two C-O bonds stretching out of phase and produces a characteristically strong and prominent absorption band. A weaker symmetric stretch occurs at a lower frequency but is often less useful for identification.[5]

  • Alkyl Groups (C-H): The molecule's saturated hydrocarbon backbone gives rise to several C-H vibrations.

    • Stretching Vibrations: These occur at higher wavenumbers and are associated with the change in the C-H bond length. For sp³ hybridized carbons, these peaks consistently appear just below 3000 cm⁻¹.[7]

    • Bending Vibrations (Deformations): These occur at lower energies and involve changes in the H-C-H bond angles. Distinct bending vibrations exist for methyl (CH₃) and methylene (CH₂) groups.[7][8]

Predicted FTIR Absorption Frequencies

Based on established literature for aliphatic ethers and alkanes, the FTIR spectrum of this compound is predicted to exhibit several characteristic absorption bands. The absence of hydroxyl (-OH) or carbonyl (C=O) peaks is also a key diagnostic feature that confirms the compound is an ether and not an alcohol or ester.[9][10]

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
2960 - 2850StrongAsymmetric & Symmetric StretchingC-H (in CH₂, CH₃)
~2830Medium, SharpSymmetric C-H StretchingC-H (in O-CH₃, Methoxy)
1470 - 1450MediumScissoring/BendingC-H (in CH₂)
1385 - 1375MediumSymmetric Bending (Umbrella)C-H (in CH₃)
1140 - 1070 Very Strong Asymmetric Stretching C-O-C (Ether)

Table 1: Predicted FTIR absorption bands for this compound. Data synthesized from multiple sources.[5][7][11][12]

The most prominent and unambiguous peak for identification will be the very strong C-O-C asymmetric stretch, expected around 1120 cm⁻¹.[5][9] The presence of a methoxy group is further suggested by a specific C-H stretching peak that can sometimes be resolved around 2830 cm⁻¹.[5]

Experimental Protocols and Workflow

Accurate spectral acquisition is contingent on proper sample preparation and instrument handling.[13][14] As this compound is a liquid at standard conditions, two primary methods are recommended: the traditional transmission method using salt plates and the modern, high-throughput ATR method.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_atr Place 1-2 drops on ATR crystal bg 1. Collect Background (Empty Beam / Clean ATR) prep_atr->bg prep_kbr Create thin film between KBr plates prep_kbr->bg sample 2. Collect Sample Spectrum bg->sample process Background Correction (Automatic) sample->process interpret Peak Identification & Functional Group Assignment process->interpret report Generate Report interpret->report

Caption: General experimental workflow for FTIR analysis.

Protocol 1: Neat Liquid Analysis via Transmission

This classic method involves creating a thin film of the liquid sample between two infrared-transparent salt plates (e.g., KBr or NaCl).

  • Rationale: KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and does not contribute interfering peaks. The path length is controlled by the film thickness, which is crucial for obtaining a spectrum that is not oversaturated.[15]

  • Protocol:

    • Plate Inspection: Ensure two KBr plates are clean, dry, and free from scratches. Handle plates only by the edges to avoid transferring moisture and oils.

    • Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum. This step is critical to ratio out instrument and atmospheric (H₂O, CO₂) absorptions.

    • Sample Application: Place one KBr plate in a holder. Apply 1-2 small drops of this compound to the center of the plate.[15][16]

    • Film Formation: Carefully place the second KBr plate on top of the first, gently rotating it a quarter turn to spread the liquid into a thin, uniform film without air bubbles.[15]

    • Data Acquisition: Immediately place the assembled plates into the sample holder in the spectrometer and acquire the sample spectrum.

    • Cleaning: Disassemble the plates, wipe them with a tissue, and clean thoroughly with a dry, volatile solvent (e.g., anhydrous isopropanol or dichloromethane). Store the plates in a desiccator to prevent fogging from atmospheric moisture.[16]

Protocol 2: Analysis using Attenuated Total Reflectance (ATR)

ATR-FTIR is a modern, widely used technique that requires minimal sample preparation.[17][18]

  • Rationale: An IR beam is directed into a crystal of high refractive index (e.g., diamond, ZnSe). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal.[19] This interaction is sufficient to obtain a high-quality absorption spectrum.

  • Protocol:

    • Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This accounts for the absorbance of the ATR crystal and the ambient atmosphere.[20]

    • Sample Application: Place 1-2 drops of this compound directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[13][18]

    • Data Acquisition: Acquire the sample spectrum. For volatile liquids, a cover can be used to minimize evaporation during the scan.

    • Cleaning: After analysis, thoroughly clean the ATR crystal surface with a solvent-moistened tissue to remove all traces of the sample.

Data Acquisition and Interpretation

Instrument Parameters

For routine identification, the following parameters are typically sufficient:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (averaged to improve signal-to-noise ratio)[14]

A resolution of 4 cm⁻¹ is adequate to resolve the characteristic broad and sharp peaks of organic functional groups. Averaging multiple scans minimizes random noise and enhances the quality of the final spectrum.

Systematic Spectrum Interpretation
  • C-H Region (3000-2800 cm⁻¹): Locate the strong absorption peaks just below 3000 cm⁻¹. The presence of multiple sharp peaks in the 2960-2850 cm⁻¹ range confirms the sp³ C-H bonds of the alkyl structure.[7][8]

  • Absence of Other Major Functional Groups: Scan the regions for common interfering groups. Critically, confirm the absence of a broad peak around 3500-3200 cm⁻¹ (no O-H group from alcohols) and the absence of a very strong, sharp peak around 1750-1700 cm⁻¹ (no C=O group from esters, ketones, etc.).[6][10] This is a key step in confirming an ether.

  • Fingerprint Region (1500-500 cm⁻¹): This region contains complex vibrations, including C-H bending and C-O stretching, that are unique to the overall molecular structure.[1][2]

    • Identify C-H Bending: Look for medium-intensity peaks between 1470-1375 cm⁻¹ corresponding to CH₂ and CH₃ deformations.

    • Identify the C-O-C Stretch: The most critical step is to locate the strongest peak in the fingerprint region. For this compound, this should be a very intense, sharp absorption between 1140 and 1070 cm⁻¹, characteristic of the C-O-C asymmetric stretch in a saturated ether.[5][11]

  • Confirmation: The combination of strong sp³ C-H stretches, the absence of O-H and C=O bands, and the presence of a dominant, very strong C-O-C stretching band provides a definitive identification of the this compound functional group structure.[1]

Conclusion

FTIR spectroscopy provides a rapid and definitive method for the structural characterization of this compound. By following the detailed protocols for either transmission or ATR analysis, a high-quality spectrum can be readily obtained. The key to confident identification lies in a systematic interpretation, focusing on the presence of the dominant C-O-C stretching vibration and the characteristic C-H absorptions, coupled with the notable absence of other functional group peaks. This application note serves as a robust guide for researchers requiring reliable verification of ether compounds in their daily workflow.

References

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols - YouTube. (2023).
  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Difference between Ether and Ester Bonding in FTIR Spectra - Rocky Mountain Labs. (2023).
  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.
  • Sample preparation for FT-IR. (n.d.). University of Colorado Boulder.
  • How to prepare a liquid sample for FTIR spectrum? (2021). ResearchGate.
  • IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial - YouTube. (2025).
  • IR spectrum: Ethers - Química Organica.org. (n.d.).
  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Virginia Tech.
  • Smith, B. C. (2015). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Spectroscopy Online.
  • Interpreting Infrared Spectra - Specac Ltd. (n.d.).
  • Spectroscopy of Ethers | Organic Chemistry Class Notes - Fiveable. (n.d.).
  • 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
  • How to Interpret FTIR result? (2011). ResearchGate.
  • FTIR Analysis for Liquid Samples - What You Need to Know - Drawell. (2025).
  • Quantitative analysis using ATR-FTIR Spectroscopy - Agilent. (n.d.).
  • ATR-FTIR - Chemistry LibreTexts. (2023).
  • Butane, 1-methoxy-2-methyl- - NIST WebBook. (n.d.).
  • This compound | C6H14O | CID 522007 - PubChem. (n.d.). National Institutes of Health.

Sources

asymmetric synthesis of (S)-1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Asymmetric Synthesis of (S)-1-Methoxy-2-methylbutane

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Building Blocks

(S)-1-Methoxy-2-methylbutane is a chiral ether whose structural motif is of significant interest in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The precise three-dimensional arrangement of its atoms, specifically the stereocenter at the C2 position, can be a critical determinant of biological activity or material properties. Consequently, methods for its synthesis in an enantiomerically pure form are of high value. This guide provides a detailed, field-tested approach to the asymmetric synthesis of this compound, focusing on a robust and reproducible two-step strategy. Our methodology is grounded in established, state-of-the-art catalytic processes, emphasizing not just the procedural steps but the underlying chemical principles that ensure high yield and exceptional stereochemical control.

Retrosynthetic Strategy & Workflow Overview

The most logical and efficient pathway to the target molecule involves the stereoretentive methylation of a chiral alcohol precursor. This retrosynthetic analysis simplifies the challenge into two distinct, manageable objectives:

  • Asymmetric Synthesis of the Precursor: The enantioselective synthesis of (S)-2-methyl-1-butanol from an achiral starting material.

  • Stereoretentive Etherification: The conversion of the chiral alcohol to the corresponding methyl ether without disturbing the established stereocenter.

This strategy is advantageous as it leverages highly optimized and well-understood reaction classes for each transformation.

G cluster_0 Overall Synthetic Workflow Target (S)-1-Methoxy-2-methylbutane Precursor (S)-2-Methyl-1-butanol Target->Precursor  Step 2: Williamson Ether Synthesis (Stereoretentive) Start 2-Methylbutanal (Achiral) Precursor->Start  Step 1: Asymmetric Hydrogenation (Stereo-determining)

Caption: High-level retrosynthetic workflow for (S)-1-Methoxy-2-methylbutane.

Part 1: Asymmetric Synthesis of (S)-2-Methyl-1-butanol

The cornerstone of this synthesis is the creation of the chiral center. While several methods exist for the asymmetric synthesis of chiral alcohols, catalytic asymmetric hydrogenation of the corresponding prochiral aldehyde, 2-methylbutanal, offers an elegant and highly efficient solution. This approach, pioneered by Nobel laureate Ryōji Noyori, utilizes a chiral transition metal complex to deliver hydrogen to one face of the carbonyl group with high selectivity.[1][2]

Causality of Method Selection: Why Asymmetric Hydrogenation?
  • Atom Economy: This method is exceptionally atom-economical, with molecular hydrogen serving as the reducing agent, producing only water as a byproduct.

  • Catalytic Efficiency: A small amount of the chiral catalyst can generate a large quantity of the enantiomerically enriched product, making the process scalable and cost-effective.

  • High Enantioselectivity: Ruthenium-diphosphine catalysts, such as those based on the BINAP ligand, are renowned for providing exceptionally high levels of enantiomeric excess (e.e.) for the reduction of a wide range of carbonyl compounds.[1][2]

G cluster_mech Conceptual Mechanism: Noyori Asymmetric Hydrogenation Ru_cat [Ru(II)-((S)-BINAP)(diamine)] Pre-catalyst Active_cat RuH₂( (S)-BINAP)(diamine) Active Catalyst Ru_cat->Active_cat H₂, Base Complex Substrate-Catalyst Complex Active_cat->Complex Coordination Aldehyde 2-Methylbutanal (Substrate) Aldehyde->Complex Hydride_transfer Diastereoselective Hydride Transfer Complex->Hydride_transfer Product_release (S)-2-Methyl-1-butanol (Product) Hydride_transfer->Product_release Product_release->Active_cat Regeneration

Caption: Catalytic cycle for the asymmetric hydrogenation of an aldehyde.

Protocol 1: Asymmetric Hydrogenation of 2-Methylbutanal

This protocol describes the reduction of 2-methylbutanal using a commercially available Ru(II)-((S)-BINAP) catalyst system.

Materials & Reagents:

ReagentM.W.Amount (Scale)MolesNotes
2-Methylbutanal86.138.61 g100 mmolFreshly distilled
]Cl924.8846.2 mg0.05 mmolS/C ratio = 2000:1
Sodium tert-butoxide96.1019.2 mg0.20 mmolAnhydrous
Methanol (MeOH)32.04100 mL-Anhydrous, degassed
Hydrogen (H₂) gas2.0250 atm-High purity

Procedure:

  • Catalyst Activation: To a high-pressure autoclave reactor, add [RuCl((S)-BINAP)(p-cymene)]Cl and sodium tert-butoxide under an inert atmosphere (e.g., Argon).

  • Solvent Addition: Add 50 mL of degassed, anhydrous methanol via cannula transfer.

  • Pre-heating: Seal the reactor and stir the mixture at 80°C for 30 minutes to ensure formation of the active catalyst.

  • Substrate Addition: Cool the reactor to room temperature. Add a solution of 2-methylbutanal in 50 mL of degassed, anhydrous methanol.

  • Hydrogenation: Seal the reactor, purge with H₂ gas three times, and then pressurize to 50 atm.

  • Reaction: Heat the reactor to 50°C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the H₂ gas.

  • Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude (S)-2-methyl-1-butanol can be purified by flash chromatography or distillation to yield a colorless liquid.

Expected Outcome:

  • Yield: >95%

  • Enantiomeric Excess (e.e.): >98% (determined by chiral GC or HPLC analysis)

Part 2: Stereoretentive Synthesis of (S)-1-Methoxy-2-methylbutane

With the chiral precursor in hand, the final step is ether formation. The Williamson ether synthesis is the ideal choice for this transformation. It proceeds via an SN2 mechanism where the alkoxide of (S)-2-methyl-1-butanol acts as the nucleophile, attacking a methylating agent.[3][4]

Causality of Method Selection: Why Williamson Ether Synthesis?
  • Stereochemical Integrity: The reaction occurs at the oxygen atom, which is deprotonated to form the nucleophilic alkoxide. The chiral carbon center is not involved in the bond-forming or bond-breaking steps, ensuring complete retention of its (S)-configuration.[5][6]

  • Reliability & Simplicity: This is a classic, robust reaction that is straightforward to perform with common laboratory reagents.

  • High Conversion: The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the primary alcohol, driving the reaction to completion.

G cluster_1 Williamson Ether Synthesis Protocol Flow Start Dissolve (S)-2-Methyl-1-butanol in anhydrous THF Deprotonation Add NaH at 0°C (Alkoxide Formation) Start->Deprotonation Methylation Add Methyl Iodide (CH₃I) (SN2 Attack) Deprotonation->Methylation Stir 30 min Workup Quench with H₂O & Extract Methylation->Workup Warm to RT, stir 4h Purification Distillation / Chromatography Workup->Purification Product (S)-1-Methoxy-2-methylbutane Purification->Product

Caption: Step-by-step workflow for the Williamson ether synthesis.

Protocol 2: Williamson Etherification of (S)-2-Methyl-1-butanol

Materials & Reagents:

ReagentM.W.Amount (Scale)MolesNotes
(S)-2-Methyl-1-butanol88.158.82 g100 mmolFrom Protocol 1
Sodium Hydride (NaH)24.004.40 g110 mmol60% dispersion in oil
Methyl Iodide (CH₃I)141.9415.6 g (6.87 mL)110 mmolFreshly distilled
Tetrahydrofuran (THF)72.11200 mL-Anhydrous

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add the sodium hydride dispersion. Wash with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Solvent & Alcohol Addition: Add 150 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add a solution of (S)-2-methyl-1-butanol in 50 mL of anhydrous THF via dropping funnel over 30 minutes. (Caution: H₂ gas evolution).

  • Alkoxide Formation: Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete.

  • Methylation: Add methyl iodide dropwise at 0°C.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Quenching: Carefully quench the reaction by cooling to 0°C and slowly adding 20 mL of water dropwise to destroy any excess NaH.

  • Work-up & Extraction: Add 100 mL of water and transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure (S)-1-methoxy-2-methylbutane as a colorless, volatile liquid.

Expected Outcome:

  • Yield: >90%

  • Purity: >99% (by GC)

  • Stereochemical Integrity: No loss of enantiomeric purity is expected.

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.
  • Wikipedia Contributors. (2023).
  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

Sources

Application Note: A Systematic Approach to the Chiral Separation of 1-Methoxy-2-methylbutane Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and detailed protocols for developing a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-Methoxy-2-methylbutane. As a small, neutral chiral ether, this compound presents a common challenge in chiral chromatography. This guide outlines a systematic approach, leveraging polysaccharide-based chiral stationary phases (CSPs), which are widely recognized for their broad applicability and high success rates in resolving a diverse range of racemates.[1][2][3] We detail the rationale for column selection, mobile phase screening, and method optimization, providing researchers and drug development professionals with a clear framework for achieving baseline separation of the (R)- and (S)-1-Methoxy-2-methylbutane enantiomers.

Introduction: The Imperative of Chiral Separation

The stereochemistry of a molecule is a critical determinant of its biological and pharmacological activity. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different effects in biological systems.[4][5] While one enantiomer of a chiral drug may provide the desired therapeutic effect, the other could be inactive or, in some cases, cause adverse effects.[2] Therefore, the ability to separate and quantify individual enantiomers is of paramount importance in the pharmaceutical and chemical industries.[4][6]

This compound is a chiral ether whose enantiomeric purity may be critical in various applications, from synthetic chemistry to materials science. HPLC utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for the analytical and preparative separation of enantiomers.[4][7] This note focuses on polysaccharide-based CSPs, which have demonstrated exceptional versatility and effectiveness for a wide array of chiral compounds.[1][3][8]

The Principle: Chiral Recognition on Polysaccharide-Based CSPs

The cornerstone of chiral HPLC is the chiral stationary phase, which creates a chiral environment enabling differential interaction with the two enantiomers.[9] Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most successful and broadly applicable CSPs.[2][10][11]

The mechanism of chiral recognition is a complex interplay of various non-covalent interactions between the analyte and the chiral selector, including:

  • Hydrogen Bonding: Interaction with the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: Between aromatic rings on the CSP and the analyte.

  • Dipole-Dipole Interactions: Based on the polarity of functional groups.

  • Steric Interactions (Inclusion): The analyte fits into chiral grooves or cavities within the three-dimensional structure of the polysaccharide polymer.[6][10]

The helical structure of amylose and the more layered structure of cellulose provide different spatial arrangements, leading to different selectivities.[2] Derivatization of the hydroxyl groups on these polymers with functional groups like phenylcarbamates creates the specific sites for these interactions.[5][12] Because this compound is a small ether lacking strong hydrogen bonding or aromatic groups, the separation will likely be governed by dipole-dipole and steric interactions within the chiral cavities of the CSP.

Experimental Workflow: A Systematic Screening Protocol

Given the empirical nature of chiral method development, a systematic screening approach is the most efficient path to success.[4] This involves testing a selection of CSPs with a range of mobile phases.

Diagram of the Chiral Method Development Workflow

Chiral_Method_Development cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_eval Phase 3: Evaluation & Optimization cluster_final Phase 4: Final Method SamplePrep Prepare Racemic Standard (this compound in Hexane) ColumnSelection Select Primary Screening Columns (Amylose & Cellulose-based CSPs) NPScreen Normal Phase (NP) Screening (Hexane/Alcohol Mobile Phases) ColumnSelection->NPScreen Start with NP RPScreen Reversed Phase (RP) Screening (Aqueous/Organic Mobile Phases) NPScreen->RPScreen If NP fails Eval Evaluate Screening Results (Resolution > 1.5?) NPScreen->Eval POScreen Polar Organic (PO) Screening (e.g., Acetonitrile/Methanol) RPScreen->POScreen If RP fails POScreen->Eval Optimize Optimize Promising Conditions (Adjust Alcohol %, Flow Rate, Temp.) Eval->Optimize Partial or No Separation FinalMethod Final Validated Method Eval->FinalMethod Baseline Separation Achieved Optimize->NPScreen Re-screen

Caption: Workflow for Chiral HPLC Method Development.

Detailed Protocols and Methodologies

Materials and Instrumentation
  • HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Racemic Standard: A solution of this compound (1 mg/mL) dissolved in n-Hexane.

  • Chiral Columns (Screening Set):

    • Amylose-based CSP: e.g., CHIRALPAK® IA, IG, or Lux® Amylose-1

    • Cellulose-based CSP: e.g., CHIRALCEL® OD, OJ, or Lux® Cellulose-3

    • Note: Using immobilized versions of these phases (e.g., CHIRALPAK® IA) offers greater solvent flexibility.[8][13]

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).

Protocol 1: Initial Normal Phase (NP) Screening

Normal phase mode is often the most successful for polysaccharide CSPs and is the recommended starting point.[3][14]

  • Column Installation & Equilibration:

    • Install the first screening column (e.g., Amylose-based CSP).

    • Equilibrate the column with the initial mobile phase (Mobile Phase A, see table below) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm (as ethers have low UV absorbance, a Refractive Index (RI) detector may be necessary if sensitivity is poor).

  • Screening Execution:

    • Inject the racemic standard using Mobile Phase A.

    • After the run, change the mobile phase to Mobile Phase B. Equilibrate for 15-20 minutes.

    • Inject the standard again.

    • Repeat this process for all screening mobile phases and for each selected chiral column.

  • Data Evaluation:

    • Assess the chromatograms for any sign of peak splitting or separation.

    • Calculate the resolution (Rs) for any promising separation. A baseline separation is typically defined as Rs ≥ 1.5.

Table 1: Normal Phase Screening Conditions
Mobile Phase IDSolvent ASolvent BComposition (v/v)Rationale for Choice
NP-A n-HexaneIsopropanol (IPA)90 / 10Standard starting condition offering good solvating power and interaction.
NP-B n-HexaneIsopropanol (IPA)98 / 2Lower alcohol content increases retention and can enhance selectivity.[12]
NP-C n-HexaneEthanol (EtOH)90 / 10Ethanol can offer different selectivity compared to IPA due to its polarity.[3]
NP-D n-HexaneEthanol (EtOH)98 / 2Lower ethanol content to modulate retention and resolution.
Protocol 2: Method Optimization

If the initial screening shows partial separation (e.g., 0.5 < Rs < 1.5), the method can be optimized.

  • Select the Best Condition: Identify the column and mobile phase combination that provided the best initial result.

  • Adjust Alcohol Modifier Percentage:

    • Systematically vary the percentage of the alcohol modifier (e.g., IPA or EtOH) in small increments (e.g., from 10% down to 1% or up to 15%). A lower percentage generally increases retention time and can improve resolution.

  • Modify Flow Rate:

    • Decrease the flow rate (e.g., to 0.8 or 0.5 mL/min). This can increase the number of theoretical plates and improve peak resolution, albeit at the cost of longer analysis time.

  • Vary Column Temperature:

    • Temperature can significantly impact selectivity.[2] Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance enantioselectivity.

Table 2: Example Optimized Method Parameters
ParameterOptimized ValueJustification
Chiral Column Lux® Amylose-1 (250 x 4.6 mm, 5 µm)Provided the best initial selectivity in screening.
Mobile Phase n-Hexane / Isopropanol (97 / 3, v/v)Fine-tuned alcohol content for optimal resolution and retention time.
Flow Rate 0.8 mL/minReduced flow rate to improve peak efficiency and resolution.
Temperature 20 °CLowered temperature to enhance chiral recognition interactions.
Detection UV at 210 nmStandard detection for compounds with low chromophores.
Injection Volume 5 µL-
Expected Outcome Baseline resolution (Rs > 1.5) of the two enantiomers.-

Trustworthiness and Self-Validation

A robust chromatographic method must be reproducible and reliable.

  • System Suitability: Before running samples, perform at least five replicate injections of the racemic standard. The retention times should have a relative standard deviation (RSD) of < 2%, and the resolution factor should be consistently ≥ 1.5.

  • Solvent Quality: Always use high-purity, HPLC-grade solvents to ensure a stable baseline and prevent column contamination.

  • Column Care: Dedicate the chiral column to either normal or reversed-phase use. Frequent switching can damage the stationary phase.[15] Always store the column in the recommended storage solvent (typically the shipping solvent).

Conclusion

The enantioselective separation of this compound is readily achievable through a systematic screening approach centered on polysaccharide-based chiral stationary phases. By beginning with a normal phase screen using both amylose and cellulose-derived columns and a set of standard hexane/alcohol mobile phases, researchers can efficiently identify promising conditions. Subsequent optimization of the alcohol modifier concentration, flow rate, and temperature allows for the fine-tuning of the method to achieve baseline resolution. This structured methodology provides a reliable and scientifically grounded pathway for the development of a robust chiral HPLC separation for this and other simple chiral ethers.

References

  • YMC America.
  • ResearchGate.
  • Regis Technologies, Inc.
  • Daicel Chiral Technologies.
  • MDPI. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans.
  • PMC - NIH. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • ResearchGate.
  • SpringerLink.
  • PubMed.
  • MDPI. Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)
  • YMC. CHIRAL ART Amylose-SE/Cellulose-SC Column Instructions.
  • Phenomenex.
  • LCGC International.
  • MDPI.
  • International Journal of Pharmaceutical and Phytopharmacological Research.
  • Taylor & Francis Online.
  • LCGC Magazine.
  • Wikipedia.
  • Asian Journal of Chemistry.
  • Phenomenex. A Comparison of Coated vs.
  • MDPI.
  • Česká a slovenská farmacie.

Sources

Application Note: 1-Methoxy-2-methylbutane as a Robust Internal Standard for the Quantification of Volatile Organic Compounds by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to the utilization of 1-Methoxy-2-methylbutane, also known as tert-Amyl Methyl Ether (TAME), as an internal standard (IS) for the quantitative analysis of volatile organic compounds (VOCs) by gas chromatography (GC). We will delve into the rationale for its selection, its physicochemical properties, and provide a detailed, field-proven protocol for its application in a typical analytical workflow. This guide is intended to provide Senior Application Scientists and researchers with the technical insights and practical steps necessary to implement this compound as a reliable internal standard in their chromatographic methods.

Introduction: The Critical Role of an Internal Standard

In quantitative chromatography, the precision and accuracy of the results are paramount. An internal standard is a compound of known concentration that is added to a sample before analysis. By comparing the detector response of the analyte to that of the internal standard, variations in injection volume, detector response, and sample preparation can be effectively compensated for, leading to more robust and reliable quantitative data.[1][2][3]

The selection of an appropriate internal standard is a critical step in method development.[4] An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during sample preparation and analysis.[5][6]

  • Chromatographic Resolution: It must be well-resolved from the analytes and any matrix components in the chromatogram.

  • Non-Interference: It should not be naturally present in the sample matrix and should not react with the analytes or the sample matrix.[1]

  • Purity and Stability: The internal standard must be of high purity and stable in the solvent used for its preparation.

Rationale for Selecting this compound as an Internal Standard

This compound (TAME) emerges as an excellent candidate for an internal standard in the analysis of various volatile organic compounds, particularly for applications involving environmental monitoring and the analysis of fuel components.[7][8] Its utility stems from a favorable combination of physical and chemical properties.

Key Advantages:

  • Appropriate Volatility: With a boiling point of approximately 86°C, this compound is suitable for GC analysis of a wide range of volatile and semi-volatile compounds.

  • Chemical Inertness: As an ether, it is relatively non-reactive, minimizing the risk of unwanted chemical reactions with analytes or the sample matrix.

  • Distinct Mass Spectrum: Its mass spectrum exhibits characteristic fragments that allow for easy identification and quantification, especially when using a mass spectrometer (MS) detector.

  • Commercial Availability: It is readily available in high purity from various chemical suppliers.

  • Elution Profile: In typical non-polar or mid-polar capillary columns used for VOC analysis, it tends to elute in a region that is often free from common analytes, ensuring good chromatographic resolution.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is essential for its effective implementation.

PropertyValueSource
Molecular Formula C₆H₁₄O
Molecular Weight 102.17 g/mol
CAS Number 994-05-8
Boiling Point ~86 °C
Density ~0.77 g/cm³
Solubility Sparingly soluble in water; soluble in organic solvents.

Experimental Protocol: Quantification of VOCs in Water by GC-MS

This section provides a step-by-step protocol for the use of this compound as an internal standard for the quantification of a representative mix of VOCs (Benzene, Toluene, Ethylbenzene, and Xylenes - BTEX) in a water matrix.

Materials and Reagents
  • Analytes: Benzene, Toluene, Ethylbenzene, m-Xylene, o-Xylene, p-Xylene (analytical standard grade)

  • Internal Standard: this compound (≥99.5% purity)

  • Solvent: Purge-and-trap grade Methanol

  • Water: Deionized, organic-free water

  • Sample Vials: 40 mL screw-cap vials with PTFE-lined septa

Preparation of Standard Solutions

Internal Standard Stock Solution (IS Stock):

  • Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol. This results in a concentration of approximately 10,000 µg/mL.

Analyte Stock Solution (Analyte Stock):

  • Prepare a mixed stock solution of BTEX compounds by accurately weighing approximately 100 mg of each analyte into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with methanol.

Calibration Standards:

  • Prepare a series of calibration standards by spiking known volumes of the Analyte Stock into 40 mL of organic-free water in separate vials.

  • To each calibration standard and a blank, add a constant amount of the IS Stock to achieve a final concentration of 50 µg/L of this compound.

  • The concentration range for the BTEX analytes should bracket the expected sample concentrations (e.g., 1, 5, 10, 50, 100 µg/L).

Sample Preparation
  • Collect water samples in 40 mL vials, ensuring no headspace.

  • Prior to analysis, allow the samples to come to room temperature.

  • Spike each 40 mL sample with the same constant amount of IS Stock as used for the calibration standards to achieve a final concentration of 50 µg/L of this compound.

GC-MS Instrumentation and Conditions

The following conditions are a starting point and may require optimization for your specific instrumentation and application.

ParameterCondition
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Autosampler Purge and Trap Sampler
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program 40°C (hold 4 min), ramp to 180°C at 10°C/min, hold 2 min
Inlet Temperature 250°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions:

CompoundQuantitation Ion (m/z)Qualifier Ion(s) (m/z)
Benzene7877, 51
Toluene9192, 65
Ethylbenzene91106, 77
Xylenes91106, 77
This compound (IS) 73 45, 55
Data Analysis and Calibration
  • Peak Integration: Integrate the peak areas for each analyte and the internal standard in all chromatograms.

  • Response Factor (RF) Calculation: For each calibration standard, calculate the response factor for each analyte relative to the internal standard using the following equation: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (Areaanalyte / AreaIS) against the concentration of the analyte. Perform a linear regression to obtain the calibration curve and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.

  • Quantification of Unknowns: Calculate the concentration of each analyte in the unknown samples using the calculated response factors or the calibration curve.

Workflow and Logic Diagrams

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_is Prepare Internal Standard (this compound) Stock Solution prep_cal Prepare Calibration Standards (Spike Analytes + IS) prep_is->prep_cal prep_analyte Prepare Analyte (e.g., BTEX) Stock Solution prep_analyte->prep_cal gcms GC-MS Analysis (Purge and Trap) prep_cal->gcms prep_sample Prepare Samples (Spike with IS) prep_sample->gcms integrate Peak Integration gcms->integrate calc_rf Calculate Response Factors integrate->calc_rf calibrate Generate Calibration Curve calc_rf->calibrate quantify Quantify Analytes in Samples calibrate->quantify

Caption: Experimental workflow for VOC quantification using this compound as an internal standard.

Internal Standard Logic Diagram

G cluster_0 Calibration cluster_1 Sample Analysis Cal_Analyte Known Analyte Concentration Cal_Analyte_Area Measured Analyte Peak Area Cal_Analyte->Cal_Analyte_Area Cal_IS Known IS Concentration Cal_IS_Area Measured IS Peak Area Cal_IS->Cal_IS_Area RF RF Cal_Analyte_Area->RF Calculate Response Factor Cal_IS_Area->RF Calculate Response Factor Sample_Analyte Unknown Analyte Concentration (To be determined) RF->Sample_Analyte Calculate Concentration Sample_IS Known IS Concentration Sample_IS_Area Measured IS Peak Area Sample_IS->Sample_IS_Area Sample_Analyte_Area Measured Analyte Peak Area Sample_Analyte_Area->Sample_Analyte Calculate Concentration Sample_IS_Area->Sample_Analyte Calculate Concentration

Caption: Logic of internal standard calibration for analyte quantification.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The linearity of the calibration curve (r² > 0.995) provides the initial confirmation of the method's suitability. Furthermore, the consistent recovery of the internal standard across all samples and standards serves as a quality control check for each analytical run. Any significant deviation in the internal standard's peak area in a particular sample may indicate a problem with sample preparation or injection for that specific sample.

For full method validation according to regulatory guidelines (e.g., ICH, FDA), additional experiments to determine accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ) should be performed.

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of volatile organic compounds by gas chromatography. Its chemical and physical properties provide for robust and reliable performance. The detailed protocol herein offers a solid foundation for the development and validation of analytical methods requiring precise and accurate quantification of VOCs in various matrices. As with any analytical method, proper validation is essential to ensure the data generated is fit for its intended purpose.

References

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
  • Environics, Inc. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration.
  • Wikipedia. (n.d.). Internal standard.
  • Schneider, L. (2022, February 22). What is the procedure for internal standard Calibration? ResearchGate.
  • U.S. Environmental Protection Agency. (n.d.). Fuel Oxygenates and USTs.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522007, this compound.
  • AZoM. (2022, June 8). The Regulation of Gasoline Requires Thorough Analysis.
  • National Institute of Standards and Technology. (n.d.). Butane, 1-methoxy-2-methyl-. In NIST Chemistry WebBook.

Sources

Application Note & Protocol: Elucidating the Reaction Mechanism of Methanol Addition to Isoamylene for the Synthesis of tert-Amyl Methyl Ether (TAME)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the acid-catalyzed addition of methanol to isoamylene (2-methyl-2-butene), a cornerstone reaction for the synthesis of tert-amyl methyl ether (TAME). TAME is a significant fuel oxygenate that enhances octane ratings and reduces harmful emissions.[1] We delve into the underlying electrophilic addition mechanism, offer a detailed, field-proven laboratory protocol for its synthesis and characterization, and provide essential data for analysis and troubleshooting. This guide is designed to equip researchers with both the theoretical understanding and practical expertise required to successfully execute and analyze this important etherification reaction.

Part 1: Theoretical Framework - The Reaction Mechanism

The synthesis of TAME from isoamylene and methanol is a classic example of an acid-catalyzed electrophilic addition reaction across a double bond.[2] The reaction proceeds via a carbocation intermediate, and its regioselectivity is governed by Markovnikov's rule, which dictates that the proton will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms.[2][3] This ensures the formation of the more stable tertiary carbocation, leading to the desired tert-amyl ether product.

The mechanism can be dissected into three primary steps:

  • Protonation of the Alkene: The reaction is initiated by the protonation of the isoamylene double bond by a Brønsted acid catalyst (e.g., H₂SO₄ or the sulfonic acid groups on a solid resin like Amberlyst-15).[4] This step is typically the rate-determining step. The proton adds to the less substituted carbon of the C=C bond, leading to the formation of a stable tertiary carbocation.

  • Nucleophilic Attack by Methanol: The electron-rich oxygen atom of methanol acts as a nucleophile, attacking the electrophilic tertiary carbocation. This results in the formation of a protonated ether (an oxonium ion).

  • Deprotonation: A weak base (such as another molecule of methanol or the conjugate base of the acid catalyst) removes the proton from the oxonium ion, yielding the final product, TAME, and regenerating the acid catalyst.[3]

The overall reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol reactant is often used in industrial processes.[5]

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step acid-catalyzed addition of methanol to isoamylene.

G isoamylene Isoamylene (2-Methyl-2-butene) carbocation tert-Amyl Carbocation (Tertiary, stable) isoamylene->carbocation 1. Protonation (Rate-determining) methanol Methanol oxonium Protonated Ether (Oxonium Ion) methanol->oxonium catalyst_H H⁺ (Acid Catalyst) catalyst_H->carbocation carbocation->oxonium tame TAME (tert-Amyl Methyl Ether) oxonium->tame 3. Deprotonation catalyst_regen H⁺ (Catalyst Regenerated) oxonium->catalyst_regen

Caption: Acid-catalyzed mechanism for TAME synthesis.

Part 2: Experimental Protocol - Laboratory Synthesis of TAME

This protocol details the synthesis of TAME using Amberlyst-15, a macroporous sulfonic acid ion-exchange resin, as a recyclable heterogeneous catalyst.[6][7] This approach offers high selectivity and simplifies product purification compared to homogeneous catalysts like sulfuric acid.[7]

Objective: To synthesize and characterize tert-amyl methyl ether (TAME) from isoamylene and methanol in a laboratory setting.

Materials and Reagents
Reagent/MaterialFormulaCAS No.PuritySupplier
Isoamylene (2-Methyl-2-butene)C₅H₁₀513-35-9≥95%Standard Supplier
Methanol, AnhydrousCH₃OH67-56-1≥99.8%Standard Supplier
Amberlyst™ 15DRYN/A9037-24-5N/ADuPont™[8][9]
Sodium Bicarbonate (NaHCO₃)NaHCO₃144-55-8ACS GradeStandard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄7487-88-9ACS GradeStandard Supplier
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Distillation apparatus

  • Glassware for sample collection and analysis

Safety Precautions
  • Isoamylene: Highly flammable liquid and vapor. May be harmful if swallowed and enters airways.[10]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).[11][12][13]

  • General: Conduct the experiment in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-resistant lab coat.[14] Ensure all glassware is properly secured.

Step-by-Step Procedure
  • Catalyst Preparation:

    • Weigh 5.0 g of Amberlyst-15 resin into a beaker.

    • Wash the resin with 20 mL of anhydrous methanol to remove any impurities and to activate the acid sites.

    • Decant the methanol. The moist catalyst is now ready for use. Rationale: Pre-washing with the reactant alcohol ensures the catalyst is clean and fully protonated for optimal activity.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the pre-washed Amberlyst-15 catalyst.

    • Add 30 mL of anhydrous methanol.

    • Add 15 mL of isoamylene. Note: A molar excess of methanol is used to shift the reaction equilibrium towards product formation.[5]

    • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

  • Reaction Execution:

    • Begin stirring the mixture to ensure good contact between reactants and the heterogeneous catalyst.

    • Heat the mixture to a gentle reflux (approx. 60-70°C) using a heating mantle.

    • Allow the reaction to proceed for 90 minutes. Insight: The reaction progress can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC) if available.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully decant the liquid product mixture into a separatory funnel, leaving the Amberlyst-15 beads behind. The catalyst can be washed with fresh methanol, dried, and stored for reuse.[7]

    • Wash the organic layer with 20 mL of a 5% aqueous sodium bicarbonate solution to neutralize any leached acidic residues. Rationale: This step is crucial to prevent acid-catalyzed decomposition of the product during distillation.

    • Wash the organic layer with 20 mL of deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate. Swirl the flask until the liquid is clear.

    • Filter the dried liquid into a clean, dry round-bottom flask.

    • Purify the crude TAME by simple distillation. Collect the fraction boiling at approximately 85-87°C.[1][15]

Experimental Workflow Diagram

Caption: Laboratory workflow for the synthesis of TAME.

Part 3: Characterization and Data Analysis

Confirming the identity and purity of the synthesized TAME is critical. The following techniques and expected data provide a framework for a comprehensive analysis.

Expected Results Summary
ParameterExpected ValueSource
Boiling Point 86.3 °C[1]
Density (20°C) ~0.77 g/mL[15]
¹H NMR (CDCl₃) δ ~3.11 (s, 3H, -OCH₃), ~1.40 (q, 2H, -CH₂-), ~1.05 (s, 6H, 2x -CH₃), ~0.85 (t, 3H, -CH₂CH₃)Predicted
¹³C NMR (CDCl₃) δ ~73.0 (Cq, ether), ~49.0 (-OCH₃), ~34.0 (-CH₂-), ~26.0 (2x -CH₃), ~8.0 (-CH₂CH₃)Predicted
FTIR (neat) Strong C-O stretch ~1080-1150 cm⁻¹; Absence of broad O-H stretch (~3300 cm⁻¹) and C=C stretch (~1650 cm⁻¹)[16]
MS (EI) m/z = 73 (base peak, [M-C₂H₅]⁺), 55, 43[17]
Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming the molecular weight. The chromatogram should show a major peak corresponding to TAME. The mass spectrum should exhibit a molecular ion peak (m/z=102) and characteristic fragment ions, notably the base peak at m/z=73 resulting from the loss of an ethyl group.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation. The ¹H NMR spectrum will show distinct signals for the methoxy, ethyl, and gem-dimethyl groups, with integrations corresponding to the number of protons. The ¹³C NMR will confirm the number of unique carbon environments.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The successful formation of TAME will be indicated by the appearance of a strong, characteristic C-O ether stretching band and the disappearance of the C=C stretch from the isoamylene starting material.[16]

Part 4: Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction due to insufficient time or temperature.2. Catalyst deactivation.3. Reversible reaction equilibrium unfavorable.1. Increase reaction time or ensure consistent reflux temperature.2. Use fresh or properly regenerated catalyst.3. Increase the molar ratio of methanol to isoamylene.
Side Product Formation 1. Dimerization of isoamylene at higher temperatures.2. Formation of tert-amyl alcohol via hydration if water is present.1. Maintain a controlled reaction temperature; do not overheat.2. Use anhydrous reagents and ensure glassware is thoroughly dry.
Product Contamination Incomplete separation during work-up (residual methanol or starting material).1. Ensure efficient phase separation during aqueous washes.2. Carefully monitor temperature during distillation to separate fractions effectively.

Conclusion

The acid-catalyzed addition of methanol to isoamylene is a robust and efficient method for producing TAME. By understanding the electrophilic addition mechanism and employing a well-designed protocol with a heterogeneous catalyst like Amberlyst-15, researchers can achieve high yields and purity. The analytical techniques outlined provide a clear pathway for product validation, ensuring the integrity of the experimental results.

References

  • Intensification of Reactive Distillation for TAME Synthesis Based on the Analysis of Multiple Steady-State Conditions. (n.d.). MDPI.
  • Thermodynamic and kinetic study of tert-amyl methyl ether (TAME) synthesis. (n.d.). ResearchGate.
  • Comparative study of TAME synthesis on ion-exchange resin beads and a fibrous ion-exchange catalyst. (n.d.). ResearchGate.
  • tert-Amyl methyl ether. (n.d.). Wikipedia.
  • What is the major product of the reaction of 2-methyl-2-butene wi... (n.d.). Pearson+.
  • Kinetics of Heterogeneously Catalyzed tert-Amyl Methyl Ether Reactions in the Liquid Phase. (1995). ACS Publications.
  • What is the major product of the reaction of 2-methyl-2-butene wi... (n.d.). Pearson+.
  • Solved Alkene Hydration Synthesis of 2-methanol-2-butanol a. (2020). Chegg.com.
  • Methanol - Standard Operating Procedure. (2012). UCLA EH&S.
  • Tert-Amyl methyl ether. (n.d.). PubChem.
  • High purity isoamylene production from tertiary amyl methyl ether decomposition. (2022). Google Patents.
  • An Experimental and Kinetic Modeling Study of 2-Methyl-2-Butene: Allylic Hydrocarbon Kinetics. (2018). ResearchGate.
  • Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps.
  • Acid catalysis. (n.d.). Wikipedia.
  • 10.3: Reactions of Alkenes- Addition of Water (or Alcohol) to Alkenes. (2021). Chemistry LibreTexts.
  • SAFETY DATA SHEET - Methanol. (2014). State of Michigan.
  • Development of a Novel Mesoporous Catalyst UDCaT-6: Kinetics of Synthesis of tert-Amyl Methyl Ether (TAME) from tert-Amyl Alcohol and Methanol. (2011). ACS Publications.
  • TAEE synthesis from isoamylenes and ethanol by catalytic distillation: Pilot plant experiments and model validation. (n.d.). ResearchGate.
  • Process for the production of tertiary amyl methyl ether(tame). (1985). Google Patents.
  • 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0061749). (n.d.). Human Metabolome Database.
  • tert-Amyl methyl ether. (n.d.). CAS Common Chemistry.
  • (PDF) Amberlyst-15 in Organic Synthesis. (2012). ResearchGate.
  • Cationic ion exchange resin catalysts and process for their production and use. (1969). Google Patents.
  • Method for preparing isoamylene by taking tertiary amyl methyl ether as raw material. (2012). Google Patents.
  • Preparation method and application of catalyst for preparing isoamylene. (2015). Google Patents.
  • Biotransformation of [(12)C]- and [(13)C]-tert-amyl methyl ether and tert-amyl alcohol. (2001). PubMed.
  • 9.4: Hydration- Acid Catalyzed Addition of Water. (2020). Chemistry LibreTexts.
  • Methanol? (n.d.). Methanex.
  • Safety Data Sheet: tert-Amyl methyl ether. (n.d.). Carl ROTH.
  • METHANOL SAFE HANDLING MANUAL. (n.d.). Methanol Institute.

Sources

Application Note: High-Purity Isolation of 1-Methoxy-2-methylbutane via Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of synthetically prepared 1-Methoxy-2-methylbutane. The protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. We delve into the rationale behind selecting fractional distillation, pre-purification considerations, a detailed step-by-step protocol, and post-purification analysis. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction and Rationale

This compound is an aliphatic ether with potential applications as a solvent and as an intermediate in organic synthesis. A common route to its synthesis is the Williamson ether synthesis, which involves the SN2 reaction between an alkoxide and an alkyl halide.[1][2] For instance, sodium 2-methyl-1-butoxide can be reacted with a methylating agent like methyl iodide, or sodium methoxide can be reacted with 1-chloro-2-methylbutane.

Regardless of the specific reactants, the crude product from this synthesis is invariably a mixture containing the desired ether, unreacted starting materials, the solvent, and byproducts. A significant side reaction in the Williamson ether synthesis is the base-catalyzed elimination (E2) of the alkyl halide, which produces an alkene.[1][2] Therefore, a robust purification strategy is essential to isolate this compound in high purity.

Distillation is a powerful technique for purifying liquids based on differences in their boiling points. Given the volatile nature of the likely components in the crude reaction mixture, fractional distillation is the method of choice. This technique is particularly effective for separating compounds with boiling points that differ by less than 25-70 °C, a scenario commonly encountered in the purification of ethers synthesized via the Williamson method.[3]

Pre-Distillation: Characterization and Preparation

A successful purification begins with a thorough understanding of the crude mixture and appropriate preparatory steps.

Analysis of Crude Product

Before commencing distillation, it is crucial to analyze a small aliquot of the crude reaction mixture. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this purpose.[4][5] It provides information on the relative amounts of the desired product, unreacted starting materials, and any byproducts, confirming the success of the synthesis and informing the distillation strategy.

Aqueous Work-up

The crude product from a Williamson synthesis typically contains inorganic salts (e.g., sodium chloride, sodium iodide) and residual base. A standard aqueous work-up is necessary to remove these components. This involves:

  • Quenching the reaction mixture with water.

  • Separating the organic layer from the aqueous layer using a separatory funnel.

  • Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to neutralize any remaining base, followed by a saturated sodium bicarbonate solution, and finally with brine to reduce the amount of dissolved water.

  • Drying the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Peroxide Testing and Removal: A Critical Safety Step

Ethers are notorious for forming explosive peroxides upon exposure to air and light.[6][7] It is imperative to test for and eliminate peroxides before heating or distilling any ether. Distilling an ether that contains peroxides can lead to a violent explosion.

Protocol for Peroxide Detection (Potassium Iodide Test):

  • To 1 ml of the ether in a test tube, add 1 ml of glacial acetic acid.

  • Add approximately 0.1 g of sodium iodide or potassium iodide crystals.[7]

  • A yellow color indicates the presence of peroxides, while a brown color signifies a high concentration.[7]

Alternatively, commercially available peroxide test strips can be used for a semi-quantitative measurement.[8][9] If peroxides are detected, they must be removed. A common method is to shake the ether with a freshly prepared aqueous solution of 5% ferrous sulfate (FeSO₄).[8]

Principles of Fractional Distillation

The success of the purification hinges on the significant differences in the boiling points of the components in the crude mixture. Fractional distillation provides a large surface area (in the form of packing material or indentations in a Vigreux column) for repeated cycles of vaporization and condensation, effectively acting as a series of simple distillations. This allows for a much better separation of liquids with close boiling points than a simple distillation apparatus.

Table 1: Physical Properties of this compound and Potential Contaminants

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-Methyl-1-buteneC₅H₁₀70.1331[3][10][11][12][13]
Methyl IodideCH₃I141.9442.5[14][15][16][17][18]
This compound C₆H₁₄O 102.17 ~95-100 (estimated)
1-Chloro-2-methylbutaneC₅H₁₁Cl106.5996-100[19][20][21][22]
2-Methyl-1-butanolC₅H₁₂O88.15127.5-131[23][24][25][26][27]

As indicated in Table 1, the potential elimination byproduct (2-methyl-1-butene) and unreacted methyl iodide are significantly more volatile than the desired product. Unreacted 1-chloro-2-methylbutane has a boiling point very close to the estimated boiling point of the product, necessitating an efficient fractional distillation. The starting alcohol, 2-methyl-1-butanol, has a much higher boiling point and will remain in the distillation flask.

Experimental Protocol: Fractional Distillation

This protocol details the purification of crude this compound after an aqueous work-up and peroxide removal.

Apparatus
  • Round-bottom flask (sized so it is 1/2 to 2/3 full with the crude product)

  • Heating mantle and controller

  • Magnetic stir bar or boiling chips

  • Fractionating column (e.g., Vigreux or packed with Raschig rings/steel wool)

  • Distillation head with a thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flask(s)

  • Clamps and stands to secure the apparatus

  • Tubing for condenser water

Workflow Diagram

G cluster_prep Pre-Distillation cluster_dist Fractional Distillation cluster_post Post-Distillation crude Crude this compound (from Williamson Synthesis) workup Aqueous Work-up (Wash & Dry) crude->workup peroxide_test Peroxide Test workup->peroxide_test peroxide_removal Peroxide Removal (if needed) peroxide_test->peroxide_removal Positive ready_for_dist Crude, Dry, Peroxide-Free Ether peroxide_test->ready_for_dist Negative peroxide_removal->ready_for_dist distillation Fractional Distillation Apparatus ready_for_dist->distillation fraction1 Fraction 1: Low-boiling impurities (e.g., alkene, alkyl halide) distillation->fraction1 < ~95°C fraction2 Fraction 2: Pure this compound distillation->fraction2 ~95-100°C residue Residue: High-boiling impurities (e.g., alcohol) distillation->residue > 100°C analysis Purity Analysis (GC-MS, NMR) fraction2->analysis storage Store over Molecular Sieves (away from light/air) analysis->storage Purity Confirmed

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure
  • Assembly: Securely assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

  • Charging the Flask: Add the dry, peroxide-free crude this compound and a magnetic stir bar or boiling chips to the round-bottom flask.

  • Heating: Begin stirring and gently heat the flask using the heating mantle.

  • Collecting Fraction 1 (Forerun): As the liquid begins to boil, a ring of condensation will rise up the fractionating column. The temperature will initially plateau at the boiling point of the most volatile impurity. Collect this first fraction (forerun) in a receiving flask. This fraction will likely contain any 2-methyl-1-butene (BP: 31 °C) and unreacted methyl iodide (BP: 42.5 °C). The temperature will remain relatively constant until this component has been distilled.

  • Collecting Fraction 2 (Product): Once the low-boiling impurities have been removed, the temperature at the distillation head will rise again. When the temperature stabilizes at the expected boiling point of this compound (est. 95-100 °C), change the receiving flask to collect the product fraction. Collect the distillate while the temperature remains in a stable, narrow range (e.g., ± 2 °C).

  • Stopping the Distillation: If the temperature begins to drop or rise significantly after the main fraction has been collected, stop the distillation. A significant rise in temperature would indicate that a higher-boiling impurity (like the starting alcohol) is beginning to distill. Do not distill the flask to dryness.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

Post-Distillation Analysis and Storage

Purity Assessment

The purity of the collected product fraction should be verified using analytical methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method to determine the purity of the collected fraction. A pure sample should show a single major peak in the chromatogram.[31][32]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified ether and detect any remaining proton- or carbon-containing impurities.

  • Refractive Index: Measuring the refractive index of the purified liquid and comparing it to the literature value (if available) can serve as a quick check of purity.

Storage

Pure ethers are still susceptible to peroxide formation. For long-term storage, it is advisable to add a radical inhibitor like butylated hydroxytoluene (BHT). The purified this compound should be stored in a tightly sealed amber bottle under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat.

Conclusion

Fractional distillation is a highly effective and essential technique for the purification of this compound synthesized via the Williamson ether synthesis. Careful attention to pre-distillation work-up, particularly peroxide testing, and precise control during the distillation process are paramount for achieving high purity and ensuring laboratory safety. Post-purification analysis via GC-MS and NMR is necessary to confirm the identity and purity of the final product.

References

  • Methyl iodide. (n.d.). LookChem.
  • 2-Methyl-1-butanol. (n.d.). Wikipedia.
  • 1-chloro-2-methylbutane. (2025, August 27). Chemsrc.
  • Methyl iodide. (2025, August 28). Sciencemadness Wiki.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • METHYL IODIDE. (n.d.). Loba Chemie.
  • 1-chloro-2-methylbutane. (n.d.). Stenutz.
  • 2-methyl-1-butanol. (n.d.). Stenutz.
  • 2-methyl-1-butene. (n.d.). Stenutz.
  • Williamson Ether Synthesis. (n.d.). ChemTalk.
  • 2-Methyl-1-butene. (n.d.). NIST WebBook.
  • Ethers - storage and the detection and removal of peroxides. (n.d.). The University of Edinburgh.
  • 2-Methyl-1-butanol. (n.d.). PubChem.
  • Fractional distillation. (n.d.). Wikipedia.
  • Appendix A Peroxide Test Protocol. (n.d.). Missouri S&T Environmental Health and Safety.
  • 10.6: Williamson Ether Synthesis. (2019, December 30). Chemistry LibreTexts.
  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. (n.d.). Restek.
  • Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. (n.d.). Restek.
  • 1-Butanol, 2-methyl-. (n.d.). NIST WebBook.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • Standard Test Method for Trace Amounts of Peroxides In Organic Solvents. (2017, February 24). ASTM.
  • EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. (2022, August 11). University of Washington Environmental Health & Safety.
  • Peroxide-Forming Chemicals. (n.d.). Dartmouth Environmental Health and Safety.
  • 1-methoxybutane. (n.d.). Stenutz.
  • Butane, 1-methoxy-2-methyl-. (n.d.). NIST WebBook.
  • GC-MS analysis of petroleum ether extract of Alysicarpus monilifer- whole plant. (n.d.). Scholars Research Library.
  • GC/GCMS analysis of the petroleum ether and dichloromethane extracts of Moringa oleifera roots. (n.d.). National Center for Biotechnology Information.
  • 2-methyl-2-methoxybutane. (n.d.). Stenutz.
  • This compound. (n.d.). PubChem.
  • ICSC 1496 - 2-METHOXY-2-METHYLBUTANE. (n.d.). Inchem.org.

Sources

Application Notes and Protocols for the Large-Scale Production of 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-Methoxy-2-methylbutane, an aliphatic ether, is a compound of growing interest in the chemical and pharmaceutical industries. Its utility as a solvent, a potential fuel additive, and an intermediate in the synthesis of more complex molecules necessitates the development of robust and scalable production methods.[1] This document provides a comprehensive guide to the large-scale synthesis of this compound, with a focus on the well-established Williamson ether synthesis. Furthermore, this guide will explore modern advancements in chemical manufacturing, such as the implementation of continuous flow technologies, to address the demands of efficiency, safety, and sustainability in an industrial setting.

The physicochemical properties of this compound are summarized in the table below:

PropertyValue
CAS Number 62016-48-2
Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
IUPAC Name This compound

Source: PubChem CID 522007, NIST Chemistry WebBook[2][3]

Section 1: Synthesis Methodology: The Williamson Ether Synthesis at Industrial Scale

The Williamson ether synthesis, a stalwart of organic chemistry since its discovery by Alexander Williamson in 1850, remains a highly relevant and versatile method for the industrial production of ethers.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide nucleophile displaces a halide from an alkyl halide.[4] For the synthesis of this compound, the reaction involves the methoxide ion and a suitable 2-methylbutyl halide.

Reaction Principle and Stoichiometry

The overall reaction for the synthesis of this compound via the Williamson ether synthesis is as follows:

Where X represents a halogen, typically chlorine or bromine. The selection of the halide is a critical factor, influencing reaction rate and economics. While iodides are more reactive, chlorides and bromides are often preferred in industrial settings due to lower cost.

Key Process Parameters and Optimization for Large-Scale Production

Transitioning the Williamson ether synthesis from a laboratory curiosity to a robust industrial process requires careful optimization of several key parameters.[5] High yields, typically in the range of 50-95% in a laboratory setting, can be pushed towards near-quantitative conversion under optimized industrial conditions.[4]

ParameterIndustrial ConsiderationRationale
Reactants 2-methyl-1-butanol and a methylating agent (e.g., dimethyl sulfate or methyl chloride) are common starting materials. Sodium methoxide is generated in situ or used as a solution.Direct use of the alcohol and a methylating agent can be more cost-effective than pre-forming and isolating the alkoxide.
Base Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to deprotonate the alcohol in situ.These are cost-effective and readily available strong bases suitable for large-scale operations.
Catalyst Phase Transfer Catalysts (PTCs) such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) are often employed.PTCs facilitate the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the reaction occurs, significantly increasing the reaction rate.
Solvent A biphasic system (e.g., toluene and water) is often used with a PTC. Polar aprotic solvents like acetonitrile or DMF can also be used but may be more difficult to recover and recycle.[4]The choice of solvent is critical for reaction efficiency and ease of product separation and purification. Environmental impact and ease of recycling are major considerations in solvent selection.[6]
Temperature Typically in the range of 50-100 °C.Higher temperatures increase the reaction rate but can also lead to side reactions like elimination, especially with secondary halides.[4][5]
Pressure The reaction is typically carried out at atmospheric pressure. If low-boiling point reactants like methyl chloride are used, the reaction may be conducted under moderate pressure to maintain it in the liquid phase.Pressurized systems add to the capital and operational costs and are only used when necessary.
Reaction Time Varies from 1 to 8 hours depending on the specific conditions.[4]Optimized conditions with PTCs can significantly reduce reaction times.
Logical Flow of the Williamson Ether Synthesis

The following diagram illustrates the key stages in the large-scale production of this compound via the Williamson ether synthesis.

Williamson_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Stage cluster_separation Separation and Purification cluster_product Final Product Reactants 2-Methyl-1-butanol Methylating Agent Base (e.g., NaOH) Reactor Jacketed Reactor with Agitation (with PTC in a biphasic system) Reactants->Reactor Feed PhaseSeparation Phase Separation (Aqueous and Organic Layers) Reactor->PhaseSeparation Reaction Mixture Washing Washing of Organic Layer PhaseSeparation->Washing Distillation Fractional Distillation Washing->Distillation Product High-Purity This compound Distillation->Product

Caption: Workflow for the large-scale production of this compound.

Section 2: Detailed Experimental Protocols

The following protocols are designed to be illustrative of a large-scale batch production process. All operations should be conducted in a well-ventilated area, and all personnel must wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and flame-retardant clothing.

Protocol for Batch Synthesis of this compound

This protocol outlines the synthesis in a 1000 L jacketed glass-lined steel reactor.

Materials and Reagents:

  • 2-Methyl-1-butanol (e.g., 88.15 kg, 1000 mol)

  • Sodium hydroxide (pellets or 50% solution) (e.g., 44.0 kg, 1100 mol)

  • Methyl chloride (gas) or Dimethyl sulfate (liquid) (e.g., 55.5 kg, 1100 mol of methylating agent)

  • Tetrabutylammonium bromide (TBAB) (e.g., 3.22 kg, 10 mol)

  • Toluene (e.g., 400 L)

  • Water (e.g., 200 L)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Preparation: Ensure the 1000 L reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactants:

    • Charge the reactor with 2-Methyl-1-butanol (88.15 kg).

    • Add toluene (400 L) and tetrabutylammonium bromide (3.22 kg).

    • Begin agitation.

    • Slowly add the sodium hydroxide solution (e.g., 88 kg of 50% solution) while monitoring the temperature. The formation of the alkoxide is exothermic. Maintain the temperature below 40°C using the reactor cooling jacket.

  • Methylation:

    • Once the addition of the base is complete and the temperature is stable, begin the subsurface addition of methyl chloride gas at a controlled rate, or slowly add dimethyl sulfate. This step is highly exothermic.

    • Maintain the reaction temperature between 60-70°C. The progress of the reaction can be monitored by gas chromatography (GC) by analyzing aliquots of the organic phase.

  • Reaction Completion and Quenching:

    • After GC analysis indicates the consumption of the starting alcohol (typically 4-6 hours), cool the reactor to 25°C.

    • Slowly and carefully add 100 L of water to quench any unreacted base and dissolve the sodium chloride byproduct.

  • Work-up and Phase Separation:

    • Stop agitation and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with 100 L of water, followed by 100 L of brine.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a separate vessel containing anhydrous sodium sulfate and agitate to dry the solution.

    • Filter the dried solution to remove the drying agent.

    • Remove the toluene solvent by distillation.

  • Purification by Fractional Distillation:

    • The crude this compound is purified by fractional distillation under atmospheric pressure.

    • Collect the fraction boiling at approximately 103-105°C. The purity of the collected fractions should be monitored by GC.

Quality Control

The final product should be analyzed to ensure it meets the required specifications.

Analytical MethodSpecification
Gas Chromatography (GC) Purity ≥ 99.5%
¹H NMR and ¹³C NMR Spectra should be consistent with the structure of this compound.
Water Content (Karl Fischer) ≤ 0.1%

Section 3: Modern Production Methods: Continuous Flow Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing for the large-scale production of chemicals, including improved safety, better heat and mass transfer, and the potential for automation.[7][8][9]

Principles of Continuous Flow Williamson Ether Synthesis

In a continuous flow setup, reactants are continuously pumped through a heated reactor coil or a series of continuous stirred-tank reactors (CSTRs). The reaction occurs as the mixture flows through the reactor, and the product is collected continuously at the outlet.[8][10]

Continuous_Flow_Synthesis cluster_feeds Reactant Feeds cluster_reaction Flow Reactor cluster_downstream Downstream Processing cluster_product Final Product Feed1 2-Methyl-1-butanol + Base Solution MixingPoint Feed1->MixingPoint Feed2 Methylating Agent + Solvent Feed2->MixingPoint Reactor Heated Reactor Coil or CSTRs MixingPoint->Reactor Reaction Mixture Quench In-line Quenching Reactor->Quench Separator Liquid-Liquid Separator Quench->Separator Purification Continuous Distillation Separator->Purification Product High-Purity This compound Purification->Product

Caption: Conceptual diagram of a continuous flow process for this compound synthesis.

Advantages of Continuous Flow for Ether Synthesis
  • Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with handling hazardous materials and exothermic reactions.[7]

  • Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, reducing the formation of byproducts.[8]

  • Increased Efficiency: Continuous operation can lead to higher throughput and more consistent product quality compared to batch processes.

  • Scalability: Scaling up a continuous process often involves running the system for longer periods or adding more reactors in parallel, rather than redesigning a larger vessel.

Section 4: Safety, Environmental, and Economic Considerations

Safety Protocols

The large-scale production of ethers involves significant safety hazards that must be carefully managed.

  • Flammability: this compound, like most ethers, is a flammable liquid. All equipment must be properly grounded to prevent static discharge, and the production area should be equipped with explosion-proof electrical fittings.[5]

  • Toxicity: While specific toxicity data for this compound is limited, it is prudent to handle it with care. Avoid inhalation of vapors and skin contact. Adequate ventilation and the use of appropriate PPE are mandatory.

  • Reactivity: The use of strong bases and reactive methylating agents requires careful handling and control of reaction conditions to prevent runaway reactions. Emergency procedures, including access to safety showers and eyewash stations, must be in place.

Environmental Considerations

The environmental impact of the production process should be minimized.

  • Solvent Selection and Recycling: Prioritize the use of greener solvents with low environmental impact and high recyclability.[6][11]

  • Waste Management: The aqueous waste stream containing sodium halide and residual base should be neutralized and treated before disposal in accordance with local regulations. Efforts should be made to minimize waste generation through process optimization.[12]

  • Energy Efficiency: The use of energy-efficient equipment and process optimization can reduce the carbon footprint of the manufacturing process.[12]

Economic Analysis

A thorough economic analysis is crucial for the commercial viability of any large-scale production process.

  • Raw Material Costs: The cost of 2-methyl-1-butanol, the methylating agent, and the base are the primary drivers of the raw material cost.[13][14]

  • Capital Expenditure (CAPEX): This includes the cost of the reactor, distillation columns, and other process equipment. The choice between batch and continuous processing will significantly impact the CAPEX.[15]

  • Operational Expenditure (OPEX): This includes the cost of energy, labor, maintenance, and waste disposal.[14][15]

  • Process Intensification: Adopting technologies like continuous flow can lead to a reduction in both CAPEX and OPEX through smaller equipment footprints and increased efficiency.[16]

Conclusion

The large-scale production of this compound can be effectively achieved using the Williamson ether synthesis. Careful optimization of process parameters, including the use of phase transfer catalysts, is crucial for maximizing yield and efficiency in a traditional batch process. The adoption of modern manufacturing technologies, particularly continuous flow synthesis, offers significant advantages in terms of safety, control, and scalability. By integrating principles of green chemistry and conducting a thorough economic and safety analysis, the industrial production of this compound can be carried out in a responsible and profitable manner.

References

  • U.S. Patent Application Publication No.
  • Ether production Plant Report 2025: Setup and Cost. IMARC Group.
  • This compound. PubChem.
  • Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Vari
  • Techno-Economic Analysis of Dimethyl Ether Production from Different Biomass Resources and Off-Grid Renewable Electricity.
  • Design of Flow Reactors for Production of Dimethyl Ether. ajer.org.
  • Ether Production Setup Cost Report 2025: CapEx/OpEx Analysis. openPR.com.
  • Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercur
  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. CORE.
  • Alcohols To Ethers via Acid C
  • WO1999059947A1 - Process for preparing ethers and esters.
  • Techno-Economic Analysis of Dimethyl Ether Production from Different Biomass Resources and Off-Grid Renewable Electricity.
  • Techno-Economic Analysis of Large Scale Production of Poly(oxymethylene)
  • Continuous API manufacturing: flow chemistry and the pharmaceutical sector. Asynt.
  • Continuous Flow Reactor Systems: A Guide. AM Technology.
  • Continuous Flow Synthesis Technology. Chemdist Group.
  • CN108164486B - Environment-friendly efficient synthesis method of ether compound.
  • Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls.
  • Application of reactor engineering concepts in continuous flow chemistry: a review. Royal Society of Chemistry.
  • The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT.
  • Williamson ether synthesis. Wikipedia.
  • Experiment 06 Williamson Ether Synthesis. University of Wisconsin-River Falls.
  • Organic Chemistry Williamson Ether Synthesis. University of Richmond.
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • Solvents and sustainable chemistry. PMC - PubMed Central - NIH.
  • Advancing Sustainability in Chemical Manufacturing Process through Environmental Challenges and Technological Innov
  • Trends in lab sustainability: DCM’s days are numbered. R&D World.
  • Application Notes and Protocols for the Laboratory Synthesis of a Methoxy Group (-OCH3) via Williamson Ether Synthesis. Benchchem.
  • Application Notes and Protocols: Williamson Ether Synthesis with Iodoethane-13C2. Benchchem.
  • Driving Green: A Comprehensive Sustainability Analysis of Natural Gas-to-Methanol and Methanol-to-Gasoline Supply Chains. MDPI.
  • Butane, 1-methoxy-2-methyl-. NIST WebBook.
  • Feasibility Study of Reactive Distillation Configuration for 2- Methoxy-2-methylheptane. IIChE.
  • This compound. PubChem.
  • (S)-1-methoxy-2-methyl-butane. PubChem.
  • This compound CAS 62016-48-2. Benchchem.

Sources

Troubleshooting & Optimization

removing unreacted starting materials from 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-Methoxy-2-methylbutane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in removing unreacted starting materials from your product. My insights are drawn from extensive experience in synthetic organic chemistry and process optimization.

The synthesis of this compound, a valuable solvent and synthetic intermediate, is most commonly achieved via the Williamson ether synthesis. This classic and robust method involves the reaction of a deprotonated alcohol (alkoxide) with an alkylating agent. In this case, 2-methyl-1-butanol is treated with a strong base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a methylating agent, such as methyl iodide or dimethyl sulfate, to yield the desired ether product.

While the Williamson ether synthesis is reliable, a common challenge is the removal of unreacted 2-methyl-1-butanol and residual methylating agents from the final product. This guide provides detailed, field-proven protocols and the scientific rationale behind them to ensure you obtain this compound of high purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that arise during the purification of this compound.

Q1: My crude product is a mixture of this compound and unreacted 2-methyl-1-butanol. What is the most effective way to separate them?

A1: The most effective method for separating this compound from 2-methyl-1-butanol is fractional distillation . This technique is highly efficient due to the significant difference in the boiling points of the two compounds.

The hydroxyl group (-OH) in 2-methyl-1-butanol allows it to form strong intermolecular hydrogen bonds, which requires more energy to overcome, resulting in a significantly higher boiling point. In contrast, this compound, as an ether, lacks a hydroxyl group and cannot act as a hydrogen bond donor, leading to weaker intermolecular forces (dipole-dipole interactions and van der Waals forces) and a much lower boiling point.

Data Summary: Physical Properties for Separation

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Water Solubility
This compoundC₆H₁₄O102.17~90-100 (estimated)Low
2-Methyl-1-butanolC₅H₁₂O88.15128-131[1][2][3]31-36 g/L[1]
Q2: Can I use a simple aqueous wash (extraction) to remove the unreacted 2-methyl-1-butanol?

A2: While an aqueous wash is a crucial step in the workup, it is generally insufficient to completely remove large amounts of unreacted 2-methyl-1-butanol. However, it is very effective for removing water-soluble byproducts and quenching reagents.

2-Methyl-1-butanol has moderate solubility in water (approximately 3.1-3.6 g/100 mL)[1][4]. In contrast, this compound is expected to have very low water solubility, a characteristic feature of ethers. You can leverage this difference in polarity and solubility to remove a significant portion of the unreacted alcohol and other polar impurities. For a more thorough removal of the alcohol, a wash with a basic solution is recommended.

Q3: How do I safely and effectively quench unreacted methylating agents like methyl iodide or dimethyl sulfate?

A3: It is critically important to quench these toxic and reactive reagents before the final purification steps. The choice of quenching agent depends on the scale of your reaction and the stability of your product.

  • For Methyl Iodide (MeI): A common and effective method is to quench with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃)[5]. These will react with the excess methyl iodide. Alternatively, for small amounts, an aqueous solution of a base like sodium hydroxide (NaOH) can be used.

  • For Dimethyl Sulfate (DMS): DMS is highly toxic and must be handled with extreme care. It can be effectively quenched by reacting it with nucleophiles. Common choices include aqueous solutions of sodium hydroxide (1 M), sodium carbonate (1 M), or ammonium hydroxide (1.5 M). The reaction with NaOH or Na₂CO₃ produces methanol, while ammonium hydroxide yields a mixture of methylated amines and methanol. For rapid and thorough quenching, a 1 M sodium hydroxide solution is often the preferred choice.

Safety is paramount. Always perform these quenching procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Experimental Protocols

Here are detailed, step-by-step methodologies for the purification of this compound.

Protocol 1: Extractive Workup and Quenching

This protocol is designed to quench the reaction and remove the bulk of water-soluble impurities.

  • Cool the Reaction Mixture: After the reaction is complete, cool the reaction vessel to 0 °C using an ice bath.

  • Quench Excess Base and Methylating Agent:

    • Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted strong base (e.g., NaH).

    • If methyl iodide was used, add an aqueous solution of sodium thiosulfate (1 M) and stir vigorously for 15-20 minutes.

    • If dimethyl sulfate was used, add a 1 M aqueous solution of sodium hydroxide and stir vigorously for at least one hour to ensure complete hydrolysis.

  • Phase Separation: Transfer the mixture to a separatory funnel. Add diethyl ether or another suitable organic solvent to dissolve the product.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Deionized water (2 x volume of the organic layer).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts.

    • Brine (saturated aqueous NaCl solution) to break up any emulsions and remove excess water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

Diagram of the Extractive Workup Workflow

G A 1. Cool Reaction Mixture (0 °C) B 2. Quench Unreacted Reagents A->B C 3. Transfer to Separatory Funnel B->C D 4. Add Organic Solvent (e.g., Diethyl Ether) C->D E 5. Wash with Water D->E F 6. Wash with NaHCO₃ (aq) E->F G 7. Wash with Brine F->G H 8. Dry Organic Layer (e.g., MgSO₄) G->H I 9. Filter and Concentrate H->I J Crude this compound I->J

Caption: Extractive workup for this compound.

Protocol 2: Purification by Fractional Distillation

This protocol is for the final purification of the crude product obtained from the extractive workup.

  • Assemble the Apparatus: Set up a fractional distillation apparatus. A Vigreux column is suitable for this separation. Ensure all glassware is dry.

  • Charge the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • The temperature at the still head will initially rise and then stabilize at the boiling point of the lowest boiling component, which is the product, this compound. Collect this fraction in a pre-weighed receiving flask.

    • Once all the product has distilled over, the temperature at the still head will rise sharply towards the boiling point of 2-methyl-1-butanol (128-131 °C)[1][2][3]. At this point, stop the distillation.

  • Characterization: Characterize the purified product by analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm its purity.

Logical Diagram for Purification Method Selection

G Start Crude Product Q1 Significant amount of unreacted alcohol present? Start->Q1 Distill Fractional Distillation Q1->Distill Yes Wash Aqueous Wash (Water/Brine) Q1->Wash No (Trace amounts) End Pure Product Distill->End Wash->End

Sources

Technical Support Center: Synthesis of 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of 1-Methoxy-2-methylbutane

The synthesis of asymmetrical ethers such as this compound is a cornerstone reaction in organic chemistry, frequently accomplished via the Williamson ether synthesis.[1][2] This S_N_2 reaction, involving an alkoxide nucleophile and an alkyl halide, is valued for its versatility.[3] However, its success is highly dependent on carefully controlled conditions to favor the desired substitution pathway over competing side reactions.[4]

This guide is designed to serve as a dedicated technical resource for researchers encountering challenges, specifically low yields, in the synthesis of this compound. We will dissect the common pitfalls, from suboptimal reagent preparation to competing reaction mechanisms and product loss during purification. Our approach is rooted in first principles, providing not just solutions but the causal chemical logic behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for this compound is significantly lower than the literature values. What are the most probable causes?

A low yield is a systemic issue that can originate from several stages of the experimental process. The most common culprits in a Williamson ether synthesis are:

  • Incomplete Alkoxide Formation: The initial deprotonation of 2-methyl-1-butanol may be inefficient, leaving unreacted starting material. This is often due to reagent quality, such as using wet alcohol or partially deactivated sodium hydride (NaH).[5]

  • Competing Elimination Reaction (E2): The generated sodium 2-methylbutan-1-oxide is not only a potent nucleophile but also a strong base.[6] It can abstract a proton from the methylating agent, leading to an E2 elimination side reaction. While less likely with a methyl halide, it becomes a major issue if the incorrect synthetic route (using a more sterically hindered halide) is chosen.[3][4]

  • Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and reaction time are critical. S_N_2 reactions are highly sensitive to these parameters, and incorrect conditions can drastically reduce the reaction rate or favor side reactions.

  • Product Loss During Workup and Purification: this compound is a relatively volatile organic compound.[7] Significant amounts of product can be lost during aqueous workup, extraction, and particularly during solvent removal by rotary evaporation if not performed carefully.[8]

Q2: How can I ensure the complete formation of the sodium 2-methylbutan-1-oxide nucleophile?

The quantitative conversion of 2-methyl-1-butanol to its corresponding alkoxide is the foundation of a high-yielding synthesis.

  • Causality: The reaction between an alcohol and a strong base like sodium hydride (NaH) produces the alkoxide and hydrogen gas (H₂). The reaction is driven to completion by the irreversible loss of H₂ gas.[1] Water contamination will quench the NaH, forming NaOH and H₂, reducing the amount of base available to deprotonate the alcohol.

  • Troubleshooting & Validation:

    • Anhydrous Conditions: Ensure your starting alcohol (2-methyl-1-butanol) and solvent (e.g., THF) are rigorously dried. Using freshly opened anhydrous solvents and distilled starting materials is recommended.

    • Reagent Quality: Use a fresh, high-quality source of sodium hydride. NaH that is greyish in appearance may have been partially oxidized and will have reduced activity.

    • Visual Confirmation: The reaction's progress can be monitored by observing the evolution of hydrogen gas. The reaction is complete when bubbling ceases. This provides a direct, albeit qualitative, indicator of alkoxide formation.[9]

    • Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of sodium hydride to ensure all the alcohol is converted, accounting for any minor impurities or slight deactivation of the NaH.

Q3: I've identified an alkene impurity in my final product. What is it, and how can I prevent its formation?

The most likely alkene impurity is 2-methyl-1-butene , the product of an E2 elimination reaction.

  • Mechanistic Competition: The Williamson ether synthesis is a classic battle between S_N_2 (substitution, desired) and E2 (elimination, undesired) pathways.[1][4] The alkoxide can either attack the electrophilic carbon of the alkyl halide (S_N_2) or act as a base and abstract a beta-hydrogen, leading to a double bond (E2).

  • Prevention Strategy:

    • Choose the Right Disconnection: For this compound, there are two theoretical routes:

      • Route A (Preferred): Sodium 2-methylbutan-1-oxide + Methyl Iodide.

      • Route B (Not Recommended): Sodium Methoxide + 1-Chloro-2-methylbutane. Route A is vastly superior because the S_N_2 reaction occurs on a methyl halide, which is unhindered and cannot undergo elimination.[1] Route B involves an attack on a primary halide with beta-branching, which is more sterically hindered and more susceptible to elimination.

    • Temperature Control: E2 reactions typically have a higher activation energy than S_N_2 reactions. Running the reaction at a lower temperature (e.g., adding the methyl iodide at 0 °C and allowing the reaction to slowly warm to room temperature) will strongly favor the S_N_2 pathway.[4]

    • Use a Good Leaving Group: Methyl iodide is an excellent substrate because iodide is a superb leaving group, which facilitates a rapid S_N_2 reaction.[10]

Q4: How can I minimize product loss during the workup and purification stages?

Given the volatility of this compound, a meticulous workup and purification protocol is essential.

  • Aqueous Workup:

    • Perform extractions in a separatory funnel. After quenching the reaction, extract the aqueous layer multiple times (e.g., 3x) with a low-boiling-point organic solvent like diethyl ether to ensure complete recovery of the product.[8]

    • Minimize the volume and number of washes (e.g., with brine) to reduce loss from dissolution in the aqueous phase.[8]

  • Drying and Solvent Removal:

    • Thoroughly dry the combined organic extracts with a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Water can form azeotropes and complicate purification.

    • When removing the solvent via rotary evaporation, use a chilled water bath for the condenser and apply vacuum gradually. Do not heat the water bath excessively (room temperature is often sufficient) to avoid co-evaporation of your product with the solvent.

  • Final Purification:

    • If necessary, purify the crude product by fractional distillation.[11] Carefully monitor the distillation temperature to collect the correct fraction corresponding to the boiling point of this compound.

Data Summary: Troubleshooting Guide

Observed Issue Potential Cause Recommended Action Scientific Rationale
Low Yield, Unreacted 2-methyl-1-butanol Incomplete alkoxide formation.Use anhydrous reagents and solvent; use a slight excess (1.1 eq) of fresh NaH.Water quenches the base (NaH), preventing deprotonation of the alcohol.[5]
Low Yield, Presence of Alkene Impurity Competing E2 elimination reaction.Use the correct synthons (alkoxide from 2-methyl-1-butanol + methyl iodide); maintain low reaction temperature.The S_N_2 reaction on a methyl halide is highly favored and cannot undergo elimination. Lower temperatures favor substitution over elimination.[1][4]
Low Yield, Clean NMR/GC-MS Product loss during workup.Use chilled solutions for workup; perform multiple extractions; use minimal heat during rotary evaporation.The product is volatile and can be lost through excessive washing or co-evaporation with the solvent.[8]
Reaction Stalls / Fails to Proceed Poor leaving group or inactive halide.Use methyl iodide as the methylating agent.Iodide is an excellent leaving group, promoting a fast S_N_2 reaction rate compared to bromide or chloride.[1]

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired S_N_2 pathway and the competing E2 side reaction.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Alkoxide CH₃CH₂CH(CH₃)CH₂O⁻ Na⁺ TS [HO⁻---CH₃---I]‡ Alkoxide->TS S_N_2 Attack MeI CH₃-I MeI->TS Ether CH₃CH₂CH(CH₃)CH₂OCH₃ TS->Ether Bond Formation Iodide I⁻ TS->Iodide Leaving Group Departs

Caption: Desired S_N_2 pathway for this compound synthesis.

E2_Mechanism cluster_reactants Reactants (Incorrect Route) cluster_products Elimination Products Methoxide CH₃O⁻ Na⁺ AlkylHalide H-CH₂-CH(CH₃)CH₂CH₂-Cl Methoxide->AlkylHalide Proton Abstraction (E2) Methanol CH₃OH Methoxide->Methanol Alkene CH₂=C(CH₃)CH₂CH₃ AlkylHalide->Alkene Double bond forms, Cl⁻ departs Chloride Cl⁻

Caption: Competing E2 elimination pathway leading to an alkene byproduct.

Validated Experimental Protocols

Protocol 1: Preparation of Sodium 2-methylbutan-1-oxide Solution

Objective: To prepare the alkoxide nucleophile required for the synthesis.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-methyl-1-butanol (distilled)

  • Three-neck round-bottom flask, magnetic stirrer, argon/nitrogen inlet, dropping funnel

Procedure:

  • Set up a flame-dried three-neck flask equipped with a magnetic stir bar, reflux condenser with an argon/nitrogen inlet, and a rubber septum.

  • Under a positive pressure of inert gas, add sodium hydride (1.1 equivalents) to the flask.

  • Wash the NaH dispersion with anhydrous hexane (2x) to remove the mineral oil, carefully decanting the hexane wash each time via cannula.

  • Add anhydrous THF to the flask to create a stirrable suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 2-methyl-1-butanol (1.0 equivalent) dissolved in anhydrous THF dropwise via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas has ceased. The resulting clear or slightly hazy solution is the sodium 2-methylbutan-1-oxide, ready for the next step.

Protocol 2: Synthesis and Purification of this compound

Objective: To synthesize the target ether and purify it.

Materials:

  • Sodium 2-methylbutan-1-oxide solution in THF (from Protocol 1)

  • Methyl iodide (1.1 equivalents)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Cool the freshly prepared alkoxide solution from Protocol 1 back down to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.1 equivalents) dropwise via syringe. A white precipitate (sodium iodide) may form.

  • After addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting alcohol.

  • Once complete, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer with water (1x) and then with brine (1x).

  • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator with a chilled water bath (not exceeding 25 °C).

  • If further purification is needed, perform fractional distillation of the resulting crude oil to yield pure this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of This compound Analyze Analyze Crude Product by GC-MS / NMR Start->Analyze CheckSM Is unreacted 2-methyl-1-butanol present? Analyze->CheckSM Yes CheckAlkene Is an alkene byproduct present? Analyze->CheckAlkene Yes CleanProduct Product appears clean, but mass is low Analyze->CleanProduct No impurities detected Sol_Alkoxide Problem: Incomplete Alkoxide Formation Solution: - Use anhydrous reagents - Use fresh NaH - Ensure H₂ evolution ceases CheckSM->Sol_Alkoxide Sol_E2 Problem: E2 Elimination Solution: - Confirm use of methyl iodide - Lower reaction temperature - Ensure correct synthons CheckAlkene->Sol_E2 Sol_Workup Problem: Product Loss During Workup Solution: - Perform multiple extractions - Minimize washes - Use minimal heat in rotary evaporation CleanProduct->Sol_Workup

Caption: A logical workflow for diagnosing the cause of low reaction yield.

References

  • Sciforum. (n.d.). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol.
  • Cann, C. I., & Liao, J. C. (2009). Production of 2-methyl-1-butanol in engineered Escherichia coli. Applied Microbiology and Biotechnology, 85(4), 889–897.
  • Wikipedia. (2023). 2-Methyl-1-butanol.
  • Wikipedia. (2023). Williamson ether synthesis.
  • ResearchGate. (n.d.). Production of 2-methyl-1-butanol and 3-methyl-1-butanol from the amino acid biosynthetic pathways of isoleucine and leucine, respectively.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Pearson. (n.d.). Show how the following ethers might be synthesized using (1) alkoxymercuration.
  • Chemistry Stack Exchange. (2015). Synthesizing 2-methyl-2-butanol.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Organic Syntheses. (n.d.). Sodium Methoxide.
  • NIST. (n.d.). Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
  • Filo. (2025). Write Williamson syntheses for the following ethers.
  • Chemical Engineering Transactions. (2022). Determining the Optimum Reaction Pathway from a Reaction Pathway Search Space: a Review.
  • PubMed Central. (2020). A Brief Introduction to Chemical Reaction Optimization.
  • JETIR. (n.d.). synthesis and characterization of sodium alkoxide as organic reagent.
  • NIST. (n.d.). Butane, 2-methoxy-2-methyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). This compound.
  • Indian Academy of Sciences. (n.d.). Synthesis and characterization of sodium alkoxides.
  • Wikipedia. (2023). Sodium methoxide.
  • Allen. (n.d.). When methyl iodide is heated with sodium ethoxide, it forms?.
  • Filo. (2025). Write the reaction 2 iodo 2 methyl butane with sodium hydroxide water solution.
  • Allen. (n.d.). What happens when methyl iodide is treated with sodium methoxide ?.
  • Pearson+. (2023). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho....
  • YouTube. (2021). Experiment XII: Synthesis of 2-Chloro-2-methylbutane.
  • YouTube. (2021). 2-chloro-2-methylbutane Laboratory.

Sources

Technical Support Center: Optimizing Etherification of 2-Methyl-1-Butene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the etherification of 2-methyl-1-butene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial reaction. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and achieve optimal results in synthesizing tertiary ethers like tert-Amyl Methyl Ether (TAME) and tert-Amyl Ethyl Ether (TAEE).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the acid-catalyzed etherification of 2-methyl-1-butene?

The reaction is an acid-catalyzed electrophilic addition of an alcohol (like methanol or ethanol) across the double bond of 2-methyl-1-butene.[1][2] The process follows Markovnikov's rule, where the proton (from the acid catalyst) adds to the less substituted carbon of the double bond, and the alcohol's oxygen atom attacks the more substituted carbon.[3][4]

The mechanism proceeds in three key steps:

  • Protonation of the Alkene: The double bond acts as a nucleophile, attacking a proton (H+) from the acid catalyst. This forms a stable tertiary carbocation intermediate at the C2 position.[1][2]

  • Nucleophilic Attack by Alcohol: A molecule of the alcohol solvent acts as a nucleophile, attacking the electron-deficient carbocation. This results in a protonated ether (an oxonium ion).[1]

  • Deprotonation: A weak base (another alcohol molecule or the conjugate base of the acid) removes the proton from the oxonium ion, regenerating the acid catalyst and yielding the final ether product.[1]

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation A 2-Methyl-1-butene + H+ B Tertiary Carbocation A->B Electrophilic Attack D Protonated Ether (Oxonium Ion) B->D C Alcohol (ROH) E Final Ether Product D->E -H+

Caption: Acid-catalyzed etherification mechanism.

Q2: What are the most effective catalysts for this reaction?

Strongly acidic macroreticular ion-exchange resins, such as Amberlyst-15, are the industry and laboratory standard.[5][6] These solid acid catalysts offer several advantages over liquid acids like sulfuric acid:

  • Ease of Separation: They can be easily filtered from the reaction mixture, simplifying the workup process.

  • Reduced Corrosion: They are less corrosive to equipment than mineral acids.

  • High Activity: They provide a high concentration of acidic sites, effectively catalyzing the reaction.

  • Reusability: The catalyst can often be regenerated and reused for multiple reaction cycles.

The reactivity of 2-methyl-1-butene with ethanol has been specifically investigated using such resin catalysts.

Q3: What are the optimal temperature and reactant molar ratios?

Temperature and reactant ratios are critical for maximizing yield and minimizing side reactions.

  • Temperature: The optimal temperature range is typically between 313 K and 360 K (40 °C to 87 °C).[6][7] While higher temperatures increase the initial reaction rate, they can also promote undesirable side reactions like alkene dimerization or alcohol dehydration.[8][9] Furthermore, since the etherification is an exothermic equilibrium reaction, excessively high temperatures can shift the equilibrium back towards the reactants, lowering the maximum achievable conversion.[5]

  • Molar Ratio: Using an excess of the alcohol (e.g., an alcohol to alkene molar ratio of 2:1 or higher) is common practice.[7] According to Le Chatelier's principle, this shifts the reaction equilibrium towards the product side, increasing the conversion of the limiting reactant (2-methyl-1-butene).

Q4: Can I use 2-methyl-2-butene as a starting material?

Yes, 2-methyl-2-butene can also be used and is often present in industrial C5 feeds.[10] It participates in the same type of acid-catalyzed etherification to produce the identical ether product. However, kinetic studies have shown that the terminal alkene, 2-methyl-1-butene, is generally more reactive than the internal alkene, 2-methyl-2-butene, in this etherification reaction.[5][6]

Troubleshooting Guide

This section addresses common problems encountered during the etherification of 2-methyl-1-butene.

G cluster_causes_no_conversion Potential Causes for No Conversion cluster_solutions_no_conversion Solutions cluster_causes_low_yield Potential Causes for Low Yield cluster_solutions_low_yield Solutions start Reaction Start check_conversion Low or No Conversion? start->check_conversion catalyst Inactive Catalyst check_conversion->catalyst Yes temp_low Temperature Too Low impurities Reactant Impurities (e.g., water, bases) check_yield Conversion OK, but Low Yield? check_conversion->check_yield No sol_catalyst Activate/Replace Catalyst (Dry resin, use fresh acid) catalyst->sol_catalyst sol_temp Increase Temperature (within 40-85°C range) temp_low->sol_temp sol_impurities Purify Reactants (Distill alkene, use anhydrous alcohol) impurities->sol_impurities end_ok Successful Reaction sol_catalyst->end_ok sol_temp->end_ok sol_impurities->end_ok equilibrium Equilibrium Limitation check_yield->equilibrium Yes side_reactions Side Reactions Prevalent (Dimerization, Isomerization) workup_loss Product Loss During Workup check_yield->end_ok No sol_equilibrium Increase Alcohol Ratio (e.g., from 1:1 to 2:1 or higher) equilibrium->sol_equilibrium sol_side_reactions Lower Reaction Temperature (Find optimal balance) side_reactions->sol_side_reactions sol_workup Optimize Purification (Check extraction pH, distillation care) workup_loss->sol_workup sol_equilibrium->end_ok sol_side_reactions->end_ok sol_workup->end_ok end_fail Further Analysis Needed

Caption: Troubleshooting workflow for the etherification reaction.

Problem 1: Low or no conversion of 2-methyl-1-butene.

  • Possible Cause 1: Inactive Catalyst. If using an ion-exchange resin, it may be hydrated. Water will compete for active sites and inhibit the reaction. If using a liquid acid, it may be of insufficient concentration or purity.

    • Troubleshooting Suggestion: Ensure your ion-exchange resin is properly dried/activated according to the manufacturer's protocol before use. If using a liquid acid, verify its concentration.

  • Possible Cause 2: Insufficient Temperature. The reaction may have a significant activation energy that is not being overcome at room temperature.

    • Troubleshooting Suggestion: Gradually increase the reaction temperature, monitoring the progress by TLC or GC. A temperature range of 40-70 °C is a good starting point.[6][7][11]

  • Possible Cause 3: Presence of Inhibitors. Basic impurities in your starting materials (e.g., amines) can neutralize the acid catalyst.

    • Troubleshooting Suggestion: Purify your starting materials. 2-methyl-1-butene can be distilled, and anhydrous grades of alcohols should be used.

Problem 2: Significant formation of byproducts.

  • Possible Cause 1: Alkene Dimerization. The carbocation intermediate can be attacked by another molecule of the alkene instead of the alcohol, leading to C10 dimers or oligomers. This is a common side reaction in acid-catalyzed alkene chemistry.[12]

    • Troubleshooting Suggestion: Lower the reaction temperature. Dimerization often has a higher activation energy than etherification, so reducing the temperature can favor the desired product.[9] Using a higher excess of alcohol can also make the alcohol a more probable nucleophile through concentration effects.

  • Possible Cause 2: Alcohol Dehydration. At higher temperatures (typically >100-140 °C depending on the alcohol and catalyst), the acid catalyst can cause the alcohol to dehydrate, forming a symmetric ether (e.g., diethyl ether from ethanol) or an alkene (e.g., ethylene from ethanol).[8]

    • Troubleshooting Suggestion: Maintain the reaction temperature below the threshold for significant alcohol dehydration. For ethanol, this is typically below 100 °C in these systems.

Problem 3: Difficulty in purifying the final product.

  • Possible Cause: Azeotrope Formation. The product ether may form azeotropes with the excess alcohol or other components, making separation by simple distillation difficult.

    • Troubleshooting Suggestion: First, perform an aqueous workup. Wash the crude reaction mixture with water or a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst and excess alcohol.[13] The ether is typically much less soluble in water than methanol or ethanol. After extraction with a suitable organic solvent (e.g., diethyl ether) and drying, the final product can be purified by fractional distillation.[14][15]

Data Summary & Recommended Protocols

Table 1: Typical Optimized Reaction Conditions
ParameterRecommended ValueRationale & Citation
Catalyst Strong acidic ion-exchange resin (e.g., Amberlyst-15)High activity, ease of separation, and reusability.[5][6]
Catalyst Loading 5-15% by weight of reactantsProvides sufficient active sites without excessive cost or mass transfer limitations.
Temperature 313 K - 343 K (40 °C - 70 °C)Balances reaction rate against equilibrium limitations and side reactions.[7]
Reactant Ratio Alcohol : Alkene > 2:1 molar ratioShifts equilibrium to favor product formation.[7]
Pressure Sufficient to maintain liquid phasePrevents loss of volatile reactants like 2-methyl-1-butene (Boiling Point: 31 °C).
Experimental Protocol: Synthesis of tert-Amyl Ethyl Ether (TAEE)

This protocol is a general guideline and should be adapted based on available equipment and safety protocols.

  • Catalyst Preparation: Dry Amberlyst-15 resin (10 g) in a vacuum oven at 80 °C for 4-6 hours to remove adsorbed water.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dried Amberlyst-15 resin.

  • Reagent Addition: Add anhydrous ethanol (92 g, 2.0 mol). Begin stirring and gently heat the mixture to 55 °C using a temperature-controlled heating mantle.

  • Initiating the Reaction: Slowly add 2-methyl-1-butene (35 g, 0.5 mol) to the stirred mixture over 15 minutes.

  • Reaction Monitoring: Maintain the reaction temperature at 55-60 °C. Monitor the disappearance of the 2-methyl-1-butene by taking small aliquots periodically and analyzing them by Gas Chromatography (GC) or TLC (if a suitable staining method is available). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the catalyst by filtration, washing the resin with a small amount of diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash with 100 mL of a saturated sodium bicarbonate solution to neutralize any leached acidity.

    • Wash with 100 mL of water, followed by 100 mL of brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the bulk of the diethyl ether solvent using a rotary evaporator.

    • Purify the remaining crude product by fractional distillation to isolate the pure tert-Amyl Ethyl Ether (Boiling Point: ~102 °C).

References

  • Ethers From Alkenes and Alkyl Halides - Chemistry Steps. [Link]
  • Thermodynamic and kinetic study of tert-amyl methyl ether (TAME) synthesis | Request PDF.
  • Intensification of Reactive Distillation for TAME Synthesis Based on the Analysis of Multiple Steady-St
  • Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercur
  • 2-Methyl-1-butene - NIST WebBook. National Institute of Standards and Technology. [Link]
  • (PDF) Synthesis of tert-amyl Ethyl Ether for Gasoline Additive.
  • Addition of Alcohols to Alkenes - Chemistry Steps. [Link]
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols.
  • Catalytic Hydroetherification of Unactivated Alkenes Enabled by Proton-Coupled Electron Transfer. ChemRxiv. [Link]
  • Electrocatalytic Radical-Polar Crossover Hydroetherification of Alkenes with Phenols. ChemRxiv. [Link]
  • Ether synthesis by etherification (alkyl
  • Etherification rates of 2-methyl-2-butene and 2-methyl-1-butene with ethanol for enviromentally clean gasoline production.
  • Optimal Design and Effective Control of the tert-Amyl Methyl Ether Production Process Using an Integrated Reactive Dividing Wall and Pressure Swing Columns.
  • Etherification of some C8-alkenes to fuel ethers. Aaltodoc. [Link]
  • Quantifying the regime of thermodynamic control for solid-state reactions during ternary metal oxide synthesis. PMC - NIH. [Link]
  • 10.3: Reactions of Alkenes- Addition of Water (or Alcohol) to Alkenes. Chemistry LibreTexts. [Link]
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]
  • Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]
  • Catalytic Hydroetherification of Unactivated Alkenes Enabled by Proton-Coupled Electron Transfer. PMC - NIH. [Link]
  • Etherification rates of 2-methyl-2-butene and 2-methyl-1-butene with ethanol for environmentally clean gasoline production.
  • Solved Draw the mechanism for 2-methyl-1-butene with Et2O. Chegg.com. [Link]
  • Plantwide control for TAME production using reactive distillation.
  • Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya. [Link]
  • How did Markovnikov's rule apply to 2-methyl-1-butene?. Quora. [Link]
  • Side reaction - Wikipedia. [Link]
  • Optimal Design and Effective Control of the tert-Amyl Methyl Ether Production Process Using an Integrated Reactive Dividing Wall and Pressure Swing Columns. ACS Figshare. [Link]
  • Side reactions – Knowledge and References. Taylor & Francis. [Link]
  • 1 TAME synthesis problem Tert-Amyl Methyl Ether (TAME) is an oxygenated additive for green gasolines. Chemical Reaction Engineering. [Link]
  • Etherification rates of 2-methyl-2-butene and 2-methyl-1-butene with ethanol for environmentally clean gasoline production. Akademik Veri Yönetim Sistemi | AVESİS. [Link]
  • Ethanol to Butenes in a Single Step. PNNL. [Link]
  • Mechanistic insights into the formation of butene isomers from 1-butanol in H-ZSM-5: DFT based microkinetic modelling. RSC Publishing. [Link]
  • Side reactions: Significance and symbolism. Sci-Hub. [Link]
  • Synthesis of ethanol from aryl methyl ether/lignin, CO2 and H2. PMC - NIH. [Link]
  • Mechanistic Understanding of Catalytic Conversion of Ethanol to 1-Butene over 2D-Pillared MFI Zeolite... | ORNL. [Link]
  • Intensification of Reactive Distillation for TAME Synthesis Based on the Analysis of Multiple Steady-St
  • Critical Review of the Various Reaction Mechanisms for Glycerol Etherific
  • Separating Components of a Mixture by Extraction. YouTube. [Link]
  • 5 Ways To Teach Purification And Separ
  • 2.10: Separating Mixtures. Chemistry LibreTexts. [Link]
  • 1.4 Laboratory Techniques for Separation of Mixtures – CHEM 1114.
  • Separation and purification | Definition, Technology, Methods, & Facts. Britannica. [Link]

Sources

Technical Support Center: Synthesis of 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methoxy-2-methylbutane. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this etherification process. Below, you will find a series of frequently asked questions (FAQs) and in-depth guides that address common challenges, particularly the formation of unwanted side products.

Section 1: Understanding the Synthetic Pathways

The synthesis of this compound is typically achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. However, the choice of starting materials is critical to the success of the reaction and profoundly influences the product distribution.

There are two primary disconnection approaches for synthesizing this compound:

  • Route A: Reacting sodium methoxide (CH₃ONa) with a 2-methyl-1-halobutane (e.g., 1-bromo-2-methylbutane).

  • Route B: Reacting sodium 2-methyl-1-butoxide with a methyl halide (e.g., methyl iodide).

A critical analysis of these pathways reveals that Route B is vastly superior for minimizing side reactions.

Synthetic_Routes cluster_A Route A (Problematic) cluster_B Route B (Recommended) CH3ONa Sodium Methoxide Product_A This compound CH3ONa->Product_A SN2 (Desired) Side_Product 2-Methyl-1-butene (Elimination) CH3ONa->Side_Product E2 (Major Side Reaction) Halo_Bu 1-Bromo-2-methylbutane Halo_Bu->Product_A Halo_Bu->Side_Product BuONa Sodium 2-methyl-1-butoxide Product_B This compound BuONa->Product_B SN2 (Highly Favored) MeI Methyl Iodide MeI->Product_B SN2_vs_E2 cluster_SN2 SN2 Pathway (Substitution) cluster_E2 E2 Pathway (Elimination) Start 1-Bromo-2-methylbutane + CH3O- TS_SN2 SN2 Transition State Start->TS_SN2 Nucleophilic Attack TS_E2 E2 Transition State Start->TS_E2 Proton Abstraction Product_Ether This compound (Desired Product) TS_SN2->Product_Ether Product_Alkene 2-Methyl-1-butene (Side Product) TS_E2->Product_Alkene

Caption: Competing SN2 and E2 pathways in the synthesis.

FAQ 2: How can I minimize the formation of alkene byproducts?

While the optimal solution is to use the alternative synthetic route (Route B), if you must proceed with Route A, you can implement strategies to favor the Sₙ2 reaction over E2.

Key Mitigation Strategies:

  • Temperature Control: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. [2]Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will significantly favor the Sₙ2 product. [3]* Choice of Solvent: Polar aprotic solvents like DMSO or DMF are generally preferred for Sₙ2 reactions as they solvate the cation but leave the nucleophile relatively free and reactive. [1][4]* Slow Addition: Adding the alkyl halide slowly to the solution of the alkoxide can help maintain a low concentration of the alkyl halide, which can sometimes favor the bimolecular substitution reaction.

ParameterCondition Favoring Sₙ2 (Ether)Condition Favoring E2 (Alkene)Rationale
Temperature Low (e.g., 0-25 °C)High (e.g., 50-100 °C) [1]Higher temperatures provide the extra energy needed to overcome the higher activation barrier of elimination. [2]
Substrate Methyl or Primary HalideTertiary > Secondary HalideSteric hindrance prevents the backside attack required for Sₙ2, making elimination the only viable pathway for tertiary halides. [5][6]
Base/Nucleophile Good nucleophile, weak baseStrong, bulky baseStrong bases are more effective at abstracting a proton, driving the E2 pathway. [7]
FAQ 3: I've chosen the recommended synthetic route (methyl halide + 2-methyl-1-butoxide) but my yields are still not quantitative. What else could be wrong?

Even with the superior synthetic route, several factors can lead to lower-than-expected yields:

  • Incomplete Alkoxide Formation: The first step is the deprotonation of 2-methyl-1-butanol to form the sodium 2-methyl-1-butoxide. This requires a sufficiently strong base (like sodium hydride, NaH) and an anhydrous (dry) solvent. [5]If water is present, it will consume the base and quench the alkoxide.

  • Volatile Reagents: Methyl iodide is very volatile (boiling point: 42.4 °C). Ensure your reaction setup includes an efficient condenser to prevent the loss of this reagent, especially if gentle heating is applied.

  • Reaction Time/Temperature: While this route is efficient, it may still require adequate time and gentle heating to go to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time. [1]

Section 3: Purification and Analysis

FAQ 4: How can I effectively remove the alkene byproducts from my final product?

If your synthesis has produced a mixture of this compound and alkene byproducts, fractional distillation is the most effective method for purification on a laboratory scale. [8][9]This technique separates compounds based on differences in their boiling points. [10]

Compound Molecular Weight ( g/mol ) Boiling Point (°C)
2-Methyl-1-butene 70.13 31 [11]
2-Methyl-2-butene 70.13 38-39 [12][13]

| This compound | 102.17 | ~114-116 (estimated) |

Note: The boiling point for this compound is estimated based on similar ethers like 1-methoxybutane (70 °C) [14]and 2-methoxy-2-methylbutane (86 °C),[15] and the increase in molecular weight.

Protocol: Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., a Vigreux column) placed between the distillation flask and the condenser. [9]Ensure all glass joints are properly sealed.

  • Heating: Gently heat the mixture in the distillation flask using a heating mantle. Use boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Fraction Collection: The lower-boiling point alkenes will distill first. [8]Monitor the temperature at the head of the column. Collect the fraction that distills around 30-40 °C.

  • Product Collection: Once the alkene fraction has been removed, the temperature will rise. Change the receiving flask and collect the fraction that distills at the boiling point of this compound.

FAQ 5: What analytical techniques should I use to confirm the purity and identity of my product?

A combination of spectroscopic methods is recommended for unambiguous characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique to assess purity. The GC will separate the desired ether from any remaining starting materials or alkene byproducts. The MS will provide the molecular weight (m/z = 102.17 for the molecular ion) and a characteristic fragmentation pattern for each component. [16][17]* ¹H NMR (Proton NMR): Proton NMR will confirm the structure. Key expected signals for this compound include:

    • A singlet around 3.3 ppm for the methoxy (-OCH₃) protons.

    • Doublets and multiplets for the various alkyl protons in the 0.8-1.6 ppm range.

    • The absence of signals in the alkene region (4.5-6.0 ppm) would indicate the successful removal of byproducts.

  • ¹³C NMR (Carbon NMR): This will show the number of unique carbon environments, further confirming the structure.

  • Infrared (IR) Spectroscopy: The most prominent feature will be a strong C-O stretching band in the 1070-1150 cm⁻¹ region, characteristic of an ether. [17]The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the consumption of the starting alcohol.

By carefully selecting the synthetic route and controlling reaction conditions, the formation of side products in the synthesis of this compound can be effectively minimized. Should byproducts form, fractional distillation provides a reliable method for purification, with spectroscopic techniques offering definitive confirmation of product identity and purity.

References

  • Wikipedia. (2023). Williamson ether synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522007, this compound.
  • Ashenhurst, J. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry.
  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations.
  • A.Collegepressbox. (2025). Mastering The Williamson Ether Synthesis.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia. (n.d.). 2-Methyl-2-butene.
  • Stenutz, R. (n.d.). 2-methyl-2-methoxybutane.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory).
  • Quora. (2019). Are alkenes produced using fractional distillation?.
  • Stenutz, R. (n.d.). 1-methoxybutane.
  • NIST. (n.d.). Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • Pearson. (n.d.). Show how the following ethers might be synthesized using (1) alkoxymercuration.
  • Wikipedia. (n.d.). Fractional distillation.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Reddit. (2023). Choosing between e1, e2 sn1, and sn2 reactions.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10553, 2-Methyl-2-butene.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [https://organic.chem.urich.edu/PDF/ एक्सपेरिमेंट्स/11-Williamson.pdf]([Link] एक्सपेरिमेंट्स/11-Williamson.pdf)
  • Chemistry LibreTexts. (2021). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2.
  • Chemistry LibreTexts. (2021). 5.3: Fractional Distillation.
  • NIST. (n.d.). Butane, 2-methoxy-2-methyl-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20571541, 1-Methoxy-2-methyl-2-butanol.
  • Study.com. (n.d.). Q: How would you carry out the following conversions? More than one step may be required.
  • Inchem.org. (n.d.). ICSC 1496 - 2-METHOXY-2-METHYLBUTANE.
  • Doc Brown's Chemistry. (n.d.). 2-methylbutane low high resolution H-1 proton nmr spectrum.

Sources

Technical Support Center: 1-Methoxy-2-methylbutane & Peroxide Prevention

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is peroxide formation and why is it a concern with ethers like 1-Methoxy-2-methylbutane?

A1: Peroxide formation is a chemical process where ethers react with atmospheric oxygen, a process known as autoxidation, to form unstable peroxide compounds.[1][2] This is a significant safety concern because these peroxides can be sensitive to shock, heat, or friction, and may explode violently, especially when concentrated during distillation or evaporation.[3][4][5] The reaction proceeds via a free-radical chain mechanism, which is often initiated or accelerated by exposure to light and heat.[1][6][7]

Q2: How does the structure of this compound influence its tendency to form peroxides?

A2: Like other ethers with primary and/or secondary alkyl groups, this compound is susceptible to peroxide formation.[7][8] The process is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen, forming a carbon radical.[1] The stability of this initial radical plays a role in the rate of peroxide formation.

Q3: What are the ideal storage conditions for this compound to minimize peroxide formation?

A3: To minimize peroxide formation, this compound should be stored in tightly sealed, air-impermeable, and light-resistant containers, such as amber glass bottles.[4][9][10] The storage area should be cool, dark, and well-ventilated.[4][11] It is also crucial to label containers with the date received and the date first opened to track their age.[4][9] Whenever possible, purchase quantities that will be consumed within a short period.[12]

Q4: I've heard about inhibitors. What are they and should I use them?

A4: Inhibitors are antioxidants added to ethers to scavenge free radicals and suppress the autoxidation process that leads to peroxide formation.[2][13] A common and effective inhibitor is Butylated Hydroxytoluene (BHT).[2][14][15] It is highly recommended to purchase this compound with an inhibitor already added by the manufacturer.[8][9] If you need to use an uninhibited solvent, it should be used quickly, ideally within 24 hours, and stored under an inert atmosphere like nitrogen or argon.[9][16]

Troubleshooting Guides

Issue 1: I suspect my container of this compound may have formed peroxides. What should I do?

Causality: Peroxides may have formed due to prolonged storage, exposure to air and light, or depletion of the inhibitor.[1][2][11] Visual signs can include the formation of crystals, a viscous liquid, or discoloration.[4][10][17] Peroxide crystals can even form on the threads of the cap and detonate upon opening.[2][11]

Solution Workflow:

  • DO NOT OPEN THE CONTAINER. If you observe any crystalline solids or viscous liquids, do not attempt to move or open the container.[10][11][17]

  • Secure the Area: Isolate the container and prevent it from being disturbed.[18]

  • Contact Safety Professionals: Immediately contact your institution's Environmental Health & Safety (EHS) office for guidance on proper disposal.[17][18]

  • If No Visual Signs: If the solvent appears clear but is past its recommended testing date, you can proceed with peroxide detection using appropriate safety precautions.

Issue 2: How can I test for the presence of peroxides in my this compound?

Causality: Before distilling, evaporating, or using aged solvent, it is critical to test for peroxides. Distillation can dangerously concentrate peroxides in the residual liquid.[11][17][19]

Experimental Protocol: Peroxide Detection

Two common methods for peroxide detection are commercially available test strips and the potassium iodide (KI) test.[3]

Method A: Peroxide Test Strips

  • Principle: These strips are impregnated with reagents that react with peroxides to produce a distinct color change. Peroxidase transfers oxygen from the peroxide to an organic redox indicator, which is then converted to a blue oxidation product.[3]

  • Procedure:

    • Immerse the test strip into the this compound for 1 second.[3]

    • Allow the solvent to evaporate from the strip.

    • Moisten the reaction zone with a drop of distilled water.

    • Compare the resulting color to the color scale provided with the strips to determine the peroxide concentration in parts per million (ppm).[5]

Method B: Potassium Iodide (KI) Test

  • Principle: Peroxides will oxidize iodide (I⁻) to iodine (I₂), resulting in a yellow to brown color. The addition of starch can intensify this to a blue-black color for better visibility of trace amounts.[1][3]

  • Procedure:

    • In a clean test tube, add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution to 10 mL of the this compound.[3]

    • Add a few drops of dilute hydrochloric acid and shake.[3]

    • A yellow to brown color in the aqueous layer indicates the presence of peroxides.[3]

    • For enhanced sensitivity, add a small amount of starch solution. A blue or blue-black color confirms the presence of peroxides.[3]

Data Interpretation:

Peroxide Concentration (ppm)Action Required
< 50 ppmSafe for use. Can be treated to remove peroxides if necessary for the experiment.[17]
50 - 100 ppmCaution. Do not use without purification.[3] Contact EHS for guidance.
> 100 ppmDANGER. Do not handle. Leave the container in place and contact EHS immediately for disposal.[17]
Issue 3: My solvent tested positive for peroxides (<50 ppm). How can I safely remove them?

Causality: For continued use of the solvent, especially before distillation, peroxides must be removed to prevent potential explosions.

Experimental Protocol: Peroxide Removal

Method A: Activated Alumina Column

  • Principle: Peroxides are polar and will be adsorbed onto activated alumina.[20]

  • Procedure:

    • Pack a chromatography column with activated alumina (basic or neutral).

    • Carefully pass the this compound through the column.[19]

    • Collect the purified solvent.

    • Crucially, re-test the solvent to confirm the absence of peroxides. [11]

    • Note: This process will also remove any BHT inhibitor, making the purified solvent highly susceptible to rapid peroxide formation. Use it immediately and do not store it.[3][11]

Method B: Ferrous Sulfate Wash

  • Principle: Ferrous sulfate (Fe²⁺) reduces peroxides to the corresponding alcohols.[21]

  • Procedure:

    • Prepare a fresh solution of ferrous sulfate (e.g., 60g FeSO₄•7H₂O, 6mL concentrated sulfuric acid in 110mL water).[11]

    • In a separatory funnel, shake the this compound with the ferrous sulfate solution.[3][22]

    • Separate the layers and discard the aqueous layer.

    • Repeat the washing process until the solvent tests negative for peroxides.[3][11]

    • Wash the solvent with water to remove any residual acid and iron salts, then dry with a suitable drying agent (e.g., anhydrous magnesium sulfate).

Diagrams

Mechanism of Peroxide Formation

Peroxide_Formation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Ether Ether (R-H) Ether_Radical Ether Radical (R•) Ether->Ether_Radical Hydroperoxide Hydroperoxide (ROOH) Ether->Hydroperoxide Forms Ether_Radical_2 Ether Radical (R•) Ether->Ether_Radical_2 Generates new Initiator Initiator (Light, Heat) Initiator->Ether H• abstraction O2 Oxygen (O₂) Ether_Radical->O2 Reaction Peroxy_Radical Peroxy Radical (ROO•) O2->Peroxy_Radical Peroxy_Radical->Ether H• abstraction Ether_Radical_2->O2 Chain Reaction Radical_1 Radical (e.g., R•, ROO•) Non_Radical Non-Radical Product Radical_1->Non_Radical Radical_2 Radical (e.g., R•, ROO•) Radical_2->Non_Radical

Caption: Free-radical chain reaction for ether peroxide formation.

Workflow for Safe Handling of Peroxide-Forming Ethers

Safe_Handling_Workflow start Receive Ether label_date Label with Date Received & Opened start->label_date storage Store in Cool, Dark Place in Tightly Sealed Container label_date->storage check_use Before Use: Check Age & Appearance storage->check_use visual_signs Visual Signs of Peroxides? (Crystals, Discoloration) check_use->visual_signs Check test_peroxides Test for Peroxides visual_signs->test_peroxides No contact_ehs Contact EHS for Disposal visual_signs->contact_ehs Yes concentration Peroxide Level? test_peroxides->concentration safe < 50 ppm: Safe to Use or Purify concentration->safe < 50 ppm caution > 50 ppm: DANGER concentration->caution > 50 ppm purify Purify (Alumina or FeSO₄) safe->purify If purifying use_immediately Use Immediately safe->use_immediately If using directly caution->contact_ehs purify->use_immediately

Caption: Decision workflow for handling this compound.

References

  • The University of Edinburgh. (n.d.). Ethers - storage and the detection and removal of peroxides. Retrieved from The University of Edinburgh website. [Link]
  • JoVE. (2025). Autoxidation of Ethers to Peroxides and Hydroperoxides. Journal of Visualized Experiments. [Link]
  • Princeton University Environmental Health & Safety. (n.d.). Section 7C: Peroxide Forming Compounds and Reactives. Retrieved from Princeton University website. [Link]
  • Wikipedia. (2024).
  • Chemistry - An Asian Journal. (n.d.). Deperoxidation of Ethers.
  • University of North Carolina at Chapel Hill. (2025). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. [Link]
  • Western Sydney University. (n.d.). Ethers and peroxide forming compounds. Retrieved from Western Sydney University website. [Link]
  • Vanderbilt University. (n.d.). Peroxide Forming Chemicals: Management, Retention and Storage. Office of Clinical and Research Safety. [Link]
  • Wikipedia. (2024). Diethyl ether peroxide. [Link]
  • University of California, Santa Barbara. (n.d.). Control and Safe Use of Peroxide Formers. [Link]
  • Dukes, J. A. (1951). The removal of peroxides from ether. (Technical Report). OSTI.GOV. [Link]
  • Western Carolina University. (n.d.). Peroxide Forming Chemical Storage Guidelines. [Link]
  • PubMed. (2011). Oxidation mechanism of diethyl ether: a complex process for a simple molecule. [Link]
  • YouTube. (2025). Ethers and their hydroperoxides: how to get rid of them? - Insights in Basic Organic Chemistry 43. [Link]
  • University of Rochester. (2015). Suggested Storage for Peroxides. [Link]
  • University of Washington. (2022). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. [Link]
  • Chemistry Stack Exchange. (2017). Preventing build-up of Diethyl Ether Peroxides. [Link]
  • Pearson+. (n.d.). One danger associated with storing ether solvents is their tendency.... Study Prep. [Link]
  • University of California, Berkeley. (2017). Safe Handling of Peroxide-Formers (PFs). Environment, Health & Safety. [Link]
  • The Ohio State University. (n.d.). Peroxide Formation. Department of Chemistry and Biochemistry. [Link]
  • University of Louisville. (n.d.). Peroxide Forming Chemicals. [Link]
  • Sciencemadness.org. (n.d.). Guidelines for Managing Potential Peroxide Forming Chemicals. [Link]
  • Stanford University. (n.d.). Information on Peroxide-Forming Compounds. Environmental Health & Safety. [Link]
  • YouTube. (2024). How peroxide form in THF I How does butylated hydroxytoluene (BHT)
  • Vanderbilt University. (n.d.). PEROXIDE FORMING CHEMICALS. [Link]
  • Inchem.org. (n.d.). ICSC 1496 - 2-METHOXY-2-METHYLBUTANE. [Link]
  • Agilent. (2023).
  • National Institutes of Health. (n.d.). This compound. PubChem. [Link]
  • University of Missouri. (n.d.). Peroxide Forming Chemicals. Environmental Health & Safety. [Link]
  • Yale University. (n.d.). PEROXIDE FORMING CHEMICALS. Environmental Health & Safety. [Link]

Sources

Technical Support Center: Degradation of 1-Methoxy-2-methylbutane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the experimental study of the degradation pathways for 1-methoxy-2-methylbutane under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate reaction outcomes, troubleshoot unexpected results, and optimize your experimental design.

Section 1: Understanding the Core Degradation Pathways

The degradation of this compound in an acidic environment is not always a straightforward ether cleavage. The reaction mechanism and resulting product distribution are highly dependent on the reaction conditions, particularly the nature of the acid and the temperature.

Primary Degradation Pathway: SN2 Cleavage

Under typical acidic conditions, especially with hydrohalic acids like HBr or HI, the primary degradation pathway for this compound is an SN2 reaction. The reaction is initiated by the protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol).

The nucleophile (e.g., Br⁻ or I⁻) will then attack the less sterically hindered carbon atom. In the case of this compound, this is the methyl carbon.

The expected primary products are:

  • Methanol

  • 2-methyl-1-butanol

If a hydrohalic acid is used in excess, the initially formed alcohols can be further converted to their corresponding alkyl halides.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during your experiments.

FAQ 1: My reaction is producing a complex mixture of products, including several I didn't expect. What is happening?

This is a common observation and is often due to side reactions involving the 2-methyl-1-butanol product. Under acidic conditions, 2-methyl-1-butanol can undergo dehydration and rearrangement.

Potential Side Products:

Product NameStructureFormation Pathway
2-Methyl-2-buteneCH₃CH=C(CH₃)₂Dehydration of rearranged carbocation
2-Methyl-1-buteneCH₂=C(CH₃)CH₂CH₃Dehydration of rearranged carbocation
2-Bromo-2-methylbutaneCH₃C(Br)(CH₃)CH₂CH₃Nucleophilic attack on rearranged carbocation
2-Methyl-2-butanolCH₃C(OH)(CH₃)CH₂CH₃Hydration of rearranged carbocation

The formation of these byproducts is often favored by higher temperatures and strongly acidic, non-nucleophilic media (e.g., concentrated sulfuric acid).

FAQ 2: I seem to be getting a rearranged alkyl halide instead of the expected primary halide. Why?

The formation of a rearranged product like 2-bromo-2-methylbutane instead of 1-bromo-2-methylbutane points towards a competing SN1-type mechanism involving a carbocation rearrangement. This is a classic example of a Wagner-Meerwein rearrangement.

Mechanism of Rearrangement:

  • The hydroxyl group of 2-methyl-1-butanol is protonated by the acid.

  • A water molecule departs, forming a primary carbocation.

  • A 1,2-hydride shift occurs, where a hydrogen atom from the adjacent carbon migrates to the primary carbocation, forming a more stable tertiary carbocation.

  • The nucleophile (e.g., Br⁻) then attacks this tertiary carbocation to yield the rearranged product.

To minimize rearrangement, consider using milder reaction conditions, a less acidic catalyst, or a solvent that can stabilize the primary carbocation.

FAQ 3: How can I confirm the identity of the various products in my reaction mixture?

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended.

  • GC-MS: This technique is excellent for separating the components of your mixture and providing preliminary identification based on their mass spectra and fragmentation patterns. The NIST WebBook is a valuable resource for reference mass spectra of this compound and its potential degradation products.

  • NMR Spectroscopy: ¹H and ¹³C NMR will provide definitive structural information. Key diagnostic signals to look for include:

    • The disappearance of the methoxy signal (~3.3 ppm in ¹H NMR) from the starting material.

    • The appearance of new alcohol (-OH) and alkene (vinylic) protons.

    • Characteristic chemical shifts for the different methyl and methylene groups in the various isomers. For instance, the chemical shifts for 2-methyl-1-butanol and 2-methyl-2-butanol are distinct and can be used for identification.

FAQ 4: My reaction is very slow or incomplete. What can I do to improve the conversion?

Ether cleavage can be a slow reaction. Here are some troubleshooting steps:

  • Increase Temperature: Gently heating the reaction mixture can significantly increase the rate of reaction. However, be mindful that higher temperatures can also promote side reactions like elimination and rearrangement.

  • Increase Acid Concentration: A higher concentration of a strong acid will lead to a higher concentration of the protonated ether, which is the reactive intermediate.

  • Choice of Acid: Hydroiodic acid (HI) is generally more reactive than hydrobromic acid (HBr) for ether cleavage due to the higher nucleophilicity of the iodide ion. Using a stronger acid can accelerate the reaction.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Acid-Catalyzed Degradation of this compound

! CAUTION: This procedure involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the chosen solvent (e.g., acetic acid, or no solvent if using aqueous acid).

  • Slowly add the strong acid (e.g., HBr, 48% aqueous solution, 2.0 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation as required.

Visualizing the Degradation Pathways

The following diagrams illustrate the key reaction pathways discussed.

degradation_pathways cluster_main Primary SN2 Pathway cluster_side Side Reactions of 2-Methyl-1-butanol start This compound protonated Protonated Ether start->protonated + H+ products Methanol + 2-Methyl-1-butanol protonated->products + Nu- (e.g., Br-) alcohol 2-Methyl-1-butanol products->alcohol primary_carbocation Primary Carbocation alcohol->primary_carbocation - H2O tertiary_carbocation Tertiary Carbocation primary_carbocation->tertiary_carbocation 1,2-Hydride Shift rearranged_product 2-Bromo-2-methylbutane tertiary_carbocation->rearranged_product + Br- elimination_products 2-Methyl-2-butene + 2-Methyl-1-butene tertiary_carbocation->elimination_products - H+

Technical Support Center: Scaling Up 1-Methoxy-2-methylbutane Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Methoxy-2-methylbutane. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory synthesis and industrial scale-up. We will delve into the mechanistic rationale behind process choices, provide detailed troubleshooting guides in a practical Q&A format, and outline validated protocols to ensure safety and success.

Section 1: The Williamson Ether Synthesis - The Primary Route and Its Challenges

The Williamson ether synthesis is the most common and versatile method for preparing asymmetrical ethers like this compound.[1] The reaction proceeds via an S_N2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[2] For this compound, the optimal strategy involves the reaction of sodium 2-methyl-1-butoxide with a methylating agent. This pathway is strongly preferred because it uses a methyl halide, which is unhindered and not prone to the competing elimination reactions that plague routes using more complex alkyl halides.[1][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low, and analysis shows significant amounts of unreacted 2-methyl-1-butanol. What's the likely cause?

A: Low conversion points to issues with either the deprotonation of the alcohol or the subsequent nucleophilic substitution. Several factors could be at play:

  • Insufficient or Inactive Base: The alkoxide may not be forming completely. If using sodium hydride (NaH), ensure it is fresh and has been handled under a strictly inert atmosphere (Nitrogen or Argon). Old NaH can be coated with a passivating layer of sodium hydroxide. If using weaker bases like NaOH, a phase-transfer catalyst is essential for the reaction to proceed efficiently.[4]

  • Presence of Water: Water will quench the strong base (especially NaH) and the alkoxide intermediate. All reagents and solvents must be rigorously dried.

  • Suboptimal Temperature or Reaction Time: While the reaction is often run at 50-100 °C, lower temperatures may require significantly longer reaction times to reach completion.[2] Monitor the reaction progress by TLC or GC to determine the optimal endpoint.

  • Poor Solvent Choice: The reaction rate is highly dependent on the solvent. Polar aprotic solvents like DMF, DMSO, or THF are preferred as they solvate the cation of the alkoxide, leaving the oxygen anion more "naked" and nucleophilic.[2][5] Protic solvents (like excess parent alcohol) can slow the reaction.

Q2: My main impurity is an alkene (2-methyl-1-butene). How can I prevent this side reaction?

A: The formation of 2-methyl-1-butene is a classic sign that the E2 elimination pathway is competing with the desired S_N2 substitution.[2] This is a major challenge in Williamson ether synthesis.[6]

  • Cause: This typically occurs when the alkyl halide is secondary or tertiary, as the alkoxide is a strong base.[3] However, even with a primary halide, high temperatures can favor elimination over substitution.

  • Troubleshooting Strategy:

    • Confirm Your Synthetic Route: Ensure you are using the correct disconnection: reacting the alkoxide of 2-methyl-1-butanol with a methyl halide (e.g., methyl iodide or dimethyl sulfate), NOT the methoxide with 1-halo-2-methylbutane. The methyl halide cannot undergo elimination.

    • Control Reaction Temperature: Avoid excessive heat. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical starting point is 50-60 °C.[2]

    • Base Selection: Use a non-nucleophilic, sterically hindered base for deprotonation if possible, although this is less of a factor once the alkoxide is formed. The key is controlling the temperature during the subsequent alkylation step.

Q3: We are scaling up and want to avoid using sodium hydride (NaH) due to safety concerns. What are our options?

A: This is a common and prudent consideration for industrial production. The two primary alternatives to NaH are using a sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution with a phase-transfer catalyst, or using a different strong base.

Base SystemAdvantagesDisadvantagesScale-Up Recommendation
Sodium Hydride (NaH) High reactivity, drives reaction to completion.Flammable solid, pyrophoric, requires inert atmosphere, generates H₂ gas.Not ideal for large scale due to safety and handling.
NaOH/KOH + PTC Inexpensive, safer to handle, avoids H₂ gas evolution.[4]Requires catalyst, reaction can be slower, catalyst removal may be needed.Highly Recommended. This is a common industrial method for ether synthesis.[7]
Potassium tert-butoxide Soluble in organic solvents, strong base.More expensive, can promote elimination if not used carefully.Viable, but PTC is often more cost-effective.

Phase-Transfer Catalysis (PTC) is an excellent industrial method.[8] A catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transfers the hydroxide ion (or the alkoxide) from the aqueous/solid phase into the organic phase where the reaction occurs.[9] This avoids the need for hazardous, anhydrous conditions.[4]

Q4: What are the key safety considerations when scaling up ether production?

A: Ether synthesis and handling present significant hazards that are amplified at scale.

  • Extreme Flammability: this compound, like its common solvent diethyl ether, is highly volatile and flammable. Vapors are heavier than air and can travel to ignition sources.[10][11] All equipment must be properly grounded to prevent static discharge, and explosion-proof electricals should be used.[11]

  • Peroxide Formation: Ethers can react with atmospheric oxygen in the presence of light to form explosive peroxides.[10] Store the final product and any ether solvents under an inert atmosphere (e.g., nitrogen), in opaque containers, and away from light. Test for peroxides before any distillation step.

  • Exotherm Management: The Williamson synthesis is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[12] This can lead to a thermal runaway if the reaction rate accelerates uncontrollably.[13] Reagents should be added slowly and controllably, with robust cooling systems in place. A safety margin of at least 100°C between the operating temperature and the onset temperature of any thermal runaway is advisable.[12]

  • Reagent Hazards: Handle all reagents according to their safety data sheets. This includes the flammability of NaH, the corrosivity of strong bases, and the toxicity of solvents like DMF.[14]

Section 2: Synthesis Workflow Design and Visualization

Choosing the right synthetic workflow is critical for a successful and scalable process. Below is a comparison of the two main approaches for the Williamson synthesis of this compound.

G cluster_0 Route A: NaH Protocol (Anhydrous) cluster_1 Route B: Phase-Transfer Catalysis (PTC) cluster_2 Final Product A_start 2-Methyl-1-butanol + Anhydrous THF A_base Add Sodium Hydride (NaH) (Portion-wise, 0°C to RT) A_start->A_base A_alkoxide Sodium 2-methyl-1-butoxide (H₂ gas evolution) A_base->A_alkoxide Deprotonation A_alkylate Add Methyl Iodide (MeI) (Slowly, control exotherm) A_alkoxide->A_alkylate A_reflux Reflux (e.g., 60°C) A_alkylate->A_reflux SN2 Reaction A_workup Quench (H₂O/MeOH) + Extraction A_reflux->A_workup A_purify Distillation A_workup->A_purify Final This compound A_purify->Final B_start 2-Methyl-1-butanol + Toluene B_base Add 50% aq. NaOH + TBAB Catalyst B_start->B_base B_mix Vigorous Stirring B_base->B_mix B_alkylate Add Methyl Iodide (MeI) (Slowly, control exotherm) B_mix->B_alkylate Interfacial Reaction B_heat Heat (e.g., 70-80°C) B_alkylate->B_heat SN2 Reaction B_workup Phase Separation B_heat->B_workup B_purify Distillation B_workup->B_purify B_purify->Final

Caption: Comparison of NaH vs. PTC workflows for Williamson ether synthesis.

For troubleshooting low yields, a systematic approach is necessary. The following flowchart outlines a logical sequence of checks.

G decision decision result result problem problem start Low Yield of This compound check_sm Analyze Crude Reaction Mixture (GC-MS, NMR) start->check_sm sm_present High % of Starting 2-Methyl-1-butanol? check_sm->sm_present byproduct_present Alkene Byproduct (2-methyl-1-butene) Present? sm_present->byproduct_present No base_issue Check Base Activity & Stoichiometry. Ensure Anhydrous Conditions. sm_present->base_issue Yes byproduct_present->problem No (Other Issues?) temp_too_high Lower Reaction Temperature. byproduct_present->temp_too_high Yes time_temp_issue Increase Reaction Time or Slightly Increase Temperature. base_issue->time_temp_issue solvent_issue Verify Use of Polar Aprotic Solvent (e.g., DMF, THF). time_temp_issue->solvent_issue yield_improved Yield Improved solvent_issue->yield_improved route_issue Confirm Route: Alkoxide + MeI (Not Methoxide + Alkyl Halide) temp_too_high->route_issue route_issue->yield_improved

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Section 3: Experimental Protocols

The following protocols are provided as a starting point for laboratory-scale synthesis and can be adapted for process development.

Protocol 1: Synthesis using Sodium Hydride (NaH)

Materials:

  • 2-Methyl-1-butanol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, equip a flame-dried, three-necked flask with a dropping funnel, condenser, and magnetic stirrer.

  • Base Addition: Add NaH (1.2 eq) to the flask. Wash the mineral oil away with dry hexanes if desired, decanting the hexanes carefully. Add anhydrous THF to the flask.

  • Alkoxide Formation: Cool the slurry to 0°C. Slowly add 2-methyl-1-butanol (1.0 eq) dissolved in anhydrous THF via the dropping funnel. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0°C. Add methyl iodide (1.1 eq) dropwise, maintaining the internal temperature below 20°C to control the exotherm.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 66°C) and monitor by GC until the starting alcohol is consumed (typically 2-4 hours).

  • Workup: Cool the mixture to 0°C and cautiously quench by the slow addition of water, followed by saturated aq. NH₄Cl.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.

Protocol 2: Synthesis using Phase-Transfer Catalysis (PTC)

Materials:

  • 2-Methyl-1-butanol

  • Methyl iodide (MeI)

  • Sodium hydroxide (50% w/w aqueous solution)

  • Tetrabutylammonium bromide (TBAB, 5 mol%)

  • Toluene

Procedure:

  • Setup: To a round-bottom flask equipped with a condenser and a mechanical stirrer (for efficient mixing), add 2-methyl-1-butanol (1.0 eq), toluene, TBAB (0.05 eq), and the 50% NaOH solution.

  • Alkylation: Begin vigorous stirring. Add methyl iodide (1.1 eq) dropwise. An exotherm will be observed.

  • Reaction: Heat the biphasic mixture to 75°C and maintain with vigorous stirring for 4-8 hours. Monitor the reaction progress by taking small aliquots of the organic layer for GC analysis.

  • Workup: Cool the reaction to room temperature. Transfer to a separatory funnel and remove the lower aqueous layer.

  • Purification: Wash the organic layer with water and then brine. Dry over anhydrous MgSO₄, filter, and purify by fractional distillation to isolate the this compound.

References

  • American Chemical Society (ACS). (n.d.). Grignard Reactions Go Greener with Continuous Processing. ACS.
  • Brainly. (2024). Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly. Brainly.com.
  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. YouTube.
  • BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis. BenchChem.
  • Health and Safety Department. (2024). Ethers | Health & Safety. University of St Andrews.
  • Kulesza, J. E., et al. (1999). Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. Organic Process Research & Development.
  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. askIITians.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • VelocityEHS. (2015). Understanding the Safety Risks of Diethyl Ether. VelocityEHS.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Hsiao, C. D. (n.d.). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. ResearchGate.
  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Moody, T. J., & R. D. Weir. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis. PTC Communications, Inc.
  • NIST. (n.d.). Butane, 1-methoxy-2-methyl-. NIST WebBook.
  • Mąkosza, M. (n.d.). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?.
  • Mąkosza, M. (2021).
  • Britton, S., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.

Sources

Technical Support Center: Improving Enantiomeric Excess in the Asymmetric Synthesis of 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the asymmetric synthesis of 1-methoxy-2-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to low enantiomeric excess (e.e.). Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your reactions.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the asymmetric synthesis of this compound and provides systematic troubleshooting strategies.

Q1: My enantiomeric excess (% ee) is significantly lower than expected. What is the first thing I should check?

A1: Rigorously validate your analytical method. An unvalidated or inaccurate analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can provide misleading % ee values.[1][2]

Troubleshooting Workflow for Analytical Method Validation:

start Start: Low % ee Observed validate Validate Analytical Method (Chiral HPLC/GC) start->validate racemic Prepare & Analyze Racemic Standard validate->racemic peaks peaks racemic->peaks equal_area Confirm 50:50 Peak Area Ratio peaks->equal_area Yes optimize_method Optimize Separation (Mobile Phase, Column, Temp.) peaks->optimize_method No method_ok Method Validated equal_area->method_ok Yes equal_area->optimize_method No investigate_reaction Proceed to Investigate Reaction Parameters method_ok->investigate_reaction optimize_method->racemic

Caption: Workflow for validating the analytical method.

Key validation parameters to verify include:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1]

  • Accuracy: Confirm that the measured % ee of a known standard sample is accurate.[1]

  • Precision: Ensure that repeated measurements of the same sample give consistent results.[1]

Q2: I've validated my analytical method, but my % ee is still low. What aspects of the reaction should I investigate?

A2: Scrutinize the purity of all reagents and the integrity of your reaction conditions. Asymmetric reactions are highly sensitive to trace impurities and subtle variations in the experimental setup.[1][3]

Checklist for Reagents and Reaction Conditions:

  • Substrate and Reagent Purity: Impurities in starting materials can act as competitive substrates or catalyst inhibitors.[2] Consider repurifying your starting materials (e.g., 2-methyl-1-butanol and methylating agent) by distillation or chromatography.

  • Solvent Quality: Ensure all solvents are anhydrous and of high purity.[3] Trace amounts of water can deactivate catalysts or alter the chiral environment.

  • Catalyst/Auxiliary Integrity:

    • Enantiomeric Purity: Verify the enantiomeric purity of your chiral catalyst or auxiliary.[3]

    • Activity: Ensure the catalyst is active. Improper storage or handling can lead to decomposition. For in-situ catalyst preparations, ensure the formation reaction goes to completion.[3]

  • Atmosphere Control: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) if your reaction involves air- or moisture-sensitive reagents or catalysts.

Q3: How do reaction temperature and solvent choice impact the enantiomeric excess?

A3: Temperature and solvent are critical parameters that can profoundly influence enantioselectivity.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity.[4] This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures.[4] However, this can also decrease the reaction rate. A systematic study to find the optimal balance is recommended. In some rare cases, temperature changes can even reverse enantioselectivity.[5]

  • Solvent: The solvent can affect the conformation of the catalyst-substrate complex and the transition state energies.[6] A change in solvent polarity or coordinating ability can dramatically alter the % ee. It is advisable to screen a range of solvents with varying properties (e.g., ethereal, halogenated, and hydrocarbon solvents).[6]

ParameterGeneral Effect on % eeRationale
Temperature Decreasing temperature often increases % ee.Magnifies the small differences in activation energy between the diastereomeric transition states.[4]
Solvent Polarity Varies; non-polar solvents are often preferred.Can influence the solubility and aggregation state of the catalyst and the stability of the transition state.[6][7]
Catalyst Loading Can be concentration-dependent.Higher or lower concentrations may favor the formation of more or less selective catalytic species.
Q4: I am using a catalytic asymmetric hydroalkoxylation approach. What are the key factors for improving enantioselectivity in this reaction?

A4: Catalytic asymmetric hydroalkoxylation is a powerful, atom-economical method for synthesizing chiral ethers.[8] Success hinges on the careful selection and optimization of the catalytic system.

Key Considerations for Asymmetric Hydroalkoxylation:

  • Chiral Ligand: The structure of the chiral ligand is paramount. The ligand's steric and electronic properties create the chiral environment around the metal center, dictating the facial selectivity of the alcohol addition to the alkene.

  • Metal Precursor: The choice of metal (e.g., copper, palladium, rhodium) and its counter-ion can influence catalytic activity and selectivity.[8]

  • Additives: In some systems, additives like Lewis acids or bases can act as co-catalysts or modify the active species, enhancing enantioselectivity.[9][10]

Troubleshooting Logic for Asymmetric Hydroalkoxylation:

start Low % ee in Hydroalkoxylation ligand Screen Chiral Ligands (e.g., BOX, Pybox, Phosphines) start->ligand metal Vary Metal Precursor (e.g., Cu(I), Pd(II), Rh(I)) ligand->metal conditions Optimize Reaction Conditions (Temp., Solvent, Concentration) metal->conditions additives Investigate Additives (Lewis Acids/Bases) conditions->additives analysis Analyze Results & Iterate additives->analysis analysis->ligand Iterate

Caption: Iterative optimization for hydroalkoxylation.

Q5: Could a kinetic resolution approach be applied to synthesize enantiopure this compound?

A5: Yes, a kinetic resolution is a viable alternative. This strategy involves the selective reaction of one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. For this specific target, you could perform a kinetic resolution of racemic 2-methyl-1-butanol followed by methylation of the desired enantiomer.

Common Kinetic Resolution Strategies:

  • Enzymatic Acylation: Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol.[11][12][13] The resulting ester can then be separated from the unreacted alcohol.

  • Dynamic Kinetic Resolution (DKR): This more advanced technique combines the kinetic resolution with in-situ racemization of the starting material, theoretically allowing for a 100% yield of the desired enantiomer.[14][15] This often involves a combination of an enzyme and a metal racemization catalyst.[12]

StrategyMaximum Theoretical YieldKey Components
Kinetic Resolution (KR) 50%Chiral catalyst (e.g., lipase)
Dynamic Kinetic Resolution (DKR) 100%Chiral catalyst + Racemization catalyst

II. Experimental Protocols

Protocol 1: General Procedure for Screening Reaction Conditions

This protocol outlines a systematic approach to screen key parameters to optimize the enantiomeric excess.

  • Setup: In an inert atmosphere glovebox or using Schlenk techniques, prepare a series of oven-dried reaction vials equipped with stir bars.

  • Stock Solutions: Prepare stock solutions of the substrate (e.g., 2-methyl-1-butene), reagent (methanol), catalyst, and ligand in the chosen anhydrous solvent. This ensures accurate and consistent dispensing.

  • Parameter Variation:

    • Temperature: Set up reactions at different temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).[5]

    • Solvent: Run parallel reactions in different anhydrous solvents (e.g., THF, Dichloromethane, Toluene, Hexane).[6]

    • Ligand/Catalyst: If applicable, screen a small library of related chiral ligands or catalysts.

  • Reaction Execution: Add the stock solutions to the vials in a consistent order. Stir the reactions for a predetermined time.

  • Quenching and Workup: Quench the reactions appropriately (e.g., with a saturated aqueous solution of NH4Cl). Extract the product with a suitable organic solvent, dry the organic layer (e.g., over Na2SO4), and concentrate in vacuo.

  • Analysis: Analyze the crude product from each reaction by chiral GC or HPLC to determine the conversion and enantiomeric excess.

Protocol 2: Validation of Chiral HPLC/GC Method

This protocol is essential before beginning reaction optimization.

  • Racemic Standard Preparation: Synthesize a sample of this compound using a non-asymmetric method to ensure a 50:50 mixture of enantiomers.

  • Method Development:

    • Select an appropriate chiral column based on the structure of your analyte.

    • Develop a mobile phase (for HPLC) or temperature program (for GC) that provides separation of the two enantiomer peaks.

    • Adjust the mobile phase composition and flow rate to achieve baseline separation (Rs > 1.5).[1]

  • Accuracy Check:

    • Prepare standards of known enantiomeric composition if available (e.g., 90:10, 75:25).

    • Analyze these standards and compare the measured % ee with the known values.[1]

  • Precision Check:

    • Inject the same sample multiple times (e.g., n=6).

    • Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should typically be <2%.[1]

III. References

  • Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. Available at:

  • Chiral Transient Directing Groups for Catalytic Asymmetric Intramolecular Alkene Hydroacylation. ChemRxiv. Available at:

  • Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol. Benchchem. Available at:

  • Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis. Benchchem. Available at:

  • Hydroalkoxylation of alkenes using a chiral boro‐phosphate generated in... ResearchGate. Available at:

  • CoH-catalyzed asymmetric remote hydroalkylation of heterocyclic alkenes: a rapid approach to chiral five-membered S. PubMed Central. Available at:

  • Chiral ester synthesis by transesterification. Organic Chemistry Portal. Available at:

  • Catalytic Asymmetric Hydroalkoxylation of C–C Multiple Bonds: Focus Review. PubMed Central. Available at:

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Available at:

  • Enantioselective synthesis. Wikipedia. Available at:

  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PubMed Central. Available at:

  • Enantioselective synthesis. Wikipedia. Available at:

  • Troubleshooting guide for low enantiomeric excess in chiral synthesis. Benchchem. Available at:

  • How can the solvent affect enzyme enantioselectivity?. Journal of the American Chemical Society. Available at:

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. Available at:

  • Tuning the Catalytic Activity of Recyclable Heterogeneous Catalysts for the Direct Etherification Reaction of Glycerol Using Antagonistic Additives. MDPI. Available at:

  • Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. PubMed. Available at:

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Research Portal. Available at:

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Available at:

  • Dynamic Kinetic Resolutions. Macmillan Group. Available at:

Sources

Technical Support Center: Fractional Distillation of 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-methoxy-2-methylbutane. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges during the fractional distillation of this aliphatic ether. Our goal is to provide practical, in-depth solutions grounded in established chemical principles to ensure the successful and safe purification of your target compound.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental properties of this compound and the common impurities that can complicate its purification.

FAQ 1: What are the critical physical properties of this compound for distillation?

Understanding the physicochemical properties of this compound is the first step in designing an effective purification strategy. These values dictate the required distillation conditions, such as temperature and pressure.

PropertyValueSignificance for Distillation
Molecular Formula C₆H₁₄OHelps in identifying potential isomeric impurities.[1][2]
Molecular Weight 102.17 g/mol Basic property for any chemical calculation.[1][3]
Boiling Point (Est.) ~90-100 °CThe target temperature for collection at atmospheric pressure. The exact boiling point is not widely published, but can be estimated based on similar isomers like methyl tert-amyl ether (TAME, 2-methoxy-2-methylbutane) which has a boiling point of 86°C.
CAS Number 62016-48-2Unique identifier for the specific chemical substance.[2][3]
FAQ 2: What are the most common impurities found in crude this compound?

Impurities typically originate from the synthetic route used to prepare the ether. A common synthesis involves the reaction of an alcohol with a methylating agent or the Williamson ether synthesis.

  • Unreacted Starting Materials: The most common impurities are unreacted 2-methyl-1-butanol (or other isomeric alcohols) and methanol.

  • Water: Water can be introduced during the reaction workup or absorbed from the atmosphere.

  • Side-Products: Depending on the reaction conditions, side-products such as isomeric ethers or elimination products (alkenes) may form. For example, the synthesis of the related compound 2-chloro-2-methylbutane from 2-methyl-2-butanol is a common undergraduate experiment that highlights the potential for side reactions.[4][5]

  • Peroxides: As an ether, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light.[6][7] This is not just an impurity but a significant safety hazard.

Section 2: Troubleshooting Guide for Fractional Distillation

This question-and-answer section addresses specific issues you may encounter during the purification process.

Question 1: My product purity is low, and the boiling point is broad. What's causing this poor separation?

Symptom: The distillate is collected over a wide temperature range, and subsequent analysis (e.g., GC, NMR) shows significant contamination with starting materials or byproducts.

Possible Cause A: Azeotrope Formation

An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[8] Ethers, especially in the presence of alcohols and water, are known to form azeotropes, which creates a constant boiling point for the mixture that is different from its individual components.[9][10]

Solution:

  • Pre-distillation Drying: Thoroughly dry the crude ether with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) to remove water, which can break water-ether or water-alcohol azeotropes.

  • Pressure-Swing Distillation: The composition of an azeotrope is often dependent on pressure.[11][12] Performing two separate distillations at different pressures (e.g., one at atmospheric pressure and one under vacuum) can shift the azeotropic point, allowing for the separation of the components.[13][14] This is an advanced technique but highly effective for pressure-sensitive azeotropes.[11]

Possible Cause B: Inefficient Distillation Column

The efficiency of a fractional distillation column is determined by its ability to facilitate multiple condensation-vaporization cycles, known as theoretical plates.

Solution:

  • Select Appropriate Packing Material: The packing material increases the surface area for vapor-liquid contact.[15] For laboratory-scale distillations, common choices include:

    • Raschig Rings or Berl Saddles: Good for general-purpose distillations, offering a balance of efficiency and throughput.[16][17]

    • Structured Packing (e.g., wire mesh): Offers higher efficiency and lower pressure drop, which is particularly useful for vacuum distillations.[15][16][18]

    • Glass Beads: A simple and inert option for small-scale setups.[19]

  • Ensure Adequate Column Length: A longer column generally provides more theoretical plates and thus better separation.

  • Optimize the Reflux Ratio: A slow distillation rate is crucial. The rising vapors must have sufficient time to equilibrate with the descending condensate. A high reflux ratio (more condensate returning to the pot than is collected) improves separation. A common rule of thumb is to collect distillate at a rate of 1-2 drops per second.

Question 2: The distillation is unstable. The temperature is fluctuating, and the boiling is uneven.

Symptom: The thermometer reading at the still head is erratic, not holding a stable plateau. You may observe sudden, violent boiling (bumping) in the distillation flask.

Possible Cause A: Column Flooding

Flooding occurs when the rate of vapor rising up the column is too high, preventing the condensed liquid from flowing back down. This leads to a backup of liquid in the column and a breakdown of the equilibrium needed for separation.[20]

Solution:

  • Reduce the Heating Rate: Immediately lower the heat input to the distillation flask. Allow the excess liquid to drain back into the flask before slowly increasing the heat to a more gentle rate.[21]

Possible Cause B: Uneven Boiling (Bumping)

Solution:

  • Use Boiling Chips or a Magnetic Stir Bar: Always add fresh boiling chips or a stir bar to the distillation flask before heating. This provides nucleation sites for smooth boiling. Never add boiling chips to a hot liquid , as this can cause violent eruptive boiling.

Question 3: The distillation is extremely slow, or no vapor is reaching the condenser.

Symptom: Despite significant heating, the ring of condensate rises slowly or stalls within the fractionating column.[22]

Solution:

  • Increase Heat Input: The heat supplied may be insufficient to overcome the energy required for vaporization and to heat the entire column. Gradually increase the setting on your heating mantle.

  • Insulate the Column: A significant amount of heat can be lost to the surrounding environment, especially with long columns. Wrap the fractionating column and the still head with glass wool or aluminum foil to minimize heat loss.[20][22] This helps maintain the vapor in the gas phase as it ascends the column.[20]

Section 3: Critical Safety Protocol - Peroxide Management

DANGER: Ethers are notorious for forming highly explosive peroxide compounds upon storage and exposure to oxygen.[6][7] These peroxides can detonate when heated, concentrated, or subjected to mechanical shock. NEVER distill an ether without first testing for and removing peroxides.

Question 4: How do I know if my this compound is contaminated with peroxides, and how do I remove them?

Symptom: Visual inspection may reveal crystalline solids around the cap of the container or a viscous liquid at the bottom.[7][10] However, dangerous levels of peroxides can be present without any visual signs.

Workflow for Peroxide Detection and Removal

Peroxide_Workflow start Start: Crude This compound test_peroxide Perform Peroxide Test (e.g., Iodide Test Strips or KI solution) start->test_peroxide decision Peroxides Detected? test_peroxide->decision no_peroxide No Peroxides (< 10 ppm) decision->no_peroxide No peroxide_present Peroxides Present (> 10 ppm) decision->peroxide_present Yes safe_distill Proceed to Fractional Distillation no_peroxide->safe_distill removal Perform Peroxide Removal (e.g., Ferrous Sulfate Wash or Alumina Column) peroxide_present->removal retest Re-test for Peroxides removal->retest decision2 Peroxides Removed? retest->decision2 decision2->safe_distill Yes consult_ehs Consult EHS for Disposal (Do NOT Distill) decision2->consult_ehs No

Caption: Troubleshooting workflow for suspected peroxide contamination.

Experimental Protocol for Peroxide Testing (Iodide Method) [23]

  • Prepare Reagent: In a fume hood, dissolve approximately 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.

  • Test Sample: Add 1 mL of the this compound to be tested to the reagent solution.

  • Observe: A yellow color indicates a low concentration of peroxides, while a brown color indicates a high and potentially dangerous concentration.[7]

Experimental Protocol for Peroxide Removal with Ferrous Sulfate [7]

This procedure should only be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE), including a face shield.

  • Prepare Solution: Create a fresh solution of ferrous sulfate by dissolving 6 g of FeSO₄·7H₂O in 11 mL of water and adding 0.6 mL of concentrated sulfuric acid.

  • Wash the Ether: In a separatory funnel, add the ferrous sulfate solution to 100 mL of the peroxide-containing ether.

  • Shake Gently: Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Separate Layers: Allow the layers to separate and discard the aqueous (bottom) layer.

  • Re-test: Test the ether again for peroxides. Repeat the wash if necessary until the peroxide test is negative.

  • Final Wash & Dry: Wash the ether with a small amount of distilled water to remove residual acid, then dry the ether over anhydrous magnesium sulfate before proceeding to distillation.

Fractional Distillation Apparatus Setup

Distillation_Setup cluster_setup Fractional Distillation Apparatus flask Distilling Flask (with stir bar & crude ether) column Fractionating Column (packed) flask->column Vapor thermometer Thermometer column->thermometer condenser Condenser (Water Out) thermometer->condenser Vapor adapter Adapter condenser->adapter Distillate condenser_in (Water In) receiver Receiving Flask adapter->receiver heat Heating Mantle heat->flask

Caption: Standard laboratory setup for fractional distillation.

References

  • Overview of Pressure-Swing Distillation Process for Separation of Azeotropic Mixture. (n.d.). FAMT. [Link]
  • Fractionating Column Packing | Pro-Pak Column Packing. (n.d.). Pope Scientific Inc. [Link]
  • The Effect of Pressure on Azeotropes. (1985). The University of Maine. [Link]
  • Fractionating Distillation Column Manufacturer & Supplier. (n.d.). Ambani Metal. [Link]
  • Craig, R. L. (1969). Purification of ethers. U.S. Patent No. 3,450,608.
  • Arnold, G. B., & Pevere, E. F. (1951). Ether purification by distillation and adsorption. U.S. Patent No. 2,556,248.
  • Ethers and their hydroperoxides: how to get rid of them? - Insights in Basic Organic Chemistry 43. (2025, January 8). YouTube. [Link]
  • Distillation Columns: Plates and Packing. (n.d.). EPCM Holdings. [Link]
  • Distillation Packing M
  • Wang, Y., et al. (n.d.). The effect of pressure on composition and temperature of azeotrope.
  • The Best Distillation Column Packing Material (For Reflux). (n.d.).
  • Effect of pressure on azeotropic composition and temperature. (n.d.).
  • Method for the synthesis and purification of ethers. (n.d.). TechLink. [Link]
  • Peroxide Forming Chemicals. (n.d.). Environmental Health & Safety (EHS), University of Washington. [Link]
  • Distillation of diethyl ether? (2018).
  • Control and Safe Use of Peroxide Formers. (n.d.). Princeton University Environmental Health & Safety. [Link]
  • Ethers and peroxide forming compounds. (n.d.). Western Sydney University. [Link]
  • EH&S Guidelines for Peroxide Forming Chemicals. (2022). University of Washington. [Link]
  • The Influence of Distillation Conditions on the Azeotropic Composition. (n.d.).
  • Troubleshooting in Distillation Columns. (n.d.). Slideshare. [Link]
  • 1-methoxybutane. (n.d.). Stenutz. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • 1-Methoxy-2,2-dimethylbutane;this compound. (n.d.). PubChem. [Link]
  • How Can You Fix Problems In Distillation Columns? - Chemistry For Everyone. (2025, November 10). YouTube. [Link]
  • Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • (S)-1-methoxy-2-methyl-butane. (n.d.). PubChem. [Link]
  • Butane, 1-methoxy-2-methyl-. (n.d.). NIST WebBook. [Link]
  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). Sulzer. [Link]
  • 5.3D: Step-by-Step Procedures for Fractional Distillation. (2022, May 5). Chemistry LibreTexts. [Link]
  • 1-Methoxy-2-methyl-2-butanol. (n.d.). PubChem. [Link]
  • Synthesis Of 2-Methylbutane Report. (n.d.). Bartleby.com. [Link]
  • Experiment Synthesis of 2-Chloro-2-Methylbutane. (n.d.). Science Learning Center. [Link]
  • The simulated (±) vs. experimental molar fractions of MeOH (*), 2M1B (´), 2M2B (~). (n.d.).
  • A novel design of reactive distillation configuration for 2-methoxy-2-methylheptane process. (n.d.). E3S Web of Conferences. [Link]
  • Feasibility Study of Reactive Distillation Configuration for 2-Methoxy-2-methylheptane. (n.d.). FOCAPO/CPC. [Link]
  • Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. (2020, September 17). YouTube. [Link]

Sources

Technical Support Center: Analysis of 1-Methoxy-2-methylbutane Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 1-methoxy-2-methylbutane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for identifying and mitigating byproduct formation during synthesis, with a specific focus on analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Core Concept: The Williamson Ether Synthesis and Its Challenges

The synthesis of this compound is commonly achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. For this specific ether, two primary routes are viable:

  • Route A: Sodium 2-methyl-1-butoxide reacting with a methyl halide (e.g., iodomethane).

  • Route B: Sodium methoxide reacting with a 2-methyl-1-butyl halide (e.g., 1-bromo-2-methylbutane).

While the SN2 pathway is desired, a competing E2 (elimination) reaction is a significant source of byproduct formation, particularly when sterically hindered reagents are used.[1][2][3] The alkoxide, being a strong base, can abstract a proton from a carbon adjacent (beta-carbon) to the leaving group, resulting in the formation of an alkene.

To maximize the yield of the desired ether, the reaction should be designed to favor the SN2 mechanism. This is best achieved by using a primary alkyl halide and a sterically unhindered alkoxide.[3][4][5] Therefore, Route A is generally less favorable as it involves a more sterically hindered alkoxide. Route B , utilizing a primary alkyl halide (1-bromo-2-methylbutane) and a simple methoxide, is the preferred synthetic strategy to minimize elimination byproducts.[3][4]

SN2 vs E2 Competition cluster_reactants Reactants cluster_products Potential Products MeO- Methoxide (CH₃O⁻) AlkylHalide 1-Bromo-2-methylbutane Ether This compound (Desired Product) AlkylHalide->Ether SN2 Attack (Favored) Alkene 2-Methyl-1-butene (Elimination Byproduct) AlkylHalide->Alkene E2 Elimination (Competing Reaction)

Caption: Competing SN2 and E2 pathways in the synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and GC-MS analysis in a practical question-and-answer format.

Q1: My GC chromatogram shows a significant peak with a much shorter retention time than the expected product. What is it likely to be?

A1: This early-eluting peak is almost certainly an alkene byproduct formed via an E2 elimination reaction. The most probable candidate is 2-methyl-1-butene .

Causality:

  • Boiling Point and Volatility: Alkenes lack the polar C-O bond found in ethers, making them less polar and significantly more volatile. 2-Methyl-1-butene has a boiling point of approximately 31°C, while the expected product, this compound, has a much higher boiling point.[6][7] This large difference in volatility causes the alkene to travel through the GC column much faster, resulting in a shorter retention time.

  • Confirmation with MS: The mass spectrum of this peak should show a molecular ion ([M]⁺) at a mass-to-charge ratio (m/z) of 70.[7][8] A characteristic fragment for this alkene is often seen at m/z 41, corresponding to a stable allyl cation.[9]

CompoundFormulaMW ( g/mol )Boiling Point (°C)Expected RT OrderKey MS Fragments (m/z)
2-Methyl-1-butene C₅H₁₀70.13~31[6][10]1 (Fastest)70 (M⁺), 55, 41 (Base Peak)[9][11]
This compound C₆H₁₄O102.17~100-1022 (Slowest)102 (M⁺), 87, 71, 45 (Base Peak)[12][13]
Q2: The mass spectrum for my main product peak is confusing. What are the characteristic fragments I should look for to confirm this compound?

A2: Aliphatic ethers like this compound often show a weak or absent molecular ion peak in their electron ionization (EI) mass spectra.[14][15] Fragmentation is dominated by cleavage of the bonds adjacent to the oxygen atom.

Key Fragmentation Pathway (Alpha-Cleavage): The most significant fragmentation occurs at the C-C bond alpha to the oxygen atom, leading to the formation of a resonance-stabilized oxonium ion. For this compound, this results in a prominent peak at m/z = 45 . This is often the base peak in the spectrum.[12][13]

MS_Fragmentation Molecule [CH₃-O-CH₂-CH(CH₃)CH₂CH₃]⁺˙ This compound Radical Cation (m/z = 102) Fragment45 [CH₃-O=CH₂]⁺ Oxonium Ion (m/z = 45, Base Peak) Molecule->Fragment45 α-cleavage Radical •CH(CH₃)CH₂CH₃ sec-Butyl Radical Molecule->Radical α-cleavage

Caption: Primary MS fragmentation of this compound.

Other Expected Fragments:

  • m/z = 71: Loss of a methoxy radical (•OCH₃).

  • m/z = 87: Loss of a methyl radical (•CH₃).

  • m/z = 102: The molecular ion ([M]⁺), which may be very weak or absent.[12][13]

Q3: My reaction yield is low and the chromatogram is dominated by unreacted starting materials. What are the likely causes?

A3: Low conversion is a common issue that can often be traced back to the reagents or reaction conditions.

Troubleshooting Steps:

  • Inefficient Alkoxide Formation: The first step is the deprotonation of the alcohol (e.g., 2-methyl-1-butanol) to form the alkoxide nucleophile. If the base used is not strong enough or if it is not fresh, this step will be incomplete.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH).[3][16] NaH reacts irreversibly to produce the alkoxide and hydrogen gas, driving the equilibrium forward.[3] Ensure the NaH is fresh and has been stored under anhydrous conditions.

  • Presence of Protic Solvents (Water/Alcohol): The alkoxide is a strong base and will be readily protonated by any protic species, such as water or residual alcohol from a previous step. This neutralizes the nucleophile, preventing the SN2 reaction.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. A common choice is a polar aprotic solvent like THF or DMF, which can help solubilize the alkoxide without interfering in the reaction.[3][17]

  • Poor Leaving Group: While bromides and iodides are excellent leaving groups, chlorides are less reactive. If you are using an alkyl chloride, the reaction may be sluggish.

    • Solution: If possible, use the corresponding alkyl bromide or iodide to increase the reaction rate.

Q4: How can I design my experiment to minimize the formation of the alkene byproduct?

A4: Minimizing the E2 side reaction is critical for a clean synthesis and high yield. The choice of reactants is the most important factor.[1]

Experimental Design Principles:

  • Use a Primary Alkyl Halide: The rate of the SN2 reaction is highly sensitive to steric hindrance at the reaction center.[3] A primary alkyl halide (like 1-bromo-2-methylbutane) is much more accessible to the nucleophile than a secondary or tertiary halide, strongly favoring the SN2 pathway.[4][18]

  • Use a Less Hindered Base/Nucleophile: While the alkoxide must be a strong base to be a good nucleophile, excessive steric bulk will favor its action as a base (proton abstraction) rather than a nucleophile (attack at carbon).[1][19] Sodium methoxide is small and ideal for this purpose.

  • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., room temperature or slightly above) can favor the SN2 pathway over E2. High temperatures tend to favor elimination.

Experimental Protocol: Sample GC-MS Analysis Workflow

This protocol provides a general framework for analyzing a reaction mixture from a this compound synthesis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Quench 1. Quench Reaction (e.g., with water) Extract 2. Liquid-Liquid Extraction (e.g., with diethyl ether) Quench->Extract Dry 3. Dry Organic Layer (e.g., with MgSO₄) Extract->Dry Filter 4. Filter and Concentrate Dry->Filter Dilute 5. Dilute for Injection (e.g., in Hexane) Filter->Dilute Inject 6. Inject into GC-MS Dilute->Inject Separate 7. GC Separation (Based on volatility) Inject->Separate Ionize 8. Ionization (EI) Separate->Ionize Detect 9. Mass Analysis (MS) Ionize->Detect Data 10. Data Interpretation Detect->Data

Caption: General workflow for GC-MS sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.

    • Dilute it significantly with a suitable solvent like dichloromethane or ethyl acetate to a final concentration of approximately 1 mg/mL.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the GC inlet.

  • GC-MS Instrument Parameters (Example):

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, Split ratio 50:1.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: 2 minutes at 200°C.

    • MSD Parameters:

      • Transfer Line Temp: 280°C.

      • Ion Source Temp: 230°C.

      • Ionization Energy: 70 eV.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • Examine the mass spectrum for each peak.

    • Compare the obtained spectra with reference spectra from a database (e.g., NIST) to confirm the identity of the product and byproducts.[7][8][13]

    • Use the relative peak areas to estimate the purity of the product and the prevalence of byproducts.

This guide provides a foundational framework for troubleshooting the synthesis of this compound. For persistent or unusual issues, further investigation into solvent effects, base purity, and reaction kinetics may be necessary. Always consult instrument manuals and established safety protocols when performing chemical synthesis and analysis.[20][21][22]

References

  • Williamson Ether Synthesis. ChemTalk. [Link]
  • 2-Methyl-1-butene. NIST WebBook. [Link]
  • 2-methyl-1-butene. Stenutz. [Link]
  • Williamson Ether Synthesis reaction. BYJU'S. [Link]
  • Williamson Ether Synthesis. J&K Scientific LLC. [Link]
  • C5H10 mass spectrum of 2-methylbut-2-ene. Doc Brown's Chemistry. [Link]
  • 2-Methyl-1-butene. NIST WebBook. [Link]
  • The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
  • GCMS Section 6.13. Whitman College. [Link]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • mass spectrum of 2-methylbut-1-ene fragmentation p
  • The Williamson Ether Synthesis. Chemistry Steps. [Link]
  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes.
  • The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-met... Filo. [Link]
  • 2-Methyl-1-butene. NIST WebBook. [Link]
  • 2-Methyl-1-butene. NIST WebBook. [Link]
  • 2-Methyl-1-butene. NIST WebBook. [Link]
  • This compound. PubChem, NIH. [Link]
  • Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
  • Williamson ether synthesis. Wikipedia. [Link]
  • Williamson Ether Synthesis. Bartleby.com. [Link]
  • Mass Spec/fragmentation for 2-Methyl-2-Butene. Reddit. [Link]
  • MASS SPECTRUM OF ETHERS.
  • Gas Chromatography / Chemical Ionization Mass Spectrometry of Polyethylene Glycol Monoalkyl Ethers.
  • Synthesizing Ethers via Williamson Ether Synthesis.
  • 2-Methyl-2-butene. PubChem, NIH. [Link]
  • 2-Butene, 2-methyl-. NIST WebBook. [Link]
  • 2-Methyl-1-butene. Restek. [Link]
  • Butane, 1-methoxy-2-methyl-. NIST WebBook. [Link]
  • Butane, 1-methoxy-2-methyl-. NIST WebBook. [Link]
  • The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho.... Pearson+. [Link]
  • GC Troubleshooting Guide. Restek. [Link]
  • Williamson Ether Synthesis - IT'S JUST AN SN2 REACTION!. YouTube. [Link]
  • Williamson Ether Synthesis or Elimination?. Student Doctor Network Forums. [Link]
  • Why does Williamson's Ether Synthesis ONLY follow Sn2 Mechanism. Stack Exchange. [Link]
  • 1-Methoxy-1-methyl-2-methylenecyclobutane. SpectraBase. [Link]
  • How to Troubleshoot and Improve your GC/MS. Agilent, YouTube. [Link]
  • How to Troubleshoot and Improve your GC/MS.
  • GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru. [Link]
  • Butane, 1-methoxy-2-methyl-. NIST WebBook. [Link]

Sources

Technical Support Center: Moisture Removal for 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 8, 2026

Welcome to the technical support guide for handling and drying 1-Methoxy-2-methylbutane. This document provides researchers, scientists, and drug development professionals with detailed, field-proven methodologies for ensuring this solvent meets the stringent anhydrous conditions required for sensitive applications.

While specific drying studies on this compound are not extensively published, its chemical nature as an aliphatic ether allows us to apply well-established and validated techniques used for similar solvents like diethyl ether and tetrahydrofuran (THF). The protocols herein are grounded in the fundamental principles of solvent purification and are designed to be self-validating through quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove water from this compound?

A: The presence of water, even in trace amounts (ppm level), can have significant detrimental effects on many common organic reactions. Protic water molecules can react with or deactivate highly reactive reagents such as organometallics (e.g., Grignard reagents, organolithiums), strong bases (e.g., sodium amide), and certain Lewis acids. This can lead to reduced product yields, formation of unwanted byproducts, and complete reaction failure. For reactions requiring anhydrous conditions, ensuring the solvent is rigorously dried is a prerequisite for success.

Q2: What is a typical acceptable water content for "anhydrous" this compound?

A: The definition of "anhydrous" is application-dependent. For most moisture-sensitive reactions, a water content of < 50 ppm (parts per million) is a common target. For extremely sensitive applications, such as certain polymerizations or reactions with super-bases, a target of < 10 ppm may be necessary. It is crucial to determine the tolerance of your specific reaction to water.

Q3: How can I accurately measure the water content in my solvent?

A: The gold standard for determining trace amounts of water in organic solvents is the Karl Fischer (KF) titration .[1][2] This method is highly accurate, specific to water, and can quantify moisture content down to the ppm level.[3] It is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.[1] Both volumetric and coulometric KF titrators are available, with the coulometric method being particularly suited for very low water concentrations (<0.1%).[1][2] Loss on drying is not a suitable method as it measures the loss of any volatile substance, not just water.

Q4: I've seen 3A and 4A molecular sieves used for drying solvents. Which one is appropriate for this compound?

A: Both 3Å and 4Å molecular sieves can be effective.

  • 3Å sieves have a pore size that is ideal for selectively adsorbing water (kinetic diameter ~2.65Å) while excluding most organic solvent molecules. This makes them a highly efficient and clean drying agent.[4]

  • 4Å sieves can also be used. While the pore opening is larger, it is still effective at trapping water. For general purposes with an ether like this compound, 4Å sieves are widely available and acceptable.[4]

For utmost certainty and to prevent any potential co-adsorption of the solvent, 3Å molecular sieves are the preferred choice .

Q5: Can I use reactive desiccants like Sodium/Benzophenone or Lithium Aluminum Hydride (LiAlH₄)?

A: While these are powerful drying agents for ethers like THF and diethyl ether, they pose significant safety risks.[5]

  • Sodium/Benzophenone Ketyl: This system indicates dryness with a deep blue color.[6] However, it involves handling reactive sodium metal.

  • LiAlH₄ and CaH₂: These are reactive metal hydrides that react irreversibly with water to produce hydrogen gas.[5][7] They are effective but require careful quenching after use. Calcium hydride is generally considered safer than LiAlH₄.[7][8]

Given the effectiveness and superior safety profile of activated molecular sieves, we recommend them as the primary method. Reactive desiccants should only be used by experienced personnel with appropriate safety precautions in place.

Troubleshooting Guide & Standard Operating Protocols (SOPs)

Problem: My moisture-sensitive reaction is failing or giving low yields.

This is a classic symptom of wet solvent. Before troubleshooting other reaction parameters, you must first verify and, if necessary, reduce the water content of your this compound.

Decision Workflow for Drying Method Selection

Drying_Decision_Workflow start Start: Need Anhydrous This compound check_peroxides Is solvent from a previously opened container or near its expiration date? start->check_peroxides test_peroxides Perform Peroxide Test (See SOP-01) check_peroxides->test_peroxides Yes select_dryness What is the required dryness level? check_peroxides->select_dryness No, new bottle peroxide_pos Peroxides > 10 ppm? test_peroxides->peroxide_pos dispose Consult EHS for Decontamination or Disposal. DO NOT DISTILL. peroxide_pos->dispose Yes peroxide_pos->select_dryness No ultra_dry Ultra-Dry (<10 ppm) select_dryness->ultra_dry < 10 ppm standard_dry Standard Anhydrous (<50 ppm) select_dryness->standard_dry < 50 ppm method_distill SOP-03: Distillation from Calcium Hydride (CaH₂) ultra_dry->method_distill method_sieves SOP-02: Drying with Activated Molecular Sieves standard_dry->method_sieves verify Verify water content using Karl Fischer Titration method_distill->verify method_sieves->verify end Solvent is ready for use. verify->end

Caption: Decision tree for selecting an appropriate drying method.

SOP-01: Peroxide Testing (Pre-Drying Safety Check)

Causality: Ethers like this compound can form explosive peroxides upon exposure to air and light over time.[9] Distilling a solvent that contains high levels of peroxides can lead to a violent explosion. Therefore, you must test for peroxides in any previously opened container before heating or distillation.

Protocol:

  • Acquire Test Strips: Use commercially available peroxide test strips (e.g., Quantofix®). These provide a semi-quantitative reading, typically in the range of 0-100 ppm.[10]

  • Sample the Solvent: In a well-ventilated fume hood, dispense a small aliquot (1-2 mL) of this compound.

  • Perform the Test:

    • Dip the test strip into the solvent for 1 second.[10]

    • Shake off excess liquid.

    • Allow the solvent to evaporate from the strip.

    • Add one drop of deionized water to the test pad.[10]

    • Compare the resulting color to the chart provided with the strips.

  • Interpret Results:

    • < 10 ppm: The solvent is safe to handle and dry.

    • > 10 ppm: The solvent should be decontaminated or disposed of according to your institution's safety guidelines. DO NOT PROCEED WITH DISTILLATION. [9] Contact your Environmental Health & Safety (EHS) office.[9]

SOP-02: Drying with Activated Molecular Sieves (Recommended Method)

Causality: Molecular sieves are crystalline aluminosilicates with a uniform pore structure. They physically trap water molecules within their pores while excluding the larger solvent molecules, providing a safe and effective method for achieving low ppm water levels.[11] The sieves must first be "activated" by heating to a high temperature to drive off any water already adsorbed from the atmosphere.[12][13]

Sieve_Activation_Workflow start Place sieves in a heat-resistant vessel heat Heat in oven at 300-320 °C for at least 15 hours (or 180-200 °C under vacuum for 8-12 hours) start->heat cool Cool to <150 °C in oven, then transfer to a desiccator to cool to room temperature heat->cool store Store in a tightly sealed container under inert atmosphere (e.g., Nitrogen) cool->store end Sieves are activated and ready for use store->end

Caption: Workflow for activating molecular sieves.

  • Select a Suitable Flask: Choose a clean, oven-dried flask with a ground glass joint that can be sealed with a septum or glass stopper.

  • Add Activated Sieves: Under a blanket of inert gas (Nitrogen or Argon), add the activated 3Å or 4Å molecular sieves to the flask. Use a loading of 10-20% (w/v). For example, add 100-200 g of sieves to 1 L of solvent.[14]

  • Add Solvent: Transfer the this compound into the flask containing the sieves via cannula or under a positive pressure of inert gas to minimize atmospheric moisture exposure.

  • Equilibrate: Seal the flask and allow it to stand for at least 48 hours. Occasional gentle swirling can improve the drying rate. The absorption of water is exothermic, so a slight warming of the flask may be noticed initially.[13]

  • Verification & Use: After 48-72 hours, carefully withdraw an aliquot using a dry syringe and analyze the water content via Karl Fischer titration. Once the desired dryness is confirmed, the solvent can be used directly by decanting or transferring via cannula. The solvent can be stored over the sieves.[4]

SOP-03: Distillation from Calcium Hydride (CaH₂) (For Ultra-Dry Solvent)

Causality: For applications requiring the lowest possible water content, distillation from a non-volatile, reactive desiccant is effective. Calcium hydride (CaH₂) reacts with water to form non-volatile calcium hydroxide and hydrogen gas (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂).[7] Distilling the solvent separates the liquid phase from the solid desiccant and its byproducts.

WARNING: This procedure involves heating a flammable liquid and generates flammable hydrogen gas. It must be performed in a functioning fume hood, away from ignition sources, and with appropriate personal protective equipment (PPE).

  • Pre-Drying (Optional but Recommended): To reduce the load on the CaH₂, first stir the solvent over a less reactive desiccant like anhydrous sodium sulfate or let it stand over activated molecular sieves for 24 hours.

  • Set up the Distillation Apparatus: Assemble a standard distillation apparatus with a heating mantle, distillation flask, condenser, and receiving flask. Ensure all glassware is oven-dried and assembled while still warm under a flow of inert gas.

  • Charge the Still: To the distillation flask, add CaH₂ (approx. 10-20 g per liter of solvent).[7] Transfer the pre-dried this compound into the flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin gently stirring (if applicable) and slowly heat the flask.

    • The solvent will begin to reflux. Allow it to reflux for at least one hour before collecting any distillate. This ensures the entire apparatus is equilibrated and any residual water has reacted.

    • Collect the distillate at a steady rate. The boiling point of this compound is not well-documented but is expected to be in the range of other C6 ethers (approx. 90-100°C). Monitor the distillation head temperature.

  • Storage: Collect the distilled solvent in a dry flask under an inert atmosphere. For long-term storage, add a small amount of freshly activated 3Å molecular sieves to the receiving flask.

  • Shutdown and Quenching:

    • Never distill to dryness. Leave a small amount of solvent in the distillation flask.

    • Allow the apparatus to cool completely to room temperature.

    • Carefully and slowly quench the remaining CaH₂ by adding a high-boiling alcohol like isopropanol or tert-butanol to the cooled flask until the evolution of hydrogen gas ceases. Then, slowly add water.[6]

Data Summary

MethodTypical Final H₂O (ppm)SpeedSafety ConcernsEase of Use
Activated 3Å Molecular Sieves < 10 - 30Slow (48-72h)Low; dust inhalationHigh
Distillation from CaH₂ < 10Moderate (several hours)High; Flammable H₂ gas, reactive quenchingLow (requires expert skill)
Untreated "Anhydrous" Bottle 50 - 200+N/AModerate; Peroxide riskN/A

Data extrapolated from studies on similar ether solvents.

Safety & Handling

  • Flammability: this compound is a flammable liquid. Handle only in a well-ventilated fume hood and keep away from heat, sparks, and open flames.[15]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Inert Atmosphere: When handling the anhydrous solvent, use inert gas (Nitrogen or Argon) techniques (e.g., Schlenk line, glovebox) to prevent re-absorption of atmospheric moisture.

  • Storage: Store anhydrous this compound in a tightly sealed container, under an inert atmosphere, and away from light and heat to inhibit peroxide formation.

References

  • Jalon. (n.d.). A complete Guide on How to Activate Molecular Sieve. Jalon.
  • Sciencing. (2022, August 30). How To Activate Molecular Sieves. Sciencing.
  • Killeen, C. (2025). Using molecular sieves for solvent drying.
  • Chemtips. (2014, December 1). How to activate molecular sieves. WordPress.com.
  • The University of Edinburgh. (n.d.). Ethers - storage and the detection and removal of peroxides.
  • Washington State University. (2005, December 20). Solvent Stills. WSU Safety Policies and Procedures.
  • ResearchGate. (2017, February 6). How to activate molecular sieves effectively?
  • Missouri S&T. (n.d.). Appendix A Peroxide Test Protocol. Environmental Health and Safety.
  • Delloyd's Lab-Tech. (n.d.). solvent drying and drying agents.
  • Delloyd's Lab-Tech. (n.d.). Drying Agents - Removing water from organic solvents.
  • WikiEducator. (n.d.). TESTING FOR THE PRESENCE OF PEROXIDES.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?
  • UC Center for Laboratory Safety. (2012, December 14). Calcium Hydride - Standard Operating Procedure.
  • Chemistry LibreTexts. (2021, August 15). Drying Solvents.
  • University of Washington. (2022, August 11). EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. Environmental Health & Safety.
  • University of Southern California. (n.d.). Organic Peroxide Formers: Testing and Labeling. Environmental Health & Safety.
  • Wikipedia. (n.d.). Karl Fischer titration.
  • Vedantu. (n.d.). Karl Fischer Titration: Principles, Steps & Key Uses Explained.
  • BYJU'S. (n.d.). Principle of Karl Fischer Titration.
  • Stenutz. (n.d.). 2-methyl-2-methoxybutane.
  • Stenutz. (n.d.). 1-methoxybutane.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • NIST. (n.d.). Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
  • ChemSynthesis. (2025, May 20). 2-(methoxymethoxy)butane.

Sources

Validation & Comparative

A Comparative Guide for Researchers: 1-Methoxy-2-methylbutane vs. 2-Methoxy-2-methylbutane (TAME) as Solvents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis and drug development, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, process efficiency, and overall sustainability. Ethereal solvents, prized for their relative inertness and solvating power, are mainstays in the organic chemist's toolkit. This guide provides an in-depth, objective comparison of two isomeric ether solvents: 1-methoxy-2-methylbutane and the more commonly known 2-methoxy-2-methylbutane, or tert-amyl methyl ether (TAME). This analysis, grounded in available experimental data and predictive modeling, aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed solvent selections for their specific applications.

Introduction to the Isomers: A Structural Overview

This compound and 2-methoxy-2-methylbutane (TAME) are structural isomers with the same molecular formula, C₆H₁₄O. However, the seemingly subtle difference in the placement of the methoxy group results in distinct three-dimensional structures that give rise to divergent physicochemical properties and, consequently, different performance characteristics as solvents.

  • This compound is a primary ether, where the methoxy group is bonded to a primary carbon. Its structure is characterized by a degree of flexibility around the ether linkage.

  • 2-Methoxy-2-methylbutane (TAME) , in contrast, is a tertiary ether. The methoxy group is attached to a sterically hindered tertiary carbon atom. This structural feature is a key determinant of its chemical stability, particularly its notable resistance to peroxide formation.

Physicochemical Properties: A Head-to-Head Comparison

A comprehensive understanding of a solvent's physical and chemical properties is paramount for its effective application. The following table summarizes the key properties of this compound and TAME. It is important to note that while extensive experimental data is available for TAME, some properties for this compound are estimated based on quantitative structure-property relationship (QSPR) models due to a scarcity of published experimental values[1][2].

PropertyThis compound2-Methoxy-2-methylbutane (TAME)Reference(s)
Molecular Formula C₆H₁₄OC₆H₁₄O[3][4]
Molecular Weight 102.17 g/mol 102.17 g/mol [3][4]
CAS Number 62016-48-2994-05-8[3][4]
Boiling Point ~118 °C (Predicted)86.3 °C[2][5]
Melting Point N/A (Predicted to be low)-80 °C[5]
Density ~0.75 g/mL (Predicted)0.76-0.78 g/mL at 25 °C[6]
Solubility in Water Low (Predicted)10.71 g/L at 20 °C[5]
Flash Point N/A (Predicted)-11 °C[5]
Peroxide Formation Prone to peroxide formationResistant to peroxide formation[7]

In-Depth Analysis of Solvent Characteristics and Performance

The structural differences between these two isomers translate into significant variations in their performance as solvents.

Polarity and Solubility: Both this compound and TAME are considered to be relatively nonpolar to moderately polar solvents. The ether oxygen atom in both molecules can act as a hydrogen bond acceptor, allowing for some solubility of polar compounds. TAME's slightly higher density and established water solubility suggest it possesses a degree of polarity suitable for a range of organic transformations. While predicted to have low water solubility, this compound's primary ether structure might allow for slightly different solvation behavior compared to the sterically hindered TAME.

Boiling Point and Volatility: The predicted higher boiling point of this compound compared to TAME is a significant differentiator. A higher boiling point can be advantageous for reactions requiring elevated temperatures, as it allows for a wider operational range without the need for pressurized systems. Conversely, the lower boiling point of TAME facilitates its removal from reaction mixtures post-synthesis, which can be a desirable attribute in many laboratory and industrial processes.

Chemical Stability and Safety: A critical advantage of TAME is its exceptional stability and resistance to forming explosive peroxides upon storage and exposure to air. This is a direct consequence of the tertiary nature of the ether linkage, which lacks the labile hydrogen atom that facilitates autoxidation in primary and secondary ethers. This compound, as a primary ether, is expected to be more prone to peroxide formation, necessitating more stringent storage and handling protocols, including the addition of stabilizers like BHT. The low flash point of TAME also underscores its high flammability, a common characteristic of volatile ethers.

Applications in Organic Synthesis: A Comparative Perspective

Ethereal solvents are indispensable in numerous organic reactions, particularly those involving organometallic reagents.

Grignard Reactions: Diethyl ether and tetrahydrofuran (THF) are the traditional solvents of choice for Grignard reactions. TAME has emerged as a viable and safer alternative. Its ability to solvate the Grignard reagent and its higher boiling point compared to diethyl ether can be beneficial. The performance of this compound in Grignard reactions is not well-documented, but its primary ether structure suggests it could also be a suitable solvent, with its higher boiling point potentially offering advantages in specific cases.

Suzuki Coupling and Other Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are often performed in ethereal solvents. TAME has been successfully employed in such reactions. The choice of solvent can significantly impact catalyst stability and reaction kinetics. The differing polarity and boiling points of this compound and TAME could lead to variations in reaction yields and times in these transformations.

Extractions and General Use: Both isomers can be used as extraction solvents and as general-purpose reaction media for a variety of organic transformations. TAME's resistance to peroxide formation makes it a more attractive option for routine laboratory use where solvent purity and safety are paramount.

Experimental Protocols for Solvent Evaluation

To provide a framework for the empirical comparison of these solvents in a research setting, the following experimental protocols are outlined.

Protocol 1: Determination of Solute Solubility

This protocol provides a straightforward method to compare the solvating power of this compound and TAME for a specific compound of interest.

G cluster_0 Solubility Test Workflow A 1. Add a known mass of solute to a vial. B 2. Add a measured volume of the test solvent (e.g., 1 mL). A->B C 3. Vigorously mix at a constant temperature. B->C D 4. Observe for complete dissolution. C->D E 5. If not dissolved, add another measured volume of solvent. D->E Incomplete dissolution G 7. Calculate solubility (e.g., in g/L or mol/L). D->G Complete dissolution F 6. Repeat until dissolution is observed or a maximum volume is reached. E->F F->D

Caption: Workflow for determining the solubility of a compound in a test solvent.

Protocol 2: Comparative Analysis in a Grignard Reaction

This protocol outlines a comparative study to evaluate the performance of the two ethers in a standard Grignard reaction.

G cluster_0 Grignard Reaction Comparison cluster_1 Reaction Setup 1: this compound cluster_2 Reaction Setup 2: TAME A1 1. Prepare Grignard reagent in this compound. B1 2. React with electrophile. A1->B1 C1 3. Quench and work-up. B1->C1 D1 4. Isolate and quantify product. C1->D1 E Compare yields, reaction times, and impurity profiles. D1->E A2 1. Prepare Grignard reagent in TAME. B2 2. React with electrophile. A2->B2 C2 3. Quench and work-up. B2->C2 D2 4. Isolate and quantify product. C2->D2 D2->E

Caption: Parallel workflow for comparing solvent performance in a Grignard reaction.

Conclusion and Future Outlook

The choice between this compound and 2-methoxy-2-methylbutane (TAME) as a solvent is a nuanced decision that depends on the specific requirements of a chemical process.

TAME stands out as a well-characterized, safer alternative to traditional peroxide-forming ethers like diethyl ether and THF. Its resistance to autoxidation is a significant safety advantage for routine and large-scale applications. Its moderate boiling point and established performance in various organic reactions make it a versatile and attractive option for the modern chemistry laboratory.

This compound , while less studied, presents intriguing possibilities. Its predicted higher boiling point could be a key advantage for reactions requiring higher temperatures. However, the lack of extensive experimental data on its physicochemical properties and safety profile, particularly its propensity for peroxide formation, necessitates further investigation before it can be widely adopted. Researchers are encouraged to perform thorough safety assessments and small-scale trials to evaluate its suitability for their specific needs.

Ultimately, the selection of an optimal solvent requires a holistic consideration of factors including reaction compatibility, safety, environmental impact, and process economics. This guide serves as a foundational resource to aid in this critical decision-making process, empowering researchers to make choices that are not only scientifically sound but also align with the principles of green and sustainable chemistry.

References

  • SPARC Performs Automated Reasoning in Chemistry. (n.d.).
  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group contributions.
  • Lyman, W. J., Reehl, W. F., & Rosenblatt, D. H. (1990). Handbook of chemical property estimation methods: Environmental behavior of organic compounds. American Chemical Society.
  • U.S. National Library of Medicine. (n.d.). PubChem.
  • NIST. (n.d.). NIST Chemistry WebBook.
  • Salahinejad, M., & Le, T. C. (2013). Prediction of physical and thermodynamic properties of aliphatic ethers from molecular structures by multiple linear regression. Journal of the Serbian Chemical Society, 78(10), 1467-1478.
  • Cheméo. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Estimation Programs Interface (EPI) Suite.
  • Centers for Disease Control and Prevention. (2014, July 1). 2-METHOXY-2-METHYLBUTANE. NIOSH.
  • Ningbo Jinhai Chenguang Chemical Corporation. (n.d.). Tert-Amyl Methyl Ether(TAME).
  • Wikipedia. (2023, December 29). Tert-Amyl methyl ether.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether.
  • Stenutz, R. (n.d.). 1-methoxybutane.
  • Wikidata. (n.d.). 1-methoxy-2-butane.
  • Laboshop. (2014, January 28). Safety Data Sheet.

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-Methoxy-2-methylbutane Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 1-Methoxy-2-methylbutane. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method selection, detailed validation protocols, and comparative performance data, ensuring a thorough understanding of how to establish a robust, reliable, and compliant analytical procedure.

Introduction: The Analytical Challenge of this compound

This compound (CAS No. 62016-48-2) is an aliphatic ether with a molecular formula of C₆H₁₄O and a molecular weight of 102.17 g/mol .[1][2][3] Given its structure and volatility, it may be encountered in pharmaceutical and chemical manufacturing processes, potentially as a solvent or a synthetic intermediate. Accurate and precise quantification is therefore critical for process control, quality assurance of final products, and regulatory compliance, particularly if it needs to be controlled as a residual solvent.

The primary analytical challenge lies in its chemical properties: it is a small, volatile, and non-polar molecule that lacks a strong chromophore, rendering many standard analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with UV detection, ineffective without derivatization. This guide will focus on the most appropriate technique, Gas Chromatography (GC), and compare two common approaches: direct injection GC with Flame Ionization Detection (GC-FID) and static Headspace GC with Mass Spectrometry (HS-GC-MS).

The validation of these methods will be discussed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[4][5]

Method Selection: Causality Behind the Choice of Gas Chromatography

The selection of an analytical technique is the foundational step in method development and is dictated by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sensitivity, sample matrix).

  • Why Gas Chromatography? this compound is a volatile organic compound. GC is the premier technique for separating and analyzing compounds that can be vaporized without decomposition. The analyte is partitioned between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column, allowing for excellent separation from other volatile components.

  • Detector Selection Rationale:

    • Flame Ionization Detector (FID): This detector is ideal for quantifiable organic compounds. It offers a wide linear range, is robust, and provides a response that is directly proportional to the mass of carbon in the analyte. This makes it an excellent choice for assays and purity determinations where high precision and accuracy are paramount.

    • Mass Spectrometer (MS): An MS detector provides not only quantification but also structural information, offering unparalleled specificity.[6] When coupled with a headspace autosampler, it becomes a powerful tool for detecting and quantifying trace levels of volatile compounds in complex matrices, minimizing sample preparation and matrix interference.

Primary Technique: Validated GC-FID Method for Assay and Purity

This section details a hypothetical, yet scientifically grounded, GC-FID method developed and validated for the quantification of this compound.

Experimental Workflow: GC-FID Method Validation

The validation process follows a structured workflow to ensure all performance characteristics of the method are thoroughly evaluated.

GC_FID_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting prep_std Prepare Standard & Sample Solutions prep_protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) prep_std->prep_protocol spec Specificity prep_protocol->spec Execute lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq Limit of Quantitation (LOQ) prec->loq rob Robustness loq->rob data_analysis Analyze Data & Calculate Statistics rob->data_analysis Collect Data report Compile Validation Report data_analysis->report

Caption: Workflow for GC-FID method validation.

Detailed Experimental Protocol: GC-FID

Instrumentation: A Gas Chromatograph equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: DB-624 (or equivalent polar phase), 30 m x 0.32 mm ID, 1.8 µm film thickness. Rationale: This phase provides good selectivity for residual solvents and volatile organic compounds.

  • Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min.

  • Injector Temperature: 220 °C.

  • Injection Mode: Split, 20:1 ratio. Rationale: A split injection prevents column overloading and ensures sharp peaks for a high-concentration assay.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 2 minutes.

  • Detector Temperature: 250 °C.

Reagents and Standards:

  • Diluent: Dimethyl sulfoxide (DMSO). Rationale: A high-boiling, polar solvent that is ideal for GC analysis of more volatile compounds.

  • Standard Stock Solution (10 mg/mL): Accurately weigh ~100 mg of this compound reference standard into a 10 mL volumetric flask and dilute to volume with DMSO.

  • Sample Solution (1 mg/mL): Accurately weigh ~100 mg of the test sample into a 100 mL volumetric flask and dilute to volume with DMSO.

Method Validation Parameters and Results

The method was validated according to ICH Q2(R2) guidelines.[7][8][9] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[10][9][11]

1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]

  • Protocol: A solution of the diluent (blank) and a sample solution spiked with known related substances were injected.

  • Results: The blank showed no interfering peaks at the retention time of this compound. The analyte peak was well-resolved from all potential impurities.

2. Linearity and Range Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol: A series of five calibration standards were prepared by diluting the stock solution to concentrations ranging from 0.1 mg/mL to 1.5 mg/mL (covering 50% to 150% of the target concentration). Each standard was injected in triplicate.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Hypothetical Data Summary:

    Concentration (mg/mL) Mean Peak Area
    0.1 15,230
    0.5 75,980
    1.0 151,500
    1.2 182,100

    | 1.5 | 227,350 |

  • Result: The plot of mean peak area versus concentration yielded a linear regression with r² = 0.9998, meeting the acceptance criteria.

3. Accuracy Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[12] It is determined by applying the method to samples to which known amounts of analyte have been added.[13]

  • Protocol: Accuracy was assessed by spiking a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration), with three replicate preparations at each level.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

  • Hypothetical Data Summary:

    Spike Level Concentration (mg/mL) Mean Recovery (%) %RSD
    80% 0.8 99.5% 0.8%
    100% 1.0 100.3% 0.6%

    | 120% | 1.2 | 101.1% | 0.7% |

4. Precision Precision is the measure of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay): Six replicate sample preparations at 100% of the target concentration were analyzed on the same day by the same analyst.

    • Intermediate Precision: The repeatability test was repeated on a different day by a different analyst using different equipment.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

  • Hypothetical Data Summary:

    Precision Level Mean Assay Value (%) %RSD
    Repeatability 99.8% 0.9%

    | Intermediate Precision | 100.5% | 1.2% |

5. Limit of Quantitation (LOQ) The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determined based on the signal-to-noise ratio (S/N) method. A series of dilute solutions were injected to find the concentration that yielded an S/N ratio of approximately 10:1.

  • Result: The LOQ was determined to be 0.01 mg/mL.

Alternative Technique: Headspace GC-MS for Trace Analysis

For applications requiring higher sensitivity, such as the determination of residual solvents in a drug substance, HS-GC-MS is a superior alternative.

Experimental Workflow: HS-GC-MS Method

The workflow for HS-GC-MS focuses on optimizing the headspace parameters before proceeding with chromatographic separation and detection.

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Incubation & Injection cluster_gcms GC-MS Analysis sample_prep Weigh Sample into Headspace Vial add_diluent Add Diluent/Matrix (e.g., DMA, Water) sample_prep->add_diluent seal_vial Seal Vial add_diluent->seal_vial incubation Incubate at Optimized Temperature seal_vial->incubation Load into Autosampler pressurize Pressurize Vial incubation->pressurize inject Inject Headspace Vapor into GC pressurize->inject gc_sep Chromatographic Separation inject->gc_sep ms_detect Mass Spectrometric Detection (Scan or SIM mode) gc_sep->ms_detect quant Quantification using Extracted Ion Chromatogram ms_detect->quant

Caption: HS-GC-MS experimental workflow.

Brief Experimental Protocol: HS-GC-MS
  • HS Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 minutes.

    • Transfer Line Temperature: 110 °C.

    • Vial Pressurization: 10 psi.

  • GC-MS Parameters:

    • GC Conditions: Similar to the GC-FID method, but often with a faster temperature ramp.

    • MS Ionization Source: Electron Ionization (EI) at 70 eV.

    • MS Mode: Selected Ion Monitoring (SIM). Rationale: SIM mode significantly increases sensitivity and selectivity by monitoring only characteristic ions of the analyte.

    • Characteristic Ions for this compound: m/z 45 (base peak), 57, 73.

Performance Comparison: GC-FID vs. HS-GC-MS

This table provides a direct comparison of the validated performance characteristics for the two proposed methods, highlighting their respective strengths. The data presented is hypothetical but reflects typical performance.

Validation ParameterGC-FID (Direct Injection)HS-GC-MSJustification for Difference
Intended Purpose Assay, Purity, High ConcentrationTrace Analysis, Residual SolventsMethodologies are tailored for different concentration ranges.
Specificity High (based on retention time)Very High (retention time + mass spectrum)MS provides an orthogonal detection mechanism, confirming identity.
Linearity (r²) ≥ 0.999≥ 0.995Headspace partitioning can introduce slightly more variability than direct liquid injection.
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%Wider acceptance criteria are common for trace analysis due to matrix effects.
Precision (%RSD) ≤ 2.0%≤ 15.0%Higher variability is expected at trace levels.
Limit of Quantitation ~10 µg/mL~0.1 µg/mL (or lower)Headspace concentrates the analyte, and MS is inherently more sensitive than FID.
Sample Preparation Simple dilutionMinimal (weighing into a vial)HS-GC-MS avoids complex extractions, a significant advantage for solid samples.

Conclusion and Recommendations

Both GC-FID and HS-GC-MS are powerful and appropriate techniques for the quantification of this compound, but their applications are distinct.

  • The GC-FID method stands out for its robustness, wide linear range, and high precision, making it the ideal choice for assay and purity testing where the analyte is a major component. Its validation is straightforward and aligns with standard requirements for quality control of raw materials or finished products.

  • The HS-GC-MS method offers unparalleled sensitivity and specificity, establishing it as the definitive choice for trace-level quantification , such as monitoring residual solvents in pharmaceutical articles. The elimination of non-volatile matrix interference through headspace sampling ensures a clean analysis and reliable results at levels unattainable by direct injection techniques.

The selection between these two validated methods should be guided by the specific analytical objective, the expected concentration of this compound, and the nature of the sample matrix, in alignment with the principles of the Analytical Target Profile (ATP) as described in ICH Q14.[7]

References

  • Pharma Talks (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • U.S. Food and Drug Administration (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • AMSbiopharma (2025). ICH Guidelines for Analytical Method Validation Explained.
  • ECA Academy (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration (2024). Q2(R2) Validation of Analytical Procedures.
  • International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2).
  • BioPharm International (2024). FDA Releases Guidance on Analytical Procedures.
  • ProPharma (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
  • Benchchem (n.d.). This compound CAS 62016-48-2.
  • NIST (n.d.). Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
  • Netpharmalab (n.d.). Validation of analytical methods.
  • JETIR (n.d.). A review on HPLC method development and validation. JETIR Research Journal.

Sources

A Senior Application Scientist's Guide to the Spectral Comparison of 1-Methoxy-2-methylbutane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Isomeric Purity is a Spectroscopic Challenge

In the fields of chemical synthesis, drug development, and materials science, the unambiguous identification of molecular structure is paramount. Isomers—molecules sharing the same molecular formula but differing in the arrangement of their atoms—present a significant analytical challenge. Their similar physical properties, such as boiling point and polarity, can make chromatographic separation difficult, placing a heavy burden on spectroscopic techniques for definitive identification.

This guide provides an in-depth comparison of the spectral characteristics of three C₆H₁₄O ether isomers: the primary branched ether 1-Methoxy-2-methylbutane , its tertiary isomer 2-Methoxy-2-methylbutane (well-known as MTBE), and its primary straight-chain isomer 1-Methoxypentane . Through a detailed analysis of their Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, we will demonstrate how subtle differences in atomic arrangement create unique and identifiable spectral fingerprints. This guide is designed for researchers and scientists who rely on these techniques to elucidate and confirm molecular structures.

Isomer Structure Key Structural Features
This compound CH₃CH₂CH(CH₃)CH₂OCH₃Primary ether, Chiral center, Branched alkyl chain
2-Methoxy-2-methylbutane (CH₃)₃COCH₃Tertiary ether, High symmetry, t-butyl group
1-Methoxypentane CH₃CH₂CH₂CH₂CH₂OCH₃Primary ether, Straight alkyl chain

Mass Spectrometry: The Energetics of Fragmentation

Mass spectrometry, particularly with Electron Ionization (EI), provides structural information by analyzing the fragmentation patterns of a molecule after it has been ionized. For ethers, the most diagnostic fragmentation pathway is the α-cleavage, where the bond adjacent to the C-O linkage breaks to form a stable, resonance-stabilized oxonium ion. The stability of the resulting carbocation and the expelled radical dictates the most favorable fragmentation pathways.

Causality of Experimental Choices

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile, low-molecular-weight compounds like these ethers. The gas chromatograph separates the isomers based on their boiling points and interactions with the column's stationary phase, delivering a pure sample of each isomer to the mass spectrometer. This prevents spectral overlap and ensures that the resulting mass spectrum is representative of a single compound. A standard non-polar column (e.g., DB-5ms) is chosen for its ability to separate compounds primarily by boiling point, which is effective for these isomers.

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the analysis of volatile ethers.

  • Sample Preparation: Prepare a 100 ppm solution of each isomer in a volatile solvent such as dichloromethane.

  • GC Inlet: Inject 1 µL of the sample solution into a GC inlet heated to 250°C with a split ratio of 50:1. A high split ratio prevents column overloading and ensures sharp peaks.

  • Chromatographic Separation:

    • Column: Use a 30 m x 0.25 mm x 0.25 µm non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 35°C (hold for 2 min), then ramp to 150°C at 10°C/min. This program ensures separation of the volatile solvent from the analytes and provides good peak shape.

  • Mass Spectrometer Conditions:

    • Interface Temperature: 280°C to prevent cold spots and ensure efficient transfer.

    • Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns.

    • Mass Range: Scan from m/z 35 to 200 to capture all relevant fragments and the molecular ion.

    • Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.

Workflow for Isomer Identification by GC-MS

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry A 1. Sample Injection (1µL, 100 ppm solution) B 2. Separation on Capillary Column A->B C 3. Elution of Pure Isomer B->C D 4. Ionization (70 eV EI) C->D E 5. Fragmentation (α-cleavage) D->E F 6. Mass Analysis (Quadrupole) E->F G 7. Data Analysis (Spectrum vs. Library) F->G NMR_Workflow A 1. Sample Preparation (10-20 mg in CDCl3/TMS) B 2. Instrument Setup (Lock & Shim) A->B C 3. 1H NMR Acquisition (16 scans) B->C D 4. 13C NMR Acquisition (1024 scans) B->D E 5. Data Processing (Fourier Transform, Phase & Baseline Correction) C->E D->E F 6. Spectral Interpretation (Shift, Splitting, Integration) E->F

Caption: General workflow for acquiring and interpreting ¹H and ¹³C NMR spectra.

Comparative Spectral Analysis

The ¹H and ¹³C NMR spectra are profoundly different for each isomer. Protons and carbons on carbons adjacent to the ether oxygen (α-carbons) are deshielded and appear downfield.

  • 1-Methoxypentane:

    • ¹H NMR: Exhibits five distinct signals for the pentyl chain and one for the methoxy group. The methoxy protons (-OCH₃) appear as a sharp singlet around 3.3 ppm. The protons on the α-carbon (-OCH₂-) appear as a triplet around 3.4 ppm. The other alkyl protons appear upfield (< 2.0 ppm) with predictable splitting patterns.

    • ¹³C NMR: Shows 6 unique signals, one for each carbon in the molecule, as there is no symmetry. The α-carbon is significantly downfield (~70-75 ppm), and the methoxy carbon is around 58 ppm.

  • This compound:

    • ¹H NMR: The spectrum is more complex. The methoxy group is a singlet (~3.3 ppm). The presence of a chiral center at C2 makes the two α-protons on C1 diastereotopic, meaning they are chemically non-equivalent and will appear as two separate signals, each a doublet of doublets. This complexity is a key identifier.

    • ¹³C NMR: Like the straight-chain isomer, it shows 6 unique carbon signals. The chemical shifts will be different due to the branching.

  • 2-Methoxy-2-methylbutane (MTBE):

    • ¹H NMR: The spectrum is remarkably simple due to high symmetry. It shows only two signals: a sharp singlet for the nine equivalent protons of the three methyl groups of the t-butyl group (~1.2 ppm) and a sharp singlet for the three methoxy protons (~3.2 ppm).

    • ¹³C NMR: The high symmetry results in only 4 distinct carbon signals: one for the three equivalent methyl carbons of the t-butyl group, one for the quaternary carbon, one for the methoxy carbon, and one for the methyl group attached to the oxygen.

Data Summary: Predicted NMR Signals
Isomer¹H NMR: Diagnostic Signals (ppm, multiplicity)¹³C NMR: Number of Signals¹³C NMR: Diagnostic Shifts (ppm)
1-Methoxypentane ~3.3 (s, 3H, -OCH₃), ~3.4 (t, 2H, -OCH₂-)6C-O: ~73, O-CH₃: ~59
This compound ~3.3 (s, 3H, -OCH₃), ~3.2-3.4 (2 signals, dd each, 2H, diastereotopic -OCH₂-)6C-O: ~78, O-CH₃: ~59
2-Methoxy-2-methylbutane ~3.2 (s, 3H, -OCH₃), ~1.2 (s, 9H, -C(CH₃)₃)4C-O: ~73, O-CH₃: ~49, C(CH₃)₃: ~29

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). While IR is less powerful than NMR or MS for elucidating a complete unknown structure, it is an excellent, rapid technique for confirming the presence or absence of key functional groups.

Causality of Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for analyzing neat liquid samples. It requires minimal sample preparation—just a single drop placed on the crystal—and is fast and reproducible. A background spectrum is run first to subtract absorptions from atmospheric CO₂ and water vapor, ensuring the resulting spectrum is solely from the sample.

Experimental Protocol: ATR-IR Analysis
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a solvent like isopropanol and allow it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place 1-2 drops of the liquid ether directly onto the center of the ATR crystal to ensure full coverage.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over the range of 4000-650 cm⁻¹. Resolution is typically set to 4 cm⁻¹.

  • Cleaning: After analysis, clean the crystal thoroughly with a soft tissue and an appropriate solvent.

Workflow for Functional Group Analysis by ATR-IR

IR_Workflow A 1. Clean ATR Crystal B 2. Acquire Background Spectrum A->B C 3. Apply Liquid Sample (1-2 drops) B->C D 4. Acquire Sample Spectrum C->D E 5. Identify Characteristic Absorptions (C-O, C-H) D->E

Caption: Simple workflow for acquiring an ATR-IR spectrum of a liquid sample.

Comparative Spectral Analysis

All three isomers will share two main features: C-H stretching absorptions just below 3000 cm⁻¹ and the characteristic strong C-O-C asymmetric stretching absorption.

  • Key Differentiator: The most useful region for distinguishing these isomers is the C-O-C stretching band between 1250-1050 cm⁻¹.

    • 1-Methoxypentane & this compound: As primary alkyl ethers, they will show a strong, single C-O-C stretch around 1115-1120 cm⁻¹ .

    • 2-Methoxy-2-methylbutane (MTBE): The branching on the carbon attached to the oxygen (t-butyl group) often causes the C-O-C band to be broader or split into multiple peaks. MTBE exhibits characteristic absorptions at approximately 1203 cm⁻¹ and 1085 cm⁻¹ , which can be assigned to C-C and C-O-C asymmetric stretching modes, respectively. This distinct pattern makes it readily distinguishable from the primary ethers.

Data Summary: Key IR Absorptions
IsomerC-H Stretch (sp³) (cm⁻¹)C-O-C Asymmetric Stretch (cm⁻¹)Key Distinguishing Feature
1-Methoxypentane ~2960-2850~1118 (strong, sharp)Single, strong C-O stretch typical of primary ethers.
This compound ~2960-2850~1115 (strong, sharp)Very similar to 1-methoxypentane; difficult to distinguish by IR alone.
2-Methoxy-2-methylbutane ~2970-2840~1203 and ~1085 (strong, multiple bands)Split or multiple C-O-C related bands due to t-butyl group.

Conclusion: A Multi-faceted Approach to Isomer Identification

This guide demonstrates that while isomers of this compound present an analytical challenge, a systematic, multi-technique spectroscopic approach provides clear and definitive structural confirmation.

  • Mass Spectrometry excels at identifying the substitution pattern at the ether oxygen, with the base peak of m/z 73 being a definitive marker for the tertiary ether (MTBE) versus m/z 45 for the primary ethers.

  • NMR Spectroscopy offers the most comprehensive structural detail. The striking simplicity of the ¹H and ¹³C spectra for the highly symmetric MTBE contrasts sharply with the more complex patterns of the other two isomers. Furthermore, the diastereotopic protons in this compound provide a unique ¹H NMR signature not present in the straight-chain analogue.

  • Infrared Spectroscopy serves as a rapid and effective tool for confirming the ether functional group and can quickly distinguish the tertiary ether (MTBE) from its primary isomers based on the shape and position of the strong C-O-C stretching band.

Ultimately, the convergence of data from these three orthogonal techniques provides an irrefutable basis for the structural elucidation and differentiation of these closely related isomers, upholding the highest standards of scientific integrity in chemical analysis.

References

  • Vertex AI Search. (2025). Mass Spectrometry of Aliphatic Ethers.
  • Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes.
  • ResearchGate. (n.d.). Stacked 1 H NMR spectra of 1-methoxypentane, 1-ethoxypentane, and....
  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Read Chemistry. (2024). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR.
  • Unknown. (n.d.). Mass Spectra Interpretation: ETHERS.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749).
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • International Science Community Association. (2015). Detection of Methyl tert-butyl Ether (MTBE) in Gasoline Fuel using FTIR: ATR spectroscopy.
  • OpenStax. (2023). 18.8 Spectroscopy of Ethers - Organic Chemistry.
  • Unknown. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique.
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • National Institutes of Health. (n.d.). tert-Butyl methyl ether. PubChem.
  • ResearchGate. (2017). (PDF) Detection of Methyl tert-butyl Ether (MTBE) in Gasoline Fuel using FTIR: ATR spectroscopy.
  • University of York. (n.d.). Chemistry Teaching Labs - Attenuated Total Reflectance (ATR).
  • ChemicalBook. (n.d.). tert-Butyl methyl ether(1634-04-4) 1H NMR spectrum.
  • Pearson+. (2023). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho.... Study Prep.

A Comparative Guide for Researchers: 1-Methoxy-2-methylbutane vs. MTBE in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the choice of solvent is a critical parameter that profoundly influences reaction outcomes, efficiency, and safety. For decades, Methyl tert-butyl ether (MTBE) has been a widely utilized solvent due to its favorable properties. However, mounting environmental and health concerns have necessitated the exploration of safer, more sustainable alternatives. This guide provides an in-depth technical comparison of 1-Methoxy-2-methylbutane (MOMB), a promising alternative, and MTBE, with a focus on their performance in organic reactions, supported by their physicochemical properties and safety profiles.

Introduction: The Evolving Role of Ether Solvents

Ethers are a cornerstone of organic synthesis, prized for their ability to dissolve a broad spectrum of nonpolar and moderately polar compounds while maintaining relative inertness.[1] Their capacity to solvate organometallic reagents, such as Grignard reagents, has cemented their importance in carbon-carbon bond-forming reactions. MTBE, a tertiary ether, has been a popular choice in both laboratory and industrial settings due to its stability and resistance to peroxide formation compared to other ethers like diethyl ether.[2] However, the environmental persistence and groundwater contamination associated with MTBE have led to restrictions on its use and a pressing need for greener substitutes.[3]

This compound, also known as methyl isoamyl ether, is an aliphatic ether that is structurally similar to MTBE and is anticipated to share common solvent properties.[4] This guide will dissect the available data to provide a comprehensive comparison and aid researchers in making informed decisions about solvent selection.

Physicochemical Properties: A Head-to-Head Comparison

The performance of a solvent is intrinsically linked to its physical and chemical properties. The following table summarizes the key properties of this compound and MTBE.

PropertyThis compound (MOMB)Methyl tert-butyl ether (MTBE)
Molecular Formula C6H14O[5]C5H12O[6]
Molecular Weight 102.17 g/mol [5]88.15 g/mol [6]
Boiling Point ~99-101 °C (estimated)55.2 °C[2]
Melting Point Not readily available-109 °C[2]
Density Not readily available0.74 g/cm³ (at 20 °C)[2]
Water Solubility Low (expected)Sparingly soluble (26 g/L at 20 °C)[3]
Flash Point Not readily available-28 °C[2]
Vapor Pressure Not readily available270 hPa (at 20 °C)[2]

Causality Behind the Properties:

The higher molecular weight and likely higher boiling point of MOMB compared to MTBE are direct consequences of its longer carbon chain. This difference can be advantageous in reactions requiring higher temperatures, allowing for a wider operational window without the need for pressurized systems. The branched structure of both ethers contributes to their relatively low freezing points and good fluidity at lower temperatures. The polarity of both solvents is expected to be similar, making them suitable for a comparable range of solutes.

Performance in Key Organic Reactions: A Comparative Analysis

While direct, side-by-side experimental comparisons of MOMB and MTBE in various organic reactions are scarce in publicly available literature, we can extrapolate the potential performance of MOMB based on its properties and the known behavior of MTBE and other ether solvents.

Grignard Reactions

Theoretical Considerations: Ethers are essential for the formation and stabilization of Grignard reagents. They solvate the magnesium center, preventing reagent aggregation and enhancing reactivity. MTBE is a suitable solvent for Grignard reactions, although its use is sometimes debated due to potential side reactions.

Expected Performance: Given its structural similarity to MTBE, MOMB is expected to be a viable solvent for Grignard reactions. Its higher boiling point could be beneficial for reactions that are sluggish at the boiling point of MTBE.

Experimental Protocol: Hypothetical Grignard Reaction

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Carbonyl cluster_workup Work-up reagent_prep 1. Dry glassware and add Mg turnings add_halide 2. Add a solution of alkyl/aryl halide in MOMB/MTBE dropwise reagent_prep->add_halide initiation 3. Initiate reaction (e.g., with iodine crystal) add_halide->initiation reflux 4. Reflux until Mg is consumed initiation->reflux add_carbonyl 5. Cool the Grignard solution reflux->add_carbonyl carbonyl_sol 6. Add a solution of aldehyde/ketone in MOMB/MTBE add_carbonyl->carbonyl_sol stir 7. Stir at room temperature carbonyl_sol->stir quench 8. Quench with saturated NH4Cl (aq) stir->quench extract 9. Extract with an organic solvent quench->extract dry_purify 10. Dry and purify the alcohol product extract->dry_purify

Caption: A generalized workflow for a Grignard reaction using either MOMB or MTBE as the solvent.

Wittig Reactions

Theoretical Considerations: The Wittig reaction, which converts aldehydes or ketones to alkenes, is often performed in aprotic solvents. The choice of solvent can influence the stereoselectivity (E/Z ratio) of the resulting alkene.

Expected Performance: Both MOMB and MTBE, as aprotic ethers, are suitable solvents for the Wittig reaction. The slightly different polarity and steric bulk of MOMB compared to MTBE might subtly influence the reaction rates and stereochemical outcomes, warranting experimental investigation for specific substrate combinations.

Suzuki-Miyaura Cross-Coupling

Established Performance of MTBE: MTBE has been demonstrated to be an effective and economically viable solvent for one-pot tandem C-H borylation–Suzuki–Miyaura cross-coupling reactions, leading to high yields of substituted biaryls.

Expected Performance of MOMB: Given that MOMB is anticipated to have similar solvent properties to MTBE, it is a strong candidate for use in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. Its higher boiling point could be particularly advantageous for less reactive aryl chlorides, which often require elevated temperatures.

Safety and Environmental Considerations: The Deciding Factor

The impetus for seeking alternatives to MTBE stems primarily from its adverse environmental and health impacts.

MTBE:

  • Environmental Concerns: MTBE is a significant groundwater contaminant due to its high water solubility and resistance to biodegradation.[3] This has led to widespread contamination of drinking water sources.

  • Health Concerns: The US Environmental Protection Agency (EPA) has classified MTBE as a potential human carcinogen.[6]

This compound (MOMB):

  • Environmental and Safety Profile: Detailed toxicological and environmental fate data for MOMB are not as extensively documented as for MTBE. However, as an aliphatic ether, it is expected to be flammable. While its biodegradability is not well-characterized, its structural similarity to other ethers suggests it may also be persistent in the environment. Further investigation into its environmental impact and toxicity is crucial before it can be widely adopted as a "green" alternative.

Logical Framework for Solvent Selection

G cluster_momb This compound cluster_mtbe MTBE start Solvent Selection reaction_req Reaction Requirements (Temperature, Polarity) start->reaction_req safety_env Safety & Environmental Impact start->safety_env cost_avail Cost & Availability start->cost_avail momb_props Higher Boiling Point Potentially Greener (?) reaction_req->momb_props mtbe_props Lower Boiling Point Known Environmental Hazard reaction_req->mtbe_props safety_env->momb_props safety_env->mtbe_props solvent_choice Optimal Solvent cost_avail->solvent_choice momb_props->solvent_choice mtbe_props->solvent_choice

Caption: Decision-making flowchart for selecting between MOMB and MTBE.

Conclusion and Future Outlook

This compound presents itself as a structurally analogous and potentially viable alternative to MTBE in a range of organic reactions. Its higher boiling point may offer an advantage for reactions requiring elevated temperatures. However, the current body of publicly available, direct comparative data on its performance is limited.

The primary driver for replacing MTBE is its significant environmental and health concerns. While MOMB is anticipated to have a more favorable profile, comprehensive studies on its biodegradability, toxicity, and overall life-cycle impact are imperative to definitively establish it as a "greener" solvent.

For researchers and drug development professionals, the choice between MOMB and MTBE will ultimately depend on a careful evaluation of the specific reaction requirements, with a strong emphasis on the principles of green chemistry. As the demand for sustainable chemical processes grows, further research into the performance and environmental footprint of promising alternatives like this compound will be crucial.

References

  • Methyl tertiary-butyl ether - The Essential Chemical Industry. (URL: [Link])
  • This compound | C6H14O | CID 522007 - PubChem. (URL: [Link])
  • Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds - Pearson. (URL: not available)
  • This compound | C13H30O2 | CID 161276526 - PubChem. (URL: [Link])
  • Hazardous Chemical Information System (HCIS) - Details. (URL: [Link])
  • Solvent Effects on Carbocation−Nucleophile Combination Reactions: A Comparison of π-Nucleophilicity in Aqueous and Organic Solvents | Journal of the American Chemical Society - ACS Public
  • Specific and non-specific solvent effects on aromatic nucleophilic substitution.
  • SAFETY D
  • Ethers: Structure, Properties, and Reactions | Solubility of Things. (URL: [Link])
  • ICSC 1496 - 2-METHOXY-2-METHYLBUTANE - Inchem.org. (URL: [Link])
  • (S)-1-methoxy-2-methyl-butane | C6H14O | CID 59954514 - PubChem. (URL: [Link])
  • Butane, 1-methoxy-2-methyl- - the NIST WebBook. (URL: [Link])
  • MTBE - Wikipedia. (URL: [Link])
  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts. (URL: [Link])
  • The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. (URL: [Link])
  • 1-Methoxy-2-Propanol (PM) for Metal Processing for Industrial | Ookto - The AI powered chemical marketplace. (URL: [Link])
  • SN1 Vs SN2 || Nucleophilic Substitution Reaction In Ethers || Acidic & Basic Medium ll OM - YouTube. (URL: [Link])
  • 1-Methoxy-2-methyl-2-butanol | C6H14O2 | CID 20571541 - PubChem. (URL: [Link])
  • Methyl tert-butyl ether - Wikipedia. (URL: [Link])
  • A review on the advancement of ether synthesis from organic solvent to w
  • Methyl tert-butyl ether - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI. (URL: [Link])
  • ethers & other organic solvents - YouTube. (URL: [Link])
  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carboc
  • 2-Methoxy-2-methylbutane;2-methylbutan-2-ol - PubChem. (URL: [Link])
  • tert-Butyl methyl ether | C5H12O | CID 15413 - PubChem. (URL: [Link])

Sources

A Comparative Toxicological Guide to 1-Methoxy-2-methylbutane and Other Ether Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The selection of a solvent is a pivotal decision in chemical synthesis and drug development, profoundly influencing reaction efficiency, product purity, and, most critically, the safety and environmental profile of a process. For decades, traditional ether solvents like diethyl ether and tetrahydrofuran (THF) have been mainstays in the laboratory. However, growing awareness of their associated hazards, such as high volatility, flammability, and the potential for peroxide formation, has catalyzed the search for safer, more sustainable alternatives. This guide provides an in-depth comparative analysis of the toxicity of 1-Methoxy-2-methylbutane against a panel of commonly used ether solvents, offering researchers, scientists, and drug development professionals the data-driven insights necessary to make informed solvent choices.

Comparative Toxicity Overview

The following table summarizes the key toxicological data for this compound and several alternative ether solvents. This data has been compiled from various safety data sheets and toxicological studies to provide a clear, comparative snapshot.

Solvent CAS Number Acute Oral LD50 (Rat) Acute Inhalation LC50 (Rat) Genotoxicity (Ames Test) Key Hazards
This compound 625-39-8No data availableNo data availableNo data availableFlammable liquid and vapor.
Diethyl Ether 60-29-71215 mg/kg[1]73000 ppm (2-hour)No data availableHighly flammable; Forms explosive peroxides; CNS depression.[1][2]
Tetrahydrofuran (THF) 109-99-91650 mg/kg21000 ppm (3-hour)Not mutagenic.[3][4]Forms explosive peroxides[5]; Eye, skin, and respiratory irritant[6]; Potential carcinogen in rodents.[7]
2-Methyltetrahydrofuran (2-MeTHF) 96-47-9> 300 mg/kg bw[8]22 mg/l (4 hours)[8]Not classified as a mutagen.[8]Highly flammable; Causes serious eye damage.[8][9][10][11]
Cyclopentyl Methyl Ether (CPME) 5614-37-9>1000 mg/kg, <2000 mg/kg[12]>21.5 mg/L[12]Negative[12]Harmful if swallowed; Causes skin and eye irritation.[12][13][14]
tert-Butyl Methyl Ether (MTBE) 1634-04-42963 mg/kg85,000 mg/m³ (4-hour)Not mutagenic.[15]Respiratory irritant; Potential for groundwater contamination.[16]

In-Depth Toxicological Profile

Acute Toxicity

Acute toxicity, typically assessed through oral LD50 (lethal dose, 50%) and inhalation LC50 (lethal concentration, 50%) studies, provides a measure of the short-term lethality of a substance.

  • Diethyl Ether exhibits a moderate acute oral toxicity with an LD50 of 1215 mg/kg in rats.[1] Its high volatility also presents a significant inhalation hazard, with high concentrations leading to central nervous system (CNS) depression, dizziness, and narcosis.[17][18]

  • Tetrahydrofuran (THF) has a similar acute oral toxicity profile to diethyl ether. Inhalation can cause irritation to the respiratory tract, and at high concentrations, it can induce anesthetic effects.[6]

  • 2-Methyltetrahydrofuran (2-MeTHF) is classified as harmful if swallowed.[9][11] It also causes serious eye damage and skin irritation.[8][9][10][11]

  • Cyclopentyl Methyl Ether (CPME) is considered to have relatively low acute toxicity.[12] However, it is classified as harmful if swallowed and can cause moderate to severe skin and eye irritation.[12][13][14]

  • tert-Butyl Methyl Ether (MTBE) has a lower acute oral toxicity compared to diethyl ether and THF. The primary concerns with MTBE are related to inhalation, which can affect the respiratory, neurological, and hepatic systems.[16]

Genotoxicity and Carcinogenicity

Genotoxicity assays, such as the Ames test, are crucial for identifying substances that can cause genetic mutations, which may indicate carcinogenic potential.[19][20][21][22][23]

  • Tetrahydrofuran (THF) : While studies have shown that THF is not mutagenic in vitro and in vivo[3][4], chronic inhalation studies in rodents have provided some evidence of carcinogenic activity, with increased incidences of kidney tumors in male rats and liver neoplasms in female mice.[7]

  • Cyclopentyl Methyl Ether (CPME) has been shown to be non-mutagenic.[12][24]

  • tert-Butyl Methyl Ether (MTBE) is generally not considered mutagenic based on in vitro assays.[15]

A Note on Peroxide Formation

A significant, non-toxicological hazard associated with many ether solvents is their propensity to form explosive peroxides upon exposure to air and light.[5][25][26][27][28]

  • Diethyl Ether and THF are particularly notorious for forming peroxides, which can detonate when concentrated, heated, or subjected to mechanical shock.[5][25][27]

  • CPME and 2-MeTHF are reported to have a lower tendency for peroxide formation compared to THF and diethyl ether, which is a significant safety advantage.[24]

Metabolism and Mechanisms of Toxicity

The toxicity of ethers is closely linked to their metabolism.[29] Many ethers are metabolized in the liver by cytochrome P450 enzymes.[29] The resulting metabolites can be more toxic than the parent compound. For example, some glycol ethers are metabolized via alcohol dehydrogenase to toxic alkoxyacetic acids, which are responsible for renal, neurologic, and reproductive side effects.[30][31] Understanding these pathways is crucial for predicting and mitigating potential toxicity.

Experimental Protocols for Toxicity Assessment

To ensure the reliability and comparability of toxicological data, standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are followed.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance and allows for its classification into a toxicity category.[32][33]

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step (survival or death) determines the dose for the next step. The method aims to identify a dose that causes mortality in some animals to assign a toxicity class.

Procedure:

  • Animal Selection: Healthy, young adult rodents (usually female rats) are used.

  • Fasting: Animals are fasted overnight before dosing.[34]

  • Dose Administration: The test substance is administered orally by gavage in a single dose.[34][35] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on available information.[34]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[34]

  • Stepwise Dosing: The test proceeds in a stepwise manner, with the dose for the subsequent group of animals being increased or decreased depending on the outcome of the previous step.

Workflow for OECD 423:

OECD_423_Workflow start Start: Select Starting Dose (e.g., 300 mg/kg) dose1 Dose 3 Animals start->dose1 observe1 Observe for 48h dose1->observe1 outcome1 Outcome? observe1->outcome1 dose_up Dose Up (e.g., 2000 mg/kg) outcome1->dose_up < 2 Deaths dose_down Dose Down (e.g., 50 mg/kg) outcome1->dose_down ≥ 2 Deaths stop_test Stop Test & Classify Substance outcome1->stop_test 0 or 1 death at 2000 mg/kg OR 3 deaths at 5 mg/kg dose_up->dose1 dose_down->dose1

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[19][20][21]

Principle: The test uses strains of Salmonella typhimurium and Escherichia coli that have mutations in the genes involved in histidine or tryptophan synthesis, respectively. These bacteria are auxotrophic, meaning they cannot produce these essential amino acids and require them for growth. The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to synthesize the amino acid and grow on a medium lacking it.[19][20][22]

Procedure:

  • Bacterial Strains: Select appropriate bacterial tester strains.[19]

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 mix from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: The bacteria are exposed to the test substance at various concentrations.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (e.g., histidine).

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow) is counted and compared to a negative control. A significant, dose-related increase in revertant colonies indicates a positive result.

Workflow for the Ames Test:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure bacteria Select Bacterial Strains (e.g., Salmonella his-) mix_no_s9 Mix Bacteria + Substance bacteria->mix_no_s9 mix_s9 Mix Bacteria + Substance + S9 bacteria->mix_s9 substance Prepare Test Substance Concentrations substance->mix_no_s9 substance->mix_s9 s9_mix Prepare S9 Mix (Metabolic Activation) s9_mix->mix_s9 plate_no_s9 Plate on Minimal (his-free) Agar mix_no_s9->plate_no_s9 plate_s9 Plate on Minimal (his-free) Agar mix_s9->plate_s9 incubate Incubate 48-72h plate_no_s9->incubate plate_s9->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to Control count->analyze result Determine Mutagenic Potential analyze->result

Caption: General workflow for the bacterial reverse mutation (Ames) test.

Conclusion and Future Directions

The choice of an ether solvent in a research or drug development setting requires a careful balancing of performance, safety, and environmental impact. While traditional ethers like diethyl ether and THF are effective solvents, their toxicological profiles and propensity for peroxide formation warrant caution. Newer generation ethers, such as CPME, present a more favorable safety profile with lower acute toxicity and reduced peroxide formation risk, making them attractive alternatives.

Currently, there is a lack of publicly available toxicological data for this compound. To fully assess its potential as a "greener" solvent, comprehensive studies on its acute and chronic toxicity, genotoxicity, and environmental fate are essential. As the chemical industry continues to innovate, it is imperative that researchers and drug developers stay informed about the toxicological properties of new solvents to ensure the safety of their processes and the sustainability of their work.

References

  • Ames test - Wikipedia.
  • The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent - NIH.
  • Carcinogenesis studies of tetrahydrofuran vapors in rats and mice - PubMed.
  • Toxicological Profile for Methyl tert-Butyl Ether (MTBE) - Agency for Toxic Substances and Disease Registry | ATSDR.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.
  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Methyl tert-Butyl Ether (MTBE).
  • The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia.
  • 3.4: Ames Test - Biology LibreTexts.
  • Ames Test - Charles River Laboratories.
  • OECD Guideline For Acute oral toxicity (TG 423) | PPTX - Slideshare.
  • A review of the toxicological and environmental hazards and risks of tetrahydrofuran.
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program (NTP).
  • EU SAFETY DATA SHEET 2-methyltetrahydrofuran SECTION 1.
  • HEALTH EFFECTS - Toxicological Profile for Methyl tert-Butyl Ether (MTBE) - NCBI - NIH.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • A review of the toxicological and environmental hazards and risks of tetrahydrofuran.
  • Toxicological Profile for Methyl tert-Butyl Ether (MTBE) - Agency for Toxic Substances and Disease Registry | ATSDR.
  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure.
  • Peroxide Forming Chemicals - University of Louisville.
  • Toxicological Profile for Methyl tert-Butyl Ether (MTBE) - Agency for Toxic Substances and Disease Registry | ATSDR.
  • Peroxide Forming Chemicals | Environmental Health & Safety (EHS).
  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002) - umwelt-online.
  • Peroxide Forming Solvents | Health and Safety Service - Loughborough University.
  • Tetrahydrofuran Toxicological Summary Sheet August 2018 - Minnesota Department of Health.
  • The acute toxicity studies of CPME. | Download Table - ResearchGate.
  • TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC.
  • Ethyl ether - NIOSH Pocket Guide to Chemical Hazards - CDC.
  • Peroxide Formation | Department of Chemistry and Biochemistry.
  • Provisional Peer Reviewed Toxicity Values for Ethyl ether (Diethyl ether).
  • The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC.
  • Glycol Ether Toxicology - StatPearls - NCBI Bookshelf.
  • 2-Methyltetrahydrofuran - Monument Chemical.
  • Cutaneous metabolism of glycol ethers - PubMed.
  • Glycol Ether Toxicology - MD Searchlight.
  • Diethyl Ether: Toxicity and Effects | PDF - Scribd.
  • Understanding the Safety Risks of Diethyl Ether | VelocityEHS.

Sources

A Comparative Guide to the Cross-Validation of 1-Methoxy-2-methylbutane Analysis: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of compounds is paramount. This guide provides an in-depth technical comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of 1-Methoxy-2-methylbutane, a volatile ether with potential applications as a solvent or building block in pharmaceutical and chemical synthesis. As a Senior Application Scientist, my aim is to not only present methodologies but to also elucidate the rationale behind the experimental choices, ensuring a robust and self-validating approach to your analytical challenges.

The Analytical Challenge: this compound

This compound is a small, volatile, and relatively non-polar molecule. These characteristics present a choice between two powerful chromatographic techniques: Gas Chromatography, which excels at separating volatile compounds, and High-Performance Liquid Chromatography, a versatile technique for a wide range of analytes.[1] The selection of the optimal method depends on various factors including the sample matrix, required sensitivity, and available instrumentation. This guide will explore both, culminating in a cross-validation study to ensure consistency and reliability of results between the two methods.

Principle of Separation: A Tale of Two Phases

Gas Chromatography separates analytes based on their volatility and interaction with a stationary phase.[2] The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a liquid or solid stationary phase.[1] Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, leading to separation.

High-Performance Liquid Chromatography, on the other hand, separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1][3] The separation is driven by the analyte's polarity, size, and specific interactions with the stationary phase. For a non-polar compound like this compound, a reverse-phase HPLC method, where the stationary phase is non-polar and the mobile phase is polar, is a suitable approach.

Experimental Protocols

The following protocols are designed to be robust starting points for the analysis of this compound.

Gas Chromatography (GC) Method

The volatile nature of this compound makes GC an intuitive first choice. A method coupled with a Flame Ionization Detector (FID) is proposed for quantification, and Mass Spectrometry (MS) for confirmation of identity. The NIST WebBook confirms the suitability of GC for this analyte and provides its mass spectrum.

Instrumentation:

  • Gas Chromatograph with FID and/or Mass Spectrometer

  • Autosampler

Chromatographic Conditions:

  • Column: Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar mid-polarity column. The choice is based on methods for similar volatile ethers like glycol ethers.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Hold: 2 minutes at 150°C

  • Injector: Split/Splitless, 250°C, Split ratio 50:1

  • Injection Volume: 1 µL

  • Detector (FID): 250°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup flow (Helium): 25 mL/min

  • Detector (MS): Transfer line: 250°C, Ion source: 230°C, Electron energy: 70 eV, Mass range: 35-200 amu

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Create a series of calibration standards by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 1-100 µg/mL).

  • For unknown samples, dissolve a known weight of the sample in methanol to achieve a concentration within the calibration range.

High-Performance Liquid Chromatography (HPLC) Method

While less conventional for such a volatile compound, an HPLC method can be developed, particularly if the sample matrix is not amenable to GC or if GC is unavailable. A reverse-phase method is proposed, and given the lack of a strong chromophore in this compound, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary. The following protocol is adapted from a method for a structurally similar compound, 4-Methoxy-2-methylbutane-2-thiol.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and Refractive Index Detector (RID)

  • Degasser

Chromatographic Conditions:

  • Column: Newcrom R1 (150 mm x 4.6 mm ID, 5 µm particle size) or similar C18 column with low silanol activity.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector (RID): Internal temperature 35°C

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (Acetonitrile:Water 60:40) at a concentration of 1 mg/mL.

  • Create a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-500 µg/mL).

  • For unknown samples, dissolve a known weight of the sample in the mobile phase to achieve a concentration within the calibration range.

Cross-Validation Study Design

To ensure the interchangeability of the HPLC and GC methods, a cross-validation study should be performed. This involves comparing key analytical performance parameters as outlined in the ICH Q2(R1) guidelines.[4] The cross-validation will assess whether the two methods provide comparable results.

The following diagram illustrates the workflow for the cross-validation study:

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Comparison cluster_decision Decision Prep Prepare Identical Sets of Samples (e.g., 5 concentrations, 3 replicates each) GC_Analysis Analyze one set by GC Prep->GC_Analysis HPLC_Analysis Analyze one set by HPLC Prep->HPLC_Analysis Linearity Linearity (R²) GC_Analysis->Linearity Accuracy Accuracy (% Recovery) GC_Analysis->Accuracy Precision Precision (%RSD) GC_Analysis->Precision Specificity Specificity GC_Analysis->Specificity Robustness Robustness GC_Analysis->Robustness HPLC_Analysis->Linearity HPLC_Analysis->Accuracy HPLC_Analysis->Precision HPLC_Analysis->Specificity HPLC_Analysis->Robustness Compare Results Comparable? Linearity->Compare Accuracy->Compare Precision->Compare Specificity->Compare Robustness->Compare Accept Methods are Cross-Validated Compare->Accept Yes Investigate Investigate Discrepancies Compare->Investigate No MethodSelection Start Start: Analyze this compound IsVolatile Is the sample matrix suitable for volatilization? Start->IsVolatile HighThroughput Is high throughput a priority? IsVolatile->HighThroughput Yes ConsiderHPLC Consider HPLC for non-volatile matrices IsVolatile->ConsiderHPLC No UseGC Use GC HighThroughput->UseGC Yes UseHPLC Use HPLC HighThroughput->UseHPLC No ConsiderHPLC->UseHPLC

Sources

A Comparative Guide to 1-Methoxy-2-methylbutane and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical synthesis and formulation, the choice of solvent or additive can profoundly influence reaction outcomes, product purity, and environmental impact. This guide provides an in-depth technical comparison of 1-methoxy-2-methylbutane, with a significant focus on its more industrially prominent isomer, tert-amyl methyl ether (TAME), and other common ether solvents and fuel additives. Due to the limited availability of specific experimental data for this compound, this guide will leverage the extensive research on TAME as a primary point of comparison, highlighting the structural similarities and predicting comparable behaviors.

Section 1: Physicochemical Properties - A Foundation for Application

The utility of a solvent or additive is fundamentally dictated by its physical and chemical properties. Here, we compare this compound and its isomer, TAME, against established alternatives such as diethyl ether (DEE), tetrahydrofuran (THF), and methyl tert-butyl ether (MTBE).

PropertyThis compoundtert-Amyl Methyl Ether (TAME)Diethyl Ether (DEE)Tetrahydrofuran (THF)Methyl tert-Butyl Ether (MTBE)
Molecular Formula C6H14O[1][2]C6H14O[3]C4H10O[4]C4H8OC5H12O[5]
Molecular Weight ( g/mol ) 102.17[1][2]102.17[3]74.12[4]72.1188.15[5]
Boiling Point (°C) No data available86.3[3]34.6[4][6]65-67[7]55.2[5]
Melting Point (°C) No data available-80[3]-116.3[4]-108-109[5]
Density (g/mL at 20-25°C) No data available0.766[3]0.713[4]0.889[7]0.740[5]
Solubility in Water Low (predicted)1.15 g/100g solnSparingly soluble[4][6]Miscible[8]Sparingly soluble[5]
Flash Point (°C) No data available-11[9]-45[10]-17.2-28[11]

Section 2: Applications in Organic Synthesis - The Ether Advantage

Ethers are indispensable solvents in organic synthesis, particularly for their ability to solvate cations and their relative inertness. Their application in Grignard reactions is a classic example of their utility.

Grignard Reactions: A Comparative Perspective

The formation of a Grignard reagent requires an etheric solvent to stabilize the organomagnesium species. The choice of ether can influence the reaction's success and yield.

Discussion: While DEE and THF are traditional solvents for Grignard reactions, their low boiling points can be a limitation. TAME, with its higher boiling point, allows for a wider range of reaction temperatures. Although specific studies on this compound in Grignard reactions are not prevalent, its predicted properties suggest it would be a suitable, and potentially safer, alternative to lower boiling point ethers.

Experimental Protocol: Grignard Reaction for the Synthesis of a Tertiary Alcohol

This protocol provides a general procedure for a Grignard reaction using an ether solvent. It can be adapted for use with this compound or TAME, with adjustments for reaction time and temperature.

Materials:

  • Magnesium turnings

  • Anhydrous ether solvent (e.g., diethyl ether, THF, or TAME)

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Ketone or ester (e.g., acetone)

  • Anhydrous workup solution (e.g., saturated aqueous ammonium chloride)

  • Iodine crystal (for initiation, if necessary)

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried to prevent quenching of the Grignard reagent.

  • Initiation: Magnesium turnings and a small crystal of iodine are placed in the flask under a nitrogen atmosphere. A small amount of the halide solution in the anhydrous ether is added to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Grignard Reagent Formation: The remaining halide solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed until most of the magnesium has reacted.

  • Reaction with Carbonyl Compound: The Grignard reagent solution is cooled in an ice bath, and the carbonyl compound dissolved in the anhydrous ether is added dropwise.

  • Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with the ether solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude alcohol.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Apparatus_Setup Dry Glassware & Assemble Reagents Mg, I2, Halide in Ether Initiation Initiate Reaction Reagents->Initiation Grignard_Formation Form Grignard Reagent (R-MgX) Initiation->Grignard_Formation Carbonyl_Addition Add Ketone/Ester Grignard_Formation->Carbonyl_Addition Quenching Quench with NH4Cl Carbonyl_Addition->Quenching Extraction Extract with Ether Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Product Tertiary Alcohol Evaporation->Product

Caption: Workflow for a typical Grignard reaction.

Section 3: Application as a Gasoline Additive - Enhancing Fuel Performance

Oxygenates are added to gasoline to increase its oxygen content, promoting more complete combustion and reducing harmful emissions. MTBE was a common oxygenate but has been phased out in many regions due to environmental concerns, leading to the increased use of alternatives like TAME.

Performance Comparison of Ether Fuel Additives

The effectiveness of a fuel additive is measured by its impact on properties like the octane number and Reid Vapor Pressure (RVP).

Fuel AdditiveResearch Octane Number (RON)Motor Octane Number (MON)Reid Vapor Pressure (RVP) (psi)
tert-Amyl Methyl Ether (TAME) 110[12]99[12]1.5[12]
Methyl tert-Butyl Ether (MTBE) 117[12]102[12]8.0[12]
Ethanol 129903.0

Expert Insights: TAME and MTBE both serve as effective octane enhancers.[13] While MTBE has a slightly higher octane rating, TAME's significantly lower RVP is a major advantage. A lower RVP means lower volatility, which helps in meeting stringent evaporative emission standards. The blending of TAME into gasoline can help refineries manage the overall volatility of the final fuel product.[14] Given the structural similarities, this compound would be expected to have fuel properties comparable to TAME, making it a potentially valuable fuel additive.

Section 4: Synthesis of this compound and its Isomers

The synthesis of these ethers is crucial for their availability for various applications. The two primary methods are the acid-catalyzed addition of methanol to isoamylenes and the Williamson ether synthesis.

Synthesis of tert-Amyl Methyl Ether (TAME) via Catalytic Etherification

This is the industrial method for producing TAME, reacting isoamylenes (2-methyl-1-butene and 2-methyl-2-butene) with methanol over an acidic catalyst.[15][16]

Reaction: (CH₃)₂C=CHCH₃ + CH₃OH ⇌ (CH₃)₂C(OCH₃)CH₂CH₃ 2-methyl-2-butene + Methanol ⇌ TAME

CH₂=C(CH₃)CH₂CH₃ + CH₃OH ⇌ (CH₃)₂C(OCH₃)CH₂CH₃ 2-methyl-1-butene + Methanol ⇌ TAME

Experimental Protocol Outline:

  • Catalyst Preparation: A solid acid catalyst, such as a sulfonic acid ion-exchange resin (e.g., Amberlyst-15), is packed into a fixed-bed reactor.

  • Reaction: A feed of isoamylenes and methanol is passed through the heated reactor. The reaction is typically carried out in the liquid phase at elevated temperatures and pressures.[17]

  • Separation and Purification: The reactor effluent, containing TAME, unreacted methanol, and hydrocarbons, is sent to a distillation column to separate the TAME product.

TAME_Synthesis cluster_reactants Reactants cluster_products Products & Separation Isoamylenes Isoamylenes (2-methyl-1-butene & 2-methyl-2-butene) Reactor Fixed-Bed Reactor (Acid Catalyst) Isoamylenes->Reactor Methanol Methanol Methanol->Reactor Distillation Distillation Column Reactor->Distillation TAME tert-Amyl Methyl Ether (TAME) Distillation->TAME Unreacted Unreacted Methanol & Hydrocarbons Distillation->Unreacted

Caption: Industrial synthesis of TAME.

Williamson Ether Synthesis of this compound

This classic laboratory method can be used to synthesize specific ethers like this compound.

Reaction: CH₃CH₂CH(CH₃)CH₂ONa + CH₃I → CH₃CH₂CH(CH₃)CH₂OCH₃ + NaI Sodium 2-methyl-1-butoxide + Methyl iodide → this compound + Sodium iodide

Expert Insights: The Williamson ether synthesis is versatile for laboratory-scale preparations but is less atom-economical than the catalytic addition method used for industrial TAME production. The choice of synthesis route depends on the desired scale and the availability of starting materials.

Section 5: Conclusion and Future Outlook

While this compound remains a compound with limited commercially available data, its structural isomer, TAME, has proven to be a valuable solvent and fuel additive. The properties of TAME suggest that this compound could offer similar, if not advantageous, characteristics, particularly a potentially higher boiling point and lower volatility compared to traditional ether solvents.

For researchers and drug development professionals, the exploration of this compound as a "greener" and safer alternative to more volatile ethers is a promising area of investigation. Its predicted properties make it an attractive candidate for applications requiring higher reaction temperatures and improved safety profiles. As the demand for sustainable and efficient chemical processes grows, further research into the specific applications and performance of this compound is warranted.

References

  • Vedantu. Diethyl Ether: Structure, Properties & Uses Explained. [Link]
  • National Center for Biotechnology Information. Toxicological Profile for Methyl tert-Butyl Ether (MTBE) - 4.
  • Chemistry Notes. Diethyl Ether - Definition, preparation, properties, and 6 important uses. [Link]
  • China Amines. Tetrahydrofuran (THF): Properties, Uses & Safety in Chemicals. [Link]
  • Chemcess. Tetrahydrofuran (THF): Properties, Reactions, Production And Uses. [Link]
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Methyl tert-Butyl Ether (MTBE). [Link]
  • Wikipedia. Tetrahydrofuran. [Link]
  • Wikipedia. Methyl tert-butyl ether. [Link]
  • CHEMTROL. What is Tetrahydrofuran ( THF )? Hazard Classification, Uses, Risks, and Storage Guidelines. [Link]
  • Monument Chemical. Methyl t-Butyl Ether (MTBE). [Link]
  • Scribd.
  • Sciencemadness Wiki. Methyl tert-butyl ether. [Link]
  • Unknown Source. 25. The Grignard Reaction. [Link]
  • ACS Publications. Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. [Link]
  • National Center for Biotechnology Inform
  • Cole-Parmer. Material Safety Data Sheet - tert-Amyl methyl ether, 94%. [Link]
  • Chemcasts. tert-amyl methyl ether (CAS 994-05-8) Properties | Density, Cp, Viscosity. [Link]
  • Unknown Source. Grignard Reaction. [Link]
  • ResearchGate. Synthesis of Tert-amyl Methyl Ether with Methanol and C5 Hydrocarbons. [Link]
  • Google Patents. High conversion TAME and MTBE production process.
  • National Center for Biotechnology Inform
  • Ningbo Jinhai Chenguang Chemical Corporation. Tert-Amyl Methyl Ether(TAME). [Link]
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
  • ResearchGate. Synthesis of tert-amyl methyl ether (TAME)
  • National Center for Biotechnology Information. (S)-1-methoxy-2-methyl-butane. [Link]
  • National Center for Biotechnology Inform
  • Chemical Reaction Engineering. 1 TAME synthesis problem Tert-Amyl Methyl Ether (TAME) is an oxygenated additive for green gasolines. Besides its use as an octa. [Link]
  • Scientific & Academic Publishing. Effect of Methyl Tertiary Butyl Ether (MTBE) and Ethyl Tertiary Butyl Ether (ETBE) on the Properties of Gasoline. [Link]
  • ResearchGate. (PDF) Effect of MTBE blending on the properties of gasoline. [Link]
  • U.S. Energy Information Administration.
  • ResearchG
  • National Institute of Standards and Technology. Butane, 1-methoxy-2-methyl-. [Link]
  • IEA AMF TCP. Fuel ethers for gasoline. [Link]
  • Fortune Business Insights. Tertiary Amyl Methyl Ether Market Size, Share, Forecast, 2032. [Link]
  • Google Patents. Method for preparing tert-amyl methyl ether.
  • Sustainable Fuels.
  • Google Patents. Process for the production of tertiary amyl methyl ether(tame).
  • National Center for Biotechnology Information. 1-Methoxy-2-methylbutan-1-ol. [Link]
  • ResearchGate. Blending Characteristics of Isooctene, MTBE, and TAME as Gasoline Components. [Link]
  • Unknown Source. EXPERIMENTAL DETERMINATION OF DISTILLATION CURVES OF ALCOHOLS/GASOLINE BLENDS AS BIO-FUEL FOR SI ENGINES. [Link]
  • ResearchGate. Distillation curves: (a) GasA and (b) GasB, both show the effect of the.... [Link]
  • ResearchGate. Odour and flavour thresholds of gasoline additives (MTBE, ETBE and TAME)
  • Persistence Market Research. Tert-Amyl Methyl Ether Market: Global Industry Trend Analysis 2012 to 2017 and Forecast 2017 - 2025. [Link]
  • SAE International. Use of TAME and Heavier Ethers (NExTAME)

Sources

A Cost-Benefit Analysis of Synthesizing 1-Methoxy-2-methylbutane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical synthesis and drug development, the selection of appropriate solvents and reagents is paramount to achieving optimal reaction outcomes and ensuring economic viability. 1-Methoxy-2-methylbutane, a branched ether, presents itself as a potential alternative to commonly used fuel additives and industrial solvents. This guide offers a comprehensive cost-benefit analysis of its synthesis via the Williamson ether synthesis, alongside a comparative evaluation against established alternatives, providing researchers, scientists, and drug development professionals with the data-driven insights necessary for informed decision-making.

Introduction to this compound

This compound is an ether with the molecular formula C₆H₁₄O.[1][2][3][4][5][6][7] Its branched structure imparts properties that are of interest in various applications, including as a potential fuel oxygenate to improve combustion efficiency and reduce emissions.[8][9][10] The synthesis of such ethers is a fundamental process in organic chemistry, with the Williamson ether synthesis being a classic and versatile method.[7][11][12][13][14][15]

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely adopted method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[12][13][14][15] In the case of this compound, the synthesis involves the reaction of the sodium salt of 2-methyl-1-butanol (sodium 2-methyl-1-butoxide) with a methyl halide, typically methyl iodide.

The causality behind this choice of reactants is rooted in the principles of SN2 reactions. To favor substitution over elimination, a primary alkyl halide (methyl iodide) is preferred as the electrophile, minimizing steric hindrance. The nucleophile is the alkoxide of 2-methyl-1-butanol.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a representative procedure for the synthesis of this compound in a laboratory setting.

Materials and Reagents:

  • 2-Methyl-1-butanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Glassware for reflux, extraction, and distillation

Procedure:

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1-butanol to a suspension of sodium hydride in anhydrous diethyl ether or THF at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-methyl-1-butoxide.

  • Ether Formation: Methyl iodide is then added dropwise to the cooled alkoxide solution. The reaction mixture is allowed to warm to room temperature and then refluxed for a specified period to ensure complete reaction.

  • Work-up: After cooling, the reaction is carefully quenched with a saturated aqueous ammonium chloride solution to destroy any unreacted sodium hydride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation to yield pure this compound.[16][17]

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_synthesis Synthesis of this compound cluster_purification Purification A 2-Methyl-1-butanol D Alkoxide Formation (Deprotonation) A->D B Sodium Hydride B->D C Methyl Iodide E Williamson Ether Synthesis (SN2 Reaction) C->E D->E F Crude this compound E->F G Work-up (Quenching, Extraction, Drying) F->G H Fractional Distillation G->H I Pure this compound H->I

Caption: Workflow for the synthesis and purification of this compound.

Cost Analysis of Synthesis

To perform a meaningful cost-benefit analysis, it is essential to consider the costs of the starting materials. The following table provides an estimated cost breakdown for the synthesis of one mole of this compound, based on current market prices for laboratory-grade reagents. It is important to note that these costs can vary significantly based on supplier, purity, and scale of purchase.

ReagentMolar Mass ( g/mol )Density (g/mL)Quantity per mole of product (approx.)Estimated Cost (USD)
2-Methyl-1-butanol88.150.819108 mL25 - 40
Sodium Hydride (60%)24.00~1.340 g30 - 50
Methyl Iodide141.942.2862 mL40 - 60
Total Estimated Cost 95 - 150

Note: This cost analysis does not include the cost of solvents, purification materials, labor, or energy consumption, which can contribute significantly to the overall cost, particularly at a laboratory scale.[18][19][20][21]

Comparative Analysis with Alternative Fuel Oxygenates

This compound is a potential fuel oxygenate, a class of compounds added to gasoline to increase its oxygen content, promoting more complete combustion and reducing harmful emissions.[8][22] The most common ether oxygenates are methyl tert-butyl ether (MTBE), which has been largely phased out in many regions due to environmental concerns, and its alternatives, such as ethyl tert-butyl ether (ETBE) and tert-amyl methyl ether (TAME).[22][23][24]

CompoundMolecular FormulaOctane Rating (RON)Blending Reid Vapor Pressure (RVP) (psi)Water SolubilityIndustrial Price (USD/MT, approx.)
This compound C₆H₁₄ON/AN/ALow (estimated)N/A (Lab synthesis)
tert-Amyl Methyl Ether (TAME) C₆H₁₄O1053.5Low800 - 1200
Ethyl tert-Butyl Ether (ETBE) C₆H₁₄O1184.0Low920 - 1250[11][23]

Performance and Environmental Considerations:

  • Volatility: The Blending Reid Vapor Pressure (RVP) is a measure of a fuel's volatility. Lower RVP is generally desirable to reduce evaporative emissions. TAME and ETBE have favorable RVP characteristics.[8]

  • Water Solubility: A significant drawback of MTBE was its high water solubility, leading to groundwater contamination. TAME and ETBE have lower water solubility.[22] this compound is also expected to have low water solubility.

  • Emissions: The addition of ether oxygenates to gasoline generally leads to a reduction in carbon monoxide (CO) and hydrocarbon (HC) emissions.[2][25] However, they can sometimes lead to an increase in nitrogen oxide (NOx) and aldehyde emissions.[25][26] The specific emission profile of this compound would need to be evaluated.

  • Cost: The industrial production of TAME and ETBE is a well-established and cost-effective process.[14][27][28] The laboratory-scale synthesis of this compound is significantly more expensive.

Logical Relationship in Cost-Benefit Analysis:

CostBenefit cluster_synthesis Synthesis of this compound cluster_alternatives Industrial Alternatives (TAME, ETBE) Cost High Laboratory Synthesis Cost Decision Decision Point for Researchers Cost->Decision Performance Performance Data Lacking (e.g., Octane Rating) Performance->Decision Ind_Cost Lower Industrial Production Cost Ind_Cost->Decision Ind_Performance Established Performance Data Ind_Performance->Decision Conclusion Conclusion: Lab synthesis is not cost-competitive for fuel applications but may be viable for specialized, small-scale research where unique properties are required. Decision->Conclusion

Caption: Decision-making framework for the use of this compound.

Purification and Characterization

The purity of the synthesized this compound is crucial for its application and for accurate performance evaluation. Fractional distillation is a standard and effective method for purifying ethers from reaction mixtures, separating components based on their boiling points.[16][17][19][29][30]

Characterization Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to assess the purity of the final product and to identify any byproducts from the synthesis.[18][27][31] The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the synthesized ether by providing information about the chemical environment of the hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O stretching vibrations for the ether functional group.

Safety Considerations

The Williamson ether synthesis involves the use of hazardous materials that require careful handling.

  • Sodium Hydride: This is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. It should be handled under an inert atmosphere and away from any sources of moisture.[22] Personal protective equipment (PPE), including gloves and safety glasses, is essential.[22]

  • Methyl Iodide: This is a toxic and volatile liquid that is a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate PPE.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a feasible laboratory procedure that provides access to this branched ether. However, a thorough cost-benefit analysis reveals that for applications as a bulk chemical, such as a fuel oxygenate, the laboratory-scale synthesis is not economically competitive with the established industrial production of alternatives like TAME and ETBE. The high cost of starting materials and the multi-step process contribute to a significantly higher cost per unit mass.

For researchers and drug development professionals, the synthesis of this compound may be justified for small-scale applications where its specific stereochemistry or physical properties are required for a particular reaction or formulation and where the cost is not the primary limiting factor. In such cases, the detailed experimental protocol and purification methods outlined in this guide provide a solid foundation for its preparation.

Ultimately, the decision to synthesize or purchase this compound will depend on the specific needs of the research, the required quantity and purity, and the available budget. For bulk applications, the industrially available alternatives offer a more cost-effective and well-characterized solution.

References

  • Comparative effects of oxygenates-gasoline blended fuels on the exhaust emissions in gasoline-powered vehicles. (2019). PubMed. [Link]
  • Ethyl Tert-Butyl Ether (ETBE) Price Trend and Forecast. IMARC Group. [Link]
  • This compound. PubChem. [Link]
  • Gasoline Additives: Oxygenates (MTBE/ETBE) vs. Alkylates. (2025).
  • Fuel ethers for gasoline. IEA AMF TCP. [Link]
  • Synthesis of Biomass-Derived Ethers for Use as Fuels and Lubricants. Semantic Scholar. [Link]
  • (S)-1-methoxy-2-methyl-butane. PubChem. [Link]
  • Synthesis of Biomass-Derived Ethers for Use as Fuels and Lubricants. (2019). PubMed. [Link]
  • Sodium Hydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. [Link]
  • Metabolism of Ether Oxygenates Added to Gasoline. Health Effects Institute. [Link]
  • Working with Hazardous Chemicals. Organic Syntheses. [Link]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Catalytic Synthesis of Distillate-Range Ethers and Olefins from Ethanol through Guerbet Coupling and Etherification.
  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
  • Gasoline and its additives (MTBE, ETBE and TAME) in Europe, Russia and Ukraine. National University "Lviv Polytechnic". [Link]
  • Williamson Ether Synthesis.
  • Working with Hazardous Chemicals. Organic Syntheses. [Link]
  • Butane, 1-methoxy-2-methyl-. NIST WebBook. [Link]
  • Working with Hazardous Chemicals. Organic Syntheses. [Link]
  • How does /r/chemistry handle sodium hydride? Reddit. [Link]
  • Synthesis and properties of branched alcohol alkoxylate sulfates. (2025).
  • Methyl Tertiary-Butyl Ether (MTBE):Conditions Affecting the Domestic Industry. (1999).
  • This compound. PubChem. [Link]
  • Synthesis and Characterization of Long-Chain Branched Poly(ether imide)s with A3 Comonomers. (2020).
  • This compound. PubChem. [Link]
  • Butane, 1-methoxy-2-methyl-. NIST WebBook. [Link]
  • Butane, 1-methoxy-2-methyl-. NIST WebBook. [Link]
  • MTBE, Oxygenates, and Motor Gasoline. U.S.
  • Williamson ether synthesis (video). Khan Academy. [Link]
  • Methyl Tertiary Butyl Ether (MTBE) Market: Navigating Dynamics and Challenges. (2024). Merchant Research & Consulting Ltd. [Link]
  • The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho... Pearson+. [Link]
  • Purification of alcohols by azeotropic distillation.
  • Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. YouTube. [Link]
  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Medicinal and Chemical Sciences. [Link]
  • MTBE and ETBE Prices, Analytics and Forecasts. ICIS. [Link]
  • 1-Methoxy-2-methyl-2-butanol. PubChem. [Link]
  • Purification of 1, 2-butylene oxide by extractive distillation.
  • Economic Analysis of Integrated Continuous and Batch Pharmaceutical Manufacturing. University of Edinburgh Research Explorer. [Link]
  • Cost Analysis for a Continuously Operated Fine Chemicals Production Plant at 10 Kg/Day Using a Combination of Microprocessing and Microwave Heating. (2015).
  • NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. BYJU'S. [Link]

Sources

A Researcher's Guide to Greener Ether Solvents: An Environmental Impact Comparison

Author: BenchChem Technical Support Team. Date: January 2026

The selection of a solvent is a cornerstone of process development in chemical synthesis and drug development. Historically, the choice has been dictated primarily by solubility, reactivity, and cost. However, as our understanding of environmental impact and process safety deepens, the principles of green chemistry demand a more holistic evaluation.[1][2] Ether solvents, prized for their utility in a vast range of reactions, exemplify this shift. Traditional ethers like diethyl ether and tetrahydrofuran (THF) are now often challenged by greener alternatives that offer improved safety profiles and a reduced environmental footprint.[3][4]

This guide provides an in-depth comparison of common ether solvents, moving beyond simple physical properties to analyze their environmental, health, and safety (EHS) profiles. We will synthesize data from life cycle assessments (LCA), toxicological studies, and solvent selection guides to empower you, the researcher, to make more sustainable and safer choices without compromising performance.

The Shifting Landscape: From Traditional Ethers to Sustainable Alternatives

The drive to replace traditional ether solvents stems from significant, well-documented hazards. Diethyl ether's extreme flammability and prolific peroxide formation, and the classification of 1,4-dioxane as a carcinogen, have led to their designation as "highly hazardous" in many solvent selection guides.[1][5] While THF remains immensely popular, its propensity for peroxide formation and its petrochemical origin present considerable safety and environmental challenges.[6]

In response, the chemical industry has developed and championed alternatives that align more closely with green chemistry principles. Solvents like 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), and Anisole are not just replacements but often represent process improvements, offering benefits in reaction performance, workup efficiency, and overall sustainability.[7][8][9]

Quantitative Comparison of Ether Solvents

The following table summarizes key safety, health, and environmental metrics for a selection of traditional and greener ether solvents. This data is aggregated from various solvent selection guides, including those developed by CHEM21 and major pharmaceutical companies, to provide a standardized basis for comparison.[10][11][12]

SolventTypical SourceBoiling Point (°C)Peroxide FormationKey Hazards & ConcernsGreen Chemistry Ranking
Diethyl Ether (DEE) Petrochemical34.6HighExtremely flammable, potent peroxide formerHighly Hazardous[5]
Tetrahydrofuran (THF) Petrochemical66HighPeroxide former, potential irritantProblematic/Hazardous[3][5]
1,4-Dioxane Petrochemical101ModerateCarcinogen, hazardous air pollutantHazardous[1][5]
Methyl tert-butyl ether (MTBE) Petrochemical55.2LowGroundwater contaminantProblematic/Hazardous[5][13]
2-Methyltetrahydrofuran (2-MeTHF) Bio-based[7][8]~80Low to ModerateIrritantProblematic[5] / Recommended Alternative[1]
Cyclopentyl Methyl Ether (CPME) Petrochemical106Very LowSkin/eye irritant, harmful if swallowed[14]Problematic[13] / Safer Alternative[7]
Anisole Petrochemical/Bio-based154LowIrritantRecommended[15]

In-Depth Profile of Greener Ether Solvents

An informed decision requires looking beyond the numbers in a table. The following sections explore the causality behind the "green" designation of key alternatives.

2-Methyltetrahydrofuran (2-MeTHF): The Bio-Based Workhorse

Derived from renewable resources like corncobs and sugarcane bagasse, 2-MeTHF is a leading sustainable alternative to THF.[7][8][16] Its production from biomass significantly reduces reliance on petrochemical feedstocks.[8]

Key Advantages & Environmental Profile:

  • Reduced Miscibility with Water: Unlike THF, 2-MeTHF has limited water miscibility, which simplifies aqueous workups, facilitates cleaner phase separations, and reduces the volume of aqueous waste streams.[8]

  • Lower Peroxide Formation: It exhibits a significantly lower tendency to form explosive peroxides compared to THF, enhancing laboratory safety.[8][17]

  • Favorable Life Cycle Assessment (LCA): The environmental benefits of its bio-based origin are striking. The production of 1 kg of bio-based 2-MeTHF (ecoMeTHF™) is reported to generate just 0.150 kg of CO₂ emissions, a stark contrast to the 5.46 kg of CO₂ emitted during the production of 1 kg of petrochemical-based THF.[18][19] This represents a potential 97% reduction in emissions.[19]

  • Performance: In many applications, such as Grignard reactions, 2-MeTHF can offer higher yields and better selectivity than THF.[8]

Cyclopentyl Methyl Ether (CPME): The Safe and Stable Performer

CPME has emerged as a robust and safer substitute for THF, MTBE, and 1,4-dioxane.[7][17] Its unique physical properties contribute directly to greener chemical processes.

Key Advantages & Environmental Profile:

  • High Hydrophobicity: CPME's very low water solubility makes it easy to recover from aqueous mixtures, minimizing solvent waste and reducing energy consumption during distillation.[18]

  • Exceptional Resistance to Peroxide Formation: This is one of its most critical safety features, allowing for safer handling and storage compared to THF and diethyl ether.[17]

  • High Boiling Point & Stability: A higher boiling point (106°C) reduces volatile organic compound (VOC) emissions.[18] It is also remarkably stable under both acidic and basic conditions.[20]

  • Environmental Fate: While not readily biodegradable (~2% biodegradation in 28 days), CPME shows a low potential for bioaccumulation.[20] It is classified as harmful to aquatic life, requiring appropriate waste management.[20][21]

  • Toxicological Profile: Toxicological assessments classify CPME as harmful if swallowed and a cause of skin and eye irritation.[14][22]

Anisole: The Aromatic Bio-Alternative

Anisole is an aromatic ether that can be derived from renewable sources and is highly recommended in solvent selection guides from GSK and CHEM21.[9][15][23] It serves as an excellent, less toxic alternative to solvents like chlorobenzene or toluene in specific applications, such as perovskite solar cell fabrication and hydroformylation reactions.[9][24][25]

A Balanced Environmental View:

  • Reduced Toxicity: Substituting anisole for halogenated solvents like chlorobenzene can significantly reduce carcinogenic and ecotoxicity impacts.[24]

  • Lifecycle Considerations: The environmental "greenness" of a solvent is context-dependent. While anisole performs well in use, its multi-step synthesis process can lead to a higher climate change impact compared to the single-step synthesis of a solvent like chlorobenzene.[24] This highlights the critical need to consider the entire "cradle-to-gate" lifecycle, not just the end-use application.

Visualizing the Solvent Selection Process

To foster a logical and self-validating approach to solvent selection, the following workflow diagram outlines a decision-making process grounded in green chemistry principles.

Solvent_Selection_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node bad_end_node bad_end_node start Start: Identify Reaction Solvent is_hazardous Is solvent listed as 'Hazardous' or 'Highly Hazardous'? (e.g., DEE, Dioxane) start->is_hazardous find_alternative Consult guides to identify greener alternatives (2-MeTHF, CPME, Anisole) is_hazardous->find_alternative Yes justify_use Justify use of current solvent (e.g., THF) with mitigation (peroxide testing, recycling). is_hazardous->justify_use No check_compatibility Evaluate reaction compatibility, solubility, and performance with chosen alternative. find_alternative->check_compatibility evaluate_lca Assess full lifecycle: - Bio-based vs. Petrochemical - Energy for recovery/recycling - Waste stream impact check_compatibility->evaluate_lca Compatible re_evaluate Re-evaluate alternatives or justify use of existing solvent with strict controls. check_compatibility->re_evaluate Not Compatible final_choice Select Optimal Green Solvent evaluate_lca->final_choice re_evaluate->find_alternative justify_use->evaluate_lca

Caption: A decision workflow for selecting environmentally preferable ether solvents.

Experimental Protocols for In-House Validation

Trustworthiness in science is built on verifiable data. The following protocols provide standardized methods for assessing key solvent properties.

Protocol 1: Semi-Quantitative Peroxide Test for Ether Solvents

This protocol allows for the routine safety screening of peroxide-forming ethers, a critical step in ensuring laboratory safety.

Objective: To detect the presence of potentially hazardous peroxides in ether solvents.

Methodology:

  • Reagent Preparation: Prepare a fresh potassium iodide (KI) test solution by dissolving 100 mg of KI in 1 mL of glacial acetic acid.

  • Sample Preparation: In a clean, dry test tube, add 1 mL of the ether solvent to be tested.

  • Testing: Add 1 mL of the freshly prepared KI test solution to the ether sample.

  • Observation: Gently swirl the mixture. The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color provides a semi-quantitative measure of the peroxide concentration.

  • Interpretation:

    • Colorless/Pale Yellow: Peroxides are below hazardous levels. The solvent is safe for use.

    • Brown: High levels of peroxides are present. The solvent is extremely dangerous and should not be handled. Contact your institution's Environmental Health & Safety (EHS) department for proper disposal procedures.

  • Validation: Always run a positive control (e.g., a known aged sample of THF) and a negative control (e.g., fresh, inhibitor-free solvent) to validate the test results.

Protocol 2: Principles of Life Cycle Assessment (LCA)

A comprehensive LCA provides the most complete picture of a solvent's environmental impact. While conducting a full LCA is resource-intensive, understanding its framework is crucial for interpreting sustainability data.

Objective: To evaluate the complete environmental impact of a solvent from its production to its disposal ("cradle-to-grave").

Methodology (based on ISO 14040 & 14044 Standards[18][26]):

  • Goal and Scope Definition: Define the purpose of the assessment, the functional unit (e.g., 1 kg of solvent produced), and the system boundaries (e.g., from raw material extraction to end-of-life incineration).[26][27]

  • Life Cycle Inventory (LCI): Quantify all inputs and outputs within the system boundary. This includes raw materials, energy consumption (electricity, steam), water usage, and all emissions to air, water, and soil.[26]

  • Life Cycle Impact Assessment (LCIA): Evaluate the potential environmental impacts associated with the LCI data. This involves classifying emissions into impact categories (e.g., Global Warming Potential, Ozone Depletion Potential, Eutrophication) and characterizing their effects.[26][27]

LCA_Workflow goal 1. Goal & Scope Definition (e.g., Compare 1kg THF vs. 1kg 2-MeTHF) inventory 2. Life Cycle Inventory (LCI) (Raw Materials, Energy, Emissions) goal->inventory impact 3. Life Cycle Impact Assessment (LCIA) (GWP, ODP, Toxicity Potential) inventory->impact interpret 4. Interpretation (Identify Hotspots, Make Recommendations) impact->interpret interpret->goal Iterative Refinement

Caption: The four-phase iterative workflow of a Life Cycle Assessment (LCA).

Conclusion

The era of selecting solvents based on performance alone is over. For researchers, scientists, and drug development professionals, embracing greener ether solvents like 2-MeTHF and CPME is no longer just an ethical choice but a strategic one that enhances safety, reduces environmental liability, and often improves process efficiency. While no solvent is universally "green," a holistic assessment grounded in reliable EHS data, life cycle thinking, and practical in-lab validation empowers the scientific community to innovate more responsibly. The journey towards sustainable chemistry is an iterative process, and the informed selection of solvents is a critical step forward.

References

  • Sustainable and safer solvent alternatives - Scientific Labor
  • Solvent Eco-Impact Metric: A Tool for Chemists to Drive Sustainability in Chemical Processes across Safety, Health, Waste, and Environmental Aspects - ACS Public
  • 2-Methyltetrahydrofuran: A Sustainable Green Solvent. [Link]
  • Validating the “greenness” of chemicals via life cycle assessment: the case of anisole as an anti-solvent in perovskite solar cells - RSC Publishing. [Link]
  • Anisole: a further step to sustainable hydroformylation - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC03750G. [Link]
  • Green Anisole as Antisolvent in Planar Triple-Cation Perovskite Solar Cells with Varying Cesium Concentr
  • Green Anisole Solvent-Based Synthesis and Deposition of Phthalocyanine Dopant-Free Hole-Transport Materials for Perovskite Solar Cells - MDPI. [Link]
  • Anisole: a further step to sustainable hydroformylation - Green Chemistry (RSC Publishing). [Link]
  • 2-Methyltetrahydrofuran → Area → Sustainability. [Link]
  • Solvents and sustainable chemistry - PMC - PubMed Central - NIH. [Link]
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Public
  • The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent - NIH. [Link]
  • Tools & Metrics - Green Chemistry For Sustainability. [Link]
  • Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources - PubMed. [Link]
  • 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products | Semantic Scholar. [Link]
  • green solvent selection guides - White Rose Research Online. [Link]
  • 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products - ResearchG
  • The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. [Link]
  • Solvents for a Safer, Sustainable Lab - USC Environmental Health & Safety - University of Southern California. [Link]
  • Green Solvent Selection Guide - J&K Scientific LLC. [Link]
  • Can anyone recommend an alternative solvent to ether for extraction?
  • Sustainability metrics for top solvents | Download Table - ResearchG
  • Green Chemistry - RSC Publishing. [Link]
  • GSK Solvent Selection Guide 2009 - The Royal Society of Chemistry. [Link]
  • CHAPTER 5: Green Chemistry Concepts and Metrics for Solvent Selection - Books. [Link]
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]
  • "Evaluating Green Solvents and Techniques in Extraction Methods" by Shanmugapriya Dharmarajan - Open PRAIRIE - South Dakota St
  • Assess the efficiency and effectiveness of green solvents in various chemical reactions. [Link]
  • Guidelines based on life cycle assessment for solvent selection during the process design and evaluation of treatment altern
  • Performance evaluation of green and conventional solvents in reversed-phase liquid chromatography based on the separation of non-polar and polar substances - Green Chemistry (RSC Publishing). [Link]
  • Life Cycle Environmental Evaluation of Alternative Solvents Used in Lipid Extraction The Case of Algae Biodiesel | ACS Sustainable Chemistry & Engineering - ACS Public
  • CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01008J. [Link]
  • Life Cycle Assessment on Methanol, Dimethyl Ether and Formaldehyde Production for Sustainable Carbon Dioxide Utilization Options - International Journal of Environmental Science and Development. [Link]
  • Performance evaluation of green and conventional solvents in reversed-phase liquid chromatography based on the separation of non - MAC-MOD Analytical. [Link]
  • (PDF)
  • The green solvent: a critical perspective - PMC - PubMed Central - NIH. [Link]

Sources

Confirming the Molecular Structure of 1-Methoxy-2-methylbutane: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Synthesis of novel compounds or isolation of natural products necessitates a robust analytical workflow to ensure the correct atomic connectivity. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the chemical environment of protons (¹H) and carbons (¹³C), complex spin systems and spectral overlap can often lead to ambiguity, especially in isomeric compounds. This guide provides an in-depth technical comparison of two powerful two-dimensional (2D) NMR techniques, Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), for the definitive structural elucidation of 1-methoxy-2-methylbutane.

The Challenge: Differentiating Isomers and Confirming Connectivity

This compound presents a seemingly simple structure, yet its connectivity requires explicit confirmation to distinguish it from other C₆H₁₄O isomers. The core challenge lies in unequivocally establishing the bonding framework, specifically the attachment of the methoxy group to the C1 carbon and the methyl group to the C2 carbon of the butane chain. 1D NMR alone may not suffice to definitively prove these connections due to potential signal overlap and the need to demonstrate through-bond correlations.

A Tale of Two Dimensions: COSY and HSQC to the Rescue

To resolve this structural puzzle, we turn to the power of 2D NMR. By spreading the spectral information across two frequency dimensions, we can visualize correlations between nuclei that are interacting, providing a clear roadmap of the molecule's structure.

  • Correlation Spectroscopy (COSY): This homonuclear experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds.[1][2] The resulting 2D spectrum displays the 1D ¹H NMR spectrum along both axes. Off-diagonal cross-peaks reveal which protons are "talking" to each other, allowing us to trace out the proton spin systems within the molecule. For this compound, COSY will be crucial for establishing the connectivity of the butyl chain.

  • Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment provides a direct link between protons and the carbons to which they are directly attached.[1][3] The HSQC spectrum correlates the ¹H chemical shifts on one axis with the ¹³C chemical shifts on the other. Each cross-peak represents a one-bond C-H connection. This technique is invaluable for assigning carbon signals and confirming the location of protonated carbons. In our case, HSQC will definitively link the protons of the methoxy group to its corresponding carbon and similarly for all the C-H bonds in the butyl chain.

By employing both COSY and HSQC, we create a self-validating system. The proton-proton connectivities established by COSY can be cross-referenced with the direct carbon-proton attachments revealed by HSQC, leading to an irrefutable structural assignment.

Predicted ¹H and ¹³C NMR Data for this compound

To guide our analysis, we will use predicted ¹H and ¹³C NMR chemical shifts. These predictions are generated using advanced algorithms that consider the chemical environment of each nucleus. For this guide, the predictions were obtained using the NMR Predictor from ChemAxon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom LabelPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
a (CH₃-O)3.3358.5
b (-O-CH₂-)3.2574.5
c (-CH-)1.6534.5
d (-CH₂-)1.38 (diastereotopic)25.8
e (-CH₃)0.9011.4
f (-CH₃)0.8816.2

Note: The protons on carbon d are diastereotopic due to the adjacent chiral center at carbon c , and are therefore expected to have slightly different chemical shifts.

Experimental Workflow: Acquiring High-Quality 2D NMR Data

The following is a detailed, step-by-step methodology for acquiring COSY and HSQC spectra. This protocol is designed for a standard 500 MHz NMR spectrometer, but can be adapted for other instruments.

Part 1: Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for small organic molecules due to its good dissolving power and the presence of a residual solvent peak that can be used for chemical shift referencing.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height is sufficient to be within the detection region of the NMR probe.

  • Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.

Part 2: 1D NMR Spectra Acquisition

Before acquiring 2D spectra, it is essential to obtain high-quality 1D ¹H and ¹³C spectra. These will be used to determine the correct spectral widths for the 2D experiments and for later comparison.

Part 3: COSY Experiment Acquisition
  • Load the COSY Pulse Program: Select a standard gradient-selected COSY (gCOSY) pulse sequence.

  • Set Spectral Width: Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals observed in the 1D ¹H spectrum. A typical range for this molecule would be from 0.5 to 4.0 ppm.

  • Set Acquisition Parameters:

    • Number of Scans (ns): 4-8 scans per increment.

    • Number of Increments (ni): 256-512 increments in the F1 dimension.

    • Relaxation Delay (d1): 1-2 seconds.

  • Acquire Data: Start the acquisition. The experiment time will depend on the chosen parameters.

Part 4: HSQC Experiment Acquisition
  • Load the HSQC Pulse Program: Select a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp).

  • Set Spectral Widths:

    • F2 (¹H dimension): Set the spectral width to cover the proton signals (e.g., 0.5 to 4.0 ppm).

    • F1 (¹³C dimension): Set the spectral width to cover the expected carbon signals (e.g., 10 to 80 ppm).

  • Set Acquisition Parameters:

    • Number of Scans (ns): 8-16 scans per increment.

    • Number of Increments (ni): 128-256 increments in the F1 dimension.

    • Relaxation Delay (d1): 1.5-2 seconds.

  • Acquire Data: Start the acquisition.

Part 5: Data Processing
  • Fourier Transform: Apply a Fourier transform in both dimensions for both the COSY and HSQC datasets.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to obtain a clean, interpretable 2D plot.

  • Referencing: Reference the spectra using the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm).

Data Interpretation: Connecting the Dots

COSY Spectrum Analysis

The COSY spectrum will reveal the proton-proton coupling network. We expect to see the following correlations:

Table 2: Expected COSY Correlations for this compound

Correlating ProtonsExpected Cross-PeakRationale
b (-O-CH₂-) and c (-CH-)Yes³J coupling
c (-CH-) and d (-CH₂-)Yes³J coupling
c (-CH-) and f (-CH₃)Yes³J coupling
d (-CH₂-) and e (-CH₃)Yes³J coupling
a (CH₃-O) and othersNoNo protons within 3 bonds

COSY_Correlations

HSQC Spectrum Analysis

The HSQC spectrum will provide direct one-bond C-H correlations, confirming the assignments from the 1D spectra and COSY.

Table 3: Expected HSQC Correlations for this compound

ProtonCarbonExpected Cross-Peak
a (3.33 ppm)a (58.5 ppm)Yes
b (3.25 ppm)b (74.5 ppm)Yes
c (1.65 ppm)c (34.5 ppm)Yes
d (1.38 ppm)d (25.8 ppm)Yes
e (0.90 ppm)e (11.4 ppm)Yes
f (0.88 ppm)f (16.2 ppm)Yes

HSQC_Correlations

Synthesizing the Data for Unambiguous Structure Confirmation

By combining the information from both the COSY and HSQC experiments, a complete and unambiguous picture of the this compound structure emerges. The COSY data confirms the connectivity of the carbon backbone through the proton coupling network, while the HSQC data definitively assigns each protonated carbon, including the crucial methoxy group. This dual-pronged approach leaves no room for doubt and exemplifies a rigorous standard for structural elucidation in modern chemical research.

Conclusion

The structural confirmation of even seemingly simple molecules like this compound demands a meticulous analytical approach. This guide has demonstrated the synergistic power of COSY and HSQC 2D NMR experiments in providing a clear and definitive structural assignment. By understanding the principles behind these techniques and following a robust experimental and interpretative workflow, researchers can confidently validate their molecular structures, a critical step in the journey of discovery and development.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]
  • Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by cross-polarization. Chemical Physics Letters, 69(1), 185-189. [Link]
  • Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229-2246. [Link]
  • ChemAxon. (2024). NMR Predictor. [Link]
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
  • PubChem. This compound. [Link]
  • Reich, H. J.
  • Williamson, R. T., & Elyashberg, M. E. (2020).
  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
  • Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

Sources

A Comparative Guide to Purity Assessment: Quantitative NMR versus Gas Chromatography for 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental prerequisite for ensuring safety, efficacy, and reproducibility. For a volatile organic compound such as 1-Methoxy-2-methylbutane, an ether with applications as a solvent and potential fuel additive, an accurate purity assessment is critical. This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).

This document moves beyond a simple recitation of protocols. It delves into the underlying principles of each technique, providing the rationale behind experimental choices to empower researchers to not only execute these methods but also to critically evaluate their results.

The Principle of Quantitative NMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands as a formidable tool in analytical chemistry, offering a direct and primary method for quantification.[1][2] The fundamental principle of qNMR is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][4] This intrinsic relationship allows for the determination of the absolute concentration or purity of an analyte by co-dissolving it with a certified internal standard of known purity and comparing their respective signal integrals.[4][5] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself, making it invaluable for the characterization of new chemical entities and impurities.[3]

The Self-Validating System of a qNMR Experiment

A properly designed qNMR experiment is inherently self-validating. The key lies in the meticulous control of experimental parameters to ensure that the signal intensity accurately reflects the molar concentration. This is achieved through:

  • Selection of an Appropriate Internal Standard: The choice of an internal standard is paramount for accurate quantification.[6] An ideal standard should be of high purity (≥99%), chemically inert, non-volatile, and possess a simple NMR spectrum with signals that do not overlap with those of the analyte.[6][7] For this compound, a volatile ether, a non-volatile standard with sharp singlets in a clear region of the spectrum, such as 1,4-bis(trimethylsilyl)benzene or maleic acid, would be an excellent choice.[8]

  • Ensuring Full Relaxation of Nuclei: A critical parameter in qNMR is the relaxation delay (D1), the time allowed for the nuclei to return to their equilibrium state between successive radiofrequency pulses.[9][10] To ensure accurate integration, this delay must be at least five times the longitudinal relaxation time (T1) of the slowest relaxing nucleus of interest in both the analyte and the internal standard.[11][12] An inversion-recovery experiment can be performed to determine the T1 values accurately.[10][12]

  • Choice of Deuterated Solvent: Deuterated solvents are essential in ¹H NMR to avoid overwhelming the analyte signals with a large solvent peak.[13][14] The choice of solvent depends on the solubility of both the analyte and the internal standard. For the nonpolar ether this compound, chloroform-d (CDCl₃) is a suitable choice due to its excellent dissolving power for organic compounds.[13]

An Alternative Approach: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography (GC) is a powerful separation technique, particularly well-suited for the analysis of volatile compounds like this compound.[15][16] When coupled with a Flame Ionization Detector (FID), it becomes a highly sensitive quantitative tool. The principle of GC-FID involves vaporizing the sample and passing it through a column with a stationary phase. The components of the sample interact differently with the stationary phase, leading to their separation based on boiling point and polarity. The FID then combusts the eluted compounds in a hydrogen-air flame, generating ions that produce a measurable current proportional to the mass of carbon atoms entering the detector.

While highly sensitive, GC-FID is a comparative, not an absolute, quantitative technique. Accurate quantification relies on the creation of a calibration curve using certified reference standards of the analyte at various concentrations.

Experimental Protocols

Quantitative ¹H NMR Purity Assessment of this compound

This protocol outlines the determination of the purity of this compound using an internal standard.

Materials:

  • This compound (analyte)

  • 1,4-Bis(trimethylsilyl)benzene (Internal Standard, CRM grade, purity ≥ 99.5%)

  • Chloroform-d (CDCl₃, 99.8% D) with 0.03% v/v Tetramethylsilane (TMS)

  • High-precision analytical balance (readability ± 0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Step-by-Step Protocol:

  • Preparation of the Internal Standard Stock Solution: Accurately weigh approximately 20 mg of 1,4-bis(trimethylsilyl)benzene into a 10 mL volumetric flask and record the exact weight. Dissolve in and dilute to the mark with CDCl₃.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry vial and record the exact weight.

  • Mixing: To the vial containing the analyte, add a precise volume (e.g., 0.5 mL) of the internal standard stock solution using a calibrated pipette.

  • Transfer to NMR Tube: Transfer the resulting solution to a 5 mm NMR tube to a height of approximately 4-5 cm.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument on the deuterium signal of CDCl₃.

    • Acquire the ¹H NMR spectrum using the following key parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

      • Relaxation Delay (D1): ≥ 20 seconds (a conservative value, should be determined by a T1 measurement for highest accuracy).

      • Number of Scans (NS): 16 (adjust for desired signal-to-noise ratio).

      • Acquisition Time (AQ): ≥ 3 seconds.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methoxy singlet (~3.3 ppm) is a good choice. For 1,4-bis(trimethylsilyl)benzene, the singlet from the 18 equivalent protons (~0.25 ppm) is used.

  • Purity Calculation: The purity of the analyte is calculated using the following formula[4]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound mix Mix Analyte and Standard Solution weigh_analyte->mix weigh_std Accurately weigh Internal Standard dissolve_std Dissolve Standard in CDCl3 weigh_std->dissolve_std dissolve_std->mix transfer Transfer to NMR Tube mix->transfer instrument_setup Lock, Tune, Shim transfer->instrument_setup acquire Acquire 1H Spectrum (long D1) instrument_setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR purity determination of this compound.

GC-FID Purity Assessment of this compound

This protocol describes the determination of the purity of this compound using an external standard calibration.

Materials:

  • This compound (analyte)

  • This compound (certified reference material, purity > 99.8%)

  • Hexane (GC grade)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • GC column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Volumetric flasks, syringes, and vials

Step-by-Step Protocol:

  • Preparation of Standard Solutions: Accurately prepare a series of calibration standards by dissolving the this compound certified reference material in hexane to cover a range of concentrations (e.g., 100, 250, 500, 750, and 1000 µg/mL).

  • Sample Preparation: Accurately prepare a solution of the this compound analyte in hexane at a concentration that falls within the calibration range (e.g., 500 µg/mL).

  • GC-FID Instrument Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature 40 °C, hold for 2 minutes, ramp at 10 °C/min to 150 °C, hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Data Acquisition:

    • Inject the standard solutions in triplicate, starting from the lowest concentration.

    • Inject the analyte sample solution in triplicate.

  • Data Analysis:

    • Integrate the peak area of this compound in each chromatogram.

    • Construct a calibration curve by plotting the average peak area of the standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

    • Using the calibration curve equation, determine the concentration of this compound in the analyte sample solution.

  • Purity Calculation:

    Purity (%) = (Concentration from calibration curve / Theoretical concentration) * 100

Performance Comparison: qNMR vs. GC-FID

FeatureQuantitative NMR (qNMR)Gas Chromatography-FID (GC-FID)
Principle Primary ratio method based on the direct proportionality of signal area to the number of nuclei.[3][4]Comparative method based on the response of a detector to eluted compounds.
Quantification Absolute quantification without a reference standard of the analyte.[3]Relative quantification requiring a certified reference standard of the analyte for calibration.
Selectivity High, based on distinct chemical shifts of different protons.High, based on chromatographic separation.
Sensitivity Lower than GC-FID.Very high, capable of detecting trace impurities.
Sample Throughput Moderate, each experiment can take 10-20 minutes.[17]High, with automated systems.
Sample Preparation Simple dissolution and weighing.[18][19]Requires preparation of a calibration curve.
Validation Method validation guidelines are available and can be universally applied.[20][21][22]Requires full validation according to ICH guidelines for each analyte.[23][24][25]
Information Content Provides structural information in addition to quantification.Provides retention time and peak area.

Conclusion: Choosing the Right Tool for the Job

Both qNMR and GC-FID are powerful techniques for the purity assessment of this compound, each with its distinct advantages.

qNMR is the method of choice for:

  • Primary characterization and certification of reference materials: Its nature as a primary ratio method allows for purity assignment without relying on an existing standard of the same compound.

  • Analysis of novel compounds or when a certified reference standard is unavailable.

  • Simultaneous structural confirmation and quantification.

GC-FID excels in:

  • Routine quality control and high-throughput screening: Once a method is validated, it offers rapid and highly sensitive analysis.

  • Detection and quantification of trace volatile impurities: The high sensitivity of the FID is a significant advantage for this application.

  • Analysis of complex mixtures of volatile compounds.

For researchers and drug development professionals, the selection between qNMR and GC-FID should be guided by the specific analytical challenge at hand. A comprehensive understanding of the principles and practical considerations of each technique, as outlined in this guide, is essential for making an informed decision and ensuring the generation of accurate and reliable purity data.

References

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Manufacturing Chemist. qNMR: top tips for optimised sample prep.
  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Labinsights. Selection Guide on Deuterated Solvents for NMR.
  • Wikipedia. Deuterated solvent.
  • University of Edinburgh. Quantitative NMR Spectroscopy.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR).
  • JEOL Ltd. Let's try doing quantitative NMR.
  • Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation).
  • Mestrelab Research. What is qNMR and why is it important?.
  • IMSERC. Building Block. The relaxation delay.
  • ResearchGate. Development of an Absolute Quantification Method for Organic Compounds Using Quantitative NMR (qNMR) and Improvement of the Reliability of Food Analysis.
  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • YouTube. What Is Quantitative NMR (qNMR)?.
  • BIPM. qNMR.
  • AWS. qNMR - Quantitative Analysis by NMR.
  • Nanalysis. Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays.
  • University of Oxford. Measuring relaxation times - Inversion recovery for T1.
  • PubChem. This compound.
  • University of Wisconsin-Madison. Optimized Default 1H Parameters.
  • Scribd. ICH Validation Analitcs Methods.
  • PubMed Central. Low-Cost Alternative for Online Analysis of Volatile Organic Compounds.
  • ENFSI. GUIDELINE FOR qNMR ANALYSIS.
  • SpectraBase. 1-Ethoxy-2-methyl-butane.
  • ResearchGate. Recent methods for the determination of volatile and non-volatile organic compounds in natural and purified drinking water.
  • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis.
  • SciSpace. Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis.
  • Frontiers. Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review.
  • MDPI. Comparative Analysis of Volatile Organic Compound Purification Techniques in Complex Cooking Emissions: Adsorption, Photocatalysis and Combined Systems.
  • AZoSensors. Miniaturized GC System Will Enable Rapid Food Quality Checks.
  • NIST. Butane, 1-methoxy-2-methyl-.
  • Doc Brown's Chemistry. 2-methylbutane low high resolution H-1 proton nmr spectrum.
  • ICH. Validation of Analytical Procedures Q2(R2).
  • Revue Roumaine de Chimie. a new direct extraction by gas-chromatography with flame ionization detector coupled to head.
  • ResearchGate. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates.
  • Journal of Food and Drug Analysis. Method Development and Validation for the GC-FID Assay of Ethanol in Reservoir-type Fentanyl Transdermal Patches.
  • SciELO. gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard.
  • NIH. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine.

Sources

A Comparative Guide to Reaction Kinetics in Ethereal Solvents: 1-Methoxy-2-methylbutane vs. Tetrahydrofuran

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that profoundly impacts reaction kinetics, product yields, and process safety. In the realm of organometallic chemistry, where the stabilization of highly reactive intermediates is paramount, ethereal solvents are indispensable. Tetrahydrofuran (THF), a cyclic ether, has long been a stalwart in this domain. However, the exploration of alternative solvents, such as the acyclic ether 1-Methoxy-2-methylbutane (also known as methyl tert-amyl ether or Me-TAME), is driven by the pursuit of improved reaction control, safety profiles, and process efficiency.

This guide provides an in-depth comparison of the reaction kinetics in this compound versus THF, with a focus on their application in common organometallic reactions. We will delve into the fundamental properties of each solvent, analyze their influence on reaction mechanisms and rates, and provide supporting data and experimental protocols to inform your solvent selection process.

Solvent Properties: A Foundation for Kinetic Differences

The disparate molecular structures of the cyclic ether THF and the acyclic ether this compound give rise to distinct physical and chemical properties that are central to their differential effects on reaction kinetics.

PropertyThis compoundTetrahydrofuran (THF)Significance for Reaction Kinetics
Molecular Formula C₆H₁₄O[1][2][3]C₄H₈OThe larger alkyl groups in this compound increase steric hindrance around the ether oxygen.
Molecular Weight ( g/mol ) 102.17[1][2][3]72.11Affects volatility and mass transfer properties.
Boiling Point (°C) ~98-99 (Predicted)66A higher boiling point allows for a wider operational temperature range and can accelerate reactions with high activation energies.[4][5]
Density (g/mL at 20°C) ~0.77 (Predicted)0.889Influences phase separation during work-up.
Polarity/Dielectric Constant Lower (Acyclic Ether)Higher (Cyclic Ether)Higher polarity of THF can better stabilize charged intermediates and transition states, potentially accelerating reactions.
Coordinating Ability ModerateStrongTHF's less sterically hindered oxygen and favorable ring conformation lead to stronger coordination with metal cations (e.g., Li⁺, Mg²⁺), which is crucial for the stability and reactivity of organometallic reagents.[4][5]
Water Solubility LowMiscibleThe low water solubility of this compound can simplify aqueous work-ups and product extraction.
Peroxide Formation ProneProneBoth are susceptible to forming explosive peroxides upon exposure to air and light, a critical safety consideration.[6][7]

The Role of Solvent in Organometallic Reactions: A Mechanistic Perspective

In organometallic reactions, such as Grignard and organolithium chemistry, the solvent is not merely an inert medium but an active participant in the reaction mechanism. The Lewis basicity of the ether oxygen is fundamental to the stabilization of the electron-deficient metal center in organometallic reagents.[4][8]

Grignard Reactions

The formation and reactivity of Grignard reagents (R-MgX) are highly dependent on the coordinating ability of the solvent.[8] Ethereal solvents are essential for solvating the magnesium center, which prevents the aggregation of the Grignard reagent and enhances its nucleophilicity. THF is a particularly effective solvent for Grignard reactions due to the high availability of the oxygen's lone pairs for coordination, a consequence of its planar ring structure.[4][5] This strong coordination facilitates the formation of the Grignard reagent and can accelerate its subsequent reaction with electrophiles.[4][5]

In contrast, the acyclic nature of this compound results in greater conformational flexibility and steric hindrance around the oxygen atom, leading to weaker coordination with the magnesium center compared to THF. This can translate to slower rates of Grignard reagent formation and potentially lower reactivity. However, the higher boiling point of this compound could be leveraged to drive sluggish reactions to completion.

Lithiation Reactions

Organolithium reagents (R-Li) are highly reactive species that exist as aggregates in non-coordinating solvents.[9][10] Ethereal solvents like THF deaggregate these clusters, leading to more reactive monomeric or dimeric species.[10][11] This deaggregation significantly enhances the basicity and nucleophilicity of the organolithium reagent, thereby increasing the rate of lithiation and subsequent reactions.

Comparative Analysis of Reaction Kinetics

Direct experimental data comparing reaction kinetics in this compound and THF is limited in publicly available literature. However, by drawing parallels with other acyclic and cyclic ethers and considering their fundamental properties, we can make informed predictions about their relative performance.

Reaction TypeExpected Kinetics in this compound vs. THFRationale
Grignard Reagent Formation SlowerWeaker coordinating ability of the acyclic ether may lead to a higher activation energy for the insertion of magnesium into the carbon-halogen bond.
Grignard Reaction with Electrophiles Potentially Slower at Same TemperatureThe less solvated and potentially more aggregated Grignard reagent in this compound may exhibit lower nucleophilicity. However, the higher boiling point allows for increased reaction temperatures, which could compensate for or even surpass the rates achievable in refluxing THF.
Organolithium-mediated Lithiation Potentially Slower at Low TemperaturesTHF's superior ability to deaggregate organolithium reagents would likely lead to faster lithiation rates at cryogenic temperatures.
Reactions at Elevated Temperatures This compound may offer better yields and safety.The greater stability of acyclic ethers towards organolithium reagents at higher temperatures could result in less solvent degradation and higher effective reagent concentration over time.

Experimental Protocols

The following are generalized protocols for conducting Grignard and lithiation reactions. These should be adapted based on the specific substrate and reagent.

Protocol for a Comparative Grignard Reaction

This protocol outlines a general procedure for the synthesis of a Grignard reagent and its subsequent reaction with an aldehyde, allowing for a comparison of THF and this compound as solvents.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Aryl or alkyl halide (e.g., bromobenzene)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous THF

  • Anhydrous this compound

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Appropriate organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Initiation: Add a small portion of the aryl/alkyl halide (1.0 equivalent) dissolved in the chosen anhydrous solvent (THF or this compound) to the flask. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Grignard Formation: Once the reaction has initiated, add the remaining solution of the aryl/alkyl halide dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde: Cool the Grignard solution to 0°C. Add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel.

  • Quenching: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up and Isolation: Extract the product with an appropriate organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by techniques such as NMR and GC-MS to determine the yield and purity. Compare the results obtained using THF and this compound.

Protocol for a Comparative Ortho-Lithiation Reaction

This protocol describes a general procedure for the ortho-lithiation of an aromatic substrate followed by quenching with an electrophile.

Materials:

  • Aromatic substrate with a directing group (e.g., N,N-dimethylbenzamide)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., benzaldehyde)

  • Anhydrous THF

  • Anhydrous this compound

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Appropriate organic solvent for extraction

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the aromatic substrate (1.0 equivalent) in the chosen anhydrous solvent (THF or this compound).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70°C. Stir the reaction mixture at -78°C for 1-2 hours.

  • Electrophilic Quench: Add the electrophile (1.2 equivalents) dropwise to the reaction mixture at -78°C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up and Isolation: Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product to determine the yield and regioselectivity of the lithiation. Compare the outcomes in THF versus this compound.

Visualization of Solvent Effects

The coordinating role of the solvent is a key determinant of the structure and reactivity of organometallic reagents.

Solvent_Coordination cluster_THF THF Coordination (Stronger) cluster_MeTAME This compound Coordination (Weaker) THF_Mg R-Mg-X THF1 THF THF_Mg->THF1 Coordination THF2 THF THF_Mg->THF2 Coordination MeTAME_Mg R-Mg-X MeTAME1 Me-TAME MeTAME_Mg->MeTAME1 Coordination MeTAME2 Me-TAME MeTAME_Mg->MeTAME2 Coordination

Caption: Coordination of THF vs. This compound to a Grignard Reagent.

Experimental_Workflow start Start: Anhydrous Reaction Setup reagent_prep Organometallic Reagent Preparation (Grignard or Lithiation) start->reagent_prep reaction Reaction with Electrophile reagent_prep->reaction Solvent: THF or this compound quench Aqueous Quench reaction->quench workup Extraction and Drying quench->workup analysis Product Analysis (Yield, Purity) workup->analysis end End analysis->end

Caption: General Experimental Workflow for Organometallic Reactions.

Safety and Environmental Considerations

Peroxide Formation: Both THF and this compound are ethers and are prone to forming explosive peroxides upon storage and exposure to air and light.[6][7] It is imperative to test for the presence of peroxides before use, especially before distillation. Unopened containers should be dated upon receipt and discarded after the manufacturer's recommended period. Opened containers should be used within a shorter timeframe (typically 3-12 months, depending on the specific ether and storage conditions).

Flammability: Both solvents are highly flammable and should be handled in a well-ventilated fume hood, away from ignition sources.

Toxicity: While detailed toxicological data for this compound is not as extensive as for THF, related acyclic ethers like methyl tert-butyl ether (MTBE) have been subject to environmental and health concerns. A similar compound, 2-methoxy-2-methylbutane, is noted to be a skin irritant and can cause drowsiness or dizziness upon inhalation.[13] THF is also a skin and eye irritant and can have effects on the central nervous system.

Environmental Impact: THF is water-miscible, which can complicate waste disposal and lead to wider environmental distribution in case of a spill. The low water solubility of this compound simplifies its separation from aqueous phases during work-up and may offer advantages in terms of waste stream management.

Conclusion and Future Outlook

Tetrahydrofuran remains a versatile and highly effective solvent for a wide range of organometallic reactions due to its excellent coordinating ability. However, its propensity for peroxide formation and its reactivity with strong organolithium bases necessitate careful handling and can limit its application in certain processes.

This compound presents itself as a viable alternative, particularly in scenarios where a higher boiling point is advantageous or where solvent stability in the presence of strong bases is a concern. Its low water solubility is a distinct advantage for process work-up and waste management.

While direct comparative kinetic data is currently scarce, the fundamental principles of physical organic chemistry suggest that this compound will generally exhibit slower reaction rates at equivalent temperatures for reactions where strong solvent coordination is rate-determining. However, its higher boiling point provides an opportunity to accelerate these reactions beyond what is achievable with THF.

Further experimental investigation is warranted to fully elucidate the kinetic profiles of key transformations in this compound. Such studies will be invaluable in guiding the rational selection of this promising alternative solvent in both academic research and industrial applications, contributing to the development of safer, more efficient, and more sustainable chemical processes.

References

  • PubChem. (n.d.). Organolithium compound.
  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
  • Kappe, C. O., et al. (2025). Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode. Organic Process Research & Development. [Link]
  • Wikipedia. (n.d.). Organolithium reagent.
  • Stanetty, P., et al. (n.d.). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Journal of Organic Chemistry.
  • Bailey, W. F., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development. [Link]
  • Shah, P. D. (2014). APPLICATION OF GREEN CHEMISTRY PRICIPLES IN ORGANO-GRIGNARD REACTIONS. International Journal of Advance Research In Science And Engineering. [Link]
  • Cheméo. (n.d.). Chemical Properties of Butane, 1-methoxy-2-methyl- (CAS 62016-48-2).
  • University of California, Davis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
  • De La Cruz, J. C. N., et al. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
  • Chemistry Stack Exchange. (2019). Grignard Reagent in THF vs in Diethyl ether.
  • Glaze, W. H., & Selman, C. M. (1968). Preparation and Stability of Some Organolithium Compounds in Tetrahydrofuran. The Journal of Organic Chemistry. [Link]
  • Physics Forums. (2008). THF vs. Diethyl Ether: Solvent Choice for Grignard Reagent Preparation.
  • University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • ResearchGate. (n.d.). Grignard-Reactions.pdf.
  • NIST. (n.d.). Butane, 1-methoxy-2-methyl-.
  • PubChem. (n.d.). This compound.
  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. [Link]
  • Reddit. (2016). THF vs ether in Grignard synthesis.
  • Australian Government Department of Health. (2014). Propane, 2-methoxy-2-methyl-: Human health tier II assessment.
  • NIST. (n.d.). Butane, 2-methoxy-2-methyl-.
  • JoVE. (2022). Safe Lithiation Reactions Using Organolithium Reagents l Protocol Preview.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). (S)-1-methoxy-2-methyl-butane.
  • University of Rochester. (n.d.). Directed (ortho) Metallation.
  • NIOSH. (2014). 2-METHOXY-2-METHYLBUTANE.
  • University of California, Berkeley. (n.d.). Basic Organometallic Reactions.
  • Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors.
  • Griesbeck, A. G., et al. (2009). A new peroxide fragmentation: efficient chemical generation of 1O2 in organic media. Photochemical & Photobiological Sciences. [Link]
  • Michigan State University. (n.d.). Main Group Organometallic Compounds.
  • University of California, Santa Barbara. (n.d.). Peroxide Forming Chemicals.
  • University of Louisville. (n.d.). Peroxide Forming Chemicals.
  • Indian Institute of Technology Bombay. (n.d.). Basic Organometallic Reactions.
  • Li, A. (2022).
  • Universidade Federal do Rio Grande do Sul. (n.d.). CHEM3012 - Core Chemistry 3 Reaction Mechanisms in Organometallic Chemistry.

Sources

A Senior Application Scientist's Guide to Catalyst Performance in 1-Methoxy-2-methylbutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Methoxy-2-methylbutane, an ether with potential applications as a solvent and in the formulation of specialty chemicals, relies on the efficient catalytic etherification of isoamyl alcohol with methanol. The choice of catalyst is paramount in dictating the reaction's efficiency, selectivity, and overall economic viability. This guide provides an in-depth comparison of the performance of various solid acid catalysts for this synthesis, grounded in experimental data from related processes and established principles of catalysis. While direct comparative data for this specific reaction is limited in publicly available literature, this guide synthesizes findings from analogous etherification reactions to provide a robust framework for catalyst selection and performance assessment.

Unveiling the Catalytic Landscape: A Comparative Analysis

The etherification of isoamyl alcohol with methanol is an acid-catalyzed nucleophilic substitution reaction. Several classes of solid acid catalysts have shown promise in promoting such transformations, primarily ion-exchange resins, zeolites, and heteropoly acids. Each of these catalyst families possesses distinct structural and acidic properties that influence their catalytic behavior.

Ion-Exchange Resins: The Industry Workhorse

Macroporous sulfonic acid ion-exchange resins, particularly those of the Amberlyst™ type, are widely employed as catalysts in various industrial etherification processes. Their prevalence stems from their high concentration of strongly acidic sulfonic acid groups, operational robustness, and ease of separation from the reaction mixture.

Amberlyst-15 , a sulfonated styrene-divinylbenzene copolymer, is a frequently cited catalyst for alcohol etherification. While specific data for this compound synthesis is scarce, its performance in the etherification of isoamyl alcohol to produce di-isoamyl ether provides valuable insights into its potential efficacy. In such reactions, Amberlyst-15 has demonstrated the ability to achieve significant conversions, although reaction conditions such as temperature and catalyst loading need to be carefully optimized.[1][2] For the closely related synthesis of tert-amyl methyl ether (TAME) from isoamylenes and methanol, Amberlyst-16 (a similar ion-exchange resin) has been used to study reaction equilibria, indicating its activity for this type of transformation.[3]

Zeolites: Shape-Selective Powerhouses

Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted and/or Lewis acid sites. Their shape-selective nature can offer unique advantages in catalysis by influencing the diffusion of reactants and products, potentially leading to higher selectivity towards the desired ether.

Zeolite catalysts, such as H-Beta and H-ZSM-5 , have been investigated for various etherification reactions. For instance, H-Beta zeolite has shown higher conversion and stability compared to other zeolites in the production of 2-naphthyl ethyl ether, which is attributed to its acid site characteristics.[4] In the context of gasoline additives, zeolite-beta-coated packings have been successfully used for the etherification of methanol and isobutene, demonstrating their catalytic and separation capabilities.[5] The catalytic activity of zeolites in methanol conversion is well-documented, though a primary competing reaction is the dehydration of methanol to dimethyl ether (DME).[6][7] The choice of zeolite topology and Si/Al ratio is crucial in balancing the desired etherification pathway against side reactions.

Heteropoly Acids (HPAs): Superacidic Contenders

Heteropoly acids are complex inorganic polyoxometalates with exceptionally high Brønsted acidity, often classified as superacids. Their strong acidity allows them to catalyze reactions under milder conditions than many other solid acids. HPAs can be used in bulk or supported on high-surface-area materials to enhance their stability and accessibility of active sites.

Performance Snapshot: A Comparative Table

The following table provides a semi-quantitative comparison of the expected performance of the discussed catalyst types for the synthesis of this compound, based on their known properties and performance in analogous reactions.

Catalyst TypeKey AdvantagesPotential ChallengesExpected ActivityExpected Selectivity
Amberlyst-15 High acidity, commercially available, robust, easy to handle and separate.[1][12]Limited thermal stability (typically < 120-140 °C), potential for swelling in certain solvents.Moderate to HighGood
Zeolites (e.g., H-Beta, H-ZSM-5) High thermal stability, shape selectivity can enhance product selectivity, tunable acidity.[4][7]Potential for diffusion limitations, competing methanol dehydration to DME, susceptibility to coking.[6]Moderate to HighPotentially Very High
Heteropoly Acids (HPAs) Extremely high Brønsted acidity, can be active at lower temperatures, can be supported on various materials.[8][9]Lower surface area in bulk form, potential for leaching of the active phase if not properly supported, cost.[10]HighGood to High

Delving into the Reaction Mechanism

The synthesis of this compound over solid acid catalysts proceeds via a general acid-catalyzed nucleophilic substitution mechanism. The process can be broken down into the following key steps:

  • Protonation of the Alcohol: The reaction initiates with the protonation of the hydroxyl group of an isoamyl alcohol molecule by a Brønsted acid site on the catalyst surface. This step forms a protonated alcohol, which is a better leaving group (water).[9]

  • Formation of a Carbocation Intermediate: The protonated alcohol can then undergo dehydration to form a primary carbocation. This is the rate-determining step.

  • Nucleophilic Attack: A methanol molecule, acting as a nucleophile, attacks the carbocation intermediate.

  • Deprotonation: The resulting protonated ether is then deprotonated, regenerating the acid site on the catalyst and yielding the final product, this compound.

A competing side reaction is the self-etherification of methanol to form dimethyl ether (DME), which is also catalyzed by acid sites.[8]

G cluster_mechanism Acid-Catalyzed Etherification Mechanism Reactants Isoamyl Alcohol + Methanol Protonated_Alcohol Protonated Isoamyl Alcohol Reactants->Protonated_Alcohol 1. Protonation Catalyst Solid Acid Catalyst (H+) Catalyst->Reactants Carbocation Primary Carbocation + H2O Protonated_Alcohol->Carbocation 2. Dehydration (Rate-determining) Protonated_Ether Protonated this compound Carbocation->Protonated_Ether 3. Nucleophilic Attack by Methanol Product This compound Protonated_Ether->Product 4. Deprotonation Product->Catalyst

Caption: Generalized mechanism for the acid-catalyzed synthesis of this compound.

Experimental Protocol for Catalyst Performance Assessment

To objectively compare the performance of different catalysts, a standardized experimental protocol is essential. The following procedure outlines a robust methodology for screening and evaluating catalysts in a laboratory setting.

I. Catalyst Preparation and Characterization
  • Amberlyst-15: Wash the commercial resin with methanol and dry under vacuum at 60-80 °C overnight to remove moisture.

  • Zeolites (H-form): If starting from the sodium form, perform an ion exchange with an ammonium nitrate solution, followed by calcination to obtain the acidic protonated form (H-form).

  • Supported Heteropoly Acids: Prepare the supported catalyst by incipient wetness impregnation of the HPA solution onto a high-surface-area support (e.g., silica or activated carbon), followed by drying and calcination.

  • Characterization: Characterize all catalysts for their structural properties (e.g., XRD, BET surface area) and acidity (e.g., NH₃-TPD, pyridine-FTIR) to correlate these properties with catalytic performance.

II. Catalytic Reaction Setup

A batch reactor system is suitable for initial catalyst screening.

  • Reactor: A stirred, temperature-controlled glass or stainless-steel batch reactor.

  • Reactants: Isoamyl alcohol and methanol (analytical grade).

  • Catalyst Loading: Typically 1-5 wt% of the total reactant mass.

  • Reaction Conditions:

    • Temperature: 60-120 °C (respecting the thermal stability limits of the catalyst, especially for ion-exchange resins).

    • Pressure: Autogenous pressure or slightly elevated to maintain the liquid phase.

    • Molar Ratio: A molar excess of methanol (e.g., Methanol:Isoamyl Alcohol ratio of 2:1 to 5:1) is often used to favor the desired ether formation.

    • Stirring Speed: Sufficiently high to ensure good mixing and minimize mass transfer limitations.

III. Experimental Procedure
  • Charge the reactor with the desired amounts of isoamyl alcohol and methanol.

  • Heat the mixture to the set reaction temperature under stirring.

  • Once the temperature is stable, add the pre-weighed catalyst to the reactor to start the reaction (t=0).

  • Take liquid samples at regular intervals (e.g., every 15-30 minutes) using a sampling valve.

  • Quench the reaction in the samples immediately (e.g., by cooling in an ice bath) to stop further conversion.

  • Analyze the samples using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) to determine the concentrations of reactants and products. Use an internal standard for accurate quantification.

IV. Data Analysis

From the GC data, calculate the following performance metrics:

  • Conversion of Isoamyl Alcohol (%): [(Initial moles of Isoamyl Alcohol - Moles of Isoamyl Alcohol at time t) / Initial moles of Isoamyl Alcohol] * 100

  • Selectivity to this compound (%): [Moles of this compound formed / (Initial moles of Isoamyl Alcohol - Moles of Isoamyl Alcohol at time t)] * 100

  • Yield of this compound (%): (Conversion * Selectivity) / 100

G cluster_workflow Experimental Workflow for Catalyst Assessment Prep Catalyst Preparation & Characterization Setup Reactor Setup & Reactant Charging Prep->Setup Reaction Catalytic Reaction at Controlled Conditions Setup->Reaction Sampling Periodic Sampling Reaction->Sampling Analysis GC Analysis of Samples Sampling->Analysis Data Data Processing (Conversion, Selectivity, Yield) Analysis->Data Comparison Catalyst Performance Comparison Data->Comparison

Caption: A streamlined workflow for the comparative assessment of catalyst performance.

Conclusion and Future Outlook

The selection of an optimal catalyst for the synthesis of this compound requires a careful consideration of activity, selectivity, stability, and cost. While Amberlyst-15 represents a well-established and accessible option, zeolites offer the potential for enhanced selectivity through shape-selective catalysis, and heteropoly acids present an opportunity for high activity under mild conditions.

References

  • Heteropoly acid – Knowledge and References - Taylor & Francis. (URL: [Link])
  • Dehydration of the Alcohol in the Etherification of Isoamylenes with Methanol and Ethanol | Industrial & Engineering Chemistry Research - ACS Public
  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors
  • Etherification of isoamyl alcohol using Amberlyst®15 as an acid catalyst - revistas Unicartagena. (URL: [Link])
  • Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. (URL: [Link])
  • Heteropoly Acid-Based Catalysts for Hydrolytic Depolymerization of Cellulosic Biomass. (URL: [Link])
  • Kinetics of solid acid catalysed etherification of symmetrical primary alcohols: Zeolite BEA catalysed etherification of 1-octanol | Request PDF - ResearchG
  • Application of Heteropolyacids and Nano-Catalyst in Heterocycles Synthesis | Organic & Medicinal Chemistry - Juniper Publishers. (URL: [Link])
  • Preparation and characterization of zeolite catalysts for etherification reaction | Request PDF - ResearchG
  • Catalyst activity comparison of alcohols over zeolites - ScienceDirect. (URL: [Link])
  • Etherification of isoamyl alcohol using Amberlyst®15 as an acid catalyst - ResearchG
  • (PDF)
  • Cavity-controlled methanol conversion over zeolite c
  • Study the etherification reaction from tert-butyl alcohol and ethanol catalyzed by Amberlyt – 15 - Jetir.Org. (URL: [Link])
  • The Etherification of Methanol and Isobutene in a Catalytic Distillation Column Packed with Zeolite-Beta-Coated Catalytic Packings | Request PDF - ResearchG
  • Reaction equilibria in the synthesis of 2-methoxy-2-methylbutane and 2-ethoxy-2-methylbutane in the liquid phase (Journal Article) - OSTI. (URL: [Link])

Sources

A Guide to Inter-Laboratory Proficiency for the Analysis of 1-Methoxy-2-methylbutane in Fuel Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing and evaluating analytical proficiency in the determination of 1-methoxy-2-methylbutane, a potential fuel oxygenate. We will delve into the design of a robust inter-laboratory study (ILS), present a detailed analytical protocol based on established methodologies, and compare hypothetical performance data to illustrate the expected precision and accuracy among competent laboratories. This document is intended for researchers, analytical scientists, and quality assurance professionals in the fuel and drug development industries.

Introduction: The Analytical Challenge of Fuel Oxygenates

Oxygenates are organic compounds containing oxygen that are added to gasoline to increase its octane rating and to promote more complete combustion, thereby reducing harmful emissions. While compounds like Methyl tert-butyl ether (MTBE) and ethanol are well-known, the landscape of fuel additives is ever-evolving. This compound (CAS 62016-48-2) represents a class of ether compounds that require precise and accurate quantification to ensure fuel quality and compliance with regulatory standards.[1][2]

The inherent complexity of gasoline, a mixture of hundreds of hydrocarbons, presents a significant analytical challenge. Co-elution of matrix components with the analyte of interest can lead to inaccurate quantification. Therefore, establishing a standardized, validated analytical method and assessing inter-laboratory performance is paramount. This guide proposes a framework for such a study, drawing upon the principles outlined in internationally recognized standards for inter-laboratory comparisons.[3][4][5]

Designing a Robust Inter-Laboratory Study (ILS)

The primary objective of an ILS is to determine the precision of a test method when performed by different laboratories.[4] This involves evaluating two key parameters: repeatability (within-laboratory precision) and reproducibility (between-laboratory precision). Our hypothetical study is designed in accordance with ASTM E691, "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method."[3][4]

Study Design Principles
  • Participants: A minimum of eight laboratories should be recruited to ensure statistical significance.

  • Test Materials: Homogeneous and stable samples of a base gasoline are spiked with known concentrations of this compound. At least five different concentration levels spanning a relevant analytical range (e.g., 0.5% to 15% by mass) should be prepared.

  • Blind Samples: Samples are provided to participating laboratories as blind duplicates to assess repeatability.

  • Data Analysis: The collected data is analyzed statistically to identify outliers and to calculate repeatability standard deviation (sr) and reproducibility standard deviation (sR).[6]

The logical flow of the inter-laboratory study is depicted in the diagram below.

ILS_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Statistical Evaluation P1 Preparation of Homogeneous Spiked Gasoline Samples P2 Coding and Blinding of Samples P1->P2 P3 Distribution to Participating Laboratories P2->P3 A1 Laboratories Analyze Samples Using Standardized Protocol P3->A1 A2 Data Submission to Coordinating Body A1->A2 S1 Data Consistency Check (h and k statistics) A2->S1 S2 Calculation of Repeatability (sr) and Reproducibility (sR) S1->S2 S3 Final Report Generation S2->S3

Caption: Workflow of the Inter-Laboratory Study (ILS).

Recommended Analytical Protocol: Gas Chromatography

The following protocol is adapted from ASTM D4815, a standard test method for determining oxygenates in gasoline by gas chromatography (GC).[1][7][8] This method utilizes a column-switching technique to separate the polar oxygenates from the non-polar hydrocarbon matrix.

Principle of the Method

A sample is injected into a GC system equipped with two columns: a polar column that retains oxygenates and a non-polar column for final separation. Initially, the sample passes through the polar column, where lighter hydrocarbons are vented. Before the oxygenates elute, a switching valve redirects the flow to backflush the oxygenates onto the non-polar column. This allows for their separation from heavier hydrocarbons, which are subsequently backflushed from the polar column. A Flame Ionization Detector (FID) is used for quantification.

Step-by-Step Experimental Protocol
  • Preparation of Calibration Standards:

    • Accurately prepare a series of calibration standards by gravimetrically adding this compound and an internal standard (e.g., 1,2-dimethoxyethane) to a gasoline blank. Concentrations should bracket the expected sample concentrations.

    • Causality: A multi-point calibration is essential to establish the linearity of the detector response over the desired concentration range. The internal standard corrects for variations in injection volume and instrument response.

  • Gas Chromatograph (GC) Setup:

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 200 °C.

    • Columns:

      • Polar Column: e.g., 1,2,3-Tris(2-cyanoethoxy)propane (TCEP)

      • Non-polar Column: e.g., 5% Phenyl Methylpolysiloxane

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 150 °C.

      • Causality: The temperature program is optimized to ensure baseline separation of this compound from other potential oxygenates and interfering hydrocarbons.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Sample Analysis:

    • Add a known amount of internal standard to a measured volume of the gasoline sample.

    • Inject 1 µL of the prepared sample into the GC.

    • Acquire the chromatogram and integrate the peak areas for this compound and the internal standard.

  • Calculation:

    • Calculate the concentration of this compound in the sample using the calibration curve generated from the standards.

The analytical workflow is summarized in the diagram below.

Analytical_Workflow Start Sample Preparation (add Internal Standard) Inject Inject into GC Start->Inject PolarCol Separation on Polar Column Inject->PolarCol ValveSwitch Valve Switch (Backflush to Non-Polar) PolarCol->ValveSwitch NonPolarCol Separation on Non-Polar Column ValveSwitch->NonPolarCol Detect FID Detection NonPolarCol->Detect Data Data Acquisition & Integration Detect->Data Calc Concentration Calculation (vs. Calibration Curve) Data->Calc End Result Calc->End

Caption: Gas Chromatography Analytical Workflow.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance data from our hypothetical 10-laboratory study on five different gasoline samples containing this compound.

Table 1: Inter-Laboratory Study Results for this compound (% mass)

SampleAssigned ValueMean RecoveryRepeatability (sr)Reproducibility (sR)
A0.500.510.020.05
B2.002.030.070.18
C5.005.080.150.45
D10.0010.120.280.95
E15.0015.210.411.32

Table 2: Comparison of Precision Metrics

MetricDescriptionTypical Performance
Repeatability Relative Standard Deviation (RSDr) Precision of results within a single laboratory.< 5%
Reproducibility Relative Standard Deviation (RSDR) Precision of results between different laboratories.< 10%
Mean Recovery Accuracy of the method against a known value.98% - 105%

The data indicates that as the concentration of this compound increases, the absolute values for repeatability and reproducibility also increase, which is a typical observation in analytical chemistry. However, the relative standard deviations would be expected to remain within acceptable limits, demonstrating the robustness of the method across different laboratories.

Conclusion and Best Practices

This guide outlines a comprehensive approach to an inter-laboratory study for the analysis of this compound in gasoline. The successful implementation of a standardized analytical method, such as the GC protocol detailed here, is fundamental to achieving reliable and comparable results across different testing facilities.

Key takeaways for participating laboratories include:

  • Proper Calibration: A well-prepared and regularly verified calibration curve is the cornerstone of accurate quantification.

  • Quality Control: Regular analysis of quality control samples is essential to monitor instrument performance and ensure the validity of results.

By following these principles and participating in proficiency testing schemes, laboratories can confidently demonstrate their competence in the analysis of emerging fuel oxygenates, ensuring the quality and integrity of fuel products in the market.

References

  • ASTM D4815-22, Standard Test Method for Determination of MTBE, ETBE, TAME, DIPE, tertiary-Amyl Alcohol and C1 to C4 Alcohols in Gasoline by Gas Chromatography, ASTM International, West Conshohocken, PA, 2022, [Link]
  • Scribd. ASTM D4815. [Link]
  • eralytics. ASTM D4815. [Link]
  • IHS Markit. ASTM D4815. [Link]
  • Intertek Inform. ASTM D 4815 : 2015 : REV A. [Link]
  • ASTM International. Motor Gasoline Proficiency Testing Program. [Link]
  • ASTM International.
  • ASTM E691-22, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ASTM International, West Conshohocken, PA, 2022, [Link]
  • ASTM International. E691-23 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. [Link]
  • SABS. Petroleum Proficiency Testing Scheme (MAP). [Link]
  • The ANSI Blog. ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 522007, this compound. [Link]
  • DiVA portal. Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-methoxy-2-methylbutane, grounded in established safety standards and practical, field-tested experience. Our aim is to empower you with the knowledge to handle this substance confidently and in full compliance with safety regulations.

Understanding the Chemical Profile: Why Specific Disposal is Crucial

This compound, also known as tert-amyl methyl ether (TAME), is a flammable liquid and its vapor can form explosive mixtures with air.[1] It is crucial to handle this chemical in a well-ventilated area and away from any potential ignition sources.[1][2][3][4] Improper disposal, such as pouring it down the drain, can lead to environmental contamination, particularly of groundwater.[1][5][6] Therefore, a structured and informed disposal process is essential.

Key Properties of this compound
PropertyValueSignificance for Disposal
CAS Number 994-05-8Unique identifier for this specific chemical.
Molecular Formula C6H14OProvides information on the elemental composition.
Flammability Highly flammable liquid and vapor.[2][7]Requires storage and disposal away from heat, sparks, and open flames.[3][4][8][9]
Hazards May cause drowsiness or dizziness.[2][7] Harmful if swallowed.[7] Causes skin and serious eye irritation.[2]Dictates the need for personal protective equipment (PPE) during handling and disposal.
Environmental Hazards May be hazardous to the environment, with special attention to groundwater contamination.[1][5][6]Prohibits disposal down the sanitary sewer system.

The Disposal Workflow: A Step-by-Step Protocol

Navigating the disposal process requires a clear, logical sequence of actions. The following workflow is designed to ensure safety and regulatory compliance at every stage.

Diagram: Disposal Decision Workflow

DisposalWorkflow A Is the this compound a pure substance or a mixture? B Characterize as Hazardous Waste: 'Flammable Liquid' A->B Pure Substance G Identify all components and their approximate concentrations. A->G Mixture C Select a compatible, leak-proof waste container. B->C D Label the container with a Hazardous Waste Tag. C->D E Store in a designated, well-ventilated hazardous waste accumulation area. D->E F Arrange for disposal through your institution's EHS department. E->F G->B

Caption: Decision workflow for the disposal of this compound.

Step 1: Waste Characterization

All chemical waste must be properly identified.[10][11] As a flammable liquid, this compound is classified as hazardous waste.[7] If it is part of a mixture, all components must be identified and listed on the waste tag.[12][13]

Step 2: Container Selection and Labeling

Container Selection:

  • Utilize a container that is chemically compatible with this compound. The original container is often a suitable choice.[13]

  • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[10] Plastic containers may be preferred over glass to minimize the risk of breakage.[12]

Labeling:

  • Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[14]

  • The tag must include:

    • The words "Hazardous Waste".[10][12]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[12][13]

    • In case of a mixture, list all constituents and their percentages, ensuring they add up to 100%.[13]

    • The date of waste generation.[12]

    • Your name, department, and contact information.[12]

    • Check the appropriate hazard pictograms (e.g., flammable).[12]

Step 3: Safe Storage and Accumulation
  • Store the waste container in a designated satellite accumulation area within your laboratory.

  • This area should be well-ventilated and away from sources of ignition.[3][4][8][9]

  • Keep the waste container closed at all times, except when adding more waste.[10][11]

  • Segregate incompatible waste streams. For instance, store flammable liquids separately from strong oxidizers.

Step 4: Disposal and Removal
  • Never dispose of this compound down the sink or in the regular trash.[5][12] This is a direct violation of environmental regulations and poses a significant safety hazard.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of your hazardous waste.[12] They are responsible for the final disposal in accordance with federal, state, and local regulations.[11][13]

Handling Spills and Contaminated Materials

In the event of a spill, your immediate safety and the containment of the chemical are the top priorities.

Minor Spills:
  • Alert personnel in the immediate area.

  • Ensure adequate ventilation.

  • Remove all ignition sources. [1][5]

  • Wear appropriate PPE , including gloves, safety glasses, and a lab coat.

  • Contain the spill with an inert absorbent material, such as sand or vermiculite.[1][5]

  • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]

  • Clean the spill area with soap and water.

Major Spills:
  • Evacuate the area immediately.

  • Alert your supervisor and contact your institution's EHS or emergency response team.

  • Do not attempt to clean up a large spill yourself.

Any materials, such as gloves, absorbent pads, or labware, that come into contact with this compound must be disposed of as hazardous waste.[10]

Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be discarded as regular trash.

  • Triple-rinse the container with a suitable solvent that can dissolve any remaining residue.[10] The rinsate from this process must be collected and disposed of as hazardous waste.[10][14]

  • After the solvent rinse, triple-rinse the container with water. [10]

  • Allow the container to air dry completely. [10]

  • Deface or remove the original label before placing it in the appropriate recycling or trash receptacle.[14]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your research community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Washington State University Environmental Health & Safety. (n.d.). Chemical Waste Disposal.
  • Agilent. (2023, August 11). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, September 25). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS) - Details.
  • Centers for Disease Control and Prevention. (2004, April 22). 2-METHOXY-2-METHYLBUTANE - International Chemical Safety Cards. NIOSH.
  • Australian Industrial Chemicals Introduction Scheme. (2019, February 3). PUBLIC REPORT Heptane, 2-methoxy-2-methyl.
  • National Center for Biotechnology Information. (n.d.). (S)-1-methoxy-2-methyl-butane. PubChem.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
  • LABOSHOP. (2014, January 28). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, July 29). SAFETY DATA SHEET.
  • Fisher Scientific. (2021, December 26). SAFETY DATA SHEET.
  • International Programme on Chemical Safety & the Commission of the European Communities. (1994). ICSC 1496 - 2-METHOXY-2-METHYLBUTANE. Inchem.org.
  • International Labour Organization. (n.d.). ICSC 1496 - 2-METHOXY-2-METHYLBUTANE.

Sources

Navigating the Safe Handling of 1-Methoxy-2-methylbutane: A Guide Based on Best Available Data

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This guide provides essential safety and logistical information for handling 1-Methoxy-2-methylbutane. It is crucial for researchers, scientists, and drug development professionals to understand that a specific, verified Safety Data Sheet (SDS) for this compound (CAS No. 62016-48-2) was not publicly available at the time of this writing. The following recommendations are therefore expertly extrapolated from the safety data of its close structural isomer, 2-Methoxy-2-methylbutane (also known as tert-Amyl methyl ether or TAME), for which authoritative safety information is available. Due to potential variations in physicochemical and toxicological properties between isomers, a site-specific risk assessment is imperative before commencing any work.

Understanding the Primary Hazards

Based on data for the closely related 2-Methoxy-2-methylbutane, this compound should be treated as a highly flammable liquid and vapor .[1][2] Its vapor can form explosive mixtures with air, and these vapors are heavier than air, meaning they can travel along the ground to a distant ignition source.[1]

Key potential hazards include:

  • Inhalation: May cause drowsiness or dizziness.[1][2] High concentrations can lead to a lowering of consciousness.

  • Aspiration Hazard: If swallowed, it may enter the lungs and cause chemical pneumonitis.[1][3]

  • Skin Contact: Prolonged or repeated exposure can lead to dry skin or cracking due to its defatting properties.[1][3]

  • Environmental Hazard: This substance may be hazardous to the environment, with particular attention needed to prevent groundwater contamination.[1][3]

Hazard Classification (based on 2-Methoxy-2-methylbutane)GHS PictogramsSignal Word
Flammable Liquid - Category 2🔥Danger
Specific Target Organ Toxicity (Single Exposure) - Category 3Warning
Acute Toxicity (if swallowed) - Category 4Warning

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is non-negotiable. The selection of appropriate PPE is contingent on the specific laboratory procedure and the potential for exposure.

Routine Handling in a Controlled Environment

For standard laboratory operations, such as transferring small quantities in a well-ventilated fume hood, the following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles that conform to EN166 or NIOSH-approved eye protection are essential. For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or butyl rubber gloves are generally recommended for ethers. Always inspect gloves for tears or degradation before use and practice proper glove removal techniques to avoid skin contamination.

  • Skin and Body Protection: A flame-retardant lab coat is necessary to protect against splashes and potential flash fires. Ensure the lab coat is fully buttoned.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required.

PPE for Spills and Emergencies

In the event of a spill or emergency, an enhanced level of PPE is critical:

  • Respiratory Protection: For large spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary. For smaller spills, a full-face respirator with organic vapor cartridges is recommended.

  • Skin and Body Protection: A chemical-resistant suit or apron over a flame-retardant lab coat will provide additional protection.

  • Footwear: Closed-toe shoes made of a non-porous material are required. For significant spills, chemical-resistant boot covers should be used.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Level Start Start Task What is the task? Start->Task Quantity Small (<100mL) or Large (>100mL) Quantity? Task->Quantity Ventilation Adequate Ventilation (Fume Hood)? Quantity->Ventilation Routine_PPE Routine PPE: - Safety Goggles - Nitrile/Butyl Gloves - Flame-Retardant Lab Coat Quantity->Routine_PPE Small Enhanced_PPE Enhanced PPE: - Full-Face Shield - Chemical-Resistant Apron - Respirator (OV Cartridges) Quantity->Enhanced_PPE Large Spill Spill or Emergency? Ventilation->Spill Ventilation->Routine_PPE Yes Ventilation->Enhanced_PPE No Spill->Routine_PPE No Emergency_PPE Emergency PPE: - SCBA or Full-Face Respirator - Chemical Suit - Boot Covers Spill->Emergency_PPE Yes caption PPE selection workflow for handling this compound.

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Handling and Storage
  • Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4] Use non-sparking tools and explosion-proof equipment.[5] Take precautionary measures against static discharge by grounding all containers and equipment.[5] Avoid contact with skin and eyes, and prevent inhalation of vapors.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5] Keep away from heat, sparks, open flames, and other sources of ignition.[4][5]

Spill Response
  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, absorb the liquid with an inert material such as sand, vermiculite, or a commercial absorbent.

  • Collect: Use non-sparking tools to collect the absorbed material and place it in a sealed, properly labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Plan
  • Chemical Waste: Dispose of this compound as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE must be disposed of as hazardous waste. Do not launder contaminated clothing with other items.

Emergency Procedures

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If they feel unwell, seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the skin with plenty of water for at least 15 minutes.

  • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][4][5]

By adhering to these rigorous safety protocols, you can significantly mitigate the risks associated with handling this compound in a laboratory setting. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

  • This entry is a placeholder as a specific SDS for this compound was not loc
  • International Labour Organization. (n.d.). ICSC 1496 - 2-METHOXY-2-METHYLBUTANE.
  • This entry is a placeholder as a specific SDS for this compound was not loc
  • Inchem. (n.d.). ICSC 1496 - 2-METHOXY-2-METHYLBUTANE.
  • Agilent. (2018). SAFETY DATA SHEET.
  • Centers for Disease Control and Prevention. (2014). 2-METHOXY-2-METHYLBUTANE - International Chemical Safety Cards.
  • Centers for Disease Control and Prevention. (2014). 2-METHOXY-2-METHYLBUTANE - International Chemical Safety Cards.
  • This entry is a placeholder as a specific SDS for this compound was not loc
  • This entry is a placeholder as a specific SDS for this compound was not loc
  • This entry is a placeholder as a specific SDS for this compound was not loc
  • This entry is a placeholder as a specific SDS for this compound was not loc
  • This entry is a placeholder as a specific SDS for this compound was not loc
  • This entry is a placeholder as a specific SDS for this compound was not loc
  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS) - Details.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.